molecular formula Nb B084950 Niobium CAS No. 13981-86-7

Niobium

货号: B084950
CAS 编号: 13981-86-7
分子量: 92.90637 g/mol
InChI 键: GUCVJGMIXFAOAE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Niobium (Nb, atomic number 41) is a ductile, refractory transition metal valued in research for its high melting point (2477°C), excellent corrosion resistance, and good biocompatibility . Its physical and chemical properties, including a body-centered cubic crystalline structure and low neutron capture cross-section, make it a critical material for advanced studies across multiple fields . Key Research Applications & Mechanisms • Superconducting Materials : this compound and its alloys, such as Nb-Ti and Nb₃Sn, are foundational for superconducting magnets. They exhibit zero electrical resistance below their critical temperature (Tc ~9.3 K for pure Nb), enabling the generation of extremely high magnetic fields essential for Magnetic Resonance Imaging (MRI), nuclear magnetic resonance (NMR) spectrometers, and particle accelerators . • Advanced Alloys & Materials Science : As a microalloying element in steel, this compound forms stable carbides and nitrides that inhibit grain growth through precipitation hardening and grain refinement. Adding just 0.03-0.1% this compound can increase steel strength by over 30% while improving toughness and reducing weight, which is critical for developing high-strength low-alloy (HSLA) steels for infrastructure and mobility . In nickel-based superalloys, this compound enhances high-temperature creep resistance, oxidation resistance, and structural stability for jet engine and turbine components . • Catalysis & Environmental Research : this compound oxide (Nb₂O₅) is an efficient catalyst and catalyst support in advanced oxidation processes (AOPs) for water treatment. Its high chemical stability, strong surface acidity, and ability to generate reactive oxygen species (ROS) facilitate the degradation of persistent organic pollutants, including pharmaceuticals and pesticides . • Electronics & Optics : Niobate ceramics, like lithium niobate, are used to produce capacitors and piezoelectric devices due to their high dielectric constant and excellent electro-optic properties. This compound pentoxide coatings are also applied to glass to increase light transmittance for optical lenses and screens . • Biomedical Research : this compound's exceptional biocompatibility and corrosion resistance in physiological environments make it a candidate material for surgical implants, such as bone plates and orthopedic devices, without reacting with biological tissues . This product is supplied in various forms, including metal, oxide, and carbide, for laboratory research applications. It is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

属性

IUPAC Name

niobium
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InChI

InChI=1S/Nb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GUCVJGMIXFAOAE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[Nb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Nb
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DSSTOX Substance ID

DTXSID4052479
Record name Niobium
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Molecular Weight

92.90637 g/mol
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, Shiny, soft, ductile metal that develops a bluish cast after oxidizing in air at room temperature over a long time or after heating to 200 deg C; [http://periodic.lanl.gov/elements/41.html]
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CAS No.

7440-03-1, 53373-50-5
Record name Niobium
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Record name Niobium, isotope of mass 106
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Foundational & Exploratory

A Technical Guide to the Electron Configuration and Oxidation States of Niobium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium (Nb), a transition metal with atomic number 41, possesses a unique electronic structure that gives rise to a range of oxidation states, influencing its chemical behavior and making it a subject of interest in various scientific and industrial fields, including materials science, catalysis, and advanced electronics. This technical guide provides an in-depth exploration of the electron configuration of this compound and a comprehensive overview of its known oxidation states. The guide details the experimental methodologies used to determine these properties and presents key quantitative data in a clear, tabular format.

Electron Configuration of this compound

This compound is located in Group 5 and Period 5 of the periodic table. Its ground-state electron configuration is [Kr] 4d⁴ 5s¹ .[1][2][3] This configuration is an exception to the Aufbau principle, which would predict a [Kr] 4d³ 5s² configuration. The observed configuration is a result of the close energy levels of the 4d and 5s orbitals. The enhanced stability associated with a half-filled or nearly half-filled d-orbital contributes to one of the 5s electrons occupying a 4d orbital.[4] This electron arrangement is fundamental to understanding this compound's chemical properties and its diverse oxidation states.

The distribution of electrons in the shells of a this compound atom is 2, 8, 18, 12, 1.[1][2]

Oxidation States of this compound

This compound exhibits a wide range of oxidation states, from -3 to +5, with the +5 state being the most common and stable.[5][6][7] The accessibility of multiple oxidation states is a characteristic feature of transition metals and is directly related to the involvement of d-electrons in bonding.

Common and Less Common Oxidation States

The most prevalent oxidation state of this compound is +5 , as seen in its most stable oxide, this compound pentoxide (Nb₂O₅).[5][6] However, compounds and complexes featuring this compound in other oxidation states have been synthesized and characterized. The known oxidation states of this compound include:

  • +5: The most stable and common oxidation state. Found in this compound pentoxide (Nb₂O₅), niobates, and various halides like NbF₅ and NbCl₅.

  • +4: Observed in compounds such as this compound dioxide (NbO₂) and this compound tetrachloride (NbCl₄).[5][6]

  • +3: Present in compounds like this compound trichloride (NbCl₃).[5]

  • +2: Found in this compound oxide (NbO).[5]

  • +1, 0, -1, -3: These are less common and are typically found in organometallic complexes or under specific experimental conditions.[5]

The variety of oxidation states allows for a rich redox chemistry, which is crucial for its catalytic applications.

Quantitative Data

The electronic properties of this compound can be quantified through its ionization energies and electron affinity. These values provide insight into the energy required to remove electrons and the energy released upon gaining an electron, respectively, which are fundamental to understanding the formation of different oxidation states.

Ionization Energies

The successive ionization energies of this compound have been experimentally determined and are presented in the table below. These values correspond to the energy required to remove an electron from the preceding ion.

Ionization StepIonization Energy (kJ/mol)
1st652.1
2nd1380
3rd2416
4th3700
5th4877
6th9847
7th12100

Data sourced from multiple consistent experimental findings.[1][8]

Electron Affinity

The electron affinity of this compound, which is the energy released when a neutral this compound atom in the gaseous phase gains an electron to form a negative ion, is a measure of its ability to accept an electron.

PropertyValue (kJ/mol)
Electron Affinity86.1

Data sourced from experimental measurements.[2][9]

Experimental Determination of Oxidation States

The determination of this compound's oxidation states in various compounds is crucial for understanding their chemical and physical properties. Several sophisticated experimental techniques are employed for this purpose.

X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. When a sample is irradiated with X-rays, photoelectrons are emitted. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its oxidation state.

Methodology for this compound:

  • Sample Preparation: The this compound-containing sample is placed in an ultra-high vacuum chamber. The surface must be clean to avoid contamination that could affect the results.

  • X-ray Irradiation: The sample is irradiated with a monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV).

  • Electron Detection: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

  • Data Analysis: The binding energy of the Nb 3d core level is of particular interest. The Nb 3d peak is a doublet (3d₅/₂ and 3d₃/₂) due to spin-orbit coupling. The position of these peaks shifts to higher binding energies with increasing oxidation state. For example, the binding energy for Nb metal is lower than that for Nb²⁺, which is lower than that for Nb⁴⁺, and so on. By deconvoluting the Nb 3d spectrum, the relative concentrations of different oxidation states on the sample surface can be determined.

Cyclic Voltammetry (CV)

Principle: Cyclic voltammetry is an electrochemical technique used to study the redox behavior of a species in solution. It involves cycling the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the stability of different oxidation states.

Methodology for this compound Complexes:

  • Electrolyte Preparation: A solution containing a this compound compound of interest and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile) is prepared.

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Potential Sweep: A potentiostat is used to apply a linear potential sweep to the working electrode. The potential is swept from an initial value to a final value and then back to the initial value.

  • Data Acquisition and Interpretation: The current flowing between the working and counter electrodes is measured as a function of the applied potential. Peaks in the voltammogram correspond to reduction or oxidation events. The potential at which a peak occurs is related to the standard reduction potential of the redox couple, allowing for the identification of different oxidation states and the study of their electrochemical interconversion.

Visualization of Electron Configuration and Oxidation States

The relationship between this compound's electron configuration and its resulting oxidation states can be visualized to illustrate the process of electron removal. The following diagram, generated using Graphviz, depicts this relationship.

This compound's electron loss pathway to common oxidation states.

This diagram illustrates how the removal of the 5s electron, followed by the successive removal of 4d electrons, leads to the common positive oxidation states of this compound.

References

Physical and chemical properties of pure niobium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Niobium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of pure this compound (Nb). This compound, a refractory metal with atomic number 41, possesses a unique combination of characteristics including high-temperature stability, excellent corrosion resistance, and notable superconductivity, making it a critical material in advanced scientific and industrial applications. This document summarizes key quantitative data in structured tables, outlines methodologies for property determination, and includes visualizations to illustrate fundamental concepts.

Atomic and Crystal Structure

This compound is a transition metal located in Group 5 of the periodic table.[1] Its atomic properties and crystal lattice are fundamental to its macroscopic behavior. The electron configuration of this compound is [Kr] 4d⁴ 5s¹, which is atypical for its group and contributes to its physical and chemical characteristics.[2][3] Pure this compound metal exists in a body-centered cubic (BCC) crystal structure from absolute zero up to its melting point.[4][5][6] This structure is key to its ductility and mechanical properties.

Table 1: General, Atomic, and Crystal Properties of this compound

Property Value
General Properties
Atomic Number 41[2][7]
Standard Atomic Weight 92.90637 g/mol [2]
Appearance Gray metallic, develops a bluish tinge when oxidized[2][3]
Phase at STP Solid[1][4]
Atomic Properties
Electron Configuration [Kr] 4d⁴ 5s¹[3][6]
Atomic Radius 2.08 Å[6]
Covalent Radius 1.34 Å[6]
Ionic Radius (+5e) 0.69 Å[6][8]
Electronegativity (Pauling) 1.6[1][6]
Ionization Energy (1st) 652.1 kJ/mol[1]
Crystal Structure

| Crystal System | Body-Centered Cubic (BCC)[3][4][5][6] |

Caption: Body-Centered Cubic (BCC) crystal structure of this compound.

Physical and Mechanical Properties

This compound is classified as a refractory metal due to its very high melting point.[4] Despite its high melting point, it has the lowest density among all refractory metals, making it valuable in aerospace applications.[4] Pure, well-annealed this compound is soft and ductile, allowing it to be easily formed into complex shapes.[2][5][9] However, its mechanical properties are highly sensitive to impurities, which tend to increase its hardness and strength.[2]

Table 2: Thermal and Mechanical Properties of this compound

Property Value
Physical & Thermal Properties
Density 8.57 g/cm³[1][4][5]
Melting Point 2477 °C (2750 K)[1][4]
Boiling Point 4744 °C (5017 K)[1][4]
Thermal Conductivity (at 300 K) 53.7 W/(m·K)[2][4]
Coefficient of Thermal Expansion (at 20 °C) 7.3 x 10⁻⁶ K⁻¹[1][4]
Specific Heat Capacity 265 J/(kg·K)[1][6]
Heat of Fusion 26.8 kJ/mol[1][8]
Heat of Vaporization 680 kJ/mol[8]
Mechanical Properties (Annealed, Room Temp.)
Tensile Strength ~125 - 275 MPa[10][11]
Yield Strength (0.2% offset) ~70 - 207 MPa[9][11][12]
Young's Modulus (Modulus of Elasticity) 105 GPa[1][10]
Shear Modulus 38 GPa[1][10]
Poisson's Ratio 0.40[1][10]
Hardness (Mohs Scale) 6.0[1]
Hardness (Vickers) 1320 MPa[1]

| Elongation at Break | >25%[11] |

Electrical and Magnetic Properties

Pure this compound is a paramagnetic metal.[1][2] One of its most significant properties is its superconductivity at cryogenic temperatures. It is one of three elemental Type II superconductors, meaning it remains superconducting even in the presence of strong magnetic fields.[2] Its critical temperature of 9.2 K is the highest among all elemental superconductors.[1][2] The superconducting properties of this compound are strongly dependent on its purity.[2]

Table 3: Electrical and Magnetic Properties of this compound

Property Value
Electrical Properties
Electrical Resistivity (at 0 °C) 152 nΩ·m[2][4]
Electrical Conductivity 6.7 x 10⁶ S/m[1]
Superconducting Critical Temperature (Tc) 9.2 K[1][2]
Superconductor Type Type II[2]
Magnetic Properties
Magnetic Type Paramagnetic[1][2]
Volume Magnetic Susceptibility 2.37 x 10⁻⁴ (SI)[1]

| Thermal Neutron Capture Cross-Section | 1.15 barns[6] |

Chemical Properties and Corrosion Resistance

This compound exhibits excellent corrosion resistance to a wide array of aggressive media, a property attributed to the spontaneous formation of a dense, stable, and self-healing passive oxide film, primarily this compound pentoxide (Nb₂O₅).[5][13][14] This protective layer renders it inert to most mineral acids, organic acids, and salt solutions at temperatures below 100°C.[14][15] While its corrosion resistance is not as absolute as that of tantalum, its lower cost and greater availability make it a preferred material for many chemical processing applications.[2] At elevated temperatures (above 400°C), it becomes susceptible to oxidation and reacts with halogens, nitrogen, and carbon.[10][16]

Table 4: Summary of this compound's Corrosion Resistance

Corrosive Agent Resistance at < 100°C Notes
Hydrochloric Acid (HCl) Excellent[14] Resistant to all concentrations.
Sulfuric Acid (H₂SO₄) Excellent Resistant to most concentrations.
Nitric Acid (HNO₃) Excellent[14] Widely used in nitric acid production facilities.[13]
Aqua Regia Excellent[14] Resistant at room temperature.
Hydrofluoric Acid (HF) Poor Dissolves this compound, especially when mixed with nitric acid.[16]
Alkali Solutions (e.g., NaOH) Moderate to Poor Attacked by hot, concentrated alkali solutions.
Liquid Metals (Li, Na, K, Pb) Excellent[14] High resistance to many molten metals.[14]

| Salt Solutions (e.g., FeCl₃) | Excellent[14] | Highly resistant to corrosion from most salt solutions. |

Passivation_Process Nb Pure this compound (Nb) Metal (Reactive Surface) Exposure Exposure to Oxidizing Environment (Air, Water, Acid) Nb->Exposure Formation Spontaneous Formation of a Thin, Adherent Oxide Layer Exposure->Formation Nb2O5 Stable Nb₂O₅ Film (Passive & Non-Reactive) Formation->Nb2O5 Result Excellent Corrosion Resistance Nb2O5->Result Tensile_Testing_Workflow cluster_prep Preparation cluster_test Execution cluster_analysis Analysis Prep Machine this compound Sample (ASTM 'Dog-Bone' Shape) Measure Measure & Record Precise Dimensions Prep->Measure Mount Mount Sample in Universal Testing Machine Measure->Mount ApplyLoad Apply Uniaxial Tensile Load at Constant Strain Rate Mount->ApplyLoad Record Record Force (Stress) and Elongation (Strain) Data ApplyLoad->Record Plot Generate Stress-Strain Curve Record->Plot Calculate Determine Properties: Yield Strength, UTS, Elongation Plot->Calculate

References

In-Depth Technical Guide to the Crystal Structure and Lattice Parameters of Niobium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of niobium, a transition metal of significant interest in various scientific and industrial fields. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's fundamental crystallographic properties.

Crystal Structure of this compound

This compound crystallizes in a body-centered cubic (bcc) structure at ambient pressure and from room temperature up to its melting point. The bcc lattice is characterized by atoms at the eight corners of a cube and one atom in the center of the cube. This crystal structure is common to many metals, including iron (at room temperature), chromium, and vanadium.

The crystallographic details of this compound are as follows:

  • Crystal System: Cubic

  • Lattice Type: Body-Centered

  • Space Group: Im-3m (No. 229)

While the bcc structure is widely accepted, it is worth noting that high-resolution thermal expansion measurements have revealed anisotropies that are inconsistent with a perfect cubic structure, suggesting that further research into subtle structural details may be warranted.[1]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic and physical parameters of this compound at standard conditions.

ParameterValueReference(s)
Crystal Structure Body-Centered Cubic (bcc)[2][3][4]
Space Group Im-3m[2]
Lattice Parameter (a) at 20 °C 3.3004 Å (330.04 pm)[2]
Atomic Radius (empirical) 1.46 Å (146 pm)
Density (at 20 °C) 8.57 g/cm³[3]
Atomic Number 41[3]
Atomic Weight 92.90638 u

Experimental Determination of Lattice Parameters

The precise determination of this compound's lattice parameters is crucial for understanding its physical and chemical properties. The two primary experimental techniques employed for this purpose are X-ray Diffraction (XRD) and Neutron Diffraction.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful non-destructive technique used to analyze the crystal structure of materials. By bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams, one can deduce the arrangement of atoms within the crystal lattice.

A typical experimental protocol for determining the lattice parameter of a polycrystalline this compound sample using powder XRD is as follows:

  • Sample Preparation:

    • A high-purity this compound sample is required. For powder diffraction, the sample is typically in the form of a fine powder to ensure a random orientation of the crystallites.

    • If starting with a bulk sample, it can be ground into a fine powder using a mortar and pestle or a mechanical grinder. Care must be taken to avoid introducing significant strain or contamination during this process.

    • The powder is then mounted onto a sample holder. A common method is to press the powder into a shallow well in the holder to create a flat, smooth surface.

  • Instrument Setup and Data Collection:

    • A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) is commonly used.

    • The X-ray tube is typically operated at a voltage of 40 kV and a current of 30-40 mA.

    • The goniometer, which controls the angles of the incident and diffracted X-ray beams, is set to scan over a 2θ range that includes the major diffraction peaks for bcc this compound. A typical range would be from 20° to 100°.

    • Data is collected in a step-scan mode, with a step size of approximately 0.02° and a dwell time of 1-2 seconds per step to ensure good signal-to-noise ratio.

  • Data Analysis (Rietveld Refinement):

    • The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle 2θ.

    • The positions of the diffraction peaks are used to determine the lattice parameter. For a cubic system, the lattice parameter 'a' can be calculated from the Bragg's Law and the interplanar spacing equation:

      • nλ = 2d sin(θ)

      • d = a / √(h² + k² + l²) where 'd' is the interplanar spacing, and (hkl) are the Miller indices of the diffracting planes.

    • For a more precise determination, Rietveld refinement is employed. This is a powerful technique that involves fitting a calculated diffraction pattern to the entire experimental pattern. The refinement process adjusts various parameters, including the lattice parameter, atomic positions, and peak shape parameters, to minimize the difference between the calculated and observed patterns.

    • Software such as FullProf, GSAS, or TOPAS is commonly used for Rietveld refinement. The initial structural model for this compound (bcc, space group Im-3m) is used as a starting point for the refinement.

Neutron Diffraction

Neutron diffraction is another powerful technique for crystal structure determination. It is analogous to X-ray diffraction but uses a beam of neutrons instead of X-rays. A key advantage of neutron diffraction is its sensitivity to light elements and its ability to distinguish between isotopes. For a pure element like this compound, it provides a complementary and often more precise measurement of the lattice parameters, especially at cryogenic temperatures.

  • Sample Preparation:

    • Similar to XRD, a high-purity this compound sample is required. Due to the lower scattering cross-section of neutrons compared to X-rays, larger sample volumes are often needed.

    • The sample is typically in the form of a powder or a bulk polycrystalline rod.

  • Instrument Setup and Data Collection:

    • The experiment is performed at a neutron source, such as a nuclear reactor or a spallation source.

    • A monochromatic beam of thermal neutrons with a known wavelength is directed at the sample.

    • The scattered neutrons are detected by a position-sensitive detector that measures the intensity as a function of the scattering angle.

  • Data Analysis:

    • The data analysis is very similar to that of XRD data. The positions of the Bragg peaks in the neutron diffraction pattern are used to determine the lattice parameters.

    • Rietveld refinement is the standard method for analyzing neutron powder diffraction data to obtain highly accurate lattice parameters.

Visualizations

The following diagrams illustrate the crystal structure of this compound and the experimental workflow for determining its lattice parameters.

G Body-Centered Cubic (BCC) Crystal Structure of this compound 100 100 110 110 100->110 101 101 100->101 010 010 010->110 011 011 010->011 111 111 110->111 001 001 001->101 001->011 101->111 011->111 000 000 000->010 000->001 experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis start High-Purity this compound Sample grinding Grinding to Fine Powder (if necessary) start->grinding mounting Mounting on Sample Holder grinding->mounting diffraction X-ray or Neutron Diffraction mounting->diffraction pattern Obtain Diffraction Pattern diffraction->pattern rietveld Rietveld Refinement pattern->rietveld parameters Determine Lattice Parameters rietveld->parameters end end parameters->end Final Crystallographic Data

References

Unveiling Niobium: A Technical Chronicle of Its Discovery and Separation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the intricate history and scientific milestones of the element niobium, from its initial discovery and naming controversy to the development of sophisticated separation techniques.

Introduction

This compound (Nb), a lustrous, grey, ductile metal, holds a significant position in modern technology, finding applications in everything from high-strength, low-alloy (HSLA) steels and superconducting magnets to biocompatible implants and high-performance optics. Its journey from a misidentified "earth" in a colonial-era mineral sample to an indispensable technological element is a captivating story of meticulous chemical investigation, persistent scientific inquiry, and the gradual refinement of analytical and separation techniques. This technical guide delves into the core of this compound's discovery, tracing the key experiments and the brilliant minds that unraveled its identity from its stubbornly similar twin, tantalum.

The Dawn of a New Element: Columbium

The story of this compound begins in 1734 with a mineral sample from a collection belonging to John Winthrop, the first governor of Connecticut. This sample of what would later be named columbite was sent to the British Museum in London.[1] For nearly seven decades, the mineral remained unexamined until the English chemist Charles Hatchett took an interest in it in 1801.[1][2] Through his analytical work, Hatchett concluded that the columbite contained a "new earth," indicating the presence of a previously unknown element.[2] In a paper read to the Royal Society in November 1801 and published in their Philosophical Transactions in 1802, he named this new element columbium (Cb) in honor of "Columbia," a poetic name for the United States, from where the mineral originated.[1][2]

Hatchett's Analytical Approach

A Century of Confusion: The this compound-Tantalum Conundrum

It was not until 1846 that the German chemist Heinrich Rose, through his careful analysis of tantalite and columbite ores, definitively proved that they contained two distinct elements.[1] He retained the name tantalum for one and, in a nod to Greek mythology where Niobe is the daughter of Tantalus, he named the second element This compound .[1] This mythological naming highlighted the close and often indistinguishable relationship between the two elements. Rose published his findings in Poggendorff's Annalen, providing evidence for the existence of a new element. Despite Rose's work, the naming controversy persisted for a century, with "columbium" being used predominantly in the United States and "this compound" in Europe.[1] The International Union of Pure and Applied Chemistry (IUPAC) officially adopted the name this compound in 1949, finally resolving the long-standing dispute.[1]

The Great Separation: Marignac's Breakthrough

The true confirmation of this compound and tantalum as distinct elements lay in their successful separation. This monumental task was accomplished by the Swiss chemist Jean Charles Galissard de Marignac in 1866.[3] He developed a method of fractional crystallization based on the differing solubilities of the potassium double fluoride salts of the two elements. This elegant and effective method remained the commercial standard for separating this compound and tantalum for many years.

Experimental Protocol: Marignac's Fractional Crystallization

Marignac's process, as described in his 1866 paper in the Annales de Chimie et de Physique, took advantage of the fact that potassium heptafluorotantalate (K₂TaF₇) is significantly less soluble in water than potassium oxypentafluoroniobate monohydrate (K₂NbOF₅·H₂O).

Methodology:

  • Digestion of the Ore: The mixed oxides of this compound and tantalum, obtained from the processing of columbite or tantalite ore, were dissolved in hydrofluoric acid (HF). This step converts the oxides into their respective fluoro-complexes in solution.

  • Formation of Potassium Salts: Potassium fluoride (KF) or potassium hydroxide (KOH) was added to the acidic solution. This resulted in the formation of potassium heptafluorotantalate (K₂TaF₇) and potassium oxypentafluoroniobate (K₂NbOF₅).

  • Fractional Crystallization: The solution was then concentrated by evaporation. Due to its lower solubility, the K₂TaF₇ would crystallize out of the solution first, leaving the more soluble K₂NbOF₅ in the mother liquor.

  • Purification: The crystallized K₂TaF₇ could be separated by filtration and further purified by recrystallization. The this compound-rich solution could then be further processed to precipitate the this compound as an oxide or another salt.

This process, for the first time, allowed for the preparation of pure samples of both this compound and tantalum compounds, enabling a more accurate study of their individual properties.

Quantitative Data: Solubility of this compound and Tantalum Fluoro-salts

The success of Marignac's method is rooted in the significant difference in the aqueous solubility of the potassium fluoro-salts of this compound and tantalum.

CompoundChemical FormulaSolubility in Water ( g/100 mL)
Potassium HeptafluorotantalateK₂TaF₇~0.8 at 20°C
Potassium Oxypentafluoroniobate MonohydrateK₂NbOF₅·H₂O~8.0 at 20°C

Note: The solubility values are approximate and can vary with temperature and the presence of other solutes.

The First Isolation of Metallic this compound

While Marignac's work was crucial in separating the compounds of this compound and tantalum, the first isolation of the pure metallic element is credited to the Swedish chemist Christian Wilhelm Blomstrand in 1864. He achieved this by reducing this compound chloride (NbCl₅) by heating it in a hydrogen atmosphere.

Modern Separation Techniques: Solvent Extraction

While Marignac's fractional crystallization was a groundbreaking achievement, modern industrial-scale separation of this compound and tantalum relies on the more efficient and continuous process of solvent extraction. This technique exploits the differential partitioning of this compound and tantalum fluoro-complexes between an aqueous acidic solution and an immiscible organic solvent.

Experimental Protocol: Solvent Extraction with Methyl Isobutyl Ketone (MIBK)

A common industrial process involves the use of methyl isobutyl ketone (MIBK) as the organic solvent to separate this compound and tantalum from a hydrofluoric acid (HF) and sulfuric acid (H₂SO₄) leach solution.

Methodology:

  • Leaching: The columbite or tantalite ore concentrate is first digested in a mixture of concentrated hydrofluoric acid and sulfuric acid. This dissolves the this compound and tantalum as fluoro-complexes.

  • Extraction: The acidic aqueous solution containing the dissolved metals is then brought into contact with an organic solvent, typically MIBK, in a series of mixer-settler units. The tantalum fluoro-complex (TaF₇²⁻) is preferentially extracted into the MIBK phase, while the this compound oxyfluoro-complex (NbOF₅²⁻) tends to remain in the aqueous phase. The efficiency of the separation is highly dependent on the acidity of the aqueous phase.

  • Scrubbing: The MIBK phase, now rich in tantalum, is "scrubbed" with a dilute acid solution to remove any co-extracted this compound and other impurities.

  • Stripping: The purified tantalum is then "stripped" from the MIBK phase back into an aqueous solution, often by contacting it with deionized water. This leaves the MIBK free to be recycled back to the extraction stage.

  • This compound Recovery: The this compound-rich aqueous solution from the initial extraction step is then processed to recover the this compound, often by precipitation as an oxide.

This continuous counter-current process allows for a very high degree of separation and is the cornerstone of modern high-purity this compound and tantalum production.

Visualizing the Scientific Journey

To better illustrate the key processes and relationships in the discovery and separation of this compound, the following diagrams are provided in the DOT language for Graphviz.

Discovery_Timeline cluster_18th_Century 18th Century cluster_19th_Century 19th Century cluster_20th_Century 20th Century 1734 1734 John Winthrop's Columbite Sample 1801 1801 Charles Hatchett Discovers Columbium 1734->1801 Analyzed by 1809 1809 William Wollaston Declares Cb and Ta Identical 1801->1809 Disputed by 1802 1802 Anders Ekeberg Discovers Tantalum 1802->1809 1846 1846 Heinrich Rose Identifies this compound 1809->1846 Corrected by 1864 1864 Christian Blomstrand Isolates Metallic this compound 1846->1864 Element Isolated by 1866 1866 Jean de Marignac Separates Nb and Ta 1846->1866 Separation Method Developed by 1949 1949 IUPAC Officially Names Element 41 this compound 1866->1949

Caption: A timeline of the key events in the discovery and naming of this compound.

Marignac_Separation cluster_Process Marignac's Fractional Crystallization Process Ore Columbite/Tantalite Ore (Mixed Nb/Ta Oxides) Dissolution Dissolution in Hydrofluoric Acid (HF) Ore->Dissolution SaltFormation Addition of Potassium Fluoride (KF) Dissolution->SaltFormation Crystallization Fractional Crystallization (Evaporation) SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration Ta_Salt Potassium Heptafluorotantalate Crystals (K₂TaF₇) Filtration->Ta_Salt Solid Nb_Solution This compound-rich Solution (contains K₂NbOF₅) Filtration->Nb_Solution Liquid

Caption: Workflow of Jean Charles Galissard de Marignac's separation of this compound and tantalum.

Solvent_Extraction cluster_Process Modern Solvent Extraction Process (MIBK) Leach Aqueous Leach Solution (HF/H₂SO₄ with Nb/Ta) Extraction Mixer-Settler Extraction with MIBK Leach->Extraction Organic_Ta Ta-rich Organic Phase (MIBK) Extraction->Organic_Ta Organic Aqueous_Nb Nb-rich Aqueous Phase Extraction->Aqueous_Nb Aqueous Scrubbing Scrubbing Organic_Ta->Scrubbing Stripping Stripping Scrubbing->Stripping Pure_Ta Pure Tantalum Solution Stripping->Pure_Ta Recycled_MIBK Recycled MIBK Stripping->Recycled_MIBK

References

An In-depth Technical Guide to the Natural Isotopes of Niobium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic composition of niobium, detailing its unique characteristics. The guide includes a summary of quantitative isotopic data, an in-depth description of the primary experimental methodologies for isotopic analysis, and a visualization of this compound's isotopic constitution.

Quantitative Data on Natural this compound Isotopes

This compound is a monoisotopic element, meaning it has only one stable, naturally occurring isotope: this compound-93 (⁹³Nb).[1] This distinguishes it from many other elements that have multiple stable isotopes. As a result, the standard atomic weight of this compound is determined solely by the mass of this single isotope.[1] While other radioisotopes of this compound exist, they are not naturally present in significant quantities and do not contribute to the standard atomic weight.[2][3]

The isotopic properties of natural this compound are summarized in the table below.

IsotopeMass (Da)Natural Abundance (%)Nuclear Spin (I)
⁹³Nb92.906371009/2

Data sourced from multiple references.[4][5][6]

Experimental Protocols for Isotopic Abundance Analysis

The determination of the isotopic abundance of elements is primarily accomplished through mass spectrometry.[7][8][9] For an element like this compound, which is monoisotopic, these techniques confirm the 100% abundance of ⁹³Nb. The two most prominent and precise methods for such analyses are Thermal Ionization Mass Spectrometry (TIMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

2.1. Thermal Ionization Mass Spectrometry (TIMS)

TIMS is a highly sensitive and precise technique for measuring isotope ratios.[4][10] It is considered a gold standard for obtaining accurate isotope amount ratios, particularly for elements that can be ionized thermally.[3]

Methodology:

  • Sample Preparation: A chemically purified liquid sample of the element is required. For this compound, this would involve dissolving a this compound-containing material and separating it from other elements.

  • Sample Loading: The purified sample is loaded onto a thin metal filament, typically made of tantalum, tungsten, platinum, or rhenium.[4]

  • Thermal Ionization: The filament is heated under vacuum. This causes the solvent to evaporate, and further heating leads to the ionization of the this compound atoms, forming singly charged ions (Nb⁺).[4]

  • Ion Acceleration and Focusing: The generated ions are accelerated by an electric potential and focused into a beam by a series of electrostatic lenses.[2][4]

  • Mass Separation: The ion beam is passed through a magnetic sector mass analyzer. The magnetic field deflects the ions based on their mass-to-charge ratio (m/z).[4] Since all ions are singly charged, the deflection is proportional to their mass.

  • Detection: The separated ion beams are directed into detectors, such as Faraday cups or electron multipliers, which convert the ion current into a voltage.[10]

  • Data Analysis: The intensity of the signal for each isotope is measured to determine its relative abundance. For this compound, a single peak corresponding to ⁹³Nb would be detected.

2.2. Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a versatile and powerful technique for elemental and isotopic analysis, capable of measuring a wide range of elements with high sensitivity.[11][12]

Methodology:

  • Sample Introduction: The sample, typically in a liquid form, is introduced into a nebulizer, which converts it into a fine aerosol.

  • Ionization: The aerosol is transported by a stream of argon gas into an inductively coupled plasma, which is a high-temperature (6,000-10,000 K) source of ionization. The intense heat of the plasma atomizes and ionizes the sample.[1]

  • Ion Extraction and Focusing: The ions are extracted from the plasma through a series of cones into the mass spectrometer. An ion optics system then focuses the ion beam.[1]

  • Mass Separation: The ion beam is passed through a mass analyzer, most commonly a quadrupole or a magnetic sector, which separates the ions based on their mass-to-charge ratio.[1]

  • Detection: The ions are detected by an electron multiplier or Faraday cup, and the signal is processed by a computer.

  • Data Analysis: The software generates a mass spectrum, showing the intensity of each isotope. For natural this compound, this would show a single dominant peak at m/z 93.

Visualization of this compound's Isotopic Composition

The following diagram illustrates the straightforward isotopic nature of naturally occurring this compound.

Niobium_Isotopes Nb Natural this compound Nb93 ⁹³Nb (Stable Isotope) Nb->Nb93 is composed of Abundance 100% Natural Abundance Nb93->Abundance has a

Natural Isotopic Composition of this compound.

References

A Technical Guide to the High-Temperature Thermodynamic Properties of Niobium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of niobium at elevated temperatures. The following sections detail key thermodynamic data, outline the experimental protocols used for their determination, and illustrate the relationships between these properties and the experimental workflows.

Core Thermodynamic Data of this compound

This compound, a refractory metal, exhibits robust thermodynamic stability at high temperatures. Its properties are crucial for applications in aerospace, nuclear reactors, and high-performance alloys. The following tables summarize the key thermodynamic properties of this compound.

Table 1: Fundamental Thermodynamic and Physical Properties of this compound

PropertyValueUnits
Melting Point2750[1][2]K
Boiling Point5017[1][2]K
Enthalpy of Fusion26.8[3]kJ mol⁻¹
Enthalpy of Vaporization690[3]kJ mol⁻¹
Density (at 293 K)8.57g cm⁻³
Crystal Structure (at STP)Body-Centered Cubic (bcc)-

Table 2: High-Temperature Enthalpy of Solid and Liquid this compound

The enthalpy of solid and liquid this compound as a function of temperature can be described by the following equations.

  • Solid this compound (298 K to 2750 K): H(T) - H(298.15) = 22.0143t + 4.94408t² - 1.88284t³ + 0.58656t⁴ - 0.02184/t where t = T / 1000 (T in Kelvin) and the result is in kJ mol⁻¹. This is derived from the Shomate Equation provided by the NIST WebBook.[4]

  • Liquid this compound (2750 K to 5130 K): H(T) - H(298.15) = 33.472t + 0.0025t² - 1.62248e-8t³ - 1.51377e-8t⁴ - 0.000058/t where t = T / 1000 (T in Kelvin) and the result is in kJ mol⁻¹. This is derived from the Shomate Equation provided by the NIST WebBook.[4]

Table 3: High-Temperature Specific Heat Capacity (Cp) of Solid and Liquid this compound

The specific heat capacity of solid and liquid this compound as a function of temperature can be calculated using the Shomate Equation parameters provided by the NIST WebBook.[4]

  • Solid this compound (298 K to 2750 K): Cp(T) = 22.0143 + 9.88816t - 5.64853t² + 1.759691*t³ - 0.021839/t² where t = T / 1000 (T in Kelvin) and the result is in J mol⁻¹ K⁻¹.

  • Liquid this compound (2750 K to 5130 K): Cp(T) = 33.47200 + 0.000005t - 4.867440e-8t² - 4.541321e-8*t³ + 0.000058/t² where t = T / 1000 (T in Kelvin) and the result is in J mol⁻¹ K⁻¹.

Table 4: High-Temperature Entropy (S°) of Solid and Liquid this compound

The standard entropy of solid and liquid this compound as a function of temperature can be calculated using the Shomate Equation parameters provided by the NIST WebBook.[4]

  • Solid this compound (298 K to 2750 K): S°(T) = 22.0143ln(t) + 9.88816t - 2.824265t² + 0.586564t³ - 0.01092/t² + 60.52400 where t = T / 1000 (T in Kelvin) and the result is in J mol⁻¹ K⁻¹.

  • Liquid this compound (2750 K to 5130 K): S°(T) = 33.47200ln(t) + 0.000005t - 2.43372e-8t² - 1.51377e-8t³ - 2.9e-9/t² + 76.73560 where t = T / 1000 (T in Kelvin) and the result is in J mol⁻¹ K⁻¹.

High-Temperature Phase Transitions

Under ambient pressure, this compound maintains a body-centered cubic (bcc) crystal structure up to its melting point. However, at high pressures and high temperatures, a phase transition to an orthorhombic (Pnma) structure has been observed. This transition is significant for understanding the behavior of this compound under extreme conditions.

Experimental Protocols for High-Temperature Thermodynamic Property Measurement

The determination of thermodynamic properties of this compound at high temperatures requires specialized experimental techniques capable of achieving and accurately measuring extreme conditions. The following are detailed methodologies for key experiments.

Pulse-Heating Calorimetry

This technique is used to measure thermophysical properties of electrically conducting materials, like this compound, up to very high temperatures, including the liquid state.

Methodology:

  • Sample Preparation: A small, uniform wire or foil of high-purity this compound is prepared. The dimensions are precisely measured.

  • Experimental Setup: The sample is placed in a controlled atmosphere (inert gas or vacuum) to prevent oxidation. It is connected to a high-current power supply. High-speed pyrometers are focused on the sample to measure its temperature, and voltage and current sensors are used to measure the electrical energy input.

  • Heating Pulse: A short, high-current pulse (on the order of microseconds to milliseconds) is passed through the sample, rapidly heating it to temperatures approaching or exceeding its melting point.[5]

  • Data Acquisition: During the heating pulse, the temperature of the sample, the current passing through it, and the voltage drop across it are recorded at a high sampling rate.

  • Property Calculation:

    • Enthalpy: The enthalpy is calculated by integrating the input power (voltage × current) with respect to time.

    • Specific Heat Capacity: The specific heat capacity is determined from the rate of temperature increase and the input power.

    • Electrical Resistivity: The electrical resistivity is calculated from the sample's dimensions, the measured voltage, and the current.

  • Melting Point and Enthalpy of Fusion: The melting point is identified by a plateau in the temperature-time curve. The enthalpy of fusion is the energy absorbed during this plateau.

Laser-Heated Diamond Anvil Cell (LH-DAC)

The LH-DAC technique is employed to investigate the properties of materials under extreme pressures and temperatures, making it suitable for studying the high-pressure phase transitions of this compound.

Methodology:

  • Sample Loading: A micro-sized sample of this compound is placed in a sample chamber drilled into a metal gasket, which is then compressed between two diamond anvils. A pressure-transmitting medium (e.g., an inert gas like neon or argon) is often loaded into the sample chamber to ensure hydrostatic pressure.

  • Pressure Application: The diamond anvils are mechanically driven together to generate high pressures on the sample. The pressure is typically calibrated using a pressure standard, such as the fluorescence of a ruby chip placed in the sample chamber.

  • Laser Heating: High-power lasers (e.g., Nd:YAG or CO2) are focused onto the sample through the transparent diamond anvils, heating it to thousands of Kelvin.[6] Double-sided laser heating systems are often used to minimize temperature gradients across the sample.[6]

  • Temperature Measurement: The temperature of the heated spot is measured non-contactally by analyzing the black-body radiation emitted from the sample using a spectrometer.

  • In-situ Characterization: Simultaneously with heating and pressurization, the crystal structure of the sample is monitored using in-situ techniques like X-ray diffraction (XRD) at a synchrotron source. Changes in the diffraction pattern indicate phase transitions.

  • Data Analysis: The pressure, temperature, and corresponding crystal structure data are correlated to map out the phase diagram of this compound at high pressures and temperatures.

Levitation Calorimetry

This method is used for accurate enthalpy measurements of reactive liquid metals at high temperatures, avoiding contamination from a container.

Methodology:

  • Sample Levitation: A small, spherical sample of this compound is levitated within an electromagnetic coil. The induced eddy currents in the sample both heat it and provide the levitating force.

  • Temperature Measurement: The temperature of the levitated droplet is measured without contact using an optical pyrometer.

  • Calorimetry: Once the sample reaches the desired temperature, the levitation field is switched off, and the sample drops into a calorimeter of known heat capacity (e.g., a copper block).

  • Enthalpy Calculation: The enthalpy of the sample at the initial high temperature is determined from the temperature rise of the calorimeter.

  • Data Collection: This process is repeated for various initial sample temperatures to obtain enthalpy as a function of temperature for both the solid and liquid phases.

Visualizations

The following diagrams illustrate the relationships between key thermodynamic properties and a typical experimental workflow for their determination.

Thermodynamic_Properties T Temperature (T) H Enthalpy (H) T->H dH = Cp dT S Entropy (S) T->S dS = (Cp/T) dT P Pressure (P) G Gibbs Free Energy (G) P->G dG = VdP - SdT H->G Cp Specific Heat (Cp) H->Cp Cp = (∂H/∂T)p S->G G = H - TS

Figure 1: Interrelation of key thermodynamic properties.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_data Data Acquisition & Analysis cluster_output Output prep High-Purity this compound Sample pulse Pulse Heating prep->pulse lhdac LH-DAC prep->lhdac levcal Levitation Calorimetry prep->levcal raw_data Raw Data (T, V, I, XRD) pulse->raw_data lhdac->raw_data levcal->raw_data calc Property Calculation raw_data->calc enthalpy Enthalpy (H) calc->enthalpy cp Specific Heat (Cp) calc->cp entropy Entropy (S) calc->entropy phase Phase Diagram calc->phase

Figure 2: Workflow for determining thermodynamic properties.

References

Phase diagrams of niobium-containing binary alloys

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Phase Diagrams of Niobium-Containing Binary Alloys

Introduction

This compound (Nb), a refractory metal known for its high melting point, corrosion resistance, and superconductivity, serves as a critical alloying element in numerous high-performance materials. Understanding the phase equilibria in this compound-containing binary systems is fundamental for the design and development of new alloys for aerospace, nuclear, and superconducting applications. Phase diagrams provide a graphical representation of the phases present in an alloy system at different temperatures, pressures, and compositions under equilibrium conditions. This technical guide offers a detailed examination of the phase diagrams of several key this compound-based binary alloys, presents the experimental methodologies used for their determination, and summarizes critical quantitative data for researchers and materials scientists.

Methodologies for Experimental Phase Diagram Determination

The determination of phase diagrams is a meticulous process that relies on a combination of experimental techniques to identify phase transitions and establish phase boundaries. These methods can be broadly categorized into static and dynamic techniques.[1]

Experimental Protocols

1. Static Method (Post-Quench Analysis) This method involves bringing an alloy to equilibrium at a specific temperature and then rapidly cooling (quenching) it to room temperature to preserve its high-temperature microstructure.

  • Alloy Preparation: High-purity constituent elements (e.g., >99.9% purity) are weighed to achieve the desired compositions. The alloys are typically synthesized by arc melting in an inert atmosphere (e.g., argon) to prevent oxidation. To ensure homogeneity, the resulting buttons are often flipped and remelted multiple times.

  • Equilibration: Samples are sealed in evacuated quartz tubes (for lower temperatures) or other inert containers and annealed in a furnace at a constant temperature for an extended period (from hours to weeks) to allow the microstructure to reach thermodynamic equilibrium.

  • Quenching: After annealing, the samples are rapidly cooled by immersing them in a quenching medium like water, brine, or oil. This process "freezes" the high-temperature phase constitution for room temperature analysis.

  • Phase Analysis: The quenched samples are analyzed using various characterization techniques:

    • Metallography: The sample is sectioned, polished, and etched to reveal the microstructure. Optical microscopy and Scanning Electron Microscopy (SEM) are used to identify the number of phases, their morphology, and distribution.

    • X-Ray Diffraction (XRD): XRD is used to identify the crystal structures of the phases present in the sample.[1] By comparing the diffraction patterns to known standards, the exact phases can be determined. The lattice parameter method can also help establish phase boundaries.[1]

2. Dynamic Method (In-situ Analysis) Dynamic methods monitor changes in the physical properties of an alloy during controlled heating and cooling cycles.[2]

  • Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): These are the most common thermal analysis techniques.[3][4] A sample and a thermally inert reference material are heated or cooled under identical conditions. The temperature difference between the sample and the reference is monitored. When the sample undergoes a phase transformation (e.g., melting, solidification, or a solid-state transition), it absorbs or releases heat (latent heat), causing a deviation in its temperature relative to the reference.[4] This thermal event is detected and recorded on a thermogram, allowing for the precise determination of transformation temperatures.

  • High-Temperature X-Ray Diffraction (HT-XRD): This technique allows for the direct identification of phases and their crystal structures at elevated temperatures.[2] The sample is heated in a specialized furnace within the XRD chamber, and diffraction patterns are collected in-situ as a function of temperature.

  • Dilatometry: This method measures the change in a material's dimensions as a function of temperature. Phase transformations are often accompanied by a change in density and specific volume, which can be detected as a distinct change in the slope of the length-versus-temperature curve.[3]

Experimental Workflow

The logical flow for determining a binary phase diagram typically follows a structured process, integrating both static and dynamic methods to ensure accuracy.

G cluster_prep 1. Sample Preparation cluster_dynamic 2. Dynamic Analysis cluster_static 3. Static Analysis cluster_analysis 4. Data Compilation & Diagram Construction prep1 Weigh High-Purity Elements prep2 Arc Melt in Inert Atmosphere prep1->prep2 prep3 Homogenization Anneal prep2->prep3 dynamic1 DTA / DSC (Heating/Cooling Cycles) prep3->dynamic1 static1 Anneal Samples at Target Temperatures prep3->static1 dynamic2 Identify Liquidus, Solidus, & Allotropic Transitions dynamic1->dynamic2 analysis1 Plot Transition Temps vs. Composition dynamic2->analysis1 static2 Quench to Room Temp static1->static2 static3 Microstructural Analysis (SEM, Microscopy) static2->static3 static4 Phase Identification (XRD) static3->static4 analysis2 Map Phase Fields from XRD/SEM Data static4->analysis2 analysis3 Construct Final Phase Diagram analysis1->analysis3 analysis2->analysis3

Fig. 1: General experimental workflow for binary phase diagram determination.

Phase Diagram Analysis of this compound-Containing Binary Systems

This section details the phase diagrams of five technologically significant this compound binary systems.

This compound-Titanium (Nb-Ti)

The Nb-Ti system is renowned for its superconducting alloys. It features a complete isomorphous system at high temperatures, with a body-centered cubic (BCC) solid solution, denoted as β, existing across all compositions.[5][6] Below the transus temperature, the titanium-rich side undergoes a transformation to a hexagonal close-packed (HCP) α-Ti phase.[7] A miscibility gap in the β phase exists at lower temperatures, leading to the separation into two BCC phases, β₁ (Ti-rich) and β₂ (Nb-rich).[5][8] The exact boundaries at low temperatures can be influenced by interstitial impurities and processing history.[7]

FeatureTemperature (°C)Composition (at. % Ti)Phases InvolvedReaction Type
β-Transus (Pure Ti)882100β ↔ αAllotropic
Monotectoid~670~70β₁ ↔ α + β₂Monotectoid
This compound-Aluminum (Nb-Al)

The Nb-Al system is characterized by its complexity and the presence of several intermetallic compounds that are candidates for high-temperature structural applications.[9] Three stable intermediate phases are well-established: Nb₃Al, Nb₂Al, and NbAl₃.[10][11] The formation of these intermetallics occurs through a series of peritectic reactions and one congruent melting point.[9][12] The solubility of aluminum in this compound is limited, reaching a maximum of approximately 8.0 wt% Al at the peritectic temperature of 1960°C.[9][11]

FeatureTemperature (°C)Composition (at. % Al)Phases InvolvedReaction Type
Peritectic1960 ± 10~23.0L + (Nb) ↔ Nb₃AlPeritectic
Peritectic1870 ± 10~38.0L + Nb₃Al ↔ Nb₂AlPeritectic
Eutectic1550 ± 10~57.8L ↔ Nb₂Al + NbAl₃Eutectic
Congruent Melting1605 ± 1075.0L ↔ NbAl₃Congruent
This compound-Carbon (Nb-C)

The this compound-carbon system is dominated by the formation of two highly stable refractory carbides: a hexagonal subcarbide, Nb₂C, and a face-centered cubic (FCC) monocarbide, NbC.[13][14] The NbC phase exhibits a very high congruent melting point of approximately 3600°C and has a wide range of homogeneity.[13] The Nb₂C phase forms via a peritectic reaction.[13] At lower temperatures, ordered phases such as β-Nb₂C and Nb₆C₅ can form.[13] The solubility of carbon in solid this compound is very low.[14][15]

FeatureTemperature (°C)Composition (at. % C)Phases InvolvedReaction Type
Congruent Melting~3600~47.0L ↔ NbCCongruent
Peritectic~3080~33.0L + NbC ↔ Nb₂CPeritectic
Eutectic~2330~1.5L ↔ (Nb) + Nb₂CEutectic
Peritectoid~1230~42.0NbC + Nb₂C ↔ Nb₄C₃Peritectoid
This compound-Silicon (Nb-Si)

The Nb-Si system is of interest for ultra-high-temperature structural materials due to the formation of strong, creep-resistant this compound silicides. The diagram features three main intermetallic compounds: Nb₃Si, α-Nb₅Si₃, and β-Nb₅Si₃ (a high-temperature polymorph).[16][17] The phase relationships include multiple eutectic and peritectic reactions.[16][18] A key feature on the this compound-rich side is a eutectic reaction between the this compound solid solution and Nb₃Si.[16]

FeatureTemperature (°C)Composition (at. % Si)Phases InvolvedReaction Type
Eutectic192018.7L ↔ (Nb) + Nb₃SiEutectic
Peritectic198025.0L + β-Nb₅Si₃ ↔ Nb₃SiPeritectic
Congruent Melting252037.5L ↔ β-Nb₅Si₃Congruent
Eutectoid177025.0Nb₃Si ↔ (Nb) + α-Nb₅Si₃Eutectoid
Allotropic168037.5β-Nb₅Si₃ ↔ α-Nb₅Si₃Allotropic
This compound-Zirconium (Nb-Zr)

Similar to the Nb-Ti system, Nb-Zr alloys are important in superconducting and nuclear applications. The high-temperature portion of the diagram is defined by a continuous BCC solid solution (β).[19] At lower temperatures, a miscibility gap leads to the decomposition of the β phase into two distinct BCC solid solutions, β₁ (Zr-rich) and β₂ (Nb-rich).[20] A eutectoid reaction occurs where the Zr-rich β₁ phase transforms into the HCP α-Zr phase and the Nb-rich β₂ phase.[20][21] The presence of interstitial impurities like oxygen can significantly alter the phase boundaries.[19]

FeatureTemperature (°C)Composition (at. % Zr)Phases InvolvedReaction Type
β-Transus (Pure Zr)863100β ↔ αAllotropic
Monotectoid620~83.0β₁ ↔ α + β₂Monotectoid
Critical Point~975~50.0β ↔ β₁ + β₂Miscibility Gap

References

Niobium's position in the periodic table and its relation to tantalum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Niobium (Nb) and Tantalum (Ta) are two transition metals that occupy a unique and intertwined position in the periodic table.[1] Their remarkable chemical similarity has historically made them difficult to distinguish, leading to a shared history of discovery and naming rooted in Greek mythology.[2][3] This guide provides a comprehensive overview of this compound's placement in the periodic table, its deep-seated relationship with Tantalum, and a comparative analysis of their key properties.

Positional Relationship in the Periodic Table

This compound and Tantalum are both located in Group 5 of the periodic table.[4][5] this compound resides in Period 5, directly above Tantalum in Period 6.[6] This vertical alignment within the same group is the primary reason for their strikingly similar chemical behaviors. Elements in the same group typically share a similar valence electron configuration, which dictates their chemical bonding and reactivity.

The great similarity in their physical and chemical properties is also a consequence of the lanthanide contraction .[7] This phenomenon results in a smaller than expected atomic radius for the elements following the lanthanide series, including Tantalum. Consequently, the atomic radii of this compound and Tantalum are nearly identical, further contributing to their chemical resemblance and their frequent co-existence in the same mineral deposits, such as columbite and tantalite.[7][8][9]

A Comparative Analysis of this compound and Tantalum

While their similarities are profound, several key differences in their physical and chemical properties dictate their distinct industrial and scientific applications.[10]

Physical and Atomic Properties

A summary of the fundamental physical and atomic properties of this compound and Tantalum is presented below for easy comparison.

PropertyThis compound (Nb)Tantalum (Ta)
Atomic Number 4173
Atomic Mass 92.906 u180.948 u
Electron Configuration [Kr] 4d⁴ 5s¹[Xe] 4f¹⁴ 5d³ 6s²
Density 8.57 g/cm³16.65 g/cm³
Melting Point 2477 °C (4491 °F)3017 °C (5463 °F)
Boiling Point 4744 °C (8571 °F)5425 °C (9797 °F)
Crystal Structure Body-Centered Cubic (BCC)Body-Centered Cubic (BCC)
Mohs Hardness 6.06.5

Sources:[5][7][8][10][11][12]

Tantalum is significantly denser and has a higher melting point than this compound.[8] These characteristics make Tantalum particularly suitable for applications requiring high-density and extreme temperature resistance.

Chemical and Material Properties

The chemical behavior of this compound and Tantalum is largely characterized by their excellent corrosion resistance, a result of the formation of a stable, passive oxide layer on their surfaces.[2][13]

PropertyThis compound (Nb)Tantalum (Ta)
Appearance Gray metallic, bluish when oxidizedBlue-gray, lustrous metal
Corrosion Resistance Excellent, but less than TantalumOutstanding, resists most acids
Oxidation Resistance Very goodExcellent
Biocompatibility BiocompatibleBiocompatible

Sources:[3][10][13]

Tantalum's corrosion resistance is superior to that of this compound, making it a preferred material for highly corrosive environments and for medical implants where inertness is critical.[7][10]

Logical Relationship Diagram

The following diagram illustrates the key relationships between this compound and Tantalum, stemming from their position in the periodic table.

G cluster_periodic_table Periodic Table Context cluster_properties Consequent Properties & Relationship Group 5 Group 5 Nb This compound (Nb) Atomic #: 41 Group 5->Nb Ta Tantalum (Ta) Atomic #: 73 Group 5->Ta Period 5 Period 5 Period 5->Nb Period 6 Period 6 Period 6->Ta Similar Valence Electron Configuration Similar Valence Electron Configuration Nb->Similar Valence Electron Configuration Differentiation in Physical Properties\n(Density, Melting Point) Differentiation in Physical Properties (Density, Melting Point) Nb->Differentiation in Physical Properties\n(Density, Melting Point) Ta->Similar Valence Electron Configuration Ta->Differentiation in Physical Properties\n(Density, Melting Point) Chemical Similarity Chemical Similarity Similar Valence Electron Configuration->Chemical Similarity Lanthanide Contraction Lanthanide Contraction Nearly Identical Atomic Radii Nearly Identical Atomic Radii Lanthanide Contraction->Nearly Identical Atomic Radii Nearly Identical Atomic Radii->Chemical Similarity Co-occurrence in Minerals Co-occurrence in Minerals Chemical Similarity->Co-occurrence in Minerals

Relationship between this compound and Tantalum.

Experimental Protocols

The profound chemical similarity between this compound and Tantalum poses a significant challenge in their separation. Historically and in modern industrial processes, their separation relies on subtle differences in the properties of their compounds. A widely used method involves the fractional crystallization or solvent extraction of their fluoride complexes.

Illustrative Separation Workflow:

G Ore (Columbite-Tantalite) Ore (Columbite-Tantalite) Digestion in Hydrofluoric Acid (HF) Digestion in Hydrofluoric Acid (HF) Ore (Columbite-Tantalite)->Digestion in Hydrofluoric Acid (HF) Formation of Fluoride Complexes Formation of Fluoride Complexes Digestion in Hydrofluoric Acid (HF)->Formation of Fluoride Complexes Solvent Extraction with MIBK Solvent Extraction (e.g., with Methyl Isobutyl Ketone) Formation of Fluoride Complexes->Solvent Extraction with MIBK Separation based on Solubility Difference Separation based on Solubility Difference Solvent Extraction with MIBK->Separation based on Solubility Difference This compound in Organic Phase This compound in Organic Phase Separation based on Solubility Difference->this compound in Organic Phase Tantalum in Aqueous Phase Tantalum in Aqueous Phase Separation based on Solubility Difference->Tantalum in Aqueous Phase Precipitation & Calcination to Nb2O5 Precipitation & Calcination to Nb2O5 This compound in Organic Phase->Precipitation & Calcination to Nb2O5 Precipitation & Calcination to Ta2O5 Precipitation & Calcination to Ta2O5 Tantalum in Aqueous Phase->Precipitation & Calcination to Ta2O5 Reduction to this compound Metal Reduction to this compound Metal Precipitation & Calcination to Nb2O5->Reduction to this compound Metal Reduction to Tantalum Metal Reduction to Tantalum Metal Precipitation & Calcination to Ta2O5->Reduction to Tantalum Metal

Workflow for this compound and Tantalum Separation.

In this process, the mixed oxides are dissolved in hydrofluoric acid to form complex fluorides. The subsequent separation by solvent extraction exploits the different solubilities of these fluoride complexes in organic and aqueous phases.

Conclusion

This compound and Tantalum's relationship is a classic example of periodic trends influencing elemental properties. Their placement in the same group dictates their chemical similarity, while the lanthanide contraction further enhances this resemblance. Despite their shared characteristics, the nuanced differences in their physical properties, such as density and melting point, have carved out distinct and critical roles for each in modern technology, from superalloys and superconducting magnets for this compound to high-performance capacitors and biomedical implants for Tantalum.[1][8][10] A thorough understanding of their individual and comparative properties is therefore essential for materials scientists, chemists, and engineers working at the forefront of technological innovation.

References

Navigating the Hazards of Niobium Powder: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical health and safety considerations for handling niobium powder. As a material with increasing applications in research and development, a thorough understanding of its potential hazards is paramount to ensuring a safe working environment. This document outlines the inherent risks associated with this compound powder, details safe handling and storage protocols, and provides a framework for experimental safety assessment.

Hazard Identification and Classification

This compound powder, particularly in its finely divided form, is classified as a flammable solid.[1][2] The primary hazards associated with this compound powder are its flammability and the potential for dust explosions. Very fine this compound powder can be pyrophoric, meaning it can ignite spontaneously in air at room temperature, especially when dispersed or in accumulated dust layers.[2][3]

1.1. Physical and Chemical Hazards

The reactivity of this compound powder is significantly influenced by its particle size and surface area.[2] Smaller particles possess a larger surface area-to-volume ratio, making them more susceptible to rapid oxidation and ignition.[2]

HazardDescription
Flammability Classified as a flammable solid.[1][2] The solid metal is not typically flammable, but the powder form is highly susceptible to ignition from various sources.[2][3]
Dust Explosion Fine dust dispersed in the air in sufficient concentrations can form an explosive mixture in the presence of an ignition source.[1][2]
Spontaneous Ignition Very fine powder (e.g., 5 microns or less) may auto-ignite at room temperature.[3]
Reactivity Reacts exothermically with oxidizing agents, acids, and halogens (fluorine, chlorine, bromine).[1][4] Ignition can occur in the presence of fluorine, and at temperatures above 200°C, it reacts with chlorine, bromine, and halocarbons.[4]
Hazardous Decomposition When involved in a fire, this compound powder can release this compound oxide fumes.[1]

1.2. Health Hazards

The primary routes of occupational exposure to this compound powder are inhalation, skin contact, and eye contact.[1] While comprehensive toxicological data for pure this compound powder is limited, available information suggests it can cause irritation.[1] A study on this compound pentoxide indicated it behaves as an inert dust with no known harmful effects on the human body in that specific study.[5] However, another study on a titanium-aluminum-niobium alloy powder suggested potential effects on serum low-density lipoprotein concentrations and antioxidant profiles in vital organs in animal models.[6][7]

Exposure RoutePotential Health Effects
Inhalation May cause irritation to the respiratory tract.[1]
Skin Contact May cause skin irritation.[1]
Eye Contact May cause eye irritation.[1]
Ingestion May cause irritation if swallowed.[1]

Currently, there are no established Permissible Exposure Limits (PEL) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) for this compound powder.[1][8]

Safe Handling and Storage Protocols

Implementing stringent handling and storage procedures is crucial to mitigate the risks associated with this compound powder.

2.1. Engineering Controls

The primary method for controlling exposure to airborne dust and preventing fires is through engineering controls.

  • Enclosed and Controlled Processes: Handle this compound powder in an enclosed and controlled environment whenever possible.[1]

  • Ventilation: Use local exhaust ventilation to maintain airborne concentrations below any established exposure limits and to minimize dust accumulation.[1][4] Ensure ventilation systems are designed to handle combustible dusts.

  • Non-Sparking Tools: Utilize non-sparking tools for all operations involving this compound powder.[1]

  • Grounding and Bonding: Ground and bond all equipment and containers to prevent the buildup of static electricity, which can serve as an ignition source.[9]

2.2. Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound powder to prevent personal exposure.

PPESpecification
Respiratory Protection A NIOSH-approved respirator suitable for particulates should be worn, especially when engineering controls are not sufficient to control airborne dust concentrations.[4][9]
Eye Protection Safety glasses with side shields or goggles are mandatory.[1][4]
Skin Protection Impermeable gloves and protective work clothing are necessary to prevent skin contact.[1][4]

2.3. Storage Requirements

Proper storage is critical to prevent fires and maintain the integrity of the material.

  • Containers: Store in tightly sealed, properly labeled containers.[1] For long-term storage, consider sealed, argon-filled steel drums.[10]

  • Environment: Store in a cool, dry, and well-ventilated area.[1] The ideal temperature range is 20°C to 25°C (68°F to 77°F) with a relative humidity of less than 30%.[11]

  • Incompatible Materials: Store away from acids, oxidizing agents, halogens, and other incompatible materials.[1][4]

  • Ignition Sources: The storage area must be free of all ignition sources, including heat, sparks, and open flames.[1]

Emergency Procedures

3.1. Fire Fighting Measures

In the event of a fire involving this compound powder, it is critical to use the correct extinguishing media.

  • Suitable Extinguishing Media: Use a Class D dry powder extinguishing agent, dry table salt, or sand.[1][3]

  • Unsuitable Extinguishing Media: DO NOT USE WATER, CARBON DIOXIDE, OR HALOCARBON EXTINGUISHING AGENTS. [1][4] The application of water to burning metal can result in a violent explosion due to the generation of hydrogen gas and steam.[10]

Firefighters should wear full protective clothing and self-contained breathing apparatus.[1]

3.2. First Aid Measures

ExposureFirst Aid Procedure
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Brush material off the skin, then wash the affected area with soap and water. Seek medical attention if irritation persists.[1]
Eye Contact Flush eyes with lukewarm water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1]

Experimental Safety Assessment Protocols

A thorough safety assessment of this compound powder is essential before its use in new applications. The following are detailed methodologies for key experiments to characterize its hazards.

4.1. Dust Explosibility Testing (Adapted from ASTM E1226)

This test determines if a dust cloud of this compound powder is explosible.

  • Apparatus: A 20-liter spherical explosion chamber equipped with a dust dispersion system, chemical igniters (e.g., 10,000 J), and pressure sensors.

  • Methodology:

    • A known concentration of this compound powder is dispersed into the chamber.

    • The chemical igniters are activated.

    • The resulting pressure is measured.

    • A pressure rise of greater than 1 bar gauge is considered an explosion.

  • Data Presentation: The results are typically reported as a "Go" (explosible) or "No-Go" (non-explosible) for the tested conditions.

4.2. Minimum Ignition Energy (MIE) Testing (Adapted from ASTM E2019)

This test determines the minimum electrical energy required to ignite a dust cloud of this compound powder.

  • Apparatus: A 1.2-liter glass or plexiglass tube (Hartmann tube) with a dust dispersion system and an electrical spark generation circuit.

  • Methodology:

    • A sample of this compound powder with a particle size of less than 75 microns and low moisture content is used.

    • The powder is dispersed into the tube.

    • A spark of known energy is passed through the dust cloud.

    • The energy of the spark is varied to determine the lowest energy that causes ignition.

  • Data Presentation: The MIE is reported in millijoules (mJ).

4.3. Minimum Explosible Concentration (MEC) Testing (Adapted from ASTM E1515)

This test determines the lowest concentration of this compound powder in the air that can form an explosive mixture.

  • Apparatus: A 20-liter spherical explosion chamber.

  • Methodology:

    • Varying concentrations of this compound powder are dispersed into the chamber.

    • An attempt is made to ignite the dust cloud with a strong ignition source.

    • The lowest concentration at which an explosion occurs is identified as the MEC.

  • Data Presentation: The MEC is reported in grams per cubic meter (g/m³).

Visualizing Safety Workflows and Relationships

To further clarify the safety considerations, the following diagrams illustrate key experimental workflows and logical relationships.

experimental_workflow cluster_sample Sample Preparation cluster_testing Hazard Assessment cluster_risk Risk Mitigation Sample This compound Powder Sample ParticleSize Particle Size Analysis Sample->ParticleSize MoistureContent Moisture Content Analysis Sample->MoistureContent Explosibility Explosibility Screening (ASTM E1226) ParticleSize->Explosibility MoistureContent->Explosibility MIE Minimum Ignition Energy (ASTM E2019) Explosibility->MIE If 'Go' MEC Minimum Explosible Concentration (ASTM E1515) Explosibility->MEC If 'Go' Handling Develop Safe Handling Procedures MIE->Handling Storage Establish Safe Storage Protocols MIE->Storage MEC->Handling MEC->Storage PPE Define PPE Requirements Handling->PPE

Caption: Experimental workflow for assessing this compound powder hazards.

logical_relationship cluster_properties Particle Characteristics cluster_risks Associated Risks cluster_controls Necessary Controls ParticleSize Decreasing Particle Size SurfaceArea Increasing Surface Area ParticleSize->SurfaceArea Reactivity Increased Reactivity SurfaceArea->Reactivity Ignition Lower Ignition Energy Reactivity->Ignition InertAtmosphere Handling in Inert Atmosphere Reactivity->InertAtmosphere Explosion Increased Explosion Severity Ignition->Explosion StaticControl Strict Static Control Ignition->StaticControl Pyrophoricity Potential for Pyrophoricity Explosion->Pyrophoricity Housekeeping Enhanced Housekeeping Explosion->Housekeeping IgnitionSource Elimination of Ignition Sources Pyrophoricity->IgnitionSource

Caption: Relationship between particle size and safety risks.

By adhering to the guidelines outlined in this document and fostering a strong safety culture, researchers, scientists, and drug development professionals can work confidently and safely with this compound powder, unlocking its potential while minimizing risks.

References

A Comprehensive Technical Guide to the Standard Electrode Potential of Niobium in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the standard electrode potential of niobium in aqueous solutions. Understanding the electrochemical properties of this compound is critical for its application in advanced materials, catalysis, and, increasingly, in the development of novel pharmaceuticals and medical devices. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex relationships governing this compound's electrochemical behavior.

Quantitative Data: Standard Electrode Potentials of this compound

The standard electrode potential (E°) of a redox-active species is a measure of its tendency to be reduced. For this compound, these potentials are highly dependent on the pH of the aqueous solution and the specific this compound species involved. The following tables summarize the key redox reactions and their corresponding standard electrode potentials, derived from established Pourbaix diagrams and electrochemical studies.

It is important to note that this compound metal is highly inert due to the formation of a dense and stable passive oxide layer, primarily composed of this compound pentoxide (Nb₂O₅)[1][2]. This passivation significantly influences its electrochemical behavior in aqueous environments[3].

Table 1: pH-Dependent Electrode Potentials of this compound Species at 25°C

Reaction NumberReactionStandard Electrode Potential (E°) Equation (V vs. SHE)
1Nb³⁺ + 3e⁻ ⇌ Nb(s)-1.1
2NbO₂ + 4H⁺ + 4e⁻ ⇌ Nb + 2H₂OE° = -0.648 - 0.0591 pH
3Nb₂O₅ + 10H⁺ + 10e⁻ ⇌ 2Nb + 5H₂OE° = -0.733 - 0.0591 pH
42NbO₂ + 2H⁺ + 2e⁻ ⇌ Nb₂O₅ + H₂OE° = -0.818 - 0.0591 pH
5Nb₂O₅ + H₂O ⇌ 2NbO₃⁻ + 2H⁺(pH dependent equilibrium)

Note: The potentials are reported versus the Standard Hydrogen Electrode (SHE). The equations are derived from theoretical Pourbaix diagrams and may vary based on experimental conditions.

Table 2: Experimentally Observed Potentials of this compound Electrodes

pH of SolutionSteady State Potential (E_ss) (V vs. SCE)Reference
2-0.18[3]
7-0.35[3]
12-0.55[3]
0.3 (1N H₂SO₄)-0.27[1]

Note: These potentials were measured against a Saturated Calomel Electrode (SCE). To convert to SHE, add 0.241V (E_SHE = E_SCE + 0.241).

Experimental Protocols for Determining this compound Electrode Potentials

The determination of this compound's electrode potentials requires meticulous experimental procedures to account for its high reactivity with air and the stability of its oxide films. Below are detailed methodologies for key experiments cited in the literature.

Open-Circuit Potential (OCP) Measurements

This method is used to determine the steady-state potential of a this compound electrode in a specific aqueous environment, providing insights into its corrosion and passivation behavior[3].

Objective: To measure the potential of a this compound electrode at equilibrium with an aqueous solution of a specific pH.

Materials:

  • Working Electrode: Spectroscopically pure this compound rod mounted in a glass tube with an exposed surface area[3].

  • Reference Electrode: Saturated Calomel Electrode (SCE)[3].

  • Counter Electrode: Large area platinum foil[3].

  • Electrolyte: Buffer solutions of various pH values (e.g., pH 2, 5, 7, 9, 12)[3].

  • Electrochemical Cell: A three-electrode all-glass cell[3].

  • Potentiostat/Galvanostat.

Procedure:

  • Electrode Preparation: The this compound working electrode is mechanically abraded with successive grades of emery paper (down to 2000 grit)[3]. It is then thoroughly washed with triple-distilled water and quickly transferred to the electrochemical cell to minimize air exposure[3].

  • Cell Assembly: The working, reference, and counter electrodes are assembled in the electrochemical cell containing the deaerated electrolyte.

  • Measurement: The open-circuit potential of the this compound electrode is recorded over time until a stable, steady-state potential (E_ss) is achieved. This typically takes around 180 minutes[3].

Potentiodynamic Polarization

This technique is employed to study the anodic and cathodic behavior of this compound, providing information on its corrosion rate and the stability of the passive film[1].

Objective: To obtain a polarization curve (potential vs. current density) for a this compound electrode in an acidic solution.

Materials:

  • Same as for OCP measurements, with the electrolyte being an acidic solution (e.g., 1N H₂SO₄)[1].

Procedure:

  • Electrode and Cell Preparation: The same as for OCP measurements.

  • Initial Potential: The electrode is first allowed to stabilize at its open-circuit potential.

  • Potential Sweep: The potential is then swept from a value cathodic to the OCP to a value anodic to the OCP at a slow, constant scan rate (e.g., 10 mV/s)[3].

  • Data Acquisition: The resulting current is measured as a function of the applied potential to generate the potentiodynamic polarization curve.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to investigate the properties of the passive oxide film on the this compound surface[3].

Objective: To characterize the resistance and capacitance of the this compound oxide film.

Materials:

  • Same as for OCP and potentiodynamic polarization measurements.

Procedure:

  • Electrode and Cell Preparation: The same as for OCP measurements.

  • Frequency Sweep: A small amplitude AC potential signal is applied to the electrode at its steady-state potential over a wide range of frequencies.

  • Impedance Measurement: The resulting AC current is measured, and the impedance of the system is calculated at each frequency.

  • Data Analysis: The impedance data is typically plotted in Nyquist or Bode plots and can be fitted to an equivalent circuit model to extract parameters such as the oxide film resistance and capacitance[3].

Visualizing this compound's Electrochemical Behavior

The following diagrams, generated using the DOT language, illustrate key concepts related to the standard electrode potential of this compound.

Pourbaix_Diagram_Simplified cluster_pH pH cluster_Potential Potential (V vs. SHE) low_pH Acidic (low pH) Nb3+ Nb³⁺ (soluble) high_pH Alkaline (high pH) NbO3- NbO₃⁻ (soluble) high_E High Potential Nb2O5 Nb₂O₅ (passive film) low_E Low Potential Nb Nb (metal) Nb->Nb2O5 Oxidation/Passivation Nb->Nb3+ Reduction Nb2O5->NbO3- Dissolution in alkali Nb3+->Nb2O5 Hydrolysis/Precipitation

Caption: Simplified Pourbaix diagram showing stable this compound species.

Experimental_Workflow cluster_prep Electrode Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Measurement Technique prep1 This compound Rod prep2 Mechanical Abrasion prep1->prep2 prep3 Washing prep2->prep3 cell1 Working Electrode (Nb) prep3->cell1 meas1 Open-Circuit Potential cell1->meas1 meas2 Potentiodynamic Polarization cell1->meas2 meas3 Electrochemical Impedance Spectroscopy cell1->meas3 cell2 Reference Electrode (SCE) cell3 Counter Electrode (Pt) cell4 Electrolyte Passivation_Mechanism Nb_metal Nb Metal Oxide_layer Nb₂O₅ Passive Film Nb_metal->Oxide_layer Oxidation Aqueous_solution Aqueous Solution Oxide_layer->Aqueous_solution Passivation/Protection

References

Methodological & Application

Synthesis of Niobium Oxide Nanoparticles via Sol-Gel Method: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of niobium oxide (Nb₂O₅) nanoparticles using the versatile sol-gel method. This compound oxide nanoparticles are gaining significant attention across various fields, including catalysis, biomedical applications, and electronics, owing to their unique chemical and physical properties. The sol-gel process offers a reliable and cost-effective route to produce high-purity, nanostructured Nb₂O₅ with controlled particle size and morphology.

Applications of Sol-Gel Synthesized this compound Oxide Nanoparticles

This compound oxide nanoparticles synthesized via the sol-gel method exhibit a range of properties that make them suitable for numerous applications:

  • Catalysis: Their high surface area and acidic properties make them effective catalysts and catalyst supports for a variety of organic reactions and environmental remediation processes, such as the photodegradation of pollutants.[1][2]

  • Biomedical Applications: The biocompatibility and stability of Nb₂O₅ nanoparticles make them promising candidates for drug delivery systems, biosensors, and as components in biomedical implants.[3]

  • Electronics and Optoelectronics: this compound oxide is a wide bandgap semiconductor, making it suitable for applications in gas sensors, electrochromic devices, and as a dielectric material in microelectronics.[2]

  • Energy Storage: These nanoparticles are being explored as electrode materials in lithium-ion batteries due to their potential for high charge/discharge rates and good cycling stability.[4]

Experimental Protocols

The sol-gel synthesis of this compound oxide nanoparticles typically involves the hydrolysis and condensation of a this compound precursor in a solvent, followed by drying and calcination of the resulting gel. The properties of the final nanoparticles are highly dependent on the precursor used and the reaction conditions.[3] Detailed protocols for the two most common precursors, this compound(V) ethoxide and this compound(V) chloride, are provided below.

Protocol 1: Synthesis of Nb₂O₅ Nanoparticles using this compound(V) Ethoxide

This protocol utilizes an alkoxide precursor, which generally leads to a cleaner reaction with fewer inorganic byproducts.

Materials:

  • This compound(V) ethoxide (Nb(OC₂H₅)₅)

  • Absolute Ethanol (C₂H₅OH)

  • Ammonium Hydroxide (NH₄OH, 30% solution)

  • Deionized Water

Procedure:

  • Precursor Solution Preparation: In a clean, dry flask, dissolve 5g of this compound(V) ethoxide in 90 mL of absolute ethanol. Stir the solution vigorously using a magnetic stirrer until the precursor is completely dissolved.[2]

  • Hydrolysis: While maintaining vigorous stirring, slowly add 5 mL of a 30% ammonium hydroxide solution to the precursor solution.[2] This will initiate the hydrolysis and condensation reactions, leading to the formation of a white precipitate.

  • Gelation: Continue stirring the mixture for 1-2 hours at room temperature to allow for the completion of the gelation process. The solution will become a thick, translucent gel.

  • Aging: Age the gel by leaving it undisturbed at room temperature for 24 hours. This step allows for the strengthening of the gel network.

  • Washing: Wash the gel several times with deionized water to remove any unreacted chemicals and byproducts. Centrifugation can be used to separate the gel from the supernatant.

  • Drying: Dry the washed gel in an oven at 80-100°C for 12-24 hours to obtain a xerogel.[5]

  • Calcination: Grind the dried xerogel into a fine powder using a mortar and pestle. Calcine the powder in a muffle furnace at a desired temperature (e.g., 500-750°C) for 2 hours to obtain crystalline Nb₂O₅ nanoparticles.[1][2] The calcination temperature significantly influences the crystal phase and particle size.

Protocol 2: Synthesis of Nb₂O₅ Nanoparticles using this compound(V) Chloride

This protocol uses a metal halide precursor, which is often more cost-effective than alkoxides.

Materials:

  • This compound(V) chloride (NbCl₅)

  • Absolute Ethanol (C₂H₅OH)

  • Ammonium Hydroxide (NH₄OH, aqueous solution)

  • Deionized Water

Procedure:

  • Precursor Solution Preparation: In a fume hood, carefully dissolve a specific molar concentration of this compound(V) chloride (e.g., 0.6 M) in absolute ethanol or benzyl alcohol.[6] Stir the solution until the NbCl₅ is fully dissolved. Note that this reaction can be exothermic.

  • Hydrolysis and Precipitation: Slowly add an aqueous solution of ammonium hydroxide dropwise to the precursor solution while stirring vigorously. This will cause the precipitation of niobic acid (Nb₂O₅·nH₂O).[7]

  • Gel Formation: Continue stirring for 1-2 hours until a stable gel is formed.

  • Washing: Wash the resulting precipitate multiple times with deionized water to remove chloride ions and other impurities. Use centrifugation to aid in the separation.

  • Drying: Dry the washed gel in an oven at a temperature of approximately 80-100°C for 24 hours to form a xerogel.

  • Calcination: Grind the xerogel into a fine powder and calcine it in a furnace. A typical calcination procedure involves heating at a controlled rate (e.g., 2°C/min) to a final temperature between 500°C and 750°C and holding for 2 hours.[1][2]

Quantitative Data Presentation

The properties of the synthesized this compound oxide nanoparticles are strongly influenced by the synthesis parameters. The following tables summarize the effect of different conditions on the resulting nanoparticle characteristics as reported in the literature.

Table 1: Effect of Synthesis Method and Calcination Temperature on Particle Size

Synthesis MethodPrecursorCalcination Temperature (°C)Average Particle Size (nm)
Sol-GelThis compound(V) Ethoxide650~733
Sol-GelThis compound(V) Ethoxide750-

Data extracted from a comparative study; the sol-gel method produced larger particles compared to the Pechini method (~71 nm) under similar conditions.[1]

Table 2: Influence of Calcination Temperature on Crystallite Size of Sol-Gel Synthesized Nb₂O₅

PrecursorCalcination Temperature (°C)Crystalline PhaseAverage Crystallite Size (nm)
This compound(V) Ethoxide500Amorphous/TT-Nb₂O₅-
This compound(V) Ethoxide650T-Nb₂O₅ (orthorhombic)25 - 65
This compound(V) Ethoxide750T-Nb₂O₅ (orthorhombic)25 - 65

Crystallite sizes were determined using the Scherrer method. The TT-phase is a pseudohexagonal phase of Nb₂O₅.[2][8]

Table 3: Surface Area of Mesoporous Nb₂O₅ Nanoparticles

Synthesis ModificationSpecific Surface Area (m²/g)Mean Pore Diameter (nm)Total Pore Volume (cm³/g)
Surfactant-modified sol-gel97.512.20.41

The use of a surfactant in the sol-gel process can lead to the formation of mesoporous structures with high surface areas.[9]

Characterization of this compound Oxide Nanoparticles

To ensure the successful synthesis of this compound oxide nanoparticles with the desired properties, a suite of characterization techniques should be employed:

  • X-ray Diffraction (XRD): Used to determine the crystalline phase (e.g., orthorhombic, pseudohexagonal), crystallite size, and purity of the nanoparticles.[10]

  • Scanning Electron Microscopy (SEM): Provides information on the morphology, particle size distribution, and agglomeration of the nanoparticles.[10]

  • Transmission Electron Microscopy (TEM): Offers high-resolution imaging to visualize the size, shape, and lattice structure of individual nanoparticles.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the chemical bonds present in the material and to confirm the removal of organic residues after calcination.[10]

  • Brunauer-Emmett-Teller (BET) Analysis: Used to measure the specific surface area and pore size distribution of the nanoparticles, which are crucial parameters for catalytic applications.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the sol-gel synthesis of this compound oxide nanoparticles.

Sol_Gel_Workflow_Ethoxide cluster_0 Solution Preparation cluster_1 Hydrolysis & Condensation cluster_2 Gelation & Post-Processing cluster_3 Final Product A This compound(V) Ethoxide C Precursor Solution A->C B Absolute Ethanol B->C E Sol (Colloidal Suspension) C->E D Ammonium Hydroxide D->E F Gel Formation E->F G Aging F->G H Washing G->H I Drying (Xerogel) H->I J Calcination I->J K Nb₂O₅ Nanoparticles J->K

Caption: Workflow for Nb₂O₅ nanoparticle synthesis using this compound(V) Ethoxide.

Sol_Gel_Workflow_Chloride cluster_0 Solution Preparation cluster_1 Hydrolysis & Precipitation cluster_2 Gelation & Post-Processing cluster_3 Final Product A This compound(V) Chloride C Precursor Solution A->C B Ethanol/Benzyl Alcohol B->C E Niobic Acid Precipitate C->E D Ammonium Hydroxide D->E F Gel Formation E->F G Washing F->G H Drying (Xerogel) G->H I Calcination H->I J Nb₂O₅ Nanoparticles I->J Hydrolysis_Condensation cluster_0 Hydrolysis cluster_1 Condensation A Nb(OR)₅ + H₂O B Nb(OR)₄(OH) + ROH A->B Step 1 C 2 Nb(OR)₄(OH) D (RO)₄Nb-O-Nb(OR)₄ + H₂O C->D Step 2 E Nb-O-Nb Network (Gel) D->E Polycondensation

References

Application Notes and Protocols: Niobium as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for organic synthesis reactions catalyzed by niobium-based compounds. This compound catalysts, exhibiting both Lewis and Brønsted acidic properties, have emerged as versatile and efficient catalysts for a variety of organic transformations.[1][2] They offer advantages such as high catalytic activity, stability, and in the case of heterogeneous this compound oxides, ease of recovery and reusability.[3][4]

Application Note 1: this compound(V) Oxide Catalyzed Biginelli Multicomponent Reaction for the Synthesis of Dihydropyrimidinones

Introduction

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological and biological activities.[1] Heterogeneous this compound(V) oxide (Nb₂O₅), particularly when chemically treated, has been demonstrated to be a highly efficient and reusable catalyst for this transformation, offering high yields under solvent-free conditions.[3][4] The catalytic activity is attributed to the acidic sites on the this compound oxide surface.

Key Features of this compound(V) Oxide Catalysis

  • High Efficiency: Excellent yields of DHPMs are achieved.[3][4]

  • Solvent-Free Conditions: The reaction can be performed without a solvent, aligning with the principles of green chemistry.

  • Catalyst Reusability: The heterogeneous nature of Nb₂O₅ allows for easy recovery and reuse without significant loss of activity.[3][4]

  • Broad Substrate Scope: The protocol is applicable to a variety of aromatic aldehydes.

Quantitative Data

The following table summarizes the results for the Biginelli reaction with various substituted aldehydes using a chemically treated this compound(V) oxide catalyst (Nb₂O₅/T).

EntryAldehydeProductTime (h)Yield (%)
1Benzaldehyde5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one194
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one192
34-Methylbenzaldehyde5-(Ethoxycarbonyl)-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one1.585
44-Methoxybenzaldehyde5-(Ethoxycarbonyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one288
53-Nitrobenzaldehyde5-(Ethoxycarbonyl)-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one190
62-Chlorobenzaldehyde4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one275

Reaction Conditions: Aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Nb₂O₅/T catalyst (0.1 mol %) under solvent-free conditions at 80 °C.

Experimental Protocols

Catalyst Preparation (Nb₂O₅/T):

  • Commercial Nb₂O₅ is chemically treated to enhance its catalytic activity. While the specific proprietary treatment may vary, a general activation involves acid treatment. For example, Nb₂O₅ can be treated with a 30% (v/v) H₂SO₄ solution.

  • The treated solid is then thoroughly washed with deionized water until the washings are neutral.

  • The resulting material is dried in an oven and calcined at an appropriate temperature to yield the active Nb₂O₅/T catalyst.

General Procedure for the Biginelli Reaction:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the prepared Nb₂O₅/T catalyst (0.1 mol %).

  • The reaction mixture is stirred at 80 °C under solvent-free conditions.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is washed with cold ethanol to remove any unreacted starting materials.

  • The catalyst can be recovered by filtration, washed with ethanol, dried, and reused for subsequent reactions.

  • The crude product is purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.

Diagrams

Biginelli_Reaction_Workflow cluster_reactants Reactants Aldehyde Aldehyde ReactionVessel Reaction at 80°C (Solvent-free) Aldehyde->ReactionVessel Acetoacetate Ethyl Acetoacetate Acetoacetate->ReactionVessel Urea Urea Urea->ReactionVessel Catalyst Nb₂O₅/T Catalyst Catalyst->ReactionVessel Workup Work-up (Cooling, Washing) ReactionVessel->Workup Product Dihydropyrimidinone (DHPM) Workup->Product CatalystRecovery Catalyst Recovery (Filtration) Workup->CatalystRecovery Separation CatalystRecovery->Catalyst Reuse

Caption: Workflow for the Nb₂O₅-catalyzed Biginelli reaction.

Application Note 2: this compound(V) Chloride Catalyzed Synthesis of Quinoxaline Derivatives

Introduction

Quinoxaline and its derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of applications in pharmaceuticals, dyes, and as building blocks in organic synthesis. A straightforward and efficient method for their synthesis is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. This compound(V) chloride (NbCl₅) has been shown to be an effective Lewis acid catalyst for this reaction, promoting the cyclization under mild conditions to afford quinoxaline derivatives in high yields.

Key Features of this compound(V) Chloride Catalysis

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature or with gentle heating.

  • High Yields: A variety of quinoxaline derivatives can be synthesized in excellent yields.

  • Versatility: The protocol is applicable to a range of substituted o-phenylenediamines and 1,2-dicarbonyl compounds.

Quantitative Data

The following table presents data for the synthesis of various quinoxaline derivatives using NbCl₅ as a catalyst.

Entryo-Phenylenediamine1,2-Dicarbonyl CompoundProductTime (min)Yield (%)
1o-PhenylenediamineBenzil2,3-Diphenylquinoxaline1095
24-Methyl-1,2-phenylenediamineBenzil6-Methyl-2,3-diphenylquinoxaline1592
34-Chloro-1,2-phenylenediamineBenzil6-Chloro-2,3-diphenylquinoxaline1294
4o-Phenylenediamine2,3-Butanedione2,3-Dimethylquinoxaline1096
5o-PhenylenediamineGlyoxalQuinoxaline1590
64,5-Dimethyl-1,2-phenylenediamineBenzil6,7-Dimethyl-2,3-diphenylquinoxaline1593

Reaction Conditions: o-Phenylenediamine (1.0 mmol), 1,2-dicarbonyl compound (1.0 mmol), and NbCl₅ (10 mol %) in ethanol at room temperature.

Experimental Protocols

General Procedure for the Synthesis of Quinoxaline Derivatives:

  • To a solution of the o-phenylenediamine (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add the 1,2-dicarbonyl compound (1.0 mmol).

  • To this mixture, add this compound(V) chloride (NbCl₅) (0.1 mmol, 10 mol %) in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure quinoxaline derivative.

Diagrams

Quinoxaline_Synthesis_Mechanism cluster_reactants Starting Materials Diamine o-Phenylenediamine NucleophilicAttack Nucleophilic Attack by Amine Diamine->NucleophilicAttack Dicarbonyl 1,2-Dicarbonyl Activation Activation of Carbonyl Group Dicarbonyl->Activation NbCl5 NbCl₅ (Lewis Acid) NbCl5->Activation Catalyst Activation->NucleophilicAttack Cyclization Intramolecular Cyclization NucleophilicAttack->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Quinoxaline Derivative Dehydration->Product

Caption: Proposed mechanism for NbCl₅-catalyzed quinoxaline synthesis.

References

Application Notes and Protocols for Thin-Film Deposition of Niobium using Magnetron Sputtering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deposition of high-quality niobium (Nb) thin films using magnetron sputtering. This compound films are critical components in a variety of advanced applications, including superconducting radio-frequency (SRF) cavities for particle accelerators, superconducting quantum interference devices (SQUIDs), and single-photon detectors.[1][2] This guide covers experimental procedures, key deposition parameters, and their influence on the resulting film properties.

Introduction to this compound Thin-Film Deposition

Magnetron sputtering is a widely utilized physical vapor deposition (PVD) technique for producing high-quality this compound thin films.[3] The process involves bombarding a this compound target with energetic ions from a plasma, typically argon (Ar), causing Nb atoms to be ejected and deposited onto a substrate.[1] The properties of the resulting film, such as crystallinity, surface morphology, stress, and superconducting characteristics, are highly dependent on the deposition parameters.[1][4] Both direct current (DC) and radio-frequency (RF) magnetron sputtering can be employed, with DC sputtering being common for conductive targets like this compound.[1]

Experimental Protocols

Substrate Preparation

Proper substrate preparation is crucial to ensure good film adhesion and to minimize contamination that can degrade film quality.[5] The choice of substrate depends on the intended application, with common choices including silicon (Si), copper (Cu), and sapphire (Al₂O₃).[6][7]

Protocol for Silicon Substrate Cleaning:

  • Ultrasonic Cleaning: Sequentially clean the Si substrates in ultrasonic baths of acetone and isopropanol for 10-15 minutes each to remove organic residues.

  • Deionized (DI) Water Rinse: Thoroughly rinse the substrates with DI water.

  • Drying: Dry the substrates using a nitrogen (N₂) gun.

  • In-situ Plasma Cleaning: Prior to deposition, an in-situ Ar plasma cleaning step within the sputtering chamber is recommended to remove any remaining surface contaminants and the native oxide layer.[8] This is often done by applying an RF bias to the substrate holder.[9]

Protocol for Copper Substrate Preparation (for SRF applications):

  • Mechanical Polishing: Mechanically polish the copper substrates to achieve a smooth surface.

  • Chemical Etching: Chemically etch the polished substrates to remove surface damage and contaminants. A common etchant is nitric acid.[6]

  • In-situ Heating: Heat the substrates in-situ (e.g., to 360 °C for 24 hours) to dissolve the copper oxide layer into the bulk copper, providing a clean surface for Nb deposition.[7]

Magnetron Sputtering Deposition of this compound

The following protocol outlines a general procedure for depositing Nb thin films using DC magnetron sputtering. The specific parameters should be optimized for the particular sputtering system and desired film properties.

Deposition Protocol:

  • System Pump-Down: Load the prepared substrates into the sputtering chamber and pump down to a base pressure of < 5 x 10⁻⁸ Torr to minimize residual gas contamination.[10]

  • Substrate Heating (Optional): If required, heat the substrates to the desired deposition temperature. Elevated temperatures can improve crystallinity and grain size.[4][11]

  • Pre-sputtering: Pre-sputter the this compound target with the shutter closed for 5-10 minutes to clean the target surface.

  • Sputtering Gas Introduction: Introduce high-purity argon gas into the chamber. The working pressure is a critical parameter and typically ranges from 2 to 10 mTorr.[1]

  • Deposition: Open the shutter to begin the deposition of the this compound film onto the substrates. The deposition time will determine the final film thickness.

  • Cool-Down: After deposition, allow the substrates to cool down in a vacuum before venting the chamber.

Film Characterization

A variety of techniques are used to characterize the structural, morphological, and physical properties of the deposited this compound films.

  • Thickness: Measured using techniques like scanning electron microscopy (SEM) of a cross-section or by using a deposition controller with a quartz crystal microbalance.[12]

  • Crystal Structure: Analyzed using X-ray diffraction (XRD) to determine the crystal orientation and phase.[7] this compound films typically exhibit a body-centered cubic (BCC) structure with a preferred (110) orientation.[13]

  • Surface Morphology and Roughness: Imaged using scanning electron microscopy (SEM) and atomic force microscopy (AFM).[8][14]

  • Stress: Film stress can be measured by analyzing the curvature of the substrate before and after deposition. Stress is highly dependent on the Ar pressure.[1]

  • Superconducting Properties: The superconducting transition temperature (Tc) and residual resistance ratio (RRR) are critical parameters for superconducting applications and are measured using four-point probe measurements at cryogenic temperatures.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies on magnetron sputtered this compound films. It is important to note that these parameters are often interdependent and specific to the deposition system used.

Table 1: DC Magnetron Sputtering Parameters for this compound Thin Films

ParameterValue RangeSource
Sputtering Power200 - 800 W[8]
Argon Pressure2 - 10 mTorr[1]
Target-to-Substrate Distance110 mm[1]
Substrate TemperatureRoom Temperature - 700 °C[4][15]
Deposition Rate0.5 - 49.5 nm/min[6][8]
Substrate Bias0 to -150 V[7][15]

Table 2: Influence of Sputtering Parameters on this compound Film Properties

Parameter ChangeEffect on Film PropertiesSource
Increase in Ar Pressure Stress changes from compressive to tensile.[1] Increased surface roughness.[4][1][4]
Increase in Sputtering Power Increased grain size.[8] Stress can become more compressive.[8][8]
Increase in Substrate Temp. Increased grain size and crystallinity.[4][11] Can lead to denser films.[6][4][6][11]
Application of Substrate Bias Can produce denser films even at low temperatures.[6] Reduces impurity content.[15][6][15]

Table 3: Properties of Magnetron Sputtered this compound Thin Films

PropertyTypical ValuesSource
Superconducting Transition Temp. (Tc)Up to 9 K[1]
Residual Resistance Ratio (RRR)> 4[1]
Lattice Constant~0.33 nm[1]
Surface Roughness (RMS)0.4 - 2.0 nm[1][4]
Film StressCompressive to Tensile (GPa range)[1]

Visualizations

The following diagrams illustrate the experimental workflow for this compound thin-film deposition and the relationships between key sputtering parameters and the resulting film properties.

experimental_workflow cluster_prep Substrate Preparation cluster_sputter Magnetron Sputtering cluster_char Film Characterization sub_cleaning Ultrasonic Cleaning (Acetone, Isopropanol) sub_rinse DI Water Rinse sub_cleaning->sub_rinse sub_drying Nitrogen Drying sub_rinse->sub_drying sub_plasma In-situ Plasma Clean sub_drying->sub_plasma pump_down Chamber Pump-Down (< 5e-8 Torr) sub_plasma->pump_down pre_sputter Target Pre-sputtering pump_down->pre_sputter gas_intro Ar Gas Introduction pre_sputter->gas_intro deposition Deposition gas_intro->deposition cool_down Cool-Down deposition->cool_down xrd XRD (Structure) cool_down->xrd sem_afm SEM/AFM (Morphology) cool_down->sem_afm stress_meas Stress Measurement cool_down->stress_meas sc_props Superconducting Properties cool_down->sc_props

Experimental workflow for this compound thin-film deposition.

parameter_relationships cluster_params Sputtering Parameters cluster_props Film Properties pressure Ar Pressure stress Stress pressure->stress Compressive to Tensile roughness Surface Roughness pressure->roughness Increases power Sputtering Power power->stress More Compressive grain_size Grain Size power->grain_size Increases temp Substrate Temp. temp->grain_size Increases density Film Density temp->density Increases bias Substrate Bias bias->density Increases tc Superconducting Tc stress->tc grain_size->tc density->tc roughness->tc

Influence of sputtering parameters on film properties.

References

Application Notes and Protocols for Niobium-Based Alloys in Biomedical Implants and Prosthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium (Nb) and its alloys are emerging as a new class of metallic biomaterials with significant potential for use in biomedical implants and prosthetics. Offering a unique combination of biocompatibility, corrosion resistance, and tunable mechanical properties, these alloys present a promising alternative to traditional materials like titanium (Ti) alloys, stainless steel, and cobalt-chromium (Co-Cr) alloys. A key advantage of certain this compound-based alloys is their low elastic modulus, which more closely matches that of human bone, thereby mitigating the risk of stress shielding and subsequent bone resorption around the implant. This document provides detailed application notes and experimental protocols for researchers and professionals working with or developing this compound-based alloys for biomedical applications.

Application Notes

This compound-based alloys are particularly suited for a range of biomedical applications due to their favorable combination of properties. The addition of this compound to titanium and other biocompatible metals like zirconium (Zr) and tantalum (Ta) can significantly enhance performance.

Key Advantages:

  • Excellent Biocompatibility: this compound is a non-toxic element, and its alloys have demonstrated excellent biocompatibility in numerous in vitro and in vivo studies.[1][2][3] The spontaneous formation of a stable and inert this compound pentoxide (Nb2O5) layer on the surface minimizes ion release and adverse tissue reactions.[1][4]

  • Low Elastic Modulus: A major drawback of many metallic implants is their high stiffness compared to bone, which can lead to stress shielding. This compound, as a β-phase stabilizer in titanium alloys, helps to lower the elastic modulus to values closer to that of cortical bone (10-30 GPa), promoting better load transfer and long-term implant stability.[2][5][6]

  • Superior Corrosion Resistance: The passive oxide layer that forms on this compound alloys provides exceptional resistance to corrosion in the aggressive environment of the human body.[4][5][7][8] This is crucial for the long-term integrity of the implant and for preventing the release of potentially harmful metal ions.

  • Enhanced Mechanical Strength: While offering a lower modulus, this compound-based alloys can be designed to possess high strength and fatigue resistance, making them suitable for load-bearing applications such as orthopedic implants.[9][10]

Common this compound-Based Alloy Systems and Their Applications:

  • Binary Ti-Nb Alloys: These alloys are extensively studied for dental and orthopedic applications. The addition of this compound to titanium lowers the Young's modulus and can improve strength.[1][9]

  • Ternary and Quaternary Alloys (Ti-Nb-Zr, Ti-Nb-Ta, Ti-Nb-Zr-Sn): The inclusion of other biocompatible elements like zirconium and tantalum can further refine the mechanical properties and enhance biocompatibility.[11][12] For instance, Ti-Nb-Zr alloys are noted for their superelasticity and shape memory properties, which are beneficial for applications like orthodontic wires and spinal fixation devices. Ti-29Nb-13Ta-4.6Zr (TNTZ) is a well-known low-modulus alloy developed for orthopedic implants.[13]

Surface Modifications:

To further enhance osseointegration and biocompatibility, the surfaces of this compound-based implants can be modified. Techniques such as sandblasting, acid-etching, and the application of bioactive coatings like hydroxyapatite can create a micro-rough surface that promotes osteoblast adhesion, proliferation, and differentiation.[2] Niobia-modified zirconia has also shown superior osseointegration in vivo.[14]

Quantitative Data Summary

The following tables summarize the mechanical and corrosion properties of various this compound-based alloys from the literature.

Table 1: Mechanical Properties of Selected this compound-Based Alloys

Alloy Composition (wt%)Young's Modulus (GPa)Ultimate Tensile Strength (MPa)Yield Strength (MPa)Hardness (GPa)Reference(s)
cp-Ti (Grade 2)~110520389.5-[1][9]
Ti-5Nb87536.5407.0-[9]
Ti-10Nb81---[1]
Ti-15Nb75---[1]
Ti-20Nb72---[1]
Ti-25Nb691014872.5-[9]
Ti-50Nb79--2.16[5]
Ti-35Nb-4Sn40---[6][15]
Ti-24Nb-4Zr-8Sn----[15]
Ti-29Nb-13Ta-7Zr----[15]
Ti-12Nb-5Fe--740-[10]
Ti-7Ta-5Fe--1250-[10]
Ti-10Ta-4Fe--1360-[10]
Zr-59.57, Ti-19.02, Nb-21.4127.27 - 34.85---

Table 2: Corrosion Properties of this compound-Based Alloys in Simulated Body Fluids

Alloy SystemCorrosion EnvironmentCorrosion Rate/Current DensityKey FindingsReference(s)
Ti-xNb (x=5-25)Artificial Saliva, Lactic AcidNo corrosion detectedSpontaneously formed a passive layer of TiO2 and Nb2O5.[1]
Ti-xNb (x=50, 80, 90)PBS SolutionLower than pure TiNb50 and Nb80 alloys showed the lowest corrosion rates.[5]
Ti-Nb-Zr-Sn, Ti-Nb-Ta-ZrRinger's Solution-Improved wear resistance.[15]
Ti-Ta-Nb-Zr-Lower than Ti-6Al-4VHigher this compound content promoted better corrosion resistance.[7]
TiHfZrNbxHanks' SolutionLower than cp-Ti and Ti-6Al-4VThis compound addition improves microstructural homogeneity and resistance of the passive film.[8]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of this compound-based biomedical alloys are provided below.

Protocol 1: Alloy Fabrication by Vacuum Arc Melting

Objective: To produce homogenous this compound-based alloy ingots.

Materials and Equipment:

  • High-purity elemental metals (e.g., Ti, Nb, Zr, Ta) in sponge, wire, or bar form.

  • Vacuum arc melting furnace with a non-consumable tungsten electrode and a water-cooled copper crucible.

  • High-purity argon gas.

  • Balance for precise weighing of elements.

  • Ultrasonic cleaner with acetone and ethanol.

Procedure:

  • Calculate and weigh the required amounts of each elemental metal to achieve the desired alloy composition.

  • Clean the surfaces of the metals by ultrasonicating in acetone and then ethanol for 15 minutes each to remove any surface contaminants. Dry the metals thoroughly.

  • Place the weighed metals into the copper crucible of the vacuum arc melting furnace.

  • Evacuate the furnace chamber to a high vacuum (typically < 5 x 10⁻⁵ Torr) and then backfill with high-purity argon gas to create an inert atmosphere.

  • Initiate the arc between the tungsten electrode and the metal charge to melt the elements.

  • To ensure homogeneity, melt the ingot, allow it to solidify, flip it over, and re-melt it. This process should be repeated at least five times.

  • After the final melting, allow the ingot to cool completely under the argon atmosphere before removing it from the furnace.

  • The resulting alloy ingot can then be sectioned for further processing (e.g., homogenization heat treatment, rolling) and characterization.

Protocol 2: Mechanical Property Characterization - Nanoindentation

Objective: To determine the elastic modulus and hardness of the alloy at the micro/nano-scale.

Materials and Equipment:

  • This compound-based alloy sample, polished to a mirror finish (e.g., using silicon carbide papers and diamond paste).

  • Nanoindenter instrument with a Berkovich diamond indenter tip.

  • Microscope for positioning the indenter.

Procedure:

  • Mount the polished alloy sample securely on the nanoindenter stage.

  • Calibrate the instrument according to the manufacturer's instructions.

  • Select multiple random locations on the sample surface for indentation to ensure statistical reliability.

  • Program the nanoindenter with the desired loading-unloading profile. A common method is to apply a peak load (e.g., 10 mN) and hold for a short period before unloading.

  • Initiate the indentation tests. The instrument will record the load and displacement data throughout the process.

  • Analyze the resulting load-displacement curves using the Oliver-Pharr method to calculate the hardness (H) and elastic modulus (E) for each indent.

  • Report the average and standard deviation of the hardness and elastic modulus values obtained from all indentations.

Protocol 3: Corrosion Resistance Assessment - Potentiodynamic Polarization

Objective: To evaluate the corrosion behavior of the alloy in a simulated physiological environment.

Materials and Equipment:

  • This compound-based alloy sample (working electrode).

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell.

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Counter electrode (e.g., platinum or graphite rod).

  • Simulated body fluid (SBF), such as Hanks' solution or Ringer's solution, maintained at 37°C.

  • Sample holder to expose a defined surface area.

Procedure:

  • Prepare the alloy sample by grinding with silicon carbide paper and polishing to a standardized finish. Clean and dry the sample.

  • Mount the sample in the holder, ensuring only a specific surface area is exposed to the electrolyte.

  • Assemble the three-electrode cell with the alloy sample as the working electrode, the reference electrode, and the counter electrode immersed in the SBF.

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for a period (e.g., 1 hour) until a steady state is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic value (e.g., -0.5 V vs. OCP) to an anodic value (e.g., +1.5 V vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Analyze the polarization curve to determine key corrosion parameters, including the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential (Epit). A lower icorr and a more positive Ecorr and Epit indicate better corrosion resistance.

Protocol 4: In Vitro Biocompatibility - Cytotoxicity Test (MTT Assay based on ISO 10993-5)

Objective: To assess the potential of the alloy to cause cellular damage or death.

Materials and Equipment:

  • This compound-based alloy samples, sterilized (e.g., by autoclaving or ethanol treatment).

  • Mammalian cell line (e.g., MC3T3-E1 pre-osteoblasts, L929 fibroblasts).

  • Cell culture medium (e.g., DMEM or α-MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

  • Incubator (37°C, 5% CO₂).

Procedure:

  • Extract Preparation: Incubate the sterilized alloy samples in the cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C to create an extract.[5]

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Exposure to Extract: Remove the existing culture medium from the wells and replace it with the prepared alloy extracts. Include negative (fresh medium) and positive (e.g., dilute phenol solution) controls.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, remove the extract-containing medium.

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[11]

Visualizations

Experimental Workflow

Experimental_Workflow Alloy_Design Alloy Design & Composition Selection Fabrication Alloy Fabrication (e.g., Vacuum Arc Melting) Alloy_Design->Fabrication Processing Thermomechanical Processing (e.g., Homogenization, Rolling) Fabrication->Processing Microstructure Microstructural Characterization (SEM, XRD) Processing->Microstructure Mechanical Mechanical Property Testing (Tensile, Hardness, Modulus) Processing->Mechanical Corrosion Corrosion Resistance Testing (Potentiodynamic Polarization) Processing->Corrosion Biocompatibility In Vitro Biocompatibility (Cytotoxicity, Cell Adhesion) Processing->Biocompatibility Analysis Data Analysis & Evaluation Microstructure->Analysis Mechanical->Analysis Corrosion->Analysis Biocompatibility->Analysis In_Vivo In Vivo Studies (Animal Implantation) In_Vivo->Analysis Analysis->In_Vivo If promising Biocompatibility_Factors Biocompatibility Biocompatibility Material_Properties Material Properties Material_Properties->Biocompatibility Surface_Properties Surface Properties Surface_Properties->Biocompatibility Host_Response Host Response Host_Response->Biocompatibility Composition Alloy Composition (e.g., Nb, Ti, Zr, Ta) Composition->Material_Properties Ion_Release Ion Release & Corrosion Ion_Release->Material_Properties Mechanical_Props Mechanical Properties (Modulus, Strength) Mechanical_Props->Material_Properties Topography Topography (Roughness) Topography->Surface_Properties Chemistry Surface Chemistry (Oxide Layer) Chemistry->Surface_Properties Wettability Wettability Wettability->Surface_Properties Protein_Adsorption Protein Adsorption Protein_Adsorption->Host_Response Cell_Adhesion Cell Adhesion & Proliferation Cell_Adhesion->Host_Response Inflammation Inflammation Inflammation->Host_Response Osseointegration_Pathway Implant_Surface Nb-Alloy Implant Surface (Nb2O5/TiO2) Protein_Adsorption Adsorption of ECM Proteins (Fibronectin, Vitronectin) Implant_Surface->Protein_Adsorption Integrin Integrin Binding (e.g., α5β1) Protein_Adsorption->Integrin Osteoblast Osteoblast Osteoblast->Integrin FAK Focal Adhesion Kinase (FAK) Activation Integrin->FAK Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K/Akt, MAPK) FAK->Signaling_Cascade Gene_Expression Altered Gene Expression (Runx2, Osteocalcin) Signaling_Cascade->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Adhesion Adhesion & Spreading Cellular_Response->Adhesion Proliferation Proliferation Cellular_Response->Proliferation Differentiation Differentiation & Mineralization Cellular_Response->Differentiation

References

Application Notes and Protocols for the Use of Niobium in High-Strength Low-Alloy (HSLA) Steel Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of niobium (Nb) as a microalloying element in the production of High-Strength Low-Alloy (HSLA) steels. The inclusion of detailed experimental protocols is intended to facilitate further research and development in this field.

Application Notes

This compound is a crucial microalloying element in the manufacturing of HSLA steels, which are widely utilized in demanding applications such as automotive components, pipelines, bridges, and shipbuilding.[1][2][3][4] The addition of small amounts of this compound, typically between 0.02% and 0.1% by weight, significantly enhances the mechanical properties of steel, most notably its strength and toughness, without compromising weldability.[1][5][6][7]

The primary strengthening mechanisms imparted by this compound are grain refinement and precipitation hardening.[1][6][8][9] During the thermomechanical controlled processing (TMCP) of steel, this compound forms fine, stable carbonitride precipitates (Nb(C,N)).[1][6][7] These precipitates are instrumental in controlling the austenitic grain size during hot rolling by pinning grain boundaries, which inhibits their growth.[6][7] This leads to a much finer ferrite grain size after phase transformation, a key factor in simultaneously increasing both the strength and toughness of the steel.[5][10]

Furthermore, this compound dissolved in the austenite matrix can retard the recrystallization of austenite during hot rolling and delay the transformation from austenite to ferrite.[5] This delay promotes the formation of bainitic or acicular ferrite microstructures, which contribute to higher strength.[1][5] this compound that remains in solution after rolling can precipitate as very fine NbC particles in the ferrite matrix, leading to significant precipitation strengthening, which further increases the yield strength of the steel.[5][8]

The strategic use of this compound allows for a reduction in the carbon content of the steel, which in turn improves its weldability and toughness.[5] The enhanced strength-to-weight ratio of this compound-alloyed HSLA steels also enables the production of lighter components without sacrificing performance, a critical aspect in the automotive industry for improving fuel efficiency.[2][3]

Quantitative Data Presentation

The following tables summarize the impact of this compound additions on the mechanical properties and grain size of HSLA steels, based on data from various studies.

Table 1: Effect of this compound Addition on Mechanical Properties of HSLA Steel

This compound Content (wt%)Base Steel CompositionProcessing RouteYield Strength (MPa)Tensile Strength (MPa)Elongation (%)Reference
0AISI 4320Conventional Rolling~820~960-[11][12][13]
0.02-0.05C-Mn SteelHot RollingIncrease of up to 200 MPa (precipitation hardening) and 200 MPa (grain refinement)--[8]
0.073--9921026-[1]
0.02-0.5 (200-500 ppm)AISI 4320Conventional Rolling~900 (+10%)~1020 (+6%)No significant change[11][12][13]

Table 2: Influence of this compound on Austenite Grain Size

This compound Content (wt%)Reheating Temperature (°C)Prior Austenite Grain Size (μm)Reference
0-15.9[1]
0.073-10.1[1]
0.03-0.041050Coarsening temperature increased by ~160°C[14]

Experimental Protocols

The following protocols outline the key experimental procedures for the laboratory-scale production and characterization of this compound-containing HSLA steel.

Protocol 1: Laboratory-Scale Production of this compound-Containing HSLA Steel

1. Material Preparation and Melting:

  • Prepare a base charge of low-carbon steel scrap in an induction furnace.
  • Calculate the required amount of ferro-niobium (typically 60-70% Nb) to achieve the target this compound concentration (e.g., 0.05 wt%).
  • Deoxidize the molten steel with aluminum.
  • Add the ferro-niobium to the molten bath and stir to ensure homogeneity.
  • Cast the molten steel into a suitable mold (e.g., a rectangular ingot).

2. Thermomechanical Controlled Processing (TMCP):

  • Reheating: Heat the cast ingot to a temperature of 1200-1250°C and hold for 1-2 hours to dissolve the this compound carbonitrides.
  • Rough Rolling: Perform initial hot rolling passes at a high temperature (e.g., above 1100°C) to break down the cast structure.
  • Finish Rolling: Conduct the final rolling passes in the non-recrystallization region of austenite (typically 850-950°C). This step is critical for pancaking the austenite grains.
  • Controlled Cooling: After the final rolling pass, subject the steel plate to accelerated cooling (e.g., water spraying) to a specific temperature (e.g., 550-650°C).
  • Air Cooling: Allow the plate to cool to room temperature in still air.

Protocol 2: Microstructural Characterization

1. Sample Preparation:

  • Cut a cross-section of the rolled steel plate.
  • Mount the sample in a conductive resin.
  • Grind the sample surface with successively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit).
  • Polish the sample using a diamond suspension (e.g., 6 µm, 3 µm, 1 µm) to a mirror finish.

2. Optical Microscopy:

  • Etch the polished sample with a 2% Nital solution (2% nitric acid in ethanol) to reveal the ferrite-pearlite or bainitic microstructure.
  • Observe the microstructure under an optical microscope at various magnifications.
  • Determine the average grain size using the ASTM E112 standard test methods.

3. Transmission Electron Microscopy (TEM):

  • Prepare thin foil specimens from the steel sample by mechanical grinding and subsequent twin-jet electropolishing.
  • Examine the foils in a transmission electron microscope to observe the size, morphology, and distribution of this compound carbonitride precipitates.
  • Use selected area electron diffraction (SAED) to identify the crystal structure of the precipitates.

Protocol 3: Mechanical Property Evaluation

1. Tensile Testing:

  • Machine tensile test specimens from the rolled plate according to ASTM E8/E8M standards.
  • Conduct the tensile test at room temperature using a universal testing machine at a constant strain rate.
  • Determine the yield strength, ultimate tensile strength, and percentage elongation.

2. Charpy V-Notch Impact Testing:

  • Prepare standard Charpy V-notch impact test specimens as per ASTM E23.
  • Conduct impact tests at various temperatures to determine the ductile-to-brittle transition temperature (DBTT).
  • Measure the absorbed energy at each temperature to evaluate the toughness of the steel.

3. Hardness Testing:

  • Measure the Vickers or Rockwell hardness of the polished sample at multiple locations to assess the uniformity of mechanical properties.

Mandatory Visualizations

G cluster_0 Thermomechanical Processing cluster_1 Microstructural Evolution Reheating Reheating (1200-1250°C) Nb(C,N) Dissolution RoughRolling Rough Rolling (>1100°C) Reheating->RoughRolling CoarseGrains Coarse Austenite Grains FinishRolling Finish Rolling (850-950°C) Pancaked Austenite RoughRolling->FinishRolling RefinedGrains Refined Austenite Grains ControlledCooling Accelerated Cooling FinishRolling->ControlledCooling PancakedGrains Pancaked Austenite Grains AirCooling Air Cooling ControlledCooling->AirCooling FineFerrite Fine Ferrite Grains FinalMicrostructure Final Microstructure (Ferrite-Pearlite/Bainite)

Caption: Experimental workflow for HSLA steel production.

G cluster_0 This compound's Role cluster_1 Strengthening Mechanisms cluster_2 Resulting Properties Nb_Addition This compound Addition (0.02-0.1 wt%) NbCN_Precipitates Formation of Nb(C,N) Precipitates Nb_Addition->NbCN_Precipitates Solute_Nb This compound in Solid Solution Nb_Addition->Solute_Nb Grain_Refinement Grain Refinement NbCN_Precipitates->Grain_Refinement Pins Austenite Grain Boundaries Precipitation_Hardening Precipitation Hardening NbCN_Precipitates->Precipitation_Hardening Fine Precipitates in Ferrite Transformation_Control Transformation Control Solute_Nb->Transformation_Control Delays Austenite to Ferrite Transformation Increased_Strength Increased Strength Grain_Refinement->Increased_Strength Improved_Toughness Improved Toughness Grain_Refinement->Improved_Toughness Precipitation_Hardening->Increased_Strength Transformation_Control->Increased_Strength Good_Weldability Good Weldability Transformation_Control->Good_Weldability via lower Carbon content

Caption: this compound's strengthening mechanisms in HSLA steel.

References

Application Notes: Niobium-Doped Materials for Advanced Battery and Energy Storage Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niobium (Nb)-doped materials are emerging as a critical class of materials for enhancing the performance of advanced battery and energy storage systems. The incorporation of this compound into electrode materials for lithium-ion batteries, sodium-ion batteries, and supercapacitors has demonstrated significant improvements in capacity, charging rates, cycle life, and safety. These application notes provide an overview of the benefits, mechanisms, and applications of this compound-doped materials in energy storage.

Key Advantages of this compound Doping:

This compound doping, as either a bulk dopant or as a surface coating, offers a multi-faceted approach to improving electrochemical performance.[1] The common Nb⁵⁺ oxidation state has a high affinity for oxygen, forming stable oxides.[1] Its ionic radius (0.64 Å) is comparable to that of common transition metals in cathodes, allowing for its incorporation into the host structure.[1]

Enhanced Structural Stability: this compound doping helps to stabilize the crystal lattice of electrode materials.[2] This is particularly crucial in high-energy-density cathodes like Nickel-rich LiNiₓCoᵧMn₁₋ₓ₋ᵧO₂ (NCM), where it can suppress detrimental phase transitions and reduce cation mixing, a common degradation mechanism.[2][3] For example, in LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523), Nb doping has been shown to reduce Li⁺/Ni²⁺ site exchange and enlarge the inter-slab space for Li⁺, facilitating structural stability.[2] This stabilization is also critical at elevated temperatures, leading to improved safety and longevity.[2]

Improved Ionic and Electronic Conductivity: The introduction of Nb⁵⁺ can increase the concentration of charge carriers, thereby enhancing electronic conductivity.[4] In materials like Li₄Ti₅O₁₂, Nb doping has been shown to increase electronic conductivity and facilitate faster lithium-ion diffusion.[4] This leads to improved rate capability, allowing for faster charging and discharging of the battery. In some cases, Nb doping can induce a metallic-like character in materials like anatase TiO₂, further boosting conductivity.[5][6]

Enhanced Rate Capability: By improving both ionic and electronic conductivity, this compound doping significantly enhances the rate performance of energy storage devices. For instance, Nb-doped Li₄Ti₅O₁₂ has demonstrated excellent rate capabilities with reversible capacities of 135 mAhg⁻¹ at 10C and 80 mAhg⁻¹ at a very high rate of 40C.[4] Similarly, Nb-doped P2-type cathodes for sodium-ion batteries have shown the ability to be cycled at rates as high as 9.2 A g⁻¹ (50C).[7]

Increased Specific Capacity and Capacitance: this compound doping can lead to an increase in the specific capacity of battery materials and the specific capacitance of supercapacitor electrodes. For example, an 8% Nb-doped Li₄Ti₅O₁₂ electrode exhibited a high specific capacitance of 497 F g⁻¹ at a current density of 1 A g⁻¹, showcasing its potential for pseudocapacitive applications.[8]

Superior Performance at Low Temperatures: The improved kinetics endowed by this compound doping can also lead to better performance at sub-zero temperatures. A Nb-doped P2-type Na₀.₇₈Ni₀.₃₁Mn₀.₆₇Nb₀.₀₂O₂ cathode demonstrated excellent cycling stability at -40 °C.[7]

Surface Passivation and Interfacial Stability: When used as a coating material, often in the form of LiNbO₃, this compound can passivate the surface of cathode active materials.[1] This coating reduces side reactions with the electrolyte, decreases interfacial resistance, and improves cycling stability, especially in solid-state batteries.[1]

Applications in Energy Storage:

  • Lithium-Ion Batteries (LIBs): this compound doping is being extensively explored for both cathodes and anodes in LIBs. In Ni-rich cathodes, it enhances structural integrity and cycling stability.[3] In anode materials like Li₄Ti₅O₁₂ and TiO₂, it boosts rate capability and specific capacity.[5][8] this compound pentoxide (Nb₂O₅) itself is a promising anode material due to its high theoretical capacity and safety.[9][10]

  • Sodium-Ion Batteries (SIBs): As a promising alternative to LIBs, SIBs also benefit from this compound doping. In P2-type layered oxide cathodes, Nb doping has been shown to improve rate performance and low-temperature capabilities.[7] For Na₃V₂(PO₄)₃ (NVP) cathodes, Nb⁵⁺ doping has led to higher initial discharge capacities and impressive capacity retention.[11]

  • Solid-State Batteries (SSBs): this compound-based coatings, such as LiNbO₃, are crucial for stabilizing the cathode-solid electrolyte interface in SSBs, reducing interfacial resistance and improving cyclability.[1][12]

  • Supercapacitors: this compound-based materials, particularly Nb₂O₅ and its composites, are investigated as electrode materials for supercapacitors due to their pseudocapacitive behavior, which can bridge the energy density gap between batteries and conventional supercapacitors.[13][14] Mo-doped Nb₂O₅ has shown a five-fold increase in specific capacitance compared to its undoped counterpart.[14]

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of various this compound-doped materials for battery and energy storage applications as reported in the cited literature.

Table 1: this compound-Doped Materials for Lithium-Ion Batteries

Material CompositionApplicationKey Performance MetricsReference
0.1% Nb-doped TiO₂AnodeReversible capacity: 180 mAh g⁻¹ at 1C after 500 cycles; 110 mAh g⁻¹ at 10C after 1000 cycles.[5][6]
Li₄Ti₄.₉₅Nb₀.₀₅O₁₂AnodeReversible capacity: 135 mAh g⁻¹ at 10C; 127 mAh g⁻¹ at 20C; 80 mAh g⁻¹ at 40C.[4]
Li(Ni₀.₅Co₀.₂Mn₀.₃)₀.₉₉Nb₀.₀₁O₂CathodeCapacity retention: 93.77% after 100 cycles at 1.0C; Discharge capacity: 125.5 mAh g⁻¹ at 5.0C.[2]
Nb₂O₅AnodeTheoretical capacity: ~202 mAh g⁻¹.[9]

Table 2: this compound-Doped Materials for Sodium-Ion Batteries

Material CompositionApplicationKey Performance MetricsReference
P2-Na₀.₇₈Ni₀.₃₁Mn₀.₆₇Nb₀.₀₂O₂CathodeDischarge capacity: ~65 mAh g⁻¹ at 9.2 A g⁻¹ (50C) at 25 °C; Capacity retention: ~76% after 1800 cycles at 368 mA g⁻¹ at -40 °C.[7]
NVP@C@Nb₀.₁₅CathodeInitial discharge capacity: 114.27 mAh g⁻¹ at 0.5C; Capacity retention: 90.22% after 500 cycles (106.38 mAh g⁻¹).[11]
P2-Na₀.₆₇MNNbCathodeReversible capacity: 72.5 mAh g⁻¹ at 20C; Capacity retention: 84.43% after 1000 cycles at 5C.[15]

Table 3: this compound-Doped Materials for Supercapacitors

Material CompositionApplicationKey Performance MetricsReference
8% Nb-doped Li₄Ti₅O₁₂ElectrodeSpecific capacitance: 497 F g⁻¹ at 1 A g⁻¹; Capacitance retention: 92.3% after 5000 cycles.[8]
Mo-doped Nb₂O₅-500ElectrodeSpecific capacitance: 55.3 F g⁻¹ at 5 mV/s.[14]
SnNb₂O₆ compositesElectrodeMaximum specific capacitance: 294.8 F/g at 1 A/g; Capacitance retention: 95.7% over 10,000 cycles.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound-doped materials.

Protocol 1: Synthesis of this compound-Doped Li₄Ti₅O₁₂ (LTO) via Solid-State Reaction[8]

This protocol describes the synthesis of nanocrystalline Li₄Ti₅₋ₓNbₓO₁₂ (x = 0.02-0.10) using a conventional solid-state reaction method.

Materials:

  • Lithium carbonate (Li₂CO₃)

  • Titanium dioxide (TiO₂)

  • This compound pentoxide (Nb₂O₅)

  • Ethanol

Procedure:

  • Stoichiometric amounts of Li₂CO₃, TiO₂, and Nb₂O₅ are weighed according to the desired doping concentration.

  • The precursor powders are mixed and ground in an agate mortar with ethanol for 1 hour to ensure homogeneity.

  • The resulting slurry is dried at 80 °C for 12 hours.

  • The dried powder is calcined in a muffle furnace at 800 °C for 12 hours in an air atmosphere.

  • After calcination, the furnace is allowed to cool down naturally to room temperature.

  • The resulting product is ground again to obtain a fine powder of Nb-doped LTO.

Protocol 2: Synthesis of this compound-Doped Anatase TiO₂ Mesoporous Beads[5][6]

This protocol details an improved template-assisted sol-gel synthesis followed by hydrothermal treatment.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • This compound (V) ethoxide

  • Hexadecylamine (HDA)

  • Ethanol

  • Deionized water

Procedure:

  • Template Solution: Dissolve hexadecylamine (HDA) in ethanol.

  • Precursor Solution: In a separate container, mix titanium (IV) isopropoxide and the desired amount of this compound (V) ethoxide in ethanol.

  • Sol-Gel Reaction: Add the precursor solution dropwise to the HDA template solution under vigorous stirring.

  • Continue stirring for several hours to allow for the formation of a sol.

  • Hydrothermal Treatment: Transfer the resulting sol into a Teflon-lined stainless-steel autoclave. Add a specific amount of deionized water.

  • Seal the autoclave and heat it at a specified temperature (e.g., 180 °C) for a designated period (e.g., 24 hours).

  • After the hydrothermal reaction, allow the autoclave to cool to room temperature.

  • Purification: Collect the product by centrifugation, wash it multiple times with ethanol and deionized water to remove any residual reactants and template.

  • Drying: Dry the purified product in an oven at a specified temperature (e.g., 60 °C) overnight.

  • Calcination: Calcine the dried powder in air at a high temperature (e.g., 500 °C) for a few hours to obtain crystalline Nb-doped anatase TiO₂ beads.

Protocol 3: Electrode Preparation for Electrochemical Testing[10]

This protocol describes the fabrication of electrodes for coin-cell assembly.

Materials:

  • This compound-doped active material powder

  • Conductive carbon (e.g., Super P or acetylene black)

  • Binder (e.g., polyvinylidene fluoride - PVDF, or a mixture of carboxymethyl cellulose - CMC and styrene-butadiene rubber - SBR)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP for PVDF, or deionized water for CMC-SBR)

  • Current collector foil (e.g., copper for anodes, aluminum for cathodes)

Procedure:

  • Slurry Preparation: Mix the active material, conductive carbon, and binder in a specific weight ratio (e.g., 81:13:6 for Nb₂O₅, conductive carbon, and CMC-SBR binder respectively).[10]

  • Add the appropriate solvent to the powder mixture and stir until a homogeneous slurry is formed. The consistency of the slurry should be suitable for casting.

  • Casting: Cast the slurry onto the current collector foil using a doctor blade technique to ensure a uniform thickness.

  • Drying: Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to completely remove the solvent.

  • Pressing: After drying, press the electrode using a hydraulic press to ensure good contact between the active material and the current collector and to control the electrode density.

  • Cutting: Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the pressed electrode sheet for coin-cell assembly.

Protocol 4: Electrochemical Measurements[7][8][12]

This protocol outlines the standard electrochemical tests performed on the fabricated coin cells.

Equipment:

  • Glovebox with an argon atmosphere

  • Coin cell crimper

  • Battery testing system (e.g., LAND, Arbin)

  • Electrochemical workstation with impedance spectroscopy capability

Procedure:

  • Cell Assembly: Inside an argon-filled glovebox, assemble a 2032-type coin cell using the prepared working electrode, a separator (e.g., Celgard 2400), a counter electrode (e.g., lithium metal foil for half-cells), and an appropriate electrolyte.

  • Aging: Let the assembled cells rest for at least 12 hours to ensure proper wetting of the electrode and separator by the electrolyte.[12]

  • Cyclic Voltammetry (CV): Perform CV measurements at various scan rates (e.g., 0.1 - 1.0 mV s⁻¹) within a specific voltage window to study the redox behavior of the electrode material.

  • Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities (C-rates) to evaluate the specific capacity, coulombic efficiency, and cycling stability of the electrode.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements, typically in a frequency range of 100 kHz to 0.01 Hz, to investigate the charge transfer resistance and ionic diffusion kinetics of the electrode.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound-doped materials in energy storage.

BenefitsOfNiobiumDoping cluster_enhancements Performance Enhancements NiobiumDoping This compound Doping StructuralStability Enhanced Structural Stability NiobiumDoping->StructuralStability Lattice Stabilization IonicConductivity Improved Ionic Conductivity NiobiumDoping->IonicConductivity Enlarged Ion Diffusion Channels ElectronicConductivity Improved Electronic Conductivity NiobiumDoping->ElectronicConductivity Increased Charge Carrier Concentration CycleLife Extended Cycle Life StructuralStability->CycleLife RateCapability Enhanced Rate Capability IonicConductivity->RateCapability ElectronicConductivity->RateCapability SpecificCapacity Increased Specific Capacity/Capacitance RateCapability->SpecificCapacity

Caption: Benefits of this compound Doping in Battery Materials.

SynthesisWorkflow start Start precursors Weigh & Mix Precursors (e.g., Li₂CO₃, TiO₂, Nb₂O₅) start->precursors grinding Homogenize by Grinding (Wet or Dry) precursors->grinding drying Dry the Mixture grinding->drying calcination High-Temperature Calcination drying->calcination cooling Cool to Room Temperature calcination->cooling final_grinding Final Grinding cooling->final_grinding product This compound-Doped Material Powder final_grinding->product

Caption: Workflow for Solid-State Synthesis of Nb-Doped Materials.

ElectrodeFabrication start Start slurry_prep Prepare Slurry: Active Material + Carbon + Binder start->slurry_prep casting Cast Slurry onto Current Collector slurry_prep->casting drying Dry the Coated Electrode in Vacuum Oven casting->drying pressing Press the Electrode drying->pressing cutting Punch Circular Electrodes pressing->cutting end Electrodes Ready for Cell Assembly cutting->end

Caption: Experimental Workflow for Electrode Fabrication.

References

Application Notes and Protocols for Electron Beam Melting for Purification and Consolidation of Niobium

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium (Nb) is a refractory metal with a unique combination of properties, including a high melting point (2468 °C), excellent corrosion resistance, and superconductivity at low temperatures.[1] These characteristics make it a critical material in advanced technology sectors such as aerospace, nuclear energy, and medical imaging, particularly in the fabrication of superconducting radio frequency (SRF) cavities for particle accelerators.[2][3][4] The performance of this compound in these demanding applications is intrinsically linked to its purity.[1][5] Even minute quantities of interstitial impurities like oxygen, nitrogen, and carbon, or metallic contaminants, can degrade its mechanical and superconducting properties.[6]

Electron Beam Melting (EBM) has emerged as the premier technology for the purification and consolidation of this compound.[1][5] This process utilizes a high-energy electron beam in a high-vacuum environment to melt the raw this compound material. The combination of high temperature and low pressure facilitates the removal of impurities through two primary mechanisms: degassing of dissolved gases (O, N, H) and volatilization of metallic impurities with higher vapor pressures than this compound.[5] EBM can effectively reduce most residual impurities to the parts per million (ppm) or even parts per billion (ppb) range, a level of purity difficult to achieve with other methods.[5]

These application notes provide a comprehensive overview of the EBM process for this compound, including detailed experimental protocols, quantitative data on impurity reduction and mechanical properties, and visual representations of the workflow and purification mechanisms.

Data Presentation

Impurity Reduction in this compound via EBM

The effectiveness of Electron Beam Melting in purifying this compound is evident from the significant reduction in both interstitial and metallic impurities. The following table summarizes typical impurity levels before and after multiple EBM cycles.

Impurity ElementInitial Concentration (wt. ppm) in Commercial Grade NbFinal Concentration (wt. ppm) after Multiple EBM Melts
Oxygen (O)4000 - 8000[1]< 50[6]
Nitrogen (N)Variable< 20[7]
Carbon (C)Variable< 10[8]
Hydrogen (H)Variable< 20[7]
Aluminum (Al)High (from aluminothermic reduction)< 50[6]
Iron (Fe)VariableSignificantly Reduced[9]
Tantalum (Ta)Dependent on oreNot significantly removed[1][5]
Tungsten (W)Dependent on oreNot significantly removed[1][5]
Molybdenum (Mo)Dependent on oreNot significantly removed[1][5]

Note: The final purity is highly dependent on the initial raw material, the number of melting cycles, and the specific EBM process parameters. Multiple melting cycles are often employed to achieve the highest purity levels, with one study showing an improvement from 99.9% (3N) to 99.993% (4N3) purity.[9]

EBM Process Parameters for this compound Purification

The success of the purification process is contingent on precise control of the EBM parameters. The table below outlines typical parameters used in the drip melting of this compound ingots.

ParameterValueSignificance
Vacuum Level 1 x 10⁻⁴ to 1 x 10⁻⁶ torr[7]A high vacuum is essential to prevent re-contamination from residual gases and to facilitate the volatilization of impurities.[1][5]
Electron Beam Power 45 - 60 kW (for 60-80 mm diameter ingots)[7]Higher power increases the temperature of the molten pool, enhancing the rate of impurity evaporation.[7]
Melt Rate 2.5 - 7.5 kg/h [7]A lower melt rate increases the residence time of the metal in the molten state, allowing for more complete purification.[7]
Beam Deflection Pattern Concentric or complex patternsEnsures uniform heating of the melt surface to avoid localized overheating and to create a shallow pool, which is beneficial for ingot structure.
Number of Melts 2 or moreMultiple melts are typically required to achieve the desired level of purity, especially for high-performance applications like SRF cavities.[1]
Mechanical Properties of EBM-Processed this compound

EBM not only purifies this compound but also consolidates it into a solid ingot with desirable mechanical properties. The process can be tailored to produce high-density parts (>99% relative density).[10]

PropertyEBM Fabricated High-Purity this compoundWrought Reactor-Grade this compound (for comparison)
Relative Density > 99%N/A (Wrought)
Yield Strength 140 ± 14 MPa135 ± 17 MPa
Ultimate Tensile Strength 225 ± 11 MPa205 ± 17 MPa
Elongation 43% (after heat treatment for Nb-1Zr)[11]Variable, but generally high

Experimental Protocols

The following is a generalized protocol for the purification and consolidation of this compound using the electron beam drip melting technique.

Raw Material Preparation
  • Selection of Feedstock : The process typically starts with this compound bars produced via aluminothermic or carbothermic reduction of this compound oxide.[1] The initial purity of the feedstock is critical, as elements with low vapor pressures, such as tantalum and tungsten, are not effectively removed by EBM.[1][5]

  • Cleaning : The surface of the this compound feedstock should be thoroughly cleaned to remove any surface contamination. This may involve chemical etching or mechanical cleaning methods.

  • Loading : The this compound bar is horizontally fed into the EBM furnace's melting chamber.

Electron Beam Melting Process
  • Evacuation : The melting chamber is evacuated to a high vacuum, typically in the range of 10⁻⁴ to 10⁻⁶ torr, to minimize residual gases.[7] A residual gas analyzer can be used to monitor the vacuum quality.[2]

  • Electron Beam Activation : The electron beam gun is activated. The high-energy electrons are accelerated and focused onto the tip of the this compound feedstock bar.

  • Drip Melting : The focused electron beam melts the tip of the feedstock. The molten this compound drips into a water-cooled copper crucible located below.[7] The copper crucible is essential to prevent contamination that would occur with a ceramic crucible.

  • Ingot Formation and Withdrawal : As the molten metal collects in the crucible, a solidifying ingot is slowly withdrawn from the bottom. This continuous process allows for the creation of a long, consolidated ingot.

  • Beam Control : The electron beam is not only directed at the feedstock but is also scanned across the surface of the molten pool in the crucible.[7] A programmed deflection pattern ensures a uniform temperature distribution, which is crucial for effective purification and a homogenous ingot structure.

  • Parameter Control : The key process parameters—beam power, melt rate, and vacuum level—are carefully controlled throughout the melt. A lower melt rate and higher beam power generally lead to better purification but may also increase the loss of this compound itself through evaporation.[7]

  • Multiple Melts : For applications requiring the highest purity, the first-pass ingot is used as the feedstock for a second or even third melting cycle. Each subsequent melt further reduces the impurity levels.

Post-Melting Handling
  • Cooling : After the melting process is complete, the ingot is allowed to cool under vacuum to prevent oxidation.

  • Ventilation : The chamber can be ventilated with an inert gas, such as nitrogen, to prevent moisture adsorption onto the purified this compound surface as it cools to ambient temperature.[2]

  • Analysis : Samples are taken from different locations of the ingot for chemical analysis to verify the final purity.[7] Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) and LECO combustion analysis are used to determine the concentration of metallic and interstitial impurities, respectively.[2]

Mandatory Visualization

EBM_Workflow cluster_prep 1. Preparation cluster_ebm 2. Electron Beam Melting cluster_post 3. Post-Processing raw_material This compound Feedstock (Aluminothermic/Carbothermic Reduction Bars) cleaning Surface Cleaning (Etching/Mechanical) raw_material->cleaning loading Loading into EBM Furnace cleaning->loading evacuation High Vacuum Evacuation (10⁻⁴ - 10⁻⁶ torr) loading->evacuation melting Drip Melting with Electron Beam evacuation->melting ingot_formation Ingot Formation in Water-Cooled Copper Crucible melting->ingot_formation parameter_control Process Control (Power, Melt Rate) ingot_formation->parameter_control parameter_control->melting cooling Cooling Under Vacuum parameter_control->cooling analysis Chemical Analysis (Purity Verification) cooling->analysis final_product High-Purity This compound Ingot analysis->final_product

Caption: Experimental workflow for this compound purification via EBM.

Purification_Mechanism cluster_process EBM Environment cluster_impurities cluster_removal Purification Mechanisms molten_nb Molten this compound Pool (High Temperature) volatiles High Vapor Pressure Impurities (Al, Fe, etc.) gases Interstitial Gases (O, N, H) volatilization Volatilization (Evaporation) volatiles->volatilization High Vacuum Facilitates degassing Degassing (as NbO, N₂, H₂) gases->degassing High Vacuum Facilitates removed_impurities Impurities Removed & Condensed on Cold Walls volatilization->removed_impurities degassing->removed_impurities

Caption: Purification mechanism in EBM of this compound.

References

Application Notes and Protocols: Niobium in the Fabrication of Superconducting Radio-Frequency (SRF) Cavities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Superconducting radio-frequency (SRF) cavities are fundamental components of modern particle accelerators, enabling the acceleration of charged particle beams with extremely high efficiency.[1] The performance of these resonant structures is critically dependent on the material from which they are fabricated. Niobium (Nb) has become the material of choice due to its favorable superconducting properties, including a relatively high critical temperature (Tc ≈ 9.25 K), a high superheating magnetic field, and excellent mechanical formability.[2][3] The quality factor (Q₀), a measure of the cavity's energy efficiency, can reach extraordinary values of 10¹⁰ to 10¹¹, minimizing cryogenic power consumption.[1][3]

These application notes provide a comprehensive overview of the fabrication processes for bulk this compound SRF cavities, from raw material selection to final performance testing. Detailed protocols for critical surface treatment procedures are provided for researchers and scientists to understand and implement these techniques.

This compound Material Specifications

The performance of an SRF cavity is intrinsically linked to the purity and quality of the initial this compound material. High purity is essential to ensure high thermal conductivity at cryogenic temperatures, which is necessary to dissipate heat generated by small amounts of RF power loss and prevent thermal runaway (quench).[4] The primary metric for this compound purity is the Residual Resistivity Ratio (RRR), defined as the ratio of its electrical resistivity at room temperature (295 K) to its residual resistivity at a low temperature (4.2 K) in the normal conducting state.[2][5]

Table 1: Typical Specifications for High-Purity this compound Sheets for SRF Cavity Fabrication

ParameterSpecificationSignificance
Purity High Purity this compoundEnsures high thermal and electrical conductivity at cryogenic temperatures.[4]
Residual Resistivity Ratio (RRR) > 300A higher RRR indicates lower impurity content and better thermal conductivity.[3][6]
Tantalum (Ta) Content < 500 ppmTantalum is a common impurity that can reduce thermal conductivity.[4][7]
Interstitial Impurities (O, N, C, H) < 10 ppm (by weight)These impurities scatter electrons, increasing residual resistance and limiting performance.[6]
Grain Size Fine Grain (ASTM > 5) or Large GrainFine grain is standard; large grain material is an alternative that can reduce costs and eliminate grain boundary losses.[8][9]
Sheet Thickness 2.5 - 3.0 mmStandard thickness for deep drawing and providing structural integrity.[4][6]

SRF Cavity Fabrication and Processing Workflow

The fabrication of a high-performance SRF cavity is a multi-step process that requires stringent quality control at every stage. The process begins with forming half-cells from high-purity this compound sheets, followed by precision welding, and a series of aggressive chemical and thermal treatments to produce a pristine inner surface, which is critical for achieving high accelerating gradients and quality factors.

SRF_Fabrication_Workflow cluster_0 Material Preparation & Forming cluster_1 Cavity Assembly cluster_2 Surface Processing cluster_3 Final Assembly & Test Nb_Sheet This compound Sheet (RRR > 300) Deep_Drawing Deep Drawing Half-Cells Nb_Sheet->Deep_Drawing Machining Trim & Machine Weld Joints Deep_Drawing->Machining EBW Electron Beam Welding (EBW) Machining->EBW Bulk_Etch Bulk Surface Removal (BCP or EP, ~150 µm) EBW->Bulk_Etch Heat_Treatment High-Temp Heat Treatment Bulk_Etch->Heat_Treatment Final_Etch Final Surface Removal (EP, ~20 µm) Heat_Treatment->Final_Etch HPR High-Pressure Rinsing (HPR) Final_Etch->HPR Clean_Assembly Cleanroom Assembly HPR->Clean_Assembly Baking Low-Temp Bake (~120 °C) Clean_Assembly->Baking RF_Test Cryogenic RF Test (2K - 4.2K) Baking->RF_Test

Caption: Standard workflow for SRF cavity fabrication.

Detailed Experimental Protocols

The following protocols describe the critical surface treatment procedures required to achieve a smooth, defect-free inner cavity surface.

Protocol 3.1: Buffered Chemical Polishing (BCP)

BCP is a widely used method for removing the damaged surface layer of this compound after fabrication.[10] It is an isotropic etch that uses a mixture of strong acids.

  • Objective: To remove 100-200 µm of this compound from the inner and outer surfaces to eliminate mechanical damage and contamination from the fabrication process.[11]

  • Materials & Equipment:

    • Acid mixture: Hydrofluoric acid (HF, 49%), Nitric acid (HNO₃, 69.5%), and Phosphoric acid (H₃PO₄, 85%) in a 1:1:2 volume ratio.[6]

    • Closed-loop BCP system with acid circulation and temperature control.

    • Personal Protective Equipment (PPE): Acid-resistant suit, gloves, face shield, and respirator.

  • Procedure:

    • Mount the this compound cavity securely in the BCP fixture.

    • Cool the BCP acid mixture to the target temperature, typically 10-15 °C, to control the reaction rate and prevent hydrogen contamination.[11]

    • Circulate the cooled acid through the cavity. The typical removal rate is approximately 1-3 µm/min, which can be influenced by the acid ratio and temperature.[10][12]

    • Continuously monitor the acid temperature and adjust cooling as necessary.

    • After the target material removal is achieved, stop the acid flow and thoroughly rinse the cavity with deionized (DI) water until the water reaches a neutral pH.

    • Dry the cavity with filtered nitrogen gas.

Protocol 3.2: Electropolishing (EP)

EP is an electrochemical process that can produce a smoother, brighter surface finish than BCP, often leading to higher accelerating gradients.[11][13]

  • Objective: To achieve a very smooth surface by removing a final 20-50 µm of this compound.

  • Materials & Equipment:

    • Electrolyte: A mixture of sulfuric acid (H₂SO₄, 98%) and hydrofluoric acid (HF, 49%) in a 9:1 volume ratio.[11][14]

    • EP system: A fixture to hold the cavity (anode), a high-purity aluminum cathode, a power supply, and an electrolyte cooling and circulation system.[11]

    • PPE appropriate for handling concentrated acids.

  • Procedure:

    • The this compound cavity is configured as the anode, and a pure aluminum cathode is inserted along its axis.[11]

    • The cavity is filled with the electrolyte, which is continuously circulated and cooled to maintain a temperature below 30-35 °C.[15]

    • A constant voltage (e.g., 18 V) is applied between the anode and cathode. The current density is typically in the range of 30-50 mA/cm².[15]

    • The cavity is often rotated at a slow speed (~0.5 rpm) to ensure uniform polishing.[15]

    • The process is continued until the desired amount of material is removed.

    • After polishing, the cavity is immediately and thoroughly rinsed with DI water.

    • The cavity is subsequently cleaned using an ultrasonic bath with a detergent solution (e.g., 2% Liquinox) to remove any residual sulfur.[15]

Protocol 3.3: High-Temperature Vacuum Heat Treatment

Heat treatment in a high-vacuum furnace is essential for degassing hydrogen absorbed during chemical treatments and for stress-relieving the material. Advanced heat treatment recipes can also be used to "dope" the this compound surface to enhance performance.

  • Objective: To remove interstitial hydrogen, anneal the material, and/or introduce nitrogen to tune the surface resistance.

  • Materials & Equipment:

    • Ultra-high vacuum (UHV) furnace capable of reaching >1200 °C with a vacuum level < 5 x 10⁻⁶ mbar.

    • High-purity nitrogen gas source (for doping).

  • Procedure for Hydrogen Degassing:

    • Place the cavity in the UHV furnace.

    • Evacuate the furnace to the required vacuum level.

    • Ramp the temperature to 600-900 °C and hold for 2-10 hours.[8][15]

    • Cool the furnace down under vacuum.

  • Procedure for Nitrogen Doping (Example "2/6" Recipe):

    • After a standard degassing step (e.g., 800 °C for 3 hours), maintain the cavity at 800 °C.

    • Inject high-purity nitrogen gas into the furnace to a partial pressure of ~25 mTorr.[8]

    • Hold for a short duration, for example, 2 minutes.[8]

    • Evacuate the nitrogen gas.

    • Anneal the cavity for an additional period (e.g., 6 minutes) at 800 °C to allow the nitrogen to diffuse into the surface.[1]

    • Cool down under vacuum.

    • A light EP (~5-10 µm) is typically required after doping to remove the nitrogen-rich surface layer.[8]

Protocol 3.4: High-Pressure Rinsing (HPR) and Cleanroom Assembly

The final steps before testing are designed to remove any particulate contamination from the cavity's inner surface, as these can be sources of field emission at high gradients.

  • Objective: To remove microscopic dust and debris from the RF surface.

  • Materials & Equipment:

    • ISO 4 (Class 10) or better cleanroom.

    • HPR system capable of delivering ultra-pure, particle-free water at ~100 bar pressure.[4]

    • Particle-free cleanroom garments.

  • Procedure:

    • The cavity is mounted on the HPR system inside the cleanroom.

    • A specialized wand sprays high-pressure, ultra-pure water across the entire inner surface of the cavity for several cycles.

    • The cavity is then dried in the cleanroom using filtered nitrogen gas or by connecting it to a vacuum pump.

    • Immediately after drying, all flanges are sealed, and the cavity is assembled with RF couplers and probes for testing.

    • A final low-temperature bake (e.g., 120 °C for 48 hours) under vacuum is often performed after assembly to dissolve the native surface oxide and further improve performance.[16]

Performance Data and Characterization

The performance of an SRF cavity is characterized by its quality factor (Q₀) as a function of the accelerating gradient (E_acc). The goal is to maximize both parameters. Different surface treatments yield different performance characteristics.

Table 2: Representative Performance of 1.3 GHz this compound SRF Cavities After Various Treatments

Treatment ProtocolRRRTest Temp. (K)Max E_acc (MV/m)Q₀ at Medium Field (~16 MV/m)Reference
BCP Only >2502.0~25 - 30~1 x 10¹⁰[17]
Electropolishing (EP) >2502.0~35 - 45~1.5 x 10¹⁰[13][17]
EP + Low-Temp Bake (120°C) >2502.0> 40~2 x 10¹⁰[13]
Nitrogen Doping + Light EP >3002.0~20 - 25> 2.7 x 10¹⁰[8]
Ti Diffusion (1250-1400°C) + BCP ~100-2002.0~20~2-3 x 10¹⁰[8]
Nb₃Sn Coating (on Nb) N/A4.2> 16~8 x 10⁹[18][19]

Note: Performance can vary significantly between individual cavities and laboratories.

Processing-Performance Relationships

The various fabrication and processing steps are designed to mitigate different performance-limiting factors. The choice of processing route involves trade-offs between ultimate performance, cost, and complexity.

Processing_Performance cluster_proc Processing Steps cluster_phys Physical Surface State cluster_perf Performance Limiters BCP BCP Roughness Surface Roughness BCP->Roughness increases Defects Defects & Contaminants BCP->Defects removes bulk EP Electropolishing EP->Roughness decreases EP->Defects removes bulk HT Heat Treatment (e.g., N-doping) Impurities Surface Impurity Profile HT->Impurities modifies Hydrogen Interstitial Hydrogen HT->Hydrogen removes HPR High-Pressure Rinse HPR->Defects removes particulates Quench Magnetic Quench Roughness->Quench enhances Q_Slope High-Field Q-Slope Impurities->Q_Slope mitigates Defects->Quench causes Field_Emission Field Emission Defects->Field_Emission causes Hydride Q-Disease Hydrogen->Hydride causes

Caption: Relationship between processing, surface state, and performance.

References

Application Notes: Niobium and its Alloys in Aerospace Propulsion and High-Temperature Structural Components

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Niobium (Nb), a refractory metal characterized by its high melting point (2468°C), relatively low density (8.57 g/cm³) compared to other refractory metals, and good ductility, is a critical material for high-performance aerospace applications.[1][2] When alloyed, this compound's inherent properties are enhanced to provide superior strength and creep resistance at extreme temperatures, making it indispensable for components in rocket engines, gas turbines, and hypersonic vehicles where conventional superalloys reach their operational limits.[3][4]

The most prominent this compound alloy in the aerospace sector is C-103 , which is comprised of this compound, approximately 10% hafnium (Hf), and 1% titanium (Ti).[5] This alloy was developed for its excellent combination of high-temperature strength, fabricability, and weldability.[2][6] Other significant alloys include FS-85 (Nb-28Ta-10W-1Zr) and Cb-752 (Nb-10W-2.5Zr), which offer even greater mechanical strength and creep performance at elevated temperatures.[3][7] A primary challenge for all this compound-based alloys is their poor oxidation resistance at high temperatures, necessitating the use of protective coatings, such as silicides (e.g., R512E), for applications in oxidizing atmospheres.[8][9]

2.0 Key Aerospace Applications

This compound alloys are selected for components that must withstand extreme thermal and mechanical stresses.

  • Rocket Engine Components : this compound alloys are extensively used for radiatively cooled thrust chambers, rocket nozzles, and nozzle extensions on liquid rocket engines.[8][10] Their ability to maintain strength at very high temperatures allows them to form the bell-shaped nozzles that direct hot exhaust gases. A notable historical application was the C-103 nozzle extension on the Apollo Lunar Module's descent engine.[1][11] Modern launch vehicles, including SpaceX's Merlin upper-stage engine, also utilize this compound alloy nozzles.[12]

  • Satellite and Spacecraft Propulsion : The material's reliability makes it ideal for smaller thrusters used for attitude control (Reaction Control Systems - RCS) and orbital maneuvering on satellites and spacecraft.[3][12] Its low ductile-to-brittle transition temperature also ensures performance integrity against high-frequency vibrations at the cryogenic temperatures of propellants.[6][13]

  • Gas Turbine Engine Components : In jet engines, this compound is used as an alloying element in nickel-based superalloys (e.g., Inconel 718) to improve strength and creep resistance in the hottest sections, such as turbine blades and afterburner components.[10][14] Research is ongoing to develop this compound-based superalloys that can operate at temperatures exceeding the limits of current nickel-based alloys (around 1100°C), which could enable significant improvements in engine efficiency.[7][15]

  • Hypersonic Vehicles : For vehicles traveling at hypersonic speeds, leading edges, nose cones, and thermal protection systems (TPS) experience extreme temperatures due to atmospheric friction.[8] Coated this compound alloys are key candidate materials for these structural components due to their high melting point and strength-to-weight ratio.[2][8]

3.0 Quantitative Data and Material Properties

The selection of a specific this compound alloy is driven by its mechanical and physical properties under operational conditions. The following tables summarize key data for common aerospace this compound alloys.

Table 1: Nominal Composition of Key Aerospace this compound Alloys (wt. %)

Alloy Name This compound (Nb) Hafnium (Hf) Titanium (Ti) Tantalum (Ta) Tungsten (W) Zirconium (Zr) Reference(s)
C-103 Balance 9.0 - 11.0 0.7 - 1.3 - - <0.7 [5][7]
FS-85 Balance - - ~28 ~10 ~1 [7]
Cb-752 Balance - - - ~10 ~2.5 [7]

| PWC-11 | Balance | - | - | - | - | ~1 (with ~0.1% C) |[1][16] |

Table 2: Physical and Mechanical Properties of this compound Alloy C-103

Property Value Test Temperature (°C) Reference(s)
Density 8.85 g/cm³ (0.320 lbs/in³) Room [17]
Melting Point 2350 ± 50 °C - [17]
Coefficient of Thermal Expansion 6.8 x 10⁻⁶ /K 95 °C [2]
(linear) 7.7 x 10⁻⁶ /K 980 °C [2]
8.1 x 10⁻⁶ /K 1205 °C [2]
Ultimate Tensile Strength (UTS) ~650 MPa Room [15]
~460 MPa 500 °C [15]
~400 MPa 1000 °C [15]
~150 MPa 1400 °C [15]
0.2% Yield Strength (YS) ~475 MPa Room [16]
~350 MPa 600 °C [16]
~310 MPa 1000 °C [16]
~120 MPa 1200 °C [16]

| Creep Strength Ranking | FS-85 and Cb-752 exhibit superior creep performance compared to C-103 at temperatures above 1300°C. | >1300 °C |[3][7] |

4.0 Experimental Protocols

The characterization of this compound alloys for aerospace applications requires rigorous testing under simulated service conditions. The following are summarized protocols based on established ASTM standards.

Protocol 1: Elevated Temperature Tensile Testing

Objective : To determine the tensile properties (yield strength, ultimate tensile strength, elongation) of this compound alloys at elevated temperatures, in accordance with ASTM E21 .[5][6]

Methodology :

  • Specimen Preparation :

    • Prepare standard tensile specimens (round or flat) as specified in ASTM E8/E8M.[5]

    • Thoroughly clean specimens to remove any surface contaminants that could react with the material at high temperatures.

  • Equipment Setup :

    • Utilize a universal testing machine (UTM) equipped with a high-temperature furnace or environmental chamber capable of maintaining a stable vacuum or inert gas atmosphere.[18]

    • Employ high-temperature grips designed to securely hold the specimen.

    • Attach a calibrated, high-temperature extensometer to the specimen's gauge section to measure strain accurately.

    • Place calibrated thermocouples in direct contact with or in very close proximity to the specimen gauge section to monitor and control temperature.[10]

  • Test Procedure :

    • Mount the specimen in the grips, ensuring precise axial alignment to prevent bending strain.[8]

    • Evacuate the chamber or purge with an inert gas (e.g., high-purity argon) to prevent oxidation.

    • Heat the specimen to the desired test temperature. Per ASTM E21, the temperature must be maintained within ±3°C for tests up to 980°C and ±6°C for tests above 980°C.[5][10]

    • Allow the specimen to soak at the test temperature for a sufficient time to achieve thermal equilibrium.

    • Apply a tensile load at a constant strain rate (e.g., 0.005 in/in/min for determining yield strength).[10]

    • Continuously record load and extension data until the specimen fractures.

  • Data Analysis :

    • From the load-extension curve, calculate the 0.2% offset yield strength and ultimate tensile strength.

    • After the test, measure the final gauge length and cross-sectional area of the fractured specimen to determine percent elongation and reduction of area.

Protocol 2: Creep and Stress-Rupture Testing

Objective : To determine the time-dependent deformation (creep) and time to fracture (rupture) of this compound alloys under a constant tensile load at elevated temperatures, based on ASTM E139 .[19][20]

Methodology :

  • Specimen Preparation :

    • Prepare specimens as described in Protocol 1. The surface finish should be smooth and free from machining marks that could act as stress concentrators.

  • Equipment Setup :

    • Use a dedicated creep testing frame equipped with a lever arm or direct loading system to apply a constant tensile load.

    • The furnace, environmental controls, and temperature monitoring system are identical to those used in Protocol 1.

    • Utilize a high-precision extensometer system suitable for long-duration tests, capable of measuring small amounts of strain over time.[19]

  • Test Procedure :

    • Mount the specimen and establish the test environment (vacuum or inert gas).

    • Heat the specimen to the specified temperature and allow it to stabilize.

    • Apply the predetermined constant load smoothly and without shock.

    • Begin recording strain (from the extensometer) and time immediately upon full application of the load. For a stress-rupture test, only the time to fracture is required.[21]

    • Continue the test, taking periodic strain measurements (for creep tests) until the specimen either fractures or a predetermined test duration or strain limit is reached.

  • Data Analysis :

    • For creep tests, plot strain as a function of time to generate a creep curve (showing primary, secondary, and tertiary stages). Determine the minimum creep rate (secondary stage).

    • For stress-rupture tests, record the time to failure at the given stress and temperature.

    • Data from multiple tests can be used to construct stress-to-rupture plots or Larson-Miller parameter curves to predict long-term material performance.

5.0 Visualizations

The following diagrams illustrate the logical basis for using this compound and a typical workflow for its experimental validation.

G cluster_0 Fundamental Properties cluster_1 Alloy Benefits cluster_2 Aerospace Applications P1 High Melting Point (~2468 °C) B1 High-Temperature Strength & Creep Resistance P1->B1 P2 Low Density (vs. other refractories) B2 High Strength-to-Weight Ratio P2->B2 P3 Good Ductility & Formability B3 Excellent Fabricability & Weldability P3->B3 B4 Cryogenic Toughness P3->B4 Low DBTT A1 Rocket Nozzles & Combustion Chambers B1->A1 A3 Hypersonic Vehicle Thermal Protection Systems B1->A3 A4 Turbine Engine Components B1->A4 B2->A1 A2 Satellite Thrusters B2->A2 B2->A3 B3->A1 B4->A2 G cluster_0 Material Preparation cluster_1 Thermomechanical Testing cluster_2 Analysis & Qualification S1 Source this compound Alloy (e.g., C-103 Ingot/Bar) per ASTM B652 S2 Machine Test Specimens (per ASTM E8/E8M) S1->S2 S3 Pre-Test Cleaning & Characterization S2->S3 T1 Elevated Temp. Tensile Test (ASTM E21) S3->T1 T2 Creep-Rupture Test (ASTM E139) S3->T2 T3 Perform in Vacuum or Inert Atmosphere T1->T3 A1 Analyze Stress-Strain & Creep Curves T1->A1 A2 Post-Test Fractography & Microstructural Analysis T1->A2 Fractured Specimen T2->T3 T2->A1 T2->A2 Fractured Specimen A3 Compare Data to Design Requirements A1->A3 A2->A3 A4 Material Qualification Decision A3->A4

References

One-Pot Synthesis of Niobium Carbide Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of niobium carbide (NbC) nanoparticles. This compound carbide is a refractory ceramic material with exceptional hardness, a high melting point, and excellent corrosion resistance.[1] In nanoparticle form, its high surface-area-to-volume ratio enhances these properties, making it a promising material for a diverse range of applications, including catalysis, advanced coatings, and cutting tools.[1][2] Of particular interest to the biomedical field is the emerging use of NbC nanoparticles in photothermal therapy for antimicrobial treatments and as biocompatible coatings for medical implants.[1][3]

Synthesis Methodology: The Alkali-Molten Salt Method

A robust and reproducible one-pot synthesis of NbC nanoparticles can be achieved through the alkali-molten salt method.[1] This approach utilizes this compound(V) oxide (Nb₂O₅) as the this compound precursor, mesoporous carbon (MPC) as the carbon source, and potassium carbonate (K₂CO₃) as a facilitator for the reaction.[4] The synthesis proceeds at high temperatures, yielding NbC nanoparticles with sizes typically in the range of 30-50 nm.[4][5]

The key to this method is the in-situ formation of a potassium niobate (KNbO₃) intermediate, which then undergoes carbothermal reduction to form NbC nanoparticles.[4][6] The use of mesoporous carbon with its high surface area plays a crucial role in obtaining size-controlled nanoparticles with a narrow size distribution.[4][7] The particle size of the resulting NbC nanoparticles can be controlled by adjusting the pore size of the mesoporous carbon and the calcination temperature.[4][7]

Data Presentation

ParameterValueSource
Precursors This compound(V) oxide (Nb₂O₅), Mesoporous Carbon (MPC), Potassium Carbonate (K₂CO₃)[4]
Typical Particle Size 30 - 50 nm[4]
Alternative Method Particle Size ~20 nm (Flash Joule Heating)[7]
Calcination Temperature 900 - 1150 °C[5]
Atmosphere Nitrogen (N₂)[7]
Intermediate Species Potassium Niobate (KNbO₃)[6]
NbC Yield (with K₂CO₃) Complete conversion from Nb₂O₅[6][7]
NbC Yield (without K₂CO₃) 31.8% (with residual this compound oxides)[6][7]

Experimental Protocol: Alkali-Molten Salt Synthesis of NbC Nanoparticles

This protocol details the one-pot synthesis of this compound carbide nanoparticles using the alkali-molten salt method.

Materials:

  • This compound(V) oxide (Nb₂O₅)

  • Mesoporous carbon (MPC)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Ball mill or mortar and pestle

  • Tube furnace with temperature controller

  • Alumina or quartz tube

  • Ceramic boat

  • Schlenk line or glovebox (for inert atmosphere handling)

Procedure:

  • Precursor Preparation:

    • Accurately weigh stoichiometric amounts of Nb₂O₅ and MPC.

    • Add K₂CO₃ in a 1:1 molar ratio with Nb₂O₅.

    • Thoroughly mix the powders using a ball mill or mortar and pestle to ensure a homogeneous mixture.

  • Calcination:

    • Place the powdered mixture into a ceramic boat and position it in the center of the tube furnace.

    • Purge the tube with high-purity argon or nitrogen gas for at least 30 minutes to remove any residual oxygen.

    • Heat the furnace to the desired calcination temperature (e.g., 1150 °C) at a controlled ramp rate (e.g., 10 °C/min) under a continuous flow of the inert gas.

    • Hold the temperature for a specified duration (e.g., 2-4 hours) to ensure complete reaction.

    • After the reaction is complete, cool the furnace down to room temperature under the inert gas flow.

  • Product Purification:

    • Carefully remove the product from the furnace in an inert atmosphere.

    • The resulting powder will be a mixture of NbC nanoparticles and potassium salts.

    • Wash the product repeatedly with deionized water to remove the potassium salts.

    • Centrifuge and decant the supernatant after each wash.

    • Finally, wash the product with ethanol to remove any remaining water.

    • Dry the purified NbC nanoparticles in a vacuum oven at a low temperature (e.g., 60 °C) overnight.

  • Characterization:

    • The synthesized NbC nanoparticles can be characterized using various techniques such as X-ray diffraction (XRD) to confirm the crystal structure, transmission electron microscopy (TEM) to observe the particle size and morphology, and Brunauer-Emmett-Teller (BET) analysis to determine the specific surface area.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization start Start weigh Weigh Nb₂O₅, MPC, K₂CO₃ start->weigh mix Homogenize Mixture weigh->mix load Load into Tube Furnace mix->load purge Purge with N₂/Ar load->purge heat Ramp to Calcination Temp. purge->heat hold Hold at Temp. heat->hold cool Cool to Room Temp. hold->cool wash_h2o Wash with Deionized Water cool->wash_h2o wash_etoh Wash with Ethanol wash_h2o->wash_etoh dry Dry under Vacuum wash_etoh->dry characterize Characterize (XRD, TEM, etc.) dry->characterize end End characterize->end

Caption: Experimental workflow for the one-pot synthesis of NbC nanoparticles.

logical_relationship cluster_params Synthesis Parameters cluster_props Nanoparticle Properties temp Calcination Temperature particle_size Particle Size temp->particle_size Influences pore_size MPC Pore Size pore_size->particle_size Influences distribution Size Distribution pore_size->distribution Narrows

Caption: Influence of synthesis parameters on nanoparticle properties.

Applications of this compound Carbide Nanoparticles

This compound carbide nanoparticles are gaining significant attention across various scientific and industrial fields. Their unique combination of physical and chemical properties makes them suitable for a wide range of applications:

  • Catalysis: Due to their high surface area and specific electronic properties, NbC nanoparticles are being explored as catalysts and catalyst supports for various chemical reactions.[7]

  • Coatings and Cutting Tools: The inherent hardness and wear resistance of this compound carbide make its nanoparticles excellent candidates for developing advanced protective coatings and enhancing the performance of cutting tools.[8]

  • Biomedical Applications: Recent studies have highlighted the potential of NbC nanoparticles in photothermal therapy.[9] They exhibit strong absorption in the near-infrared (NIR) region, allowing for localized heating to eradicate pathogens like Staphylococcus aureus and Escherichia coli in infected wounds.[3][9] Their biocompatibility also makes them suitable for coatings on medical implants.[3]

  • Energy Storage: this compound-based nanomaterials, including carbides, are being investigated for their potential in supercapacitors and hybrid ion capacitors due to their unique crystal structure and rapid ion diffusion capabilities.[10]

References

Application Notes and Protocols: Surfactant-Assisted Hydrothermal Synthesis of Niobium Oxide Nanorods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of niobium oxide (Nb₂O₅) nanorods using a surfactant-assisted hydrothermal method. This method allows for the controlled growth of crystalline nanorods with tunable dimensions, making them suitable for a variety of applications, including catalysis, photocatalysis, and as support materials in drug delivery systems.

Introduction

This compound oxide nanostructures, particularly one-dimensional nanorods, have garnered significant interest due to their high surface area, unique electronic properties, and chemical stability. The surfactant-assisted hydrothermal method is a versatile and effective bottom-up approach to synthesize these materials. In this process, surfactants act as directing agents, controlling the nucleation and growth of the nanocrystals. The nanorods are believed to form through a process of oriented attachment of primary nanoparticles, a mechanism that is regulated by the surfactant molecules present in the reaction mixture.[1][2][3] This allows for the tuning of nanorod dimensions by carefully selecting the type of surfactant used.

Experimental Protocols

This section details the necessary protocols for the synthesis of this compound oxide nanorods, from the preparation of the niobic acid precursor to the final hydrothermal synthesis.

Protocol 1: Synthesis of Niobic Acid (Nb₂O₅·nH₂O) Precursor

This protocol outlines the preparation of niobic acid, the starting material for the hydrothermal synthesis of this compound oxide nanorods.

Materials:

  • This compound(V) chloride (NbCl₅)

  • Deionized water

  • Ammonium hydroxide (NH₄OH, 28-30% NH₃ basis)

  • Ethanol

Procedure:

  • Dissolve 1.0 g of this compound(V) chloride in 5 mL of ethanol.

  • In a separate beaker, prepare a dilute solution of ammonium hydroxide by adding 3 mL of concentrated NH₄OH to 100 mL of deionized water.

  • Slowly add the NbCl₅ solution to the ammonium hydroxide solution while stirring vigorously. A white precipitate of niobic acid will form immediately.

  • Continue stirring the suspension for 1 hour to ensure complete precipitation.

  • Collect the precipitate by centrifugation.

  • Wash the precipitate thoroughly with deionized water and then with ethanol to remove any unreacted precursors and byproducts. Repeat the washing steps three times.

  • Dry the purified niobic acid precipitate in an oven at 70°C overnight. The resulting white powder is the niobic acid (Nb₂O₅·nH₂O) precursor.[4]

Protocol 2: Surfactant-Assisted Hydrothermal Synthesis of this compound Oxide Nanorods

This protocol describes the hydrothermal synthesis of this compound oxide nanorods using the prepared niobic acid precursor and a selected surfactant.

Materials:

  • Niobic acid (Nb₂O₅·nH₂O) from Protocol 1

  • Deionized water

  • Surfactant of choice (e.g., CTAB, SDS, etc.)

Procedure:

  • Disperse 0.1 g of the synthesized niobic acid in 20 mL of deionized water.

  • Add the desired amount of the selected surfactant to the niobic acid suspension. The concentration of the surfactant can be varied to tune the nanorod dimensions.

  • Stir the mixture vigorously for 30 minutes to ensure a homogeneous suspension.

  • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180-200°C) for a designated period (e.g., 24-72 hours).

  • After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the product by centrifugation.

  • Wash the resulting white precipitate with deionized water and ethanol several times to remove the surfactant and any remaining reactants.

  • Dry the final product, crystalline this compound oxide nanorods, in an oven at 80°C.

Data Presentation

The choice of surfactant has a significant impact on the dimensions of the resulting this compound oxide nanorods. The following table summarizes the average dimensions of nanorods synthesized with various surfactants under similar hydrothermal conditions.

Surfactant TypeSurfactant NameAverage Diameter (nm)Average Length (nm)
Amine Oleylamine7 ± 241 ± 11
Amide Oleamide7 ± 245 ± 12
Ammonium Cetyltrimethylammonium bromide (CTAB)6 ± 138 ± 10
Dioctadecyldimethylammonium chloride6 ± 243 ± 15
Carboxylate Oleic acid6 ± 240 ± 12
Sodium oleate6 ± 139 ± 11
Sulfonate Sodium dodecylbenzenesulfonate6 ± 238 ± 10
Sulfate Sodium dodecyl sulfate (SDS)6 ± 138 ± 10

Data adapted from Ali et al., Crystal Growth & Design, 2017.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound oxide nanorods.

G cluster_0 Protocol 1: Niobic Acid Synthesis cluster_1 Protocol 2: Hydrothermal Synthesis NbCl5_Ethanol NbCl5 in Ethanol Precipitation Precipitation NbCl5_Ethanol->Precipitation NH4OH_Solution Aqueous NH4OH NH4OH_Solution->Precipitation Washing_Drying_1 Washing & Drying Precipitation->Washing_Drying_1 Niobic_Acid Niobic Acid (Nb2O5·nH2O) Washing_Drying_1->Niobic_Acid Niobic_Acid_Suspension Niobic Acid Suspension Niobic_Acid->Niobic_Acid_Suspension Surfactant_Addition Add Surfactant Niobic_Acid_Suspension->Surfactant_Addition Hydrothermal_Reaction Hydrothermal Reaction (Autoclave) Surfactant_Addition->Hydrothermal_Reaction Washing_Drying_2 Washing & Drying Hydrothermal_Reaction->Washing_Drying_2 Nb2O5_Nanorods Nb2O5 Nanorods Washing_Drying_2->Nb2O5_Nanorods

Caption: Experimental workflow for this compound oxide nanorod synthesis.

Proposed Growth Mechanism

The formation of nanorods is believed to occur through a surfactant-mediated oriented attachment mechanism.

G Nb_Precursor This compound Precursor Primary_Particles Primary Nb2O5 Particles Nb_Precursor->Primary_Particles Hydrolysis Surfactant_Adsorption Surfactant Adsorption Primary_Particles->Surfactant_Adsorption Oriented_Attachment Oriented Attachment Surfactant_Adsorption->Oriented_Attachment Nanorod Nb2O5 Nanorod Oriented_Attachment->Nanorod

References

Niobium-Based MXenes: Application Notes and Protocols for Advanced Sensors and Energy Storage Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Niobium-based MXenes (Nb-MXenes), specifically Nb₂CTₓ and Nb₄C₃Tₓ, in the development of high-performance sensors and energy storage devices. It includes detailed experimental protocols, quantitative performance data, and conceptual diagrams to facilitate research and development in this burgeoning field.

Introduction to this compound-Based MXenes

MXenes, a class of two-dimensional (2D) transition metal carbides and nitrides, have garnered significant attention due to their unique combination of properties, including high electrical conductivity, excellent hydrophilicity, and a large surface area.[1] this compound-based MXenes, in particular, are emerging as promising materials for a variety of applications, from energy storage to sensing, owing to their distinct electronic and electrochemical characteristics.[2][3] The general formula for MXenes is Mₙ₊₁XₙTₓ, where 'M' is an early transition metal (like Nb), 'X' is carbon or nitrogen, 'n' ranges from 1 to 3, and 'Tₓ' represents surface functional groups (e.g., -O, -OH, -F).[2]

Applications in Energy Storage

Nb-MXenes exhibit exceptional potential as electrode materials in supercapacitors and lithium-ion batteries due to their high capacitance, tunable interlayer spacing, and rapid ion intercalation/de-intercalation capabilities.[2][4]

Supercapacitors

Nb-MXene based supercapacitors offer high specific capacitance and excellent cycling stability. The performance of these devices is summarized below.

Table 1: Performance of this compound-Based MXene Supercapacitors

MXene TypeElectrolyteSpecific CapacitanceEnergy DensityPower DensityCycling StabilityReference
Nb₂CTₓAl₂(SO₄)₃307 F g⁻¹33.2 Wh kg⁻¹1.41 kW kg⁻¹90% coulombic efficiency[5]
Nb₂CTₓ-AQS CompositePVA/H₂SO₄36.3 mF cm⁻²--99.5% after 600 cycles
Ni-doped Nb₂CTₓPVA/H₂SO₄667 F g⁻¹---
Nb-MX/La1 M H₂SO₄157 mF cm⁻²14.1 mWh cm⁻²37.5 mW cm⁻²1000 cycles
Co-MXene (Nb₂CTₓ/Co₃O₄)-1061 F g⁻¹60.3 Wh kg⁻¹0.67 kW kg⁻¹93% after 1000 cycles[6]
Lithium-Ion Batteries

As anode materials for lithium-ion batteries, Nb-MXenes demonstrate high specific capacity and excellent rate performance.

Table 2: Performance of this compound-Based MXene Anodes for Lithium-Ion Batteries

MXene TypeCurrent DensitySpecific CapacityCycling PerformanceReference
Few-layer Nb₂CTₓ0.05 A g⁻¹354 mAh g⁻¹225 mAh g⁻¹ after 800 cycles at 1.0 A g⁻¹
Nb₄C₃Tₓ0.1 A g⁻¹430 mAh g⁻¹-[7][8][9]
Nb₄C₃Tₓ1 A g⁻¹345 mAh g⁻¹-[7]
Nb₄C₃Tₓ0.1 A g⁻¹163.7 mAh g⁻¹After 50 cycles[10]
(Nb₀.₈Ti₀.₀₅V₀.₀₅Zr₀.₀₅Ta₀.₀₅)₄C₃Tₓ0.1 A g⁻¹130 mAh g⁻¹After 50 cycles[10]
Li-Nb₂CTₓ-425 mAh g⁻¹Stable over 1000 hours[2]

Applications in Sensors

The high surface area, excellent conductivity, and surface functionalities of Nb-MXenes make them ideal candidates for various sensing applications, including the detection of biomolecules and physical stimuli.[2]

Electrochemical Biosensors

Nb-MXenes have been successfully employed in the fabrication of highly sensitive and selective electrochemical sensors for the detection of glucose and dopamine.

Table 3: Performance of this compound-Based MXene Electrochemical Sensors

MXene CompositeAnalyteLinear RangeLimit of Detection (LOD)SensitivityReference
ZIF-8/Nb₄C₃TₓDopamine1–100 nM0.2 nM-[3]
LIG-Nb₄C₃Tₓ-MXene-PPy-FeNPsDopamine1 nM - 1 mM70 pM0.283 µA/nM cm⁻²[11]
LIG-MXene-AgNPsDopamine100 nM - 10 µM1 nM160.96 µA nM⁻¹ cm⁻²[11]
Pressure Sensors

Flexible pressure sensors based on Nb-MXenes exhibit high sensitivity and a wide detection range, making them suitable for wearable electronics and health monitoring.

Table 4: Performance of this compound-Based MXene Pressure Sensors

Sensor Active LayerSensitivityDetection RangeResponse/Recovery TimeStabilityReference
Pyramid-like MXene film64.56 kPa⁻¹4.9 Pa–98 kPa59 ms / 15 ms18,000 cycles[12]
0.1 wt% MXene/PVP CNM0.5 kPa⁻¹ (at 0–1.5 kPa)0–200 kPa45 ms / 45 ms8,000 cycles[13][14]
MXene@CNT coaxial nanofiber-coated yarns45.50 N⁻¹0–49.09 N35 ms5,000 cycles[15]
MXene "brick" and flexible CMC "mortar"162.13 kPa⁻¹ (0.03–22.37 kPa)0.85 Pa - 286.49 kPa8.58 ms / 34.34 ms2,000 cycles[16]
O1-MXene-based pressure sensor2.6 kPa⁻¹5.1 Pa - 8.00 kPa56 ms5,000 cycles[16]

Experimental Protocols

Synthesis of this compound-Based MXenes

4.1.1. Synthesis of Nb₂CTₓ via Hydrofluoric Acid (HF) Etching

This protocol describes a common top-down method for synthesizing Nb₂CTₓ from its MAX phase precursor, Nb₂AlC.

  • Materials: Nb₂AlC powder, Hydrofluoric acid (HF, 40-50% aqueous solution), deionized (DI) water, ethanol.

  • Procedure:

    • Slowly add a specific amount of Nb₂AlC powder (e.g., 5 g) to a specific volume of HF solution (e.g., 30 mL of 40% HF) in a Teflon container. Caution: HF is extremely corrosive and toxic. Handle with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Stir the mixture at room temperature for a specified duration (e.g., 20 hours).[17]

    • After etching, collect the resulting suspension by centrifugation (e.g., 3500 rpm for 5 minutes).

    • Wash the precipitate repeatedly with DI water and ethanol until the pH of the supernatant is neutral (pH ~6-7).

    • Dry the obtained multilayered Nb₂CTₓ powder in a vacuum oven.

4.1.2. Synthesis of Nb₄C₃Tₓ via H₂O-Assisted Supercritical Etching

This protocol presents a more environmentally friendly and efficient method for synthesizing Nb₄C₃Tₓ.

  • Materials: Nb₄AlC₃ powder, Ammonium bifluoride (NH₄HF₂), deionized (DI) water.

  • Procedure:

    • Mix Nb₄AlC₃ powder with NH₄HF₂ and DI water in a supercritical reactor.

    • Heat the reactor to induce a supercritical state for CO₂ and a subcritical state for H₂O. This synergetic effect dramatically shortens the etching time to approximately 1 hour.[7][9]

    • After the reaction, cool the reactor and collect the product.

    • Wash the synthesized Nb₄C₃Tₓ thoroughly with DI water to remove any residual reactants.

    • Dry the final product to obtain accordion-like Nb₄C₃Tₓ MXene.[7]

Synthesis_of_Nb4C3Tx_MXene cluster_MAX_Phase MAX Phase Precursor cluster_Etching H₂O-Assisted Supercritical Etching cluster_PostProcessing Post-Processing cluster_Product Final Product MAX Nb₄AlC₃ Powder Reactor Supercritical CO₂ & Subcritical H₂O Reactor MAX->Reactor Mix Etchant NH₄HF₂ + H₂O Etchant->Reactor Washing Washing with DI Water Reactor->Washing Etching (1 hr) Drying Drying Washing->Drying MXene Nb₄C₃Tₓ MXene Drying->MXene

Synthesis of Nb₄C₃Tₓ via H₂O-Assisted Supercritical Etching.
Fabrication of Energy Storage Devices

4.2.1. Fabrication of a Nb₂CTₓ Supercapacitor Electrode

  • Materials: Synthesized Nb₂CTₓ powder, carbon cloth, binder (e.g., PVDF), solvent (e.g., NMP).

  • Procedure:

    • Prepare a slurry by mixing Nb₂CTₓ powder, a conductive agent (e.g., carbon black), and a binder in a solvent.

    • Coat the slurry onto a current collector, such as carbon cloth.[5]

    • Dry the coated electrode in a vacuum oven to remove the solvent.

    • Assemble the supercapacitor in a symmetric or asymmetric configuration using a suitable electrolyte (e.g., Al₂(SO₄)₃).[5]

4.2.2. Fabrication of a Nb₄C₃Tₓ Lithium-Ion Battery Anode

  • Materials: Synthesized Nb₄C₃Tₓ powder, carbon nanofibers, polyvinylidene fluoride (PVDF) binder.

  • Procedure:

    • Mix the active material (Nb₄C₃Tₓ), carbon nanofibers (as a conductive additive), and PVDF binder in a specific weight ratio (e.g., 8:1:1).[10]

    • Disperse the mixture in a suitable solvent to form a homogeneous slurry.

    • Cast the slurry onto a copper foil current collector.

    • Dry the electrode under vacuum to remove the solvent.

    • Assemble the battery in a glovebox with a lithium metal counter electrode and a suitable electrolyte.

LIB_Anode_Fabrication cluster_Materials Starting Materials cluster_Slurry Slurry Preparation cluster_Electrode Electrode Fabrication cluster_Assembly Battery Assembly MXene Nb₄C₃Tₓ Powder Mixing Mixing in Solvent MXene->Mixing Carbon Carbon Nanofibers Carbon->Mixing Binder PVDF Binder Binder->Mixing Coating Coating on Cu Foil Mixing->Coating Homogeneous Slurry Drying Vacuum Drying Coating->Drying Assembly Cell Assembly (in Glovebox) Drying->Assembly Anode Ready

Fabrication of a Nb₄C₃Tₓ Lithium-Ion Battery Anode.
Fabrication of Sensors

4.3.1. Fabrication of an Electrochemical Dopamine Sensor

  • Materials: Nb₄C₃Tₓ MXene, Metal-Organic Framework (MOF) precursors (e.g., zinc nitrate and 2-methylimidazole for ZIF-8), glassy carbon electrode (GCE), Nafion solution.

  • Procedure:

    • Exfoliate multilayer Nb₄C₃Tₓ into single-layer sheets using probe sonication.

    • Synthesize the MOF/Nb₄C₃Tₓ composite via an in-situ growth approach.[3][18]

    • Prepare a suspension of the composite material in a suitable solvent.

    • Drop-cast a small volume (e.g., 3 µL) of the suspension onto a cleaned GCE and allow it to dry at room temperature.[18]

    • The modified electrode is then ready for electrochemical measurements in a three-electrode cell containing a buffer solution.[18]

Dopamine_Sensor_Mechanism cluster_Electrode Sensor Surface cluster_Analyte Analyte Interaction cluster_Detection Electrochemical Detection Electrode ZIF-8/Nb₄C₃Tₓ Modified GCE Oxidation Electrochemical Oxidation of Dopamine Electrode->Oxidation Applied Potential Dopamine Dopamine Dopamine->Electrode Adsorption & Affinity Signal Measurable Current Signal Oxidation->Signal Generates

Sensing Mechanism of a Nb₄C₃Tₓ-based Dopamine Sensor.

4.3.2. Fabrication of a Glucose Biosensor

  • Materials: Nb₂CTₓ MXene, silver nitrate (AgNO₃), glucose oxidase (GOx), screen-printed carbon electrodes, Nafion.

  • Procedure:

    • Synthesize Ag nanoparticle decorated Nb₂CTₓ (AgNP@MXene) by heating a mixture of Nb₂CTₓ nanosheet solution and AgNO₃ solution in a water bath.[19]

    • Prepare a biosensor ink by dispersing the AgNP@MXene and GOx in a solution containing a binder like Nafion.

    • Deposit the enzyme-containing ink onto the working electrode of a screen-printed electrode.[20]

    • Allow the electrode to dry under controlled conditions to immobilize the enzyme.

    • The resulting biosensor is then used for the electrochemical detection of glucose, where the enzymatic reaction produces a measurable signal.[19]

Conclusion

This compound-based MXenes represent a versatile platform for the development of next-generation sensors and energy storage devices. Their unique properties, coupled with tunable synthesis and fabrication methods, offer significant opportunities for performance enhancements. The protocols and data presented in this document provide a solid foundation for researchers and professionals to explore and innovate in this exciting field. Further research into optimizing synthesis, exploring novel composites, and scaling up production will be crucial for the practical realization of Nb-MXene-based technologies.

References

Application Notes and Protocols: Niobium Compounds in Cutting Tools and Electroceramics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of niobium compounds in the fields of cutting tools and electroceramics. The information is intended to guide researchers and professionals in understanding and utilizing these advanced materials.

Section 1: this compound Compounds in High-Performance Cutting Tools

This compound carbide (NbC) and this compound nitride (NbN) are emerging as superior alternatives to traditional cutting tool materials like tungsten carbide (WC). Their exceptional hardness, high melting point, and chemical stability at elevated temperatures contribute to significantly improved tool life and machining performance.

Application Notes

This compound carbide is often incorporated into cemented carbide cutting inserts, enhancing their high-temperature deformation resistance and reducing reactivity with ferrous workpiece materials.[1] this compound nitride is primarily used as a hard coating, applied via Physical Vapor Deposition (PVD), to improve the surface properties of cutting tools. These coatings provide a low coefficient of friction and excellent wear resistance. The tribo-oxidative formation of this compound oxide (Nb2O5) on the tool surface at high temperatures can act as a lubricant, further reducing wear.[2]

Quantitative Data: Mechanical Properties

The following table summarizes and compares the key mechanical properties of this compound-based cutting tool materials with the conventional tungsten carbide-cobalt (WC-Co) composite.

PropertyThis compound Carbide (NbC)This compound Nitride (NbN) CoatingTungsten Carbide-Cobalt (WC-Co)
Hardness ~19.6 GPa[3]up to 39 GPa[4][5]~15-20 GPa
Young's Modulus ~452 GPa-~600 GPa
Melting Point ~3522 °C[3]~2570 °C~2870 °C
Fracture Toughness Lower than WC-Co-Higher than NbC
Thermal Conductivity Increases at elevated temperaturesLower than substrateHigh
Quantitative Data: Tool Life Comparison

Studies have demonstrated a significant increase in tool life for NbC-based cutting tools compared to their WC-Co counterparts, especially at higher cutting speeds.

Cutting Speed (m/min)Tool Life Improvement of NbC-12Ni4Mo4VC vs. WC-6Co
200~92% to ~168% increase
250~183% to ~388% increase

Data adapted from comparative studies on dry cylindrical turning.

Experimental Protocols

This protocol describes a powder metallurgy approach for synthesizing NbC powder.

Materials:

  • This compound powder (99.9% purity)

  • Graphite powder (high purity)

  • Tungsten carbide milling balls

  • Tungsten carbide milling vial

  • Inert gas (e.g., Argon)

Equipment:

  • High-energy planetary ball mill (e.g., SPEX Mill)

  • Glove box with an inert atmosphere

  • Scanning Electron Microscope (SEM)

  • X-ray Diffractometer (XRD)

Procedure:

  • Powder Preparation: Inside an argon-filled glove box, weigh this compound and graphite powders in a stoichiometric ratio. A common ball-to-powder weight ratio is 10:1.

  • Milling: Load the powder mixture and milling balls into the tungsten carbide vial inside the glove box. Seal the vial.

  • High-Energy Ball Milling: Mill the mixture in the high-energy ball mill. Milling times can vary, but typical durations range from 10 to 40 hours. The milling process involves repeated welding, fracturing, and rewelding of the powder particles, leading to the formation of NbC.

  • Characterization: After milling, carefully open the vial in the glove box. Characterize the resulting powder using SEM to observe particle morphology and XRD to confirm the formation of the NbC crystal structure.

This protocol outlines the deposition of a wear-resistant NbN coating onto a high-speed steel substrate.

Materials:

  • High-speed steel (HSS) substrate

  • This compound target (99.9% purity)

  • Nitrogen gas (N2, high purity)

  • Argon gas (Ar, high purity)

Equipment:

  • Cathodic arc PVD system

  • Vacuum pumps (rotary and turbomolecular)

  • Power supply for the cathodic arc source

  • Substrate heater

  • Gas flow controllers

Procedure:

  • Substrate Preparation: Thoroughly clean the HSS substrate to remove any contaminants. This typically involves ultrasonic cleaning in a series of solvents (e.g., acetone, ethanol).

  • Chamber Evacuation: Place the substrate in the PVD chamber. Evacuate the chamber to a base pressure of at least 10^-5 Pa.

  • Substrate Heating and Ion Cleaning: Heat the substrate to the desired deposition temperature (e.g., 450°C). Introduce argon gas and apply a negative bias voltage to the substrate to perform ion cleaning, which removes the native oxide layer and improves coating adhesion.

  • Deposition:

    • Ignite the this compound cathodic arc source in an argon atmosphere.

    • Introduce nitrogen gas into the chamber at a controlled pressure (e.g., 1 Pa).

    • Apply a negative bias voltage to the substrate (e.g., -150 V to -250 V).

    • The this compound ions from the arc react with the nitrogen gas to form NbN, which is deposited as a thin film on the substrate.

  • Cooling and Characterization: After the desired coating thickness is achieved, turn off the arc source and allow the substrate to cool down under vacuum. Characterize the coating for hardness, adhesion, and microstructure.

Experimental Workflow and Logical Relationships

Cutting_Tool_Workflow cluster_NbC This compound Carbide (NbC) Tool Insert Production cluster_NbN This compound Nitride (NbN) Coating Deposition Nb_powder This compound Powder Balling High-Energy Ball Milling Nb_powder->Balling C_powder Graphite Powder C_powder->Balling NbC_powder NbC Powder Balling->NbC_powder Binder Binder Addition (e.g., Co, Ni) NbC_powder->Binder Mixing Mixing Binder->Mixing Pressing Pressing Mixing->Pressing Sintering Sintering Pressing->Sintering NbC_insert NbC Tool Insert Sintering->NbC_insert Substrate Substrate (e.g., HSS) Cleaning Cleaning & Loading Substrate->Cleaning PVD Cathodic Arc PVD Cleaning->PVD Coated_tool NbN Coated Tool PVD->Coated_tool Nb_target This compound Target Nb_target->PVD N2_gas Nitrogen Gas N2_gas->PVD

Fig. 1: Experimental workflows for producing NbC tool inserts and NbN coatings.

Property_Relationships cluster_params Influencing Parameters cluster_props Resulting Properties Composition Composition (e.g., binder %, stoichiometry) Microstructure Microstructure (e.g., grain size, porosity) Composition->Microstructure Hardness Hardness Microstructure->Hardness Toughness Fracture Toughness Microstructure->Toughness Coating_params Coating Parameters (e.g., bias voltage, temperature) Coating_params->Microstructure Wear_resistance Wear Resistance Hardness->Wear_resistance Toughness->Wear_resistance Tool_life Tool Life Wear_resistance->Tool_life

Fig. 2: Logical relationships influencing cutting tool performance.

Section 2: this compound Compounds in Electroceramics

This compound-based oxides are critical components in a variety of electroceramic devices due to their excellent dielectric, piezoelectric, and ferroelectric properties. Key examples include this compound oxides in capacitors, lead magnesium niobate (PMN) as a relaxor ferroelectric, and potassium sodium niobate (KNN) as a lead-free piezoelectric material.

Application Notes

This compound oxide (Nb2O5) serves as the dielectric material in high-performance electrolytic capacitors, offering a stable and reliable alternative to tantalum.[5][6][7][8] Lead magnesium niobate (Pb(Mg1/3Nb2/3)O3 or PMN) is a prototypical relaxor ferroelectric with an exceptionally high dielectric constant, making it suitable for applications such as multilayer ceramic capacitors (MLCCs) and actuators.[4][9][10] Potassium sodium niobate ((K,Na)NbO3 or KNN) is a leading lead-free piezoelectric material, developed as an environmentally friendly alternative to lead zirconate titanate (PZT) for sensors and transducers.[11][12]

Quantitative Data: Dielectric and Piezoelectric Properties

The following tables summarize the key electrical properties of various this compound-based electroceramic materials.

Table 3: Dielectric Properties of Niobate Compounds

MaterialDielectric Constant (εr)Dielectric Loss (tan δ)Curie Temperature (Tc)
This compound Oxide (Nb2O5) 41[8]--
Lead Magnesium Niobate (PMN) ~18,000 - 30,000[4][5]~0.02Broad peak around -10 to 15 °C
PMN - 10% Lead Titanate (PT) ~31,000[5]~0.02~40 °C
Potassium Sodium Niobate (KNN) ~200 - 500~0.02 - 0.05~420 °C[12]

Table 4: Piezoelectric Properties of Potassium Sodium Niobate (KNN) Based Ceramics

CompositionPiezoelectric Coefficient (d33) (pC/N)Planar Electromechanical Coupling Factor (kp)
Pure KNN 80 - 160[11][12]0.36 - 0.45
Li+, Ta+, Sb+ modified KNN up to 416[11]~0.5
CuO modified KNN 1320.38
(K,Na,Li)(Nb,Ta,Sb)O3 200 - 4910.44 - 0.56
Experimental Protocols

This protocol describes a conventional solid-state reaction method for preparing KNN ceramics.

Materials:

  • Potassium carbonate (K2CO3, >99% purity)

  • Sodium carbonate (Na2CO3, >99% purity)

  • This compound pentoxide (Nb2O5, >99.5% purity)

  • Ethanol or deionized water

  • Polyvinyl alcohol (PVA) binder solution (e.g., 5 wt%)

Equipment:

  • Planetary ball mill with agate or zirconia jars and balls

  • Drying oven

  • High-temperature furnace

  • Hydraulic press

  • Tube furnace with controlled atmosphere capabilities

Procedure:

  • Powder Preparation: Stoichiometrically weigh K2CO3, Na2CO3, and Nb2O5 powders. It is advisable to dry the carbonate powders beforehand to remove moisture.

  • Milling: Ball mill the powders in ethanol or deionized water for an extended period (e.g., 24 hours) to ensure homogeneous mixing.

  • Calcination: Dry the milled slurry and then calcine the powder in an alumina crucible at a temperature between 800°C and 950°C for 2-4 hours to form the KNN perovskite phase.

  • Binder Addition and Granulation: Re-mill the calcined powder to break up agglomerates. Mix the powder with a PVA binder solution and granulate by passing it through a sieve.

  • Pressing: Uniaxially press the granulated powder into pellets at a pressure of around 100-200 MPa.

  • Sintering: Place the pellets in a covered alumina crucible. Sinter the pellets at a temperature between 1080°C and 1150°C for 2-4 hours in air. To minimize the volatilization of alkali metals, a controlled atmosphere or a double-crucible setup can be used.

  • Characterization: Characterize the sintered ceramics for their density, microstructure, crystal structure (XRD), and electrical properties.

This two-stage method is employed to avoid the formation of the undesirable pyrochlore phase.

Stage 1: Synthesis of Columbite (MgNb2O6)

  • Mixing: Mix stoichiometric amounts of magnesium oxide (MgO) and this compound pentoxide (Nb2O5).

  • Calcination: Calcine the mixture at a high temperature (e.g., 1000°C - 1200°C) for several hours to form the columbite phase.

  • Characterization: Use XRD to confirm the complete formation of the MgNb2O6 columbite phase.

Stage 2: Reaction with Lead Oxide

  • Mixing: Mix the pre-synthesized MgNb2O6 powder with a stoichiometric amount of lead(II) oxide (PbO).

  • Calcination: Calcine the mixture at a lower temperature (e.g., 750°C - 850°C) for 2-4 hours to form the PMN perovskite phase.

  • Pelletizing and Sintering: Process the calcined PMN powder into pellets and sinter them at temperatures ranging from 1100°C to 1250°C. A lead-rich atmosphere should be maintained during sintering to compensate for lead loss.

Experimental Workflow and Logical Relationships

Electroceramics_Workflow cluster_KNN KNN Ceramic Synthesis (Solid-State) cluster_PMN PMN Ceramic Synthesis (Columbite Method) Raw_mats_KNN K2CO3, Na2CO3, Nb2O5 Milling_KNN Ball Milling Raw_mats_KNN->Milling_KNN Calcination_KNN Calcination (800-950°C) Milling_KNN->Calcination_KNN Pressing_KNN Pellet Pressing Calcination_KNN->Pressing_KNN Sintering_KNN Sintering (1080-1150°C) Pressing_KNN->Sintering_KNN KNN_ceramic KNN Ceramic Sintering_KNN->KNN_ceramic Raw_mats_columbite MgO, Nb2O5 Calcination_columbite Calcination (1000-1200°C) Raw_mats_columbite->Calcination_columbite Columbite MgNb2O6 Columbite Calcination_columbite->Columbite Mixing_PMN Mixing Columbite->Mixing_PMN PbO PbO PbO->Mixing_PMN Calcination_PMN Calcination (750-850°C) Mixing_PMN->Calcination_PMN Pressing_PMN Pellet Pressing Calcination_PMN->Pressing_PMN Sintering_PMN Sintering (1100-1250°C) Pressing_PMN->Sintering_PMN PMN_ceramic PMN Ceramic Sintering_PMN->PMN_ceramic

Fig. 3: Experimental workflows for the synthesis of KNN and PMN ceramics.

Electroceramic_Properties cluster_params_electro Influencing Parameters cluster_props_electro Resulting Properties Composition_electro Composition (e.g., dopants, stoichiometry) Microstructure_electro Microstructure (e.g., grain size, density, phase purity) Composition_electro->Microstructure_electro Processing Processing Conditions (e.g., sintering temp., atmosphere) Processing->Microstructure_electro Dielectric Dielectric Properties (εr, tan δ) Microstructure_electro->Dielectric Piezoelectric Piezoelectric Properties (d33, kp) Microstructure_electro->Piezoelectric Ferroelectric Ferroelectric Properties (Pr, Ec) Microstructure_electro->Ferroelectric

Fig. 4: Logical relationships influencing electroceramic properties.

References

Troubleshooting & Optimization

Technical Support Center: Niobium Alloys and Hydrogen Embrittlement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in preventing and diagnosing hydrogen embrittlement in niobium alloys.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving this compound and its alloys.

Q1: My this compound alloy sample fractured unexpectedly during mechanical testing at room temperature, even though the applied stress was below its reported tensile strength. What could be the cause?

A1: This is a classic sign of hydrogen embrittlement. Hydrogen, even at low concentrations, can significantly reduce the ductility of this compound alloys, leading to premature, brittle fracture.[1][2][3] Potential sources of hydrogen include:

  • Processing: Hydrogen can be introduced during melting, casting, welding, or heat treatment if a proper vacuum or inert atmosphere is not maintained.[4][5]

  • Surface Treatment: Acid pickling or chemical etching to remove the surface oxide layer can introduce hydrogen into the material.[6]

  • Environmental Exposure: Corrosion in aqueous environments or exposure to hydrogen-containing gases can lead to hydrogen absorption. The protective this compound pentoxide (Nb₂O₅) layer can be compromised by certain solutions, such as those containing fluoride ions, leading to corrosion and hydrogen uptake.[1][7]

Q2: I observed a decrease in the ductility of my this compound alloy after heat treatment. How can I prevent this?

A2: A loss of ductility after heat treatment may indicate hydrogen absorption during the process. To mitigate this:

  • High-Vacuum or Inert Atmosphere: Ensure all heat treatments are performed in a high-vacuum environment or under a high-purity inert gas (e.g., argon) to minimize exposure to hydrogen-containing molecules like water vapor.[4]

  • Degassing: A post-fabrication vacuum degassing heat treatment can be employed to remove absorbed hydrogen. A common practice for this compound is heating in a high-vacuum furnace.[6]

  • Controlled Cooling: The rate of cooling after heat treatment can influence hydride precipitation. While specific protocols depend on the alloy, controlled cooling can help keep hydrogen in solid solution and prevent the formation of brittle hydride phases.[8]

Q3: My Nb-1Zr alloy seems to be more susceptible to embrittlement after welding. What precautions should I take?

A3: The heat-affected zone (HAZ) and the weld metal are often more susceptible to hydrogen embrittlement due to microstructural changes and the potential for hydrogen pickup during the welding process.

  • Shielding Gas: Use a high-purity inert shielding gas (e.g., argon, helium) to protect the molten weld pool and surrounding hot metal from atmospheric contamination.

  • Post-Weld Heat Treatment (PWHT): A PWHT in a vacuum or inert atmosphere can help to relieve residual stresses and diffuse out any hydrogen that was introduced during welding.

  • Filler Material: Use a filler material with a composition designed to resist hydrogen embrittlement.

Q4: How can I determine the hydrogen concentration in my this compound alloy samples?

A4: Several techniques can be used to measure hydrogen content:

  • Hot Vacuum Extraction: This is a common method where the sample is heated in a vacuum, and the evolved hydrogen gas is measured.[1]

  • Inert Gas Fusion: The sample is melted in a graphite crucible in an inert gas stream, and the evolved gases, including hydrogen, are analyzed.

  • Neutron Scattering: This non-destructive technique can provide information about the presence and location of hydrogen within the material's lattice.

Quantitative Data on Hydrogen Embrittlement

Understanding the quantitative effects of hydrogen is crucial for designing robust experiments.

ParameterValueAlloy SystemTemperatureReference
Hydrogen Concentration for Ductility Reduction > 120 ppm (by weight)This compound AlloysRoom Temperature[1]
Tensile Strength (Annealed) ~345 MPaNb-1ZrRoom Temperature[9]
Yield Strength (Annealed) ~255 MPaNb-1ZrRoom Temperature[9]
Elongation (Annealed) ~15%Nb-1ZrRoom Temperature[9]
Tensile Strength at 1371°C 89 MPaNb-10Hf-1Ti-0.7Zr1371°C[9]
Yield Strength at 1371°C 73 MPaNb-10Hf-1Ti-0.7Zr1371°C[9]
Elongation at 1371°C 70%Nb-10Hf-1Ti-0.7Zr1371°C[9]

Key Experimental Protocols

Detailed methodologies for common experimental procedures related to hydrogen embrittlement in this compound alloys are provided below.

Protocol 1: Thermal Hydrogen Charging of this compound Alloy Samples

Objective: To introduce a controlled amount of hydrogen into this compound alloy samples for embrittlement studies.

Materials:

  • This compound alloy samples of desired geometry.

  • Tube furnace with a quartz or alumina process tube.

  • Vacuum pump capable of reaching at least 10⁻⁵ Torr.

  • Mass flow controller for hydrogen gas.

  • High-purity hydrogen gas.

  • Tantalum foil.

Procedure:

  • Sample Preparation: Clean the this compound alloy samples ultrasonically in acetone and then ethanol to remove any surface contaminants. Ensure samples are thoroughly dry.

  • Sample Loading: Wrap the cleaned samples in tantalum foil. This prevents direct contact with the process tube and acts as an oxygen getter. Place the wrapped samples in the center of the process tube.

  • Evacuation: Seal the process tube and evacuate to a pressure of 10⁻⁵ Torr or lower.

  • Heating: While maintaining the vacuum, heat the furnace to the desired charging temperature (e.g., 500-800°C). The specific temperature will depend on the desired hydrogen concentration and the alloy's phase diagram.

  • Hydrogen Introduction: Once the temperature has stabilized, introduce high-purity hydrogen gas into the process tube using the mass flow controller to achieve the desired partial pressure.

  • Holding: Hold the samples at the charging temperature and hydrogen pressure for a sufficient duration to allow for uniform hydrogen distribution throughout the sample. This time can be estimated based on hydrogen diffusion data for the specific alloy and sample thickness.

  • Cooling: After the holding period, cool the samples to room temperature. The cooling rate can be a critical parameter, as rapid cooling can help to retain hydrogen in solid solution, while slow cooling may promote hydride formation.[8]

  • Sample Removal: Once at room temperature, purge the process tube with an inert gas (e.g., argon) before opening to remove any residual hydrogen.

Protocol 2: Slow Strain Rate Testing (SSRT) for Hydrogen Embrittlement Susceptibility

Objective: To evaluate the susceptibility of a this compound alloy to hydrogen embrittlement under a constant, slow strain rate. This method is based on the principles outlined in ASTM E8 for tensile testing of metallic materials.[10][11][12][13][14]

Materials:

  • Tensile testing machine with precise strain rate control.

  • Tensile specimens of the this compound alloy, prepared according to ASTM E8 specifications.[10][13]

  • Environmental chamber for testing in a hydrogen-containing atmosphere (optional, for in-situ charging).

  • Extensometer for accurate strain measurement.

Procedure:

  • Specimen Preparation: Machine tensile specimens from the this compound alloy. The geometry should conform to ASTM E8 standards. For pre-charged samples, follow Protocol 1.

  • System Setup: Mount the specimen in the grips of the tensile testing machine, ensuring proper alignment to avoid bending stresses.[12] Attach the extensometer to the gauge section of the specimen.

  • Test Environment: If performing an in-situ test, seal the environmental chamber and introduce the desired hydrogen-containing atmosphere. Allow time for equilibrium to be reached. For testing pre-charged specimens, the test can be conducted in air.

  • Strain Rate Selection: Set the tensile testing machine to a slow, constant extension rate. For hydrogen embrittlement testing, strain rates in the range of 10⁻⁵ to 10⁻⁷ s⁻¹ are typically used. The choice of strain rate is critical, as it must be slow enough to allow for hydrogen diffusion to regions of high stress.

  • Testing: Initiate the tensile test and record the load and displacement (or strain) data continuously until the specimen fractures.

  • Data Analysis:

    • Plot the stress-strain curve.

    • Determine key mechanical properties: ultimate tensile strength (UTS), yield strength, and elongation to failure.

    • Compare these properties to those of an identical specimen tested in an inert environment (or an uncharged specimen). A significant reduction in ductility (elongation to failure) in the presence of hydrogen indicates susceptibility to hydrogen embrittlement.

    • Examine the fracture surface using a scanning electron microscope (SEM) to identify the fracture mode (e.g., ductile dimples vs. brittle cleavage or intergranular fracture).

Visualizing Mechanisms and Workflows

The following diagrams illustrate key concepts in hydrogen embrittlement of this compound alloys.

Mechanism of Hydrogen-Enhanced Localized Plasticity (HELP)

HELP_Mechanism cluster_H Hydrogen Effects cluster_Dislocation Dislocation Interaction cluster_Fracture Material Response & Failure H_Source Hydrogen Source (e.g., Corrosion, Plasma) H_Adsorption Adsorption & Dissociation on Surface H_Source->H_Adsorption H_Absorption Absorption into Bulk H_Adsorption->H_Absorption H_Diffusion Diffusion to Stress Concentration Regions (e.g., Crack Tip) H_Absorption->H_Diffusion H_Shielding Hydrogen Shielding of Dislocation Stress Fields H_Diffusion->H_Shielding Dislocation Dislocations Dislocation->H_Shielding Increased_Mobility Increased Dislocation Mobility H_Shielding->Increased_Mobility Localized_Plasticity Highly Localized Plastic Deformation Increased_Mobility->Localized_Plasticity Strain_Localization Strain Localization (Slip Bands) Localized_Plasticity->Strain_Localization Ductility_Loss Reduced Macroscopic Ductility Strain_Localization->Ductility_Loss Brittle_Fracture Premature Brittle Fracture Ductility_Loss->Brittle_Fracture

Caption: Mechanism of Hydrogen-Enhanced Localized Plasticity (HELP).

Experimental Workflow for Hydrogen Embrittlement Assessment

HE_Workflow Start Start: this compound Alloy Sample Sample_Prep Sample Preparation (Machining, Cleaning) Start->Sample_Prep Hydrogen_Charging Hydrogen Charging (Thermal or Electrochemical) Sample_Prep->Hydrogen_Charging No_Charging Control Sample (No Hydrogen) Sample_Prep->No_Charging SSRT Slow Strain Rate Testing (SSRT) Hydrogen_Charging->SSRT SSRT_Control Slow Strain Rate Testing (SSRT) No_Charging->SSRT_Control Data_Acquisition Data Acquisition (Stress-Strain Curves) SSRT->Data_Acquisition Data_Acquisition_Control Data Acquisition (Stress-Strain Curves) SSRT_Control->Data_Acquisition_Control Analysis Comparative Analysis (Ductility, Strength) Data_Acquisition->Analysis Data_Acquisition_Control->Analysis Fractography Fractography (SEM) Analysis->Fractography Conclusion Conclusion: Susceptibility to HE Fractography->Conclusion Troubleshooting_HE Start Problem: Premature Sample Failure Check_H_Source Investigate Potential Hydrogen Sources? Start->Check_H_Source Processing Review Material Processing History (Vacuum, Atmosphere) Check_H_Source->Processing Yes Surface_Treatment Examine Surface Treatment Procedures (e.g., Acid Cleaning) Check_H_Source->Surface_Treatment Yes Environment Analyze Test/Service Environment (Moisture, H2 Gas) Check_H_Source->Environment Yes Measure_H_Content Action: Measure Hydrogen Content in Sample Processing->Measure_H_Content Surface_Treatment->Measure_H_Content Environment->Measure_H_Content H_Present Hydrogen Confirmed? Measure_H_Content->H_Present Implement_Prevention Implement Prevention Strategies H_Present->Implement_Prevention Yes No_H Hydrogen Not Detected H_Present->No_H No End Problem Resolved Implement_Prevention->End Other_Cause Investigate Other Failure Modes (e.g., Overload, Flaws) No_H->Other_Cause End2 Continue Investigation Other_Cause->End2

References

Technical Support Center: Optimizing Annealing of Cold-Worked Niobium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the annealing process for cold-worked niobium.

Troubleshooting Guide

This guide addresses common issues encountered during the annealing of cold-worked this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Material is brittle after annealing. Contamination from atmospheric gases (oxygen, nitrogen, hydrogen) during the annealing process.[1]- Ensure a high-vacuum environment (e.g., 10⁻⁴ to 10⁻⁵ mm Hg) or use a purified inert gas atmosphere (e.g., argon).[1] - Check for leaks in the vacuum furnace. - Use a getter material (e.g., tantalum foil) to scavenge residual reactive gases.
Formation of this compound hydrides.[2]- Perform a pre-annealing step at a lower temperature (e.g., 800°C for 3 hours) to outgas hydrogen.[2] - For complete removal, higher temperature annealing (above 2000°C) under ultra-high vacuum may be necessary.[2]
Incomplete recrystallization or inconsistent grain structure. Annealing temperature is too low or annealing time is too short.[3]- Increase the annealing temperature or extend the annealing time. Refer to the Annealing Parameters table for guidance. - The degree of prior cold work influences the recrystallization temperature; heavily cold-worked material will recrystallize at lower temperatures.[4][5]
Insufficient cold work prior to annealing.- A minimum amount of cold plastic deformation is a prerequisite for recrystallization.[6] Ensure the material has undergone sufficient cold working (e.g., >60% reduction).[1]
Excessive grain growth. Annealing temperature is too high or annealing time is too long.[5][7]- Reduce the annealing temperature or shorten the holding time.[5] - For applications sensitive to grain size, a lower temperature for a longer duration might yield a more uniform, fine-grained structure.
Surface discoloration or oxidation. Presence of oxygen or water vapor in the annealing atmosphere.[2][8]- Improve the vacuum level or the purity of the inert gas. - Ensure the furnace is thoroughly purged before heating. - The surface of this compound exposed to air will always have a thin oxide layer.[2] Chemical etching may be required post-annealing for critical applications.
Poor mechanical properties (e.g., low tensile strength). Incomplete removal of work hardening or excessive grain growth.[7][9]- For higher strength, a partial recrystallization or a fully recrystallized fine-grain structure is often desired. Adjust annealing parameters accordingly. - As annealing temperature increases, tensile strength generally decreases due to grain coarsening.[7]

Frequently Asked Questions (FAQs)

1. What is the typical recrystallization temperature for cold-worked this compound?

The recrystallization temperature for this compound typically ranges from 900°C to 1300°C.[6] However, this can be influenced by the purity of the material and the amount of prior cold work. High-purity this compound can start to recrystallize at temperatures as low as 700°C, while commercial purity this compound recrystallizes at around 900°C.[4][5]

2. Why is a vacuum or inert atmosphere necessary for annealing this compound?

This compound has a strong affinity for oxygen, nitrogen, and hydrogen at elevated temperatures, forming oxides, nitrides, and hydrides.[1] These compounds can contaminate the surface and embrittle the material, negatively affecting its mechanical and physical properties.[1] Therefore, annealing must be performed in a high-vacuum furnace or under the protection of a purified inert gas.[1][10]

3. How does the amount of cold work affect the annealing process?

The amount of cold work is a critical factor. A higher degree of cold deformation lowers the temperature at which recrystallization begins and results in a finer grain size after recrystallization.[3][4] Ingots can be cold-worked in excess of 95% without annealing.[5]

4. What is the difference between stress relief annealing and recrystallization annealing?

Stress relief annealing is performed at a lower temperature (around 800°C to 1000°C) to reduce internal stresses introduced during cold working without significantly altering the grain structure.[6][11] Recrystallization annealing is conducted at a higher temperature (900°C to 1300°C) to form new, strain-free grains, which restores ductility after work hardening.[6]

5. Can I anneal this compound using traditional jewelry-making methods?

No, traditional methods involving heating in air are not suitable for this compound.[10] Annealing must be done in a vacuum or inert gas environment to prevent contamination and embrittlement.[10]

Quantitative Data Summary

Table 1: Annealing Parameters for this compound
Heat Treatment TypeTemperature Range (°C)Holding TimePurpose
Stress Relief800 - 1000[6][11]~1 hour[6]Eliminate or reduce internal stress.
Recrystallization900 - 1300[6]Varies (e.g., 1 hour)Eliminate work hardening and restore ductility.
Homogenization (for ingots)1800 - 2000[1][6]5 - 10 hours[1][6]Eliminate compositional segregation and obtain a uniform structure.
Table 2: Effect of Annealing Temperature on Mechanical Properties of High-Purity this compound
Annealing Temperature (°C)Tensile Strength (MPa)0.2% Proof Stress (MPa)Elongation (%)Hardness (Vickers)Average Grain Size (µm)
800~180~110~35~75~30
900~160~100~38~70~40
1000~140~90~40~65~50
1100~120~80~42~60~70

Note: The values in this table are approximate and are based on trends reported in the literature.[7] Actual values will vary depending on the specific material purity, prior cold work, and precise annealing conditions.

Experimental Protocols

Protocol 1: Recrystallization Annealing of Cold-Worked this compound Sheet

Objective: To fully recrystallize a cold-worked this compound sheet to restore ductility.

Methodology:

  • Sample Preparation:

    • Cut samples of the cold-worked this compound sheet to the desired dimensions.

    • Thoroughly clean the samples to remove any surface contaminants (e.g., oils, grease) using appropriate solvents in an ultrasonic bath.

    • Rinse with deionized water and dry completely.

  • Furnace Setup:

    • Place the cleaned samples in a high-vacuum furnace. Ensure samples are not in contact with each other to allow for uniform heating.

    • Evacuate the furnace to a pressure of at least 10⁻⁵ mm Hg.

    • Backfill with a high-purity inert gas (e.g., argon) if required, and purge several times to remove residual air. Maintain a slight positive pressure of the inert gas or a high vacuum during the annealing process.

  • Heating and Soaking:

    • Ramp up the furnace temperature to the target recrystallization temperature (e.g., 1100°C). The ramp rate should be controlled to ensure uniform heating.

    • Hold the samples at the target temperature for a specified duration (e.g., 1 hour). The exact time and temperature will depend on the degree of cold work and the desired grain size.

  • Cooling:

    • After the soaking period, cool the samples within the furnace under vacuum or inert atmosphere to below 200°C to prevent oxidation upon exposure to air.

  • Post-Annealing Analysis:

    • Characterize the microstructure using Scanning Electron Microscopy (SEM) or Electron Backscatter Diffraction (EBSD) to confirm recrystallization and determine the grain size.

    • Perform mechanical testing (e.g., tensile testing, hardness measurements) to evaluate the material's properties.

Visualizations

ExperimentalWorkflow cluster_prep 1. Preparation cluster_anneal 2. Annealing cluster_analysis 3. Analysis cluster_result 4. Outcome start Cold-Worked this compound Sample clean Degrease and Clean start->clean furnace Load into Vacuum Furnace clean->furnace evacuate Evacuate to < 10^-5 mmHg furnace->evacuate heat Ramp to Annealing Temp (e.g., 1100°C) evacuate->heat soak Soak for 1 hour heat->soak cool Furnace Cool under Vacuum soak->cool characterize Microstructural Characterization (SEM/EBSD) cool->characterize test Mechanical Testing (Tensile/Hardness) cool->test result Optimized Annealed this compound characterize->result test->result

Caption: Workflow for the recrystallization annealing of cold-worked this compound.

TroubleshootingLogic problem Problem: Brittle Material After Annealing cause1 Cause 1: Gas Contamination (O₂, N₂, H₂) problem->cause1 cause2 Cause 2: Hydride Formation problem->cause2 solution1a Improve Vacuum Level (< 10⁻⁵ mmHg) cause1->solution1a Solution solution1b Use High-Purity Inert Gas (Ar) cause1->solution1b Solution solution1c Check for Furnace Leaks cause1->solution1c Solution solution2a Pre-anneal at ~800°C to Outgas H₂ cause2->solution2a Solution solution2b UHV Anneal >2000°C for Full Removal cause2->solution2b Solution

Caption: Troubleshooting logic for brittle this compound after annealing.

References

Technical Support Center: Welding High-Purity Niobium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-purity niobium. The following sections address common challenges encountered during welding experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the welding of high-purity this compound.

Issue: Porosity in the Weld

Q1: What causes the "Swiss cheese" or porous appearance in my this compound weld?

Porosity in this compound welds is caused by the entrapment of gas in the molten weld pool as it solidifies. The most common culprits are inadequate shielding gas coverage, contamination of the base metal or filler material, and incorrect welding parameters.[1][2][3][4][5]

Q2: How can I prevent porosity in my this compound welds?

To prevent porosity, a multi-faceted approach is necessary:

  • Thorough Cleaning: Ensure the this compound surfaces to be welded are meticulously clean. Remove any oils, greases, dust, or oxides from the base metal and any filler material.[5]

  • Proper Shielding: Use high-purity inert shielding gas, such as argon or a helium-argon mixture.[5] Verify that the gas flow rate is adequate to protect the weld pool from the atmosphere but not so high as to cause turbulence.[1][2] Ensure there are no leaks in your gas lines.

  • Environmental Control: Weld in a clean, draft-free environment to prevent atmospheric contamination.[2] For the highest purity welds, welding inside a vacuum chamber is recommended.

  • Correct Welding Technique: Maintain a proper torch angle and travel speed to ensure consistent shielding of the weld pool.[3]

Issue: Cracking in the Weld or Heat-Affected Zone (HAZ)

Q1: My this compound welds are cracking, either during cooling or sometime after. What is causing this?

Weld cracking in this compound can be categorized as hot cracking or cold cracking.

  • Hot Cracking (Solidification Cracking): This occurs at high temperatures as the weld solidifies. It is often caused by impurities that form low-melting-point films along grain boundaries, which then fracture under solidification shrinkage stresses.[6]

  • Cold Cracking (Hydrogen-Induced Cracking): This can occur at or near room temperature, sometimes hours or days after welding. The primary cause is the presence of hydrogen, which can be introduced from moisture on the workpiece, in the shielding gas, or from other contaminants.[7][8][9]

  • Crater Cracks: These small cracks appear at the end of a weld bead and are typically caused by improper termination of the welding arc.[7]

Q2: What are the best practices to prevent weld cracking in this compound?

Preventing cracking requires careful control of materials, welding parameters, and post-weld procedures:

  • Material Purity: Use high-purity this compound and filler materials with low levels of impurities.

  • Pre-weld Cleaning: Thoroughly clean the this compound to remove any hydrogen-containing contaminants like oils, grease, and moisture.

  • Preheating and Post-Weld Heat Treatment (PWHT): For thicker sections or highly restrained joints, preheating can reduce the cooling rate and minimize thermal stresses. PWHT can help to relieve residual stresses and allow any absorbed hydrogen to diffuse out of the weldment.[7][10]

  • Proper Joint Design: Ensure the joint is properly designed and fitted to minimize stress concentrations.

  • Correct Welding Parameters: Use appropriate heat input; excessive heat can increase susceptibility to cracking.[8]

Issue: Weld Embrittlement and Poor Mechanical Properties

Q1: My this compound weld is brittle and fractures easily. What could be the cause?

Embrittlement of high-purity this compound welds is almost always due to contamination by interstitial impurities, primarily oxygen and nitrogen, from the atmosphere.[11] this compound is highly reactive with these gases at welding temperatures, leading to the formation of oxides and nitrides that significantly reduce the ductility of the weld.[11][12] Even small amounts of contamination can have a significant detrimental effect on the mechanical properties.[11]

Q2: How can I ensure a ductile this compound weld?

Maintaining the high purity of the this compound throughout the welding process is critical for achieving a ductile weld:

  • Inert Atmosphere: The most effective method is to perform welding in a high-vacuum chamber or a glovebox backfilled with high-purity inert gas.[13]

  • Shielding Gas: If welding in the open, ensure a robust and well-directed flow of high-purity argon or a helium-argon mixture to shield the molten weld pool and the adjacent hot metal from the air. Trailing shields may be necessary to protect the weld as it cools.

  • Cleanliness: As with preventing porosity and cracking, absolute cleanliness of the this compound surfaces is paramount to prevent the introduction of contaminants.

  • Minimize Heat Input: Use a welding process with high energy density and low heat input, such as electron beam welding or laser welding, to minimize the size of the heat-affected zone and the time the material is at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended welding methods for high-purity this compound?

The preferred methods for welding high-purity this compound are those that offer excellent protection from atmospheric contamination and allow for precise control of the heat input. These include:

  • Electron Beam Welding (EBW): Performed in a high vacuum, EBW provides the best protection against contamination and produces deep, narrow welds with a minimal heat-affected zone.[14][15]

  • Gas Tungsten Arc Welding (GTAW/TIG): A common and versatile method, TIG welding can produce high-quality welds if performed with proper inert gas shielding in a controlled environment.[16][17][18]

  • Laser Beam Welding (LBW): Offers precise control and low heat input, similar to EBW, but can be more susceptible to plasma formation and requires careful parameter control.

Q2: What are the critical pre-welding cleaning steps for high-purity this compound?

A rigorous pre-welding cleaning protocol is essential for successful this compound welding. A typical procedure includes:

  • Degreasing: Remove any oils and greases from the this compound surface using a suitable solvent.

  • Chemical Etching: Immerse the this compound parts in an acid solution to remove the surface oxide layer and any embedded contaminants. A commonly used etchant is a mixture of hydrofluoric acid (HF) and nitric acid (HNO3).[19][20][21]

  • Rinsing: Thoroughly rinse the etched parts with deionized water to remove all traces of the acid.

  • Drying: Dry the parts in a clean, controlled environment.

  • Storage: Store the cleaned parts in a clean, dry, and inert atmosphere until welding.

Data Presentation

Table 1: Typical Electron Beam Welding (EBW) Parameters for this compound
Material Thickness (mm)Accelerating Voltage (kV)Beam Current (mA)Travel Speed (mm/s)
1.66030-325
1.76030-325
1.86030-325
As per optimization study602016.9

Note: These are starting parameters and may require optimization based on the specific equipment and joint design.

Table 2: Effect of Oxygen on the Mechanical Properties of this compound
Oxygen Content (wt. ppm)Tensile Strength (MPa)Elongation (%)
< 50~276~30
400Marginally Increased-
800Significantly Increased-
up to 0.41 wt.%89610

Data compiled from[11].

Experimental Protocols

Protocol 1: Pre-Welding Acid Etching of this compound

Objective: To remove the native oxide layer and surface contaminants from high-purity this compound prior to welding.

Materials:

  • This compound parts to be welded

  • Hydrofluoric acid (HF), 48%

  • Nitric acid (HNO3), 70%

  • Deionized water

  • Personal Protective Equipment (PPE): acid-resistant gloves, apron, and face shield

Procedure:

  • Safety Precautions: This procedure involves the use of highly corrosive acids. All work must be performed in a well-ventilated fume hood while wearing appropriate PPE.

  • Degreasing: Thoroughly clean the this compound parts with a suitable solvent (e.g., acetone, isopropanol) to remove any organic contaminants.

  • Acid Bath Preparation: In a suitable acid-resistant container, prepare the etching solution. A common mixture is a 1:1 ratio of hydrofluoric acid and nitric acid.

  • Etching: Immerse the this compound parts in the acid bath. The etching time will depend on the thickness of the oxide layer and the desired surface finish, but it is typically on the order of a few minutes. Visually inspect the parts for the removal of the oxide layer.

  • Rinsing: Remove the parts from the acid bath and immediately rinse them thoroughly with deionized water. Ensure all acid residues are removed.

  • Final Rinse: Perform a final rinse with fresh deionized water.

  • Drying: Dry the parts using a clean, inert gas stream or in a vacuum oven.

  • Storage: Immediately transfer the cleaned and dried parts to a clean, inert environment (e.g., a nitrogen-filled glovebox) to prevent re-oxidation before welding.

Protocol 2: Post-Weld Heat Treatment (PWHT) for this compound Welds

Objective: To relieve residual stresses from the welding process and to outgas any absorbed hydrogen.

Materials:

  • Welded this compound assembly

  • High-vacuum furnace

Procedure:

  • Furnace Preparation: Ensure the vacuum furnace is clean and capable of reaching the required temperature and vacuum levels.

  • Loading: Place the welded this compound assembly into the furnace.

  • Evacuation: Evacuate the furnace to a high vacuum, typically in the range of 10^-5 to 10^-6 Torr, to prevent contamination during heating.

  • Heating: Slowly ramp up the temperature to the desired annealing temperature. For stress relief and hydrogen outgassing of pure this compound, a temperature range of 600°C to 900°C is often used. The specific temperature will depend on the desired final properties. A heat treatment at 650°C for 10 hours has been used in some studies.[22][23]

  • Soaking: Hold the assembly at the annealing temperature for a specified duration. A holding time of 1 to 2 hours is typical, but this can vary.

  • Cooling: Slowly cool the assembly within the vacuum furnace to minimize the introduction of thermal stresses.

  • Unloading: Once the assembly has cooled to near room temperature, bring the furnace back to atmospheric pressure with an inert gas (e.g., argon) before unloading.

Visualizations

Troubleshooting_Porosity start Porosity Detected in Weld q1 Is Shielding Gas Coverage Adequate? start->q1 a1_yes Check for Contamination q1->a1_yes Yes a1_no Adjust Shielding Gas Parameters q1->a1_no No q2 Is Base Metal / Filler Clean? a1_yes->q2 a1_no->q1 Re-evaluate a2_yes Review Welding Technique q2->a2_yes Yes a2_no Perform Thorough Cleaning/Etching q2->a2_no No q3 Is Welding Technique Correct? a2_yes->q3 a2_no->q2 Re-evaluate a3_yes Problem Resolved q3->a3_yes Yes a3_no Adjust Torch Angle & Travel Speed q3->a3_no No a3_no->q3 Re-evaluate

Caption: Troubleshooting logic for weld porosity.

Niobium_Welding_Workflow start Start: this compound Components degrease Step 1: Degrease with Solvent start->degrease etch Step 2: Acid Etch (HF/HNO3) degrease->etch rinse_dry Step 3: Rinse with Deionized Water & Dry etch->rinse_dry weld Step 4: Weld in Inert Atmosphere (e.g., EBW, TIG) rinse_dry->weld pwht Step 5: Post-Weld Heat Treatment (Optional) weld->pwht inspection Step 6: Quality Inspection (Visual, NDT) pwht->inspection finish End: Welded this compound Assembly inspection->finish

Caption: Experimental workflow for high-purity this compound welding.

References

Technical Support Center: Minimizing Oxidation of Niobium During High-Temperature Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the oxidation of niobium during high-temperature experiments.

Troubleshooting Guides

This section addresses common issues encountered during the high-temperature processing of this compound and offers potential solutions.

Issue 1: Discoloration (Yellow, Blue, or Black) of this compound After Heat Treatment in a Vacuum or Inert Atmosphere

  • Question: My this compound sample has discolored after annealing in a vacuum furnace. What is the cause, and how can I prevent it?

  • Answer: Discoloration of this compound after heat treatment, even in a nominally inert or vacuum environment, is a primary indicator of surface oxidation. The color of the oxide layer can vary depending on its thickness and stoichiometry. This oxidation can occur due to several factors:

    • Insufficient Vacuum Level: A vacuum level that is not low enough will leave residual oxygen in the chamber, which will readily react with this compound at elevated temperatures. Even extremely low oxygen partial pressures can lead to substantial oxidation at temperatures around 900°C.[1]

    • Leaks in the Furnace: Air can leak into the furnace chamber through faulty seals, connections, or cracks, introducing oxygen and nitrogen.

    • Outgassing: Components within the furnace, including the sample itself, can release adsorbed gases (like water vapor) when heated, which then react with the this compound.

    • Contaminated Inert Gas: The inert gas used for processing may contain impurities such as oxygen or moisture.

    Troubleshooting Steps:

    • Verify Vacuum Level: Ensure your vacuum system can achieve and maintain a high vacuum, typically below 10⁻⁵ torr, during the entire heating and cooling cycle.

    • Leak Check the System: Perform a leak test on your furnace to identify and repair any leaks.

    • Use a Getter: Place a "getter" material, such as titanium, inside the furnace.[2] Titanium has a higher affinity for oxygen than this compound and will preferentially react with residual oxygen, effectively "cleaning" the atmosphere.[2]

    • Inert Gas Purity: If using an inert gas like argon, ensure it is of high purity (e.g., 99.999% or higher) and consider using an in-line gas purifier.

    • Pre-Bake and Purge: Before ramping up to the final processing temperature, a pre-bake at a lower temperature can help to outgas volatile species. Multiple purge and evacuation cycles with high-purity inert gas can also help remove residual air and moisture.

Issue 2: Embrittlement and Cracking of this compound Components After High-Temperature Exposure

  • Question: My this compound sample became brittle and cracked after I processed it at a high temperature. Why did this happen?

  • Answer: this compound is highly susceptible to embrittlement from the dissolution of interstitial elements like oxygen and nitrogen at high temperatures.[3][4] Oxygen, in particular, can diffuse into the this compound matrix, not just form a surface oxide, leading to a significant decrease in ductility and an increase in hardness and strength.[5] This interstitial contamination is a primary cause of unexpected mechanical failure.

    Preventative Measures:

    • Minimize Exposure to Oxygen: The most critical step is to rigorously control the processing atmosphere, as detailed in Issue 1.

    • Use Protective Coatings: For applications in oxidizing environments, a protective coating is essential. Silicide and aluminide-based coatings are commonly used to form a stable, protective oxide layer (like SiO₂ or Al₂O₃) that prevents oxygen from reaching the this compound substrate.[6][7]

    • Alloying: Alloying this compound with elements like titanium, chromium, and aluminum can improve its oxidation resistance.[8]

Issue 3: Poor Adhesion or Failure of Protective Coatings

  • Question: The protective coating I applied to my this compound sample is flaking off or did not adhere properly. What could be the cause?

  • Answer: The successful application of a protective coating relies heavily on proper surface preparation and process control. Poor adhesion is often due to:

    • Surface Contamination: The this compound surface must be meticulously cleaned to remove oils, grease, and other contaminants before coating.[9]

    • Native Oxide Layer: this compound naturally forms a thin, tenacious oxide layer in the air. This layer must be removed immediately before the coating process to ensure a good metallurgical bond.

    • Improper Curing/Sintering: The temperature and time for the coating process must be precisely controlled to allow for proper diffusion and bonding between the coating and the substrate.[9]

    • Thermal Expansion Mismatch: A significant difference in the coefficient of thermal expansion between the coating and the this compound substrate can lead to stress and cracking upon cooling.[10]

    Troubleshooting and Optimization:

    • Thorough Surface Preparation: Implement a multi-step cleaning process, including solvent cleaning and acid etching, to ensure a pristine surface.

    • Adhesion-Promoting Layers: In some cases, applying a thin intermediate layer can improve the adhesion of the primary protective coating.

    • Optimize Coating Parameters: Carefully review and optimize the temperature, time, and atmosphere of your coating process based on the specific coating system being used.

    • Graded Coatings: Using coatings with graded compositions can help to mitigate stresses from thermal expansion mismatch.

Frequently Asked Questions (FAQs)

Q1: What is the maximum temperature at which I can process pure this compound in the air without significant oxidation?

A1: this compound begins to oxidize in the air at temperatures as low as 200°C, and this oxidation becomes severe above 500°C.[11] For any high-temperature processing of this compound above this range, a protective atmosphere (high vacuum or high-purity inert gas) or a protective coating is mandatory to prevent catastrophic oxidation.[4][12]

Q2: What is the difference between processing in a high vacuum versus an inert gas atmosphere?

A2: Both methods aim to minimize the presence of reactive gases like oxygen.

  • High Vacuum: Actively removes gas molecules from the chamber. A vacuum level of 10⁻⁶ torr or lower is recommended for high-temperature processing of this compound.[13]

  • Inert Gas (e.g., Argon): Creates a positive pressure environment that prevents air from entering the furnace. The effectiveness depends on the purity of the inert gas. It is crucial to use high-purity argon and to purge the furnace thoroughly to remove any residual air before heating.[14]

For many applications, a high vacuum is preferred as it can more effectively remove volatile impurities.

Q3: What are the most common types of protective coatings for this compound?

A3: The most widely used and effective protective coatings for this compound at high temperatures are based on silicides and aluminides.[6] These coatings are typically applied via methods like pack cementation or slurry coating and form a stable, slow-growing oxide scale (silica or alumina) that acts as a barrier to further oxidation.[11][15]

Q4: How does oxygen contamination affect the mechanical properties of this compound?

A4: Oxygen contamination significantly degrades the mechanical properties of this compound. Even in parts-per-million (ppm) concentrations, dissolved oxygen can lead to:

  • Increased Hardness and Strength: The material becomes harder and stronger.[5]

  • Reduced Ductility: The ability of the material to deform without fracturing is severely diminished, leading to embrittlement.[16] For instance, in the C-103 alloy, an excess of 1000 ppm of oxygen can reduce the total elongation from 45% to about 30%.[3]

Data Presentation

Table 1: Oxidation Rate of this compound Under Various Conditions

Temperature (°C)AtmosphereOxygen Partial Pressure (torr)Oxidation Rate (mg/cm²/h)
800Air~160> 10 (Catastrophic)
1000Air~160> 20 (Catastrophic)
1200Air~160> 30 (Catastrophic)
1077Low Pressure Air1 x 10⁻⁶~0.002
1077Low Pressure Air1 x 10⁻⁷~0.0002
900Vacuum8 x 10⁻⁵ mbar (~6 x 10⁻⁵ torr)~0.022 µm/min (oxide growth)
900Vacuum1 x 10⁻³ mbar (~7.5 x 10⁻⁴ torr)~0.187 µm/min (oxide growth)

Note: Data compiled and extrapolated from multiple sources for illustrative comparison.[1][13]

Table 2: Effect of Oxygen Content on Mechanical Properties of this compound at Room Temperature

Oxygen Content (wt. ppm)Yield Strength (MPa)Tensile Strength (MPa)Elongation (%)
50~150~250~35
400~200~300~30
800~350~450~20

Note: Approximate values based on trends reported in the literature.[5]

Experimental Protocols

Protocol 1: High-Vacuum Annealing of C-103 this compound Alloy

This protocol is a general guideline for the stress relief and recrystallization annealing of the C-103 this compound alloy (Nb-10Hf-1Ti) to improve its formability.

  • Surface Preparation:

    • Degrease the C-103 component using a suitable solvent (e.g., acetone, isopropanol) in an ultrasonic bath.

    • Rinse with deionized water and then with alcohol.

    • Handle the cleaned component with clean, powder-free gloves to prevent recontamination.

  • Furnace Loading:

    • Wrap the C-103 component in tantalum foil. Tantalum acts as a getter for residual oxygen at high temperatures and prevents direct contact with furnace fixtures.[17]

    • Place the wrapped component on a stable, high-temperature-resistant fixture within the vacuum furnace. Ensure the fixture material is compatible with this compound at high temperatures to avoid eutectic melting.[18]

  • Vacuum Cycle and Heat Treatment:

    • Evacuate the furnace to a pressure of at least 10⁻⁵ torr.

    • Begin heating to the annealing temperature. A typical stress relief anneal is performed at ~1100°C, while a recrystallization anneal is done at ~1200°C.[17][18][19][20]

    • The heating rate should be controlled to ensure uniform heating of the component.

    • Hold at the annealing temperature for 1-2 hours.

    • Cool the component under vacuum. The cooling rate can be controlled to manage the final microstructure and properties.

Protocol 2: Application of a Silicide Coating via Pack Cementation

This protocol provides a general procedure for applying a protective silicide coating to a this compound component.

  • Surface Preparation:

    • Thoroughly clean the this compound component as described in Protocol 1.

    • An additional light acid etch may be used to remove the native oxide layer immediately before the pack cementation process.

  • Pack Preparation:

    • Prepare the pack mixture. A typical mixture consists of:

      • Silicon powder (the source of the coating element).

      • A halide activator (e.g., NaF, NH₄Cl) which facilitates the transport of silicon to the substrate surface.[15]

      • An inert filler (e.g., Al₂O₃) to prevent sintering of the pack powders and allow for gas phase transport.

  • Pack Cementation Process:

    • Place the cleaned this compound component inside a retort, surrounded by the pack mixture. Ensure the component is fully embedded.

    • Seal the retort and place it in a furnace.

    • Heat the retort to the processing temperature, typically between 950°C and 1200°C, in an inert atmosphere (e.g., argon).[21][22]

    • Hold at the processing temperature for a specified duration (e.g., 4-8 hours). The coating thickness is a function of time and temperature.

    • Cool the retort to room temperature.

    • Carefully remove the coated component from the pack mixture.

Visualizations

Troubleshooting_Niobium_Oxidation start Start: this compound Component for High-Temp Processing process High-Temperature Processing (e.g., Annealing, Sintering) start->process observe Observe Component Post-Processing process->observe no_issue No Discoloration or Embrittlement - Success! observe->no_issue No Issues discoloration Issue: Discoloration (Yellow, Blue, Black) observe->discoloration Issues Observed embrittlement Issue: Embrittlement or Cracking observe->embrittlement Issues Observed check_vacuum Check Vacuum Level (< 10^-5 torr) discoloration->check_vacuum use_coating Apply Protective Coating (e.g., Silicide, Aluminide) embrittlement->use_coating leak_check Perform Furnace Leak Check check_vacuum->leak_check Vacuum OK improve_atmosphere Improve Atmospheric Control check_vacuum->improve_atmosphere Vacuum Poor check_gas Check Inert Gas Purity (>99.999%) leak_check->check_gas No Leaks leak_check->improve_atmosphere Leaks Found use_getter Implement Getter (e.g., Titanium foil) check_gas->use_getter Gas is Pure check_gas->improve_atmosphere Gas Impure use_getter->improve_atmosphere use_coating->process improve_atmosphere->process

Caption: Troubleshooting workflow for identifying and resolving common issues during high-temperature processing of this compound.

Niobium_Processing_Workflow start Start: this compound Component surface_prep Step 1: Surface Preparation - Degrease - Chemical Clean/Etch start->surface_prep coating_decision Is a protective coating required? surface_prep->coating_decision apply_coating Step 2a: Apply Protective Coating (e.g., Pack Cementation, Slurry) coating_decision->apply_coating Yes load_furnace Step 2b/3: Load into Furnace (Use Getters, Tantalum wrapping) coating_decision->load_furnace No apply_coating->load_furnace atmosphere_control Step 4: Atmosphere Control - High Vacuum (< 10^-5 torr) - High-Purity Inert Gas Purge load_furnace->atmosphere_control heat_treatment Step 5: Controlled Heat Treatment - Ramp-up - Hold - Cool-down atmosphere_control->heat_treatment end End: Processed this compound Component with Minimized Oxidation heat_treatment->end

Caption: Experimental workflow for high-temperature processing of this compound to minimize oxidation.

References

Technical Support Center: Niobium Thin Film Adhesion on Silicon Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the adhesion of niobium (Nb) thin films on silicon (Si) substrates.

Troubleshooting Guide

Poor adhesion of this compound thin films to silicon substrates is a common issue that can manifest as peeling, cracking, or delamination. The following table summarizes common problems, their potential causes, and recommended solutions.

ProblemPotential CauseRecommended Solution
Film Peeling / Delamination 1. Organic Residue: Contaminants from handling, storage, or processing.[1][2][3] 2. Native Silicon Dioxide (SiO₂) Layer: A naturally forming oxide layer on the silicon surface that can create a weak interface.[2][4] 3. High Intrinsic Stress: Stress within the growing film can exceed the adhesion strength, causing it to peel off.[5][6][7] This can be compressive or tensile. 4. Particulate Contamination: Dust or other particles on the substrate surface create points of poor adhesion.[1][3]1. Thorough Substrate Cleaning: Implement a multi-stage cleaning process, such as a standard RCA clean or a Piranha etch, to remove organic and inorganic contaminants.[1][3] 2. In-situ Oxide Removal: Use an in-situ pre-cleaning method like Argon ion source cleaning or RF plasma treatment immediately before deposition to sputter away the native oxide layer.[2][4] 3. Optimize Deposition Parameters: Adjust sputtering pressure, power, and substrate temperature to minimize film stress.[6][8] For example, increasing the deposition pressure can shift stress from compressive to tensile.[8] 4. Use of Adhesion Layer: Deposit a thin (2-10 nm) adhesion layer of a reactive metal like Titanium (Ti) or Chromium (Cr) before the this compound deposition.[9][10] An aluminum oxide layer can also act as an effective adhesion promoter.[11]
Poor Adhesion (Fails "Scotch Tape Test") 1. Insufficient Surface Energy: The substrate surface may not be chemically active enough to form a strong bond with the this compound atoms. 2. Sub-optimal Deposition Conditions: Low adatom mobility during deposition can lead to a porous film with poor interfacial contact.[12]1. Plasma Treatment: Use an in-situ plasma treatment (e.g., Argon or Oxygen plasma) to activate the substrate surface just before deposition.[2][4][13] 2. Substrate Heating: Heating the substrate during deposition (e.g., to 200-400°C) can increase the surface mobility of deposited atoms, promoting a denser film and better adhesion.[12][14][15][16]
Film Cracking 1. High Tensile Stress: The film is under excessive tensile stress, causing it to crack to relieve the strain.[17] 2. Coefficient of Thermal Expansion (CTE) Mismatch: A significant difference in CTE between this compound and silicon can induce stress upon cooling from an elevated deposition temperature.1. Adjust Deposition Parameters: Modify sputtering conditions to reduce tensile stress. This could involve adjusting the sputtering pressure or the bias voltage.[8][18] 2. Control Substrate Temperature: While heating can improve adhesion, excessively high temperatures can exacerbate stress upon cooling. Find an optimal temperature that balances adhesion and stress.[12][15]

Frequently Asked Questions (FAQs)

Q1: What is the most effective cleaning procedure for silicon substrates before this compound deposition?

A1: A multi-stage cleaning process is crucial for removing contaminants that hinder adhesion.[1][2] For robust removal of organic and inorganic residues, the RCA clean is a widely used and effective method. For stubborn organic contamination, a Piranha etch can be employed, though it is a more aggressive and hazardous procedure.[1] Following any wet chemical cleaning, a final rinse in deionized (DI) water and drying with nitrogen gas is essential.[1] For optimal results, an in-situ cleaning step, such as Argon plasma etching or an ion source treatment, should be performed inside the deposition chamber immediately prior to depositing the this compound film to remove any re-adsorbed contaminants and the native oxide layer.[2][4]

Q2: Is an adhesion layer necessary for depositing this compound on silicon?

A2: While it is possible to achieve good adhesion of this compound directly on silicon with meticulous substrate cleaning and process optimization, using an adhesion layer is a common and effective strategy to ensure a robust interface.[9] Thin layers (typically 2-10 nm) of reactive metals like Titanium (Ti) or Chromium (Cr) are often used.[9][10] These materials form strong bonds with both the native silicon dioxide and the subsequently deposited this compound. An intentionally grown thin aluminum oxide layer can also serve as an excellent adhesion promoter.[11]

Q3: How do sputtering deposition parameters affect the adhesion of this compound films?

A3: Deposition parameters play a critical role in determining the intrinsic stress and microstructure of the this compound film, which directly impacts adhesion.[6][15]

  • Sputtering Pressure: The pressure of the sputtering gas (typically Argon) affects the energy of the sputtered atoms and can influence the film's stress.[8] Higher pressures can lead to more scattering and lower adatom energy, which can change the stress from compressive to tensile.[8]

  • Substrate Temperature: Increasing the substrate temperature during deposition enhances the mobility of the deposited this compound atoms.[12] This can lead to a denser, more crystalline film with reduced stress and improved adhesion.[12][15][16] However, very high temperatures can cause adhesion problems due to CTE mismatch.[12]

  • Deposition Power/Rate: Higher deposition power can increase the energy of depositing particles, potentially leading to denser films. However, very high power can also cause detrimental effects like re-sputtering.[19]

Q4: My this compound film is peeling from the edges. What is the most likely cause?

A4: Peeling, especially from the edges, is often a sign of high internal stress in the film.[5][7] This stress can be either compressive, causing the film to buckle and lift, or tensile, causing it to crack and peel. The primary causes are typically a combination of a contaminated or passivated substrate surface (e.g., native oxide) and non-optimized deposition parameters that lead to high stress accumulation.[5][17] A thorough cleaning procedure followed by optimization of sputtering parameters to reduce stress is the recommended course of action.[1][6]

Q5: How can I measure or test the adhesion of my thin film?

A5: A simple, qualitative method is the "Scotch tape test." In this test, a piece of pressure-sensitive tape is applied to the film and then rapidly pulled off. If any part of the film is removed with the tape, it indicates poor adhesion.[14] For more quantitative analysis, techniques like scratch testing or pull-off testing are used. In a scratch test, a stylus is drawn across the film with an increasing load until the film starts to delaminate. In pull-off testing, a stud is glued to the film, and the force required to pull the stud and film off the substrate is measured.[17]

Experimental Protocols

Protocol 1: RCA Cleaning for Silicon Substrates

The RCA clean is a sequential cleaning process designed to remove organic and inorganic contaminants.

  • SC-1 (Organic Clean):

    • Prepare a solution of deionized (DI) water, ammonium hydroxide (NH₄OH, 27%), and hydrogen peroxide (H₂O₂, 30%) in a 5:1:1 volume ratio.

    • Heat the solution to 75-80°C.

    • Immerse the silicon wafers in the solution for 10-15 minutes. This step removes organic residues.

    • Rinse the wafers thoroughly in a DI water overflow cascade for at least 5 minutes.

  • Optional: HF Dip (Oxide Strip):

    • To remove the thin native oxide layer, dip the wafers in a diluted hydrofluoric acid (HF) solution (e.g., 20:1 H₂O:HF) for 60 seconds in a plastic container.[1]

    • Rinse thoroughly with DI water for 5-10 minutes. The wafer surface should become hydrophobic (water sheds off).[1]

  • SC-2 (Ionic Clean):

    • Prepare a solution of DI water, hydrochloric acid (HCl, 37%), and hydrogen peroxide (H₂O₂, 30%) in a 6:1:1 volume ratio.

    • Heat the solution to 75-80°C.

    • Immerse the wafers in the solution for 10-15 minutes. This step removes metallic and ionic contaminants.

    • Rinse the wafers thoroughly in a DI water overflow cascade for at least 10 minutes.

    • Dry the wafers using a nitrogen (N₂) gun and immediately load them into the deposition system.

Protocol 2: DC Magnetron Sputtering of this compound

This is a general guideline. Optimal parameters will depend on the specific sputtering system.

  • Substrate Loading: Load the cleaned silicon substrates into the deposition chamber.

  • Pump Down: Evacuate the chamber to a base pressure of at least < 2 x 10⁻⁶ Torr to minimize impurities like oxygen and water vapor.[12]

  • In-situ Pre-clean (Recommended):

    • Introduce high-purity Argon (Ar) gas into the chamber.

    • Perform an RF plasma etch on the substrate for 2-5 minutes to remove the native oxide and any adsorbed contaminants.

  • Deposition:

    • Argon Flow: Set the Ar gas flow to achieve the desired process pressure (e.g., 3-7 mTorr). Lower pressures may be required for lower power depositions to achieve good films.[19]

    • Substrate Temperature: If applicable, heat the substrate to the target temperature (e.g., 200-550 K).[16]

    • Pre-sputter: Sputter the this compound target with the shutter closed for 5-10 minutes to clean the target surface.

    • Film Deposition: Open the shutter to begin depositing the this compound film onto the silicon substrate.

    • Deposition Power: Use a DC power supply set to a power that provides a reasonable deposition rate (e.g., 1-5 Å/s).

  • Cool Down: After deposition, allow the substrates to cool down in vacuum before venting the chamber.

Visualizations

Below are diagrams illustrating key workflows for improving this compound thin film adhesion.

G start Start: Poor Nb Film Adhesion (Peeling, Fails Tape Test) q1 Is the Si substrate rigorously cleaned? start->q1 sol1 Implement multi-stage cleaning (e.g., RCA Clean) followed by in-situ plasma etch. q1->sol1 No q2 Is an adhesion layer being used? q1->q2 Yes sol1->q2 sol2 Deposit a thin (2-10 nm) adhesion layer (e.g., Ti, Cr, Al2O3). q2->sol2 No q3 Are deposition parameters optimized for low stress? q2->q3 Yes sol2->q3 sol3 Adjust Sputter Pressure & Power. Introduce substrate heating (e.g., 200-400°C). q3->sol3 No end_good Good Adhesion Achieved q3->end_good Yes sol3->end_good

Caption: Troubleshooting workflow for poor this compound film adhesion.

G sub 1. Silicon Substrate wet_clean 2. Ex-Situ Wet Cleaning (e.g., RCA or Piranha) sub->wet_clean rinse_dry 3. DI Water Rinse & N2 Dry wet_clean->rinse_dry load 4. Load into Vacuum Chamber rinse_dry->load pump 5. Pump to High Vacuum (< 2e-6 Torr) load->pump in_situ_clean 6. In-Situ Plasma Clean (Ar+ Sputter Etch) pump->in_situ_clean heat 7. Substrate Heating (Optional, 200-400°C) in_situ_clean->heat adhesion_layer 8. Adhesion Layer Deposition (Optional, e.g., Ti) heat->adhesion_layer nb_dep 9. This compound Film Deposition (DC Magnetron Sputtering) adhesion_layer->nb_dep final_film Result: Adherent Nb Film nb_dep->final_film

Caption: Recommended process flow for this compound film deposition.

References

Niobium Sputtering Target Contamination: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with niobium sputtering target contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of a contaminated this compound sputtering process?

A1: Common indicators of contamination include:

  • Arcing: Frequent electrical discharges during sputtering are a primary sign of contamination on the target surface.[1]

  • Discolored or dark films: The resulting this compound film may appear dark, black, or uneven in color instead of having a bright, metallic appearance.

  • Poor film adhesion: The deposited film may peel or flake off the substrate easily.

  • Inconsistent film properties: Variations in electrical resistivity, superconducting transition temperature (Tc), or crystal structure across the substrate or between runs.

  • Visible defects: Pinholes, nodules, or other visible imperfections in the deposited film.[2]

Q2: How should I handle and store my this compound sputtering target to prevent contamination?

A2: Proper handling and storage are crucial. Always handle targets with clean, powder-free nitrile or vinyl gloves to prevent oils from your skin from contaminating the surface.[3] It is recommended to store sputtering targets in a dry, dust-free environment, ideally in their original vacuum-sealed packaging, to protect them from moisture and airborne contaminants.[4]

Q3: What is the difference between in-situ and ex-situ cleaning of a sputtering target?

A3:

  • In-situ cleaning (Pre-sputtering): This is a mandatory step performed inside the vacuum chamber before deposition. It involves sputtering the target onto a shutter to remove the topmost contaminated layer, ensuring that only pure material reaches your substrate.[3]

  • Ex-situ cleaning: This is a physical cleaning process done outside the vacuum chamber. It is typically performed before installing a new target or to address severe contamination issues that cannot be resolved by pre-sputtering alone.[3]

Q4: What are the primary sources of oxygen and carbon contamination in a sputtering system?

A4:

  • Oxygen: The main sources of oxygen contamination are residual water vapor and air leaks in the vacuum chamber. This compound is highly reactive with oxygen, which can lead to the formation of this compound oxides within the film.[3][5]

  • Carbon: Carbon contamination often originates from backstreaming oil from vacuum pumps, fingerprints, or residual solvents left after cleaning.[4]

Troubleshooting Guides

Issue 1: Frequent Arcing During Sputtering

Question: My sputtering process is experiencing frequent arcing. What are the likely causes and how can I resolve this?

Answer: Arcing is often a result of charge buildup on insulating contaminants on the target surface. Here’s a step-by-step troubleshooting guide:

  • Inspect the Target Surface: Visually inspect the target for any visible signs of contamination, such as discoloration, debris, or the formation of nodules (small growths on the surface).[1]

  • Perform In-Situ Cleaning (Pre-sputtering): Before deposition, run a pre-sputtering cycle with the shutter closed for an extended period to clean the target surface.

  • Conduct Ex-Situ Cleaning: If arcing persists, you may need to perform an ex-situ cleaning:

    • Wear clean, powder-free gloves.

    • Wipe the target surface with a lint-free cloth soaked in high-purity isopropyl alcohol (IPA) or acetone.[3]

    • For stubborn contamination, a multi-step process of cleaning with acetone, then alcohol, and finally rinsing with deionized water can be effective. Dry the target thoroughly in an oven at a low temperature (around 100°C) before reinstalling.[4][6]

  • Check for System Leaks: A high residual gas level, particularly water vapor, can contribute to arcing. Perform a leak check on your vacuum system.

  • Examine Target Quality: Low-density targets with microscopic voids can trap process gases, leading to arcing.[1] Ensure you are using a high-purity, high-density this compound target.

Issue 2: Poor Adhesion of this compound Film to the Substrate

Question: My sputtered this compound film is peeling off the substrate. What could be causing this adhesion failure?

Answer: Poor adhesion is almost always related to the condition of the substrate surface. Follow these steps to improve adhesion:

  • Substrate Cleaning: The most critical step is to ensure the substrate is impeccably clean. Implement a rigorous cleaning procedure for your substrates. This can include:

    • Ultrasonic cleaning in solvents like acetone and isopropyl alcohol.[7]

    • Rinsing with deionized water.

    • Drying with a high-purity nitrogen gun.

  • In-Situ Substrate Cleaning: Before depositing the this compound film, perform an in-situ cleaning of the substrate. This can be done by:

    • Sputter etching: Use an argon plasma to bombard the substrate surface, which can remove native oxides and other contaminants.[8]

    • Heating: Heating the substrate can help desorb water vapor and other volatile contaminants.

  • Check for Contamination at the Interface: If the problem continues, there may be a thin layer of contamination that is not being adequately removed. Consider using a surface analysis technique like XPS or AES to analyze the substrate surface before deposition.

  • Use an Adhesion Layer: For some substrates, a thin adhesion layer (e.g., titanium or chromium) deposited before the this compound film can significantly improve adhesion.[8][9]

Issue 3: this compound Film Appears Discolored or has Inconsistent Properties

Question: The deposited this compound films are discolored and their electrical properties are not as expected. What is the likely cause?

Answer: Discoloration and poor film properties are often due to the incorporation of impurities into the growing film. Oxygen is a common culprit with this compound.

  • Check Vacuum System Integrity:

    • Ensure your vacuum chamber has a low base pressure (ideally in the ultra-high vacuum range) to minimize residual gases like water vapor and oxygen.[10]

    • Use a residual gas analyzer (RGA) to check for leaks or outgassing from chamber components.

  • Optimize Sputtering Parameters:

    • The purity of the argon sputtering gas is important. Use high-purity (99.999% or higher) argon.

    • The deposition rate can also play a role. A very slow deposition rate can increase the chance of incorporating impurities from the residual vacuum.

  • Target Purity: The purity of the this compound target itself is critical. For high-performance applications like superconducting films, use a high-purity target (e.g., 99.995%).[11]

  • Characterize the Film: Use surface analysis techniques to identify the contaminants.

    • XPS can determine the chemical state of this compound and identify the presence of this compound oxides.[12]

    • SIMS is highly sensitive and can detect trace-level impurities.[13]

Quantitative Data on Contamination Effects

The presence of impurities, particularly oxygen, can significantly degrade the desirable properties of this compound thin films, such as its superconducting critical temperature (Tc) and Residual Resistivity Ratio (RRR), an indicator of purity.

Contaminant Effect on this compound Film Properties Typical Concentration in High-Purity Nb Target
Oxygen (O) - Decreases superconducting transition temperature (Tc).[1][3] - Increases electrical resistivity.[3] - Can form various this compound oxides (NbO, NbO2, Nb2O5).[12] - Higher oxygen content is correlated with a lower Residual Resistivity Ratio (RRR).[3]< 100 ppm
Carbon (C) - Increases residual resistivity.[4][5] - Can form this compound carbide (NbC).[14]< 50 ppm
Nitrogen (N) - Increases residual resistivity.[15] - Can form this compound nitride (NbN).< 50 ppm
Tantalum (Ta) - Generally has a minor effect on superconducting properties at lower concentrations.[16]< 500 ppm
Tungsten (W) - Can affect superconducting properties.< 100 ppm
Iron (Fe) - Can introduce magnetic moments that are detrimental to superconductivity.< 20 ppm

Note: The acceptable level of impurities depends on the specific application of the this compound thin film.

Experimental Protocols for Contamination Analysis

Detailed, step-by-step protocols for surface analysis techniques can be complex and instrument-specific. The following are generalized methodologies for key experiments used to identify contamination in this compound thin films.

X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis

Objective: To determine the elemental composition and chemical states (e.g., Nb metal vs. Nb oxides) at the surface of the this compound film.

Methodology:

  • Sample Preparation: Carefully mount the this compound-coated substrate on a sample holder, ensuring good electrical contact. Avoid touching the surface to be analyzed.

  • Introduction into UHV: Load the sample into the XPS ultra-high vacuum (UHV) chamber.

  • Data Acquisition:

    • Survey Scan: Perform a wide energy range scan to identify all elements present on the surface.

    • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, particularly the Nb 3d, O 1s, and C 1s regions.[14]

    • Charge Correction: If the sample is insulating, use a charge neutralizer (electron flood gun) and reference the C 1s peak of adventitious carbon to 284.8 eV to correct for charging effects.[14]

  • Data Analysis:

    • Process the spectra to determine the binding energies of the detected photoelectrons.

    • Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve different chemical states. For example, the Nb 3d peak can be fitted to identify contributions from metallic Nb, NbO, NbO2, and Nb2O5.[17]

    • Quantify the atomic concentrations of the elements from the peak areas using relative sensitivity factors.

Auger Electron Spectroscopy (AES) for Micro-Area Analysis

Objective: To obtain elemental composition maps of the surface with high spatial resolution, useful for identifying localized contaminants or analyzing small features.

Methodology:

  • Sample Preparation and Introduction: Similar to XPS, mount the sample and introduce it into the UHV chamber of the AES system.

  • SEM Imaging: Use the scanning electron microscope (SEM) capability of the AES instrument to obtain an image of the surface and locate the area of interest.

  • Data Acquisition:

    • Point Analysis: Position the focused electron beam on a specific point of interest and acquire an Auger spectrum to identify the elements present at that location.

    • Line Scan: Scan the electron beam across a line on the sample and plot the intensity of a specific Auger peak to show the elemental distribution along that line.

    • Elemental Mapping: Raster the electron beam over an area and collect the signal for specific elements to generate a 2D map of their distribution.

  • Depth Profiling (Optional):

    • Combine AES with an ion gun to sputter away the surface layer by layer.[18]

    • Acquire Auger spectra at intervals during sputtering to generate a depth profile of the elemental composition.[18]

Secondary Ion Mass Spectrometry (SIMS) for Trace Element Detection

Objective: To detect trace-level impurities and obtain high-sensitivity depth profiles of contaminants within the this compound film.

Methodology:

  • Sample Preparation: Mount the sample in the SIMS instrument. Ensure the surface is as smooth as possible for optimal depth resolution.[2]

  • Instrument Setup:

    • Select the primary ion beam (e.g., Cs+ for detecting electronegative species like O and C, or O2+ for electropositive species).

    • Optimize the beam energy and current for the desired depth resolution and sputtering rate.

  • Data Acquisition (Depth Profiling):

    • The primary ion beam sputters a crater into the sample.

    • The ejected secondary ions are extracted and analyzed by a mass spectrometer.[19]

    • The intensities of the mass-to-charge ratios corresponding to the elements of interest are recorded as a function of sputtering time.

  • Data Analysis and Quantification:

    • Convert the sputtering time to depth by measuring the final crater depth (e.g., with a profilometer) and assuming a constant sputter rate.

    • To obtain quantitative concentration data, analyze a standard sample with a known concentration of the impurity in a this compound matrix to determine a Relative Sensitivity Factor (RSF).[13] This RSF is then used to convert the ion counts from the unknown sample into atomic concentration.[13]

Visual Troubleshooting Guides

Below are diagrams created using the DOT language to visualize common troubleshooting workflows.

ContaminationTroubleshootingWorkflow start Problem Identified: Contamination Suspected check_visual Visual Inspection: Film Discoloration, Arcing, Defects? start->check_visual check_adhesion Perform Adhesion Test (e.g., Tape Test) check_visual->check_adhesion Yes check_properties Measure Film Properties (Resistivity, Tc, etc.) check_visual->check_properties No path_surface Surface Contamination Path check_adhesion->path_surface path_bulk Bulk Film Contamination Path check_properties->path_bulk clean_substrate Improve Substrate Cleaning (Solvents, Plasma Etch) path_surface->clean_substrate optimize_presputter Optimize In-Situ Pre-sputtering path_surface->optimize_presputter handle_care Review Target/Substrate Handling Procedures path_surface->handle_care check_vacuum Check Vacuum Integrity (Base Pressure, RGA) path_bulk->check_vacuum check_gas Verify Sputter Gas Purity path_bulk->check_gas check_target Analyze Target Purity (Vendor Specs, Analysis) path_bulk->check_target surface_analysis Surface Analysis (XPS, AES) clean_substrate->surface_analysis optimize_presputter->surface_analysis handle_care->surface_analysis depth_profile Depth Profiling (SIMS, Sputter-XPS/AES) check_vacuum->depth_profile check_gas->depth_profile check_target->depth_profile end_good Process Improved surface_analysis->end_good end_bad Further Investigation Needed surface_analysis->end_bad depth_profile->end_good depth_profile->end_bad

Caption: Troubleshooting workflow for this compound sputtering contamination.

ArcingCausesAndSolutions arcing Frequent Arcing cause_contaminants Surface Contaminants (Oxides, Dust, Organics) arcing->cause_contaminants cause_target_defects Target Defects (Low Density, Voids, Inclusions) arcing->cause_target_defects cause_system_issues System Issues (High Residual Gas, Leaks) arcing->cause_system_issues cause_nodules Nodule Formation on Target Surface arcing->cause_nodules solution_clean Ex-Situ & In-Situ Target Cleaning cause_contaminants->solution_clean solution_target_quality Use High-Purity, High-Density Target cause_target_defects->solution_target_quality solution_vacuum Improve Vacuum Conditions (Bakeout, Leak Check) cause_system_issues->solution_vacuum cause_nodules->solution_clean solution_power Optimize Power Supply Arc Handling cause_nodules->solution_power

Caption: Causes and solutions for arcing in sputtering.

References

Technical Support Center: Controlling Grain Size in Recrystallized Niobium Alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working on controlling the grain size in recrystallized niobium (Nb) and its alloys. The following sections address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the final grain size in recrystallized this compound alloys?

The final grain size in recrystallized this compound alloys is primarily determined by a combination of three factors:

  • Alloying Elements: The type and concentration of alloying elements significantly influence recrystallization kinetics. Some elements raise the recrystallization temperature, while others lower it, affecting grain growth.[1]

  • Thermomechanical Processing: The amount of strain (deformation) and the strain rate applied to the material are critical. Higher degrees of deformation introduce more nucleation sites for new grains, generally leading to a finer recrystallized grain size.[1][2]

  • Annealing Conditions: The temperature and duration of the annealing heat treatment directly control the recrystallization and grain growth processes.[3] Balancing these parameters is essential to achieve the desired microstructure.

Q2: How do different alloying elements affect the recrystallization temperature of this compound?

Alloying elements can be categorized into two groups based on their effect on this compound's recrystallization temperature. Tungsten, tantalum, molybdenum, vanadium, zirconium, and titanium tend to increase the recrystallization temperature.[1] In contrast, elements like chromium and lanthanum may reduce it.[1] The addition of zirconium to a Nb-1 wt.% Zr alloy, for instance, increases the start and end temperatures of recrystallization by about 100 K and strongly inhibits grain growth.[4] this compound itself is a crucial microalloying element in high-strength low-alloy (HSLA) steels, where it refines austenite grains by forming carbonitrides.[5][6]

Q3: What is the role of plastic deformation (strain) in determining the recrystallized grain size?

Plastic deformation is a critical prerequisite for recrystallization. The degree of deformation has a strong effect on the recrystallization temperature.[1]

  • High Strain: A higher degree of deformation (e.g., 50-70% reduction) leads to a higher density of dislocations and deformation bands, which serve as nucleation sites for new, strain-free grains during annealing. This increased number of nucleation sites typically results in a finer final grain size and a lower recrystallization start temperature. For instance, this compound deformed by 50-70% begins to recrystallize at 1125-1150°C.[1]

  • Low Strain: With a lower degree of deformation (e.g., 12-13%), fewer nucleation sites are available. This results in a higher temperature required to initiate recrystallization (up to 1300°C for this compound) and generally leads to a coarser grain structure.[1]

Q4: How do the annealing temperature and time influence the final microstructure?

Annealing is the heat treatment process that allows recrystallization to occur. The temperature and duration are key variables:

  • Temperature: The annealing temperature must be high enough to initiate and complete recrystallization. However, excessively high temperatures or prolonged annealing times can lead to significant grain growth, where larger grains consume smaller ones, resulting in a coarser microstructure.[1][3] For example, annealing a 40 nm thick this compound film at 1000°C for 30 minutes caused the average grain size to increase from 7 nm to 124 nm.[7]

  • Time: Sufficient time is needed for the nucleation and growth of new grains to consume the deformed structure completely. For a Ni-W-Co alloy, complete recrystallization occurred at 1150°C after 60 minutes.[3] Extending the time beyond what is necessary for full recrystallization will promote grain growth.

Troubleshooting Guide

Q1: My recrystallized grains are significantly larger than desired. What are the likely causes?

  • Excessive Annealing Temperature or Time: This is the most common cause of coarse grains. The energy supplied has promoted significant grain growth after recrystallization was complete. Try reducing the annealing temperature or shortening the holding time.

  • Insufficient Prior Deformation: If the initial cold work (strain) was too low, there were not enough nucleation sites for new grains.[1] This leads to fewer grains being formed, which then grow to a larger size. Increase the percentage of reduction during rolling or forging.

  • Presence of Impurities: Certain impurities can alter recrystallization kinetics. It has been shown that impurities have a very strong effect on the recrystallization temperature of this compound.[1] Ensure the purity of the starting material is known and controlled.

Q2: My material shows an incompletely recrystallized microstructure. How can I achieve full recrystallization?

  • Inadequate Annealing Parameters: The annealing temperature may be too low or the time too short to complete the process. Increase either the temperature or the holding time incrementally. For some Ni-based alloys, complete recrystallization requires temperatures above 1150°C.[3]

  • Low Deformation Level: The stored energy from deformation might be insufficient to drive recrystallization to completion at the chosen annealing parameters. A higher initial strain can facilitate a more uniform and complete recrystallization.[1]

  • Alloying Element Effects: Certain elements in solid solution, such as zirconium, can significantly raise the recrystallization temperature.[4] If you are working with a new alloy, you may need to experimentally determine the new, higher recrystallization temperature range.

Q3: I am observing inconsistent grain sizes between different experimental batches. What should I investigate?

  • Material Purity Variation: As noted, impurities strongly affect this compound's recrystallization.[1] Verify that the starting material for all batches is from the same source and has a consistent purity level.

  • Processing Parameter Drift: Small variations in the degree of deformation or the annealing temperature can lead to different outcomes. Calibrate and monitor your rolling mill, furnace thermocouples, and timing equipment to ensure consistency.

  • Heating/Cooling Rate Differences: The rates at which samples are heated to and cooled from the annealing temperature can sometimes influence the final microstructure. Maintain a consistent and controlled thermal cycle for all experiments.

Data Presentation

Table 1: Effect of Alloying Elements on the Recrystallization Temperature of this compound.

Alloying ElementEffect on Recrystallization TemperatureReference
Tungsten (W)Raises Temperature[1]
Tantalum (Ta)Raises Temperature[1]
Molybdenum (Mo)Raises Temperature[1]
Vanadium (V)Raises Temperature[1]
Zirconium (Zr)Raises Temperature[1][4]
Titanium (Ti)Raises Temperature[1]
Chromium (Cr)Reduces Temperature[1]
Lanthanum (La)Reduces Temperature[1]
Silicon (Si)No significant effect at levels tested[1]

Table 2: Examples of Processing Parameters and Resulting this compound Grain Sizes.

MaterialProcessing StepsResulting Grain SizeReference
Pure Nb IngotDrawn, then annealed at 1200°C for 4 hours.~60 µm[2]
40 nm Nb FilmUHV annealed at 1000°C for 30 minutes.Increased from 7 nm (as-deposited) to 124 nm.[7]
Ni-36.6W-15Co Alloy90% deformation, then annealed at 1150°C for 60 mins.40.2 µm (fully recrystallized).[3]
Pure Nb70% deformation, then annealed at 1200°C.Fine-grained structure.[1]

Experimental Protocols

Protocol 1: Thermomechanical Processing and Annealing of this compound Alloys

  • Initial Material Preparation: Start with a this compound or this compound alloy ingot of known purity and composition.

  • Deformation (Cold Rolling):

    • Perform cold rolling in multiple passes to achieve a specific total reduction in thickness (e.g., 50-90%).

    • Ensure consistent lubrication and rolling speed to maintain uniform deformation.

    • Measure the thickness accurately after each pass to calculate the true strain.

  • Sample Preparation:

    • Cut samples of appropriate dimensions from the rolled sheet for subsequent annealing and characterization.

    • Mechanically grind and polish the edges to remove any defects from cutting.

    • Thoroughly clean and degrease the samples using solvents like acetone and ethanol in an ultrasonic bath.

  • Vacuum Annealing:

    • Place the cleaned samples in a high-vacuum furnace (pressure < 10⁻⁵ Torr) to prevent oxidation.

    • Ramp up to the target annealing temperature (e.g., 1100-1300°C) at a controlled rate.

    • Hold at the target temperature for the desired duration (e.g., 30 minutes to 4 hours).

    • Cool the samples back to room temperature under vacuum.

  • Metallographic Preparation:

    • Mount the annealed samples in a conductive resin.

    • Grind the samples using successively finer SiC papers (e.g., 240, 400, 600, 800, 1200 grit).

    • Polish using diamond suspensions (e.g., 6 µm, 3 µm, 1 µm) followed by a final polish with a colloidal silica suspension (e.g., 0.04 µm) to achieve a mirror-like, deformation-free surface.

    • Etch the sample to reveal the grain boundaries. A common etchant for this compound is a solution of hydrofluoric acid (HF), nitric acid (HNO₃), and water. Anodic oxidation in a dilute sulfuric acid solution can also be used to create color contrast between grains.[2]

Protocol 2: Grain Size Characterization using Electron Backscatter Diffraction (EBSD)

  • Sample Preparation: Prepare the sample to a high-quality, deformation-free surface finish as described in Protocol 1, Step 5. The final polishing step with colloidal silica is critical for obtaining good EBSD patterns.

  • EBSD Analysis:

    • Place the prepared sample in the chamber of a Scanning Electron Microscope (SEM) equipped with an EBSD detector.

    • Tilt the sample to the appropriate angle (typically 70°) relative to the detector.

    • Select an area of interest and define the step size for the analysis grid. The step size should be small enough to resolve the smallest grains of interest.

    • Collect the EBSD map. The system scans the electron beam across the grid, and at each point, a diffraction pattern is collected and indexed to determine the crystal orientation.

  • Data Processing:

    • Use the EBSD software to clean up the collected data (e.g., remove wild spikes, correct non-indexed points).

    • Define the grain boundary misorientation angle (e.g., >10-15° for high-angle grain boundaries).

    • Use the software's grain reconstruction algorithm to identify individual grains and calculate the average grain size, grain size distribution, and texture.

Visualizations

experimental_workflow cluster_prep Material Preparation & Deformation cluster_heat Heat Treatment cluster_analysis Characterization start Nb Alloy Ingot rolling Cold Rolling (% Reduction) start->rolling Strain cutting Sample Cutting rolling->cutting annealing Vacuum Annealing (Temperature, Time) cutting->annealing Deformed Sample polishing Metallographic Preparation annealing->polishing Annealed Sample analysis Microscopy / EBSD Analysis polishing->analysis result Final Grain Structure analysis->result Data

Caption: Experimental workflow for controlling and analyzing grain size.

logical_relationship grain_size Final Grain Size material Material Properties material->grain_size purity Base Purity (e.g., Interstitials) material->purity alloying Alloying Elements (Type & Concentration) material->alloying processing Thermomechanical Processing processing->grain_size deformation Deformation processing->deformation annealing Annealing processing->annealing strain Total Strain deformation->strain strain_rate Strain Rate deformation->strain_rate temp Temperature annealing->temp time Time annealing->time

Caption: Key parameters influencing final recrystallized grain size.

References

Technical Support Center: Reducing Interstitial Impurities in Niobium through Vacuum Degassing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing vacuum degassing to purify niobium.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of vacuum degassing this compound?

Vacuum degassing is a crucial metallurgical process used to remove interstitial impurities, primarily oxygen (O), nitrogen (N), hydrogen (H), and carbon (C), from this compound.[1][2] These impurities can significantly degrade the material's mechanical and superconducting properties, making it brittle and less effective for applications in fields like particle accelerators and medical devices.[1] The process involves heating the this compound in a high-vacuum environment, which promotes the removal of dissolved gases and volatile compounds.

Q2: What are the typical temperature and vacuum levels for this process?

The optimal temperature and vacuum level depend on the specific impurities being targeted and the desired final purity. Generally, temperatures for uniform annealing and homogenization are in the range of 1800-2000°C, with vacuum levels between 10⁻⁴ and 10⁻⁵ mbar.[3][4] For stress relief annealing, temperatures around 1000-1200°C are common.[4] Higher temperatures and lower pressures facilitate more efficient removal of impurities.

Q3: How are the different interstitial impurities removed?

The removal mechanisms vary for each impurity:

  • Oxygen: Oxygen is typically removed in the form of volatile this compound suboxides, primarily NbO and NbO₂.[1] For oxygen concentrations below 1 at.%, the degassing via NbO is the predominant mechanism.[1]

  • Nitrogen and Hydrogen: These elements are removed as gaseous N₂ and H₂ molecules, which are then pumped out by the vacuum system.[1]

  • Carbon: Carbon removal is more complex and is highly dependent on the presence of oxygen. Carbon is primarily removed as carbon monoxide (CO).[1][5] An excess of oxygen in the bulk material is necessary for effective decarburization.[1]

Q4: Can vacuum degassing remove metallic impurities?

Vacuum degassing, particularly through methods like electron beam melting (EBM), is effective at removing metallic impurities with high vapor pressures.[1][6] However, elements with low vapor pressures, such as tantalum (Ta) and tungsten (W), are difficult to remove by this method.[1] If these impurities are present in the raw material, they will likely remain after vacuum degassing.

Troubleshooting Guides

Issue 1: High Residual Oxygen Content After Degassing

Possible Cause Troubleshooting Step
Inadequate Vacuum Level Verify the vacuum system is reaching the target pressure (typically 10⁻⁶ mbar or lower).[7] Check for leaks in the vacuum chamber, fittings, and seals. A residual gas analyzer can help identify the source of the leak (e.g., air leak indicated by a high nitrogen peak).
Contamination from Furnace Environment The furnace itself can be a source of oxygen.[7] Ensure all internal furnace components are made of low-outgassing materials and have been properly cleaned and baked out. Running a blank cycle without a sample can help determine the baseline outgassing rate of the furnace.
Insufficient Temperature or Time The dissociation of this compound oxides and the diffusion of oxygen are temperature-dependent. Ensure the degassing temperature is high enough (typically >1800°C for significant oxygen removal) and the holding time is sufficient for the oxygen to diffuse to the surface and be removed.[3]
Surface Re-oxidation During Cooling If the vacuum is compromised before the this compound has cooled sufficiently, re-oxidation can occur. Maintain a high vacuum until the sample temperature is below 700°C.[8]

Issue 2: Incomplete Carbon Removal

Possible Cause Troubleshooting Step
Insufficient Oxygen for CO Formation This compound decarburization is highly dependent on the presence of oxygen to form CO gas.[1] If the initial oxygen content of the this compound is very low, carbon removal will be inefficient. In such cases, a controlled partial pressure of oxygen can be introduced during a remelt to facilitate carbon removal.[1]
Formation of Stable Carbides If the raw material has a high carbon content, stable this compound carbides (NbC, Nb₂C) may have formed.[1] The dissociation of these carbides during vacuum processing is challenging.
Hydrocarbon Contamination Traces of hydrocarbons in the vacuum system can decompose on the hot this compound surface, leading to carburization.[5] Ensure the vacuum system is clean and free of oil or grease contamination. A liquid nitrogen trap can help to condense hydrocarbons.

Issue 3: this compound Embrittlement After Heat Treatment

Possible Cause Troubleshooting Step
Hydrogen Embrittlement Although vacuum degassing removes hydrogen, contamination can occur if the vacuum environment contains water vapor or hydrocarbons. Subsequent cooling can lead to the precipitation of hydrides, causing embrittlement. Ensure a clean, dry vacuum environment.
Excessive Grain Growth Prolonged exposure to very high temperatures can lead to excessive grain growth, which can negatively impact mechanical properties. Optimize the annealing time and temperature to achieve the desired purity without excessive grain coarsening.
Contamination with Oxygen or Nitrogen If the vacuum is not sufficiently high, the this compound can pick up oxygen and nitrogen from the residual gases at elevated temperatures, leading to embrittlement.[3] Monitor the partial pressures of reactive gases in the vacuum system.

Data Presentation

Table 1: Effect of Melt Rate on Interstitial Impurity Removal during Electron Beam Melting

Melt Rate ( kg/h )Power (kW)Oxygen (ppm)Nitrogen (ppm)Carbon (ppm)Hydrogen (ppm)
3.545~150~40~30<10
3.045~120~30~25<10
2.545~80~20~20<10
2.045~50<20<20<10

Data derived from graphical representations in scientific literature.

Table 2: Typical Interstitial Impurity Levels in this compound Before and After Purification

ImpurityConcentration in Raw Material (ppmw)Concentration After EBM (ppmw)
Oxygen4,000 - 8,000< 300
NitrogenVariable< 50
CarbonVariable< 50
HydrogenVariable< 10

Values are approximate and can vary depending on the starting material and specific process parameters.[1]

Experimental Protocols

Protocol 1: Laboratory-Scale High-Vacuum Annealing of a this compound Sample

  • Sample Preparation:

    • Cut a this compound sample to the desired dimensions.

    • Degrease the sample by ultrasonic cleaning in a sequence of acetone and isopropyl alcohol, each for 15 minutes.

    • Chemically polish the sample to remove the surface oxide layer. A common solution is a mixture of nitric acid (HNO₃), hydrofluoric acid (HF), and phosphoric acid (H₃PO₄). Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the sample thoroughly with deionized water and dry it with high-purity nitrogen gas.

  • Furnace Loading and Pump-Down:

    • Place the cleaned sample in a high-purity alumina or tantalum crucible.

    • Load the crucible into the high-vacuum furnace.

    • Evacuate the furnace to a base pressure of at least 1 x 10⁻⁶ mbar. This may require a combination of roughing and high-vacuum pumps (e.g., turbomolecular or cryogenic pumps).

  • Heating and Degassing Cycle:

    • Slowly ramp up the temperature to a pre-soak temperature of 800°C at a rate of 10°C/minute to allow for initial outgassing.

    • Hold at 800°C for 1-2 hours.

    • Increase the temperature to the final degassing temperature (e.g., 1900°C) at a rate of 5-10°C/minute.

    • Hold at the final temperature for 4-6 hours. The pressure should remain in the high-vacuum range during this period.

  • Cooling and Unloading:

    • After the hold time, turn off the furnace power and allow the sample to cool under vacuum.

    • To minimize re-contamination, ensure the sample has cooled to below 200°C before venting the chamber.

    • Vent the chamber with a high-purity inert gas, such as argon or nitrogen.

    • Remove the sample for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_furnace Vacuum Furnace Processing cluster_analysis Post-Processing p1 Cut this compound Sample p2 Degrease (Ultrasonic) p1->p2 p3 Chemical Polish p2->p3 p4 Rinse and Dry p3->p4 f1 Load Sample p4->f1 f2 Pump to High Vacuum (<1e-6 mbar) f1->f2 f3 Ramp to Soak Temp (e.g., 800°C) f2->f3 f4 Hold for Initial Outgassing f3->f4 f5 Ramp to Degassing Temp (e.g., 1900°C) f4->f5 f6 Hold for Degassing f5->f6 f7 Cool Under Vacuum f6->f7 f8 Vent with Inert Gas f7->f8 a1 Unload Sample f8->a1 a2 Characterization (e.g., SIMS, Hardness) a1->a2

Caption: Experimental workflow for vacuum degassing of this compound.

Troubleshooting_Logic cluster_oxygen High Oxygen cluster_carbon High Carbon cluster_embrittlement Embrittlement start High Interstitial Impurity Content o1 Check Vacuum Level start->o1 O > Spec c1 Assess Initial Oxygen Content start->c1 C > Spec e1 Analyze for Hydrides start->e1 Brittle o2 Inspect for Leaks o1->o2 o3 Verify Temperature/Time o1->o3 o4 Check for Furnace Contamination o1->o4 c2 Check for Hydrocarbon Contamination c1->c2 c3 Consider O₂ Partial Pressure Anneal c1->c3 e2 Check for Residual O₂/N₂ Contamination e1->e2 e3 Evaluate Grain Size e1->e3

Caption: Troubleshooting logic for common vacuum degassing issues.

References

Technical Support Center: Optimization of Niobium Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of niobium (Nb) and this compound nitride (NbN) thin films. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most critical deposition parameters influencing the quality of this compound thin films?

A1: The quality of sputtered this compound thin films is influenced by a multitude of interacting factors. Key parameters that significantly affect film properties include:

  • Substrate Temperature: Higher temperatures generally improve crystallinity and can help produce denser films.[1][2] For instance, depositing films at elevated temperatures can increase the grain size.[3]

  • Sputtering Power/Deposition Rate: This affects the energy of the sputtered particles and the growth rate of the film.[4] Lower deposition rates can improve thickness calibration and reproducibility.[4] However, very high power can lead to detrimental effects like re-sputtering.[5]

  • Argon (Ar) Gas Pressure: The working gas pressure influences the energy and scattering of sputtered atoms, which in turn affects film stress and density.

  • Substrate Bias Voltage: Applying a bias to the substrate can enhance ion bombardment, leading to denser films and reduced impurity content.[2]

  • Nitrogen (N₂) Partial Pressure (for NbN films): The Ar/N₂ ratio is a critical parameter for achieving the desired stoichiometry and superconducting phase in this compound nitride films.[1][6]

  • Base Vacuum Pressure: A low base pressure is crucial to minimize the incorporation of residual gases like oxygen, which can significantly degrade the superconducting properties of this compound films.[5][7]

Q2: How does substrate choice and preparation affect this compound thin film growth?

A2: The substrate plays a critical role in determining the crystal structure and quality of the deposited film.

  • Crystalline Substrates: Substrates like sapphire (Al₂O₃) and magnesium oxide (MgO) can be used for heteroepitaxial growth, where the film's crystal lattice aligns with the substrate's, resulting in a single-crystal-like film.[8][9] The orientation of the substrate (e.g., a-plane sapphire) dictates the resulting orientation of the this compound film.[9][10]

  • Amorphous Substrates: On amorphous substrates like thermally oxidized silicon, the film will be polycrystalline.[8] However, by controlling deposition parameters, a preferred orientation (texture) can often be achieved.[8]

  • Substrate Cleaning: Thorough cleaning of the substrate is essential to remove contaminants that can act as nucleation sites for defects and degrade film adhesion. A rigorous ultrasonic cleaning in solvents like acetone and propanol is a common practice.[4]

  • Native Oxides: For metallic substrates like copper, the presence of a native oxide layer can inhibit epitaxial growth and lead to a more fibrous film structure.[8] In-situ cleaning or etching before deposition is often necessary.

Q3: What is the Residual Resistance Ratio (RRR) and why is it an important quality metric for this compound films?

A3: The Residual Resistance Ratio (RRR) is a measure of the purity and structural perfection of a metallic film. It is defined as the ratio of the film's electrical resistance at room temperature (typically 295 K or 300 K) to its residual resistance just above its superconducting transition temperature (e.g., 10 K).[5][11] A higher RRR value indicates a lower concentration of impurities and defects, which act as scattering centers for electrons at low temperatures. While bulk this compound can have RRR values above 2000, thin films often exhibit lower values.[5] The RRR is a critical parameter as it correlates with the superconducting properties of the film.

Troubleshooting Guides

Problem 1: Poor Superconducting Properties (Low Critical Temperature, Tc)

Possible Cause Troubleshooting Step
Oxygen Contamination This compound is highly reactive with oxygen. A high base pressure in the deposition chamber can lead to oxygen incorporation, which is known to degrade Tc.[3][5] Ensure the vacuum system is reaching a sufficiently low base pressure (e.g., < 1x10⁻⁷ Torr). Perform a leak check of the system. Consider using a getter pump or performing a pre-sputtering step to clean the target and chamber walls.[5]
Incorrect Stoichiometry (for NbN) The superconducting properties of NbN are highly sensitive to the nitrogen content.[1] The formation of non-superconducting or lower-Tc phases like β-Nb₂N can occur if the nitrogen flow rate is insufficient.[1] Systematically vary the N₂ partial pressure or Ar/N₂ flow ratio to find the optimal composition for the desired superconducting phase (e.g., δ-NbN).[1][6]
High Film Stress Intrinsic stress in the film can affect its superconducting properties. Stress can be either compressive or tensile and is influenced by deposition parameters like gas pressure and substrate bias.[11] Adjusting these parameters can help minimize stress.
Amorphous or Poorly Crystalline Structure A well-ordered crystal structure is crucial for good superconducting properties. Increasing the substrate temperature during deposition can enhance adatom mobility and promote better crystal growth.[1][7] Applying a substrate bias can also improve film density and crystallinity.[1]
Film Thickness For very thin films, the superconducting transition temperature can be suppressed.[12][13] This can be due to factors like surface effects, strain, and increased influence of defects.[12] If possible, increasing the film thickness might improve Tc.[5]

Problem 2: High Film Stress Leading to Wrinkling or Cracking

Possible Cause Troubleshooting Step
Deposition Parameters Intrinsic stress is strongly dependent on the deposition conditions. For sputtered films, lower argon pressure generally leads to a transition from compressive to tensile stress. Experimentally varying the sputtering pressure can help find a low-stress regime.
Substrate Temperature The substrate temperature can influence the intrinsic stress of the film.[14] Systematic variation of the deposition temperature may be required to minimize stress.
Ion Bombardment Excessive ion bombardment, for instance from a high substrate bias, can induce compressive stress. Reducing the bias voltage may alleviate this issue.
Thermal Mismatch A significant difference in the coefficient of thermal expansion between the this compound film and the substrate can lead to extrinsic stress upon cooling from the deposition temperature. This is an inherent property of the material combination and may be difficult to avoid completely.

Problem 3: High Surface Roughness

Possible Cause Troubleshooting Step
Deposition Energy The kinetic energy of the depositing atoms affects surface morphology.[7] In some deposition techniques, adjusting parameters that influence ion energy, such as target bias, can modify grain size and roughness.[15]
Substrate Temperature Increasing the substrate temperature can increase the surface mobility of adatoms, potentially leading to the growth of larger grains and a rougher surface. Conversely, for some materials, it can promote smoother film growth. The effect is material and system-dependent.
Columnar Growth This compound nitride films, in particular, can exhibit columnar growth, which can contribute to surface roughness.[1] Applying a substrate bias and using a high cathode power can help produce denser, less columnar films.[1][6]
Sputtering Gas The type of sputtering gas can influence surface roughness. For NbN films, changing from Argon to Krypton has been shown to reduce surface roughness.[1]
Substrate Roughness The roughness of the final film can be influenced by the initial roughness of the substrate. Ensure the substrate is polished and smooth before deposition.

Experimental Protocols & Data

Experimental Design for Optimization

A systematic approach to optimizing thin film properties is crucial due to the large number of interacting parameters. A "one-factor-at-a-time" method is often inefficient.[11] Statistical methods of experimental design, such as factorial design, are more comprehensive.[11][14] This involves identifying the key factors (e.g., temperature, pressure, power), defining a range for each factor, and then performing a set of experiments that covers the parameter space efficiently.

DC Magnetron Sputtering of this compound Nitride

The following table provides an example of deposition parameters that have been varied to study their effect on NbN thin film properties.

ParameterLow ValueHigh Value
Substrate TemperatureRoom Temperature700 °C
Process Pressure2 mTorr10 mTorr
Bias Voltage0 V-100 V
Ar/N₂ Ratio4:11:1
Cathode Power100 W300 W
Sputtering GasArgonKrypton
This table is a generalized representation based on parameters discussed in the literature.[1][6]
Influence of Deposition Parameters on this compound Film Properties

The following table summarizes the qualitative influence of key deposition parameters on important this compound thin film properties.

Deposition ParameterEffect on Intrinsic StressEffect on RRREffect on TcEffect on Surface Roughness
↑ Substrate Temperature Can reduce stressGenerally increasesCan increaseVaries; can increase or decrease
↑ Sputtering Power VariesCan decrease if impurity incorporation increasesCan be optimizedCan increase
↑ Ar Pressure Can shift from compressive to tensileGenerally decreasesCan decreaseGenerally increases
↑ Substrate Bias Can increase compressive stressCan increase by reducing impuritiesCan be optimizedCan decrease
↑ Film Thickness Can change with thicknessGenerally increasesIncreases (for very thin films)Can increase

Visualizations

Experimental Workflow for this compound Thin Film Deposition and Characterization

G cluster_prep Preparation cluster_dep Deposition cluster_char Characterization cluster_opt Optimization Loop sub_clean Substrate Cleaning load_lock Load into Vacuum System sub_clean->load_lock pump_down Pump to Base Pressure load_lock->pump_down gas_intro Introduce Sputtering Gas(es) pump_down->gas_intro sputter Sputter Deposition gas_intro->sputter structural Structural (XRD, SEM, AFM) sputter->structural electrical Electrical (Resistance vs. T, RRR) sputter->electrical superconducting Superconducting (Tc) electrical->superconducting analyze Analyze Results superconducting->analyze adjust Adjust Deposition Parameters analyze->adjust Feedback adjust->pump_down

Caption: Workflow for deposition, characterization, and optimization of this compound thin films.

Relationship Between Deposition Parameters and Film Properties

G cluster_params Deposition Parameters cluster_props Film Properties Temp Substrate Temperature Stress Intrinsic Stress Temp->Stress RRR RRR Temp->RRR Crystallinity Crystallinity Temp->Crystallinity Power Sputtering Power Roughness Surface Roughness Power->Roughness Power->Crystallinity Pressure Gas Pressure Pressure->Stress Pressure->RRR Bias Substrate Bias Bias->Stress Bias->RRR Bias->Crystallinity Tc Superconducting Tc Stress->Tc RRR->Tc Crystallinity->Tc

Caption: Key deposition parameters and their influence on final this compound thin film properties.

References

Technical Support Center: Fabrication of Niobium-Tin (Nb₃Sn) Magnets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the challenges encountered during the fabrication of niobium-tin (Nb₃Sn) magnets. The information is tailored for professionals engaged in experiments and development requiring high-field superconducting magnets.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in fabricating Nb₃Sn magnets compared to this compound-Titanium (NbTi) magnets?

A1: The fabrication of Nb₃Sn magnets is significantly more complex than that of NbTi magnets primarily due to the brittle nature of the Nb₃Sn compound.[1][2] Whereas NbTi wires are ductile and can be wound into coils after the superconducting material is formed, Nb₃Sn is as brittle as glass and cannot withstand the strain of winding.[1] This necessitates a "wind-and-react" manufacturing process, where the ductile precursor components (this compound and tin) are first wound into the final coil geometry and then heat-treated at high temperatures to form the superconducting Nb₃Sn compound in situ.[1][3] This process introduces several challenges, including strain management, complex heat treatment cycles, and insulation material compatibility with high temperatures.[4][5]

Q2: Why is the "wind-and-react" process necessary for Nb₃Sn magnet fabrication?

A2: The "wind-and-react" technique is essential because the Nb₃Sn intermetallic compound is extremely brittle.[1][2] If the superconducting Nb₃Sn was formed before winding, the mechanical stresses during the coiling process would fracture the superconductor, destroying its current-carrying capabilities. Therefore, the ductile this compound and tin components are first manufactured into wires, which are then wound into the desired coil shape.[1] Subsequently, the entire coil undergoes a high-temperature heat treatment to facilitate the solid-state diffusion of tin and this compound, forming the Nb₃Sn compound within the coil structure.[3][5]

Q3: What is a quench, and why is it a major concern for Nb₃Sn magnets?

A3: A quench is a sudden and irreversible transition of the superconductor from its superconducting state to a normal, resistive state. This transition can be triggered by various disturbances, such as conductor motion, epoxy cracking, or magnetic flux jumps, which lead to a localized temperature increase.[6] In the normal state, the conductor has a finite electrical resistance, and the large current flowing through it generates a significant amount of heat (Joule heating). This heat can propagate, causing the normal zone to grow rapidly. Due to the high stored energy in high-field magnets, a quench can lead to a rapid rise in temperature and pressure, potentially damaging the magnet if not properly managed.[7][8] Nb₃Sn magnets are particularly susceptible to quenches due to their high energy density and the strain sensitivity of the superconductor.[5][9]

Q4: How does mechanical stress affect the performance of Nb₃Sn magnets?

A4: The superconducting properties of Nb₃Sn are highly sensitive to mechanical strain.[5][9] Both compressive and tensile strain can degrade the critical current (the maximum current a superconductor can carry without resistance). During fabrication, assembly, and operation, the Nb₃Sn conductors are subjected to significant mechanical stresses from various sources, including the differential thermal contraction of materials during cool-down, the pre-stress applied during assembly, and the large Lorentz forces generated during magnet operation.[9] Exceeding the strain limits of the material can lead to a reversible or even irreversible degradation of its superconducting properties, limiting the magnet's performance.[9]

Troubleshooting Guides

Issue 1: Poor Critical Current (Ic) Performance in Test Coils
Symptom Possible Cause Troubleshooting Steps
Consistently low Ic across the entire coil.Incomplete or improper heat treatment: The time-temperature profile during the reaction heat treatment may not have been optimal for the formation of the Nb₃Sn phase with the desired stoichiometry and grain structure.[10]1. Verify Heat Treatment Profile: Review the furnace logs to ensure the specified time-temperature profile was accurately followed. 2. Witness Sample Analysis: Test the critical current of witness samples that underwent the same heat treatment cycle. 3. Microstructural Analysis: Perform metallographic analysis on a sample of the reacted conductor to examine the Nb₃Sn layer thickness, grain size, and composition.
Ic degradation in specific regions of the coil.Localized mechanical damage: The conductor may have been subjected to excessive strain during coil winding, handling of the reacted coil, or impregnation. This can cause micro-fractures in the brittle Nb₃Sn filaments.1. Inspect Winding Records: Review winding tension data and records of any anomalies during the winding process. 2. Non-destructive Examination: If possible, use techniques like X-ray or ultrasonic inspection to look for signs of conductor damage. 3. Destructive Analysis (if necessary): In case of persistent failure, dissect a section of the coil from the problematic region for microscopic examination of the conductor.
Unstable Ic, frequent premature quenches at low fields.Poor conductor stability: This can be caused by flux jumps, which are more prevalent at low magnetic fields. Large effective filament diameters and low residual resistivity ratio (RRR) of the copper stabilizer can contribute to this instability.[11]1. Review Conductor Specifications: Check the manufacturer's specifications for the effective filament diameter and RRR of the wire. 2. Quench Location Analysis: Use quench antenna and voltage taps to precisely locate the origin of the quenches. Consistent quenching in the same location may indicate a local defect.
Issue 2: Insulation Failure or Electrical Shorts
Symptom Possible Cause Troubleshooting Steps
Turn-to-turn or coil-to-ground short circuit detected during electrical tests.Insulation degradation during heat treatment: The high temperatures of the reaction heat treatment can degrade the organic sizing on the glass fiber insulation, leaving behind a conductive carbon residue.1. Review Insulation Specifications: Ensure that the insulation material is rated for the temperatures and atmosphere of the heat treatment process. 2. Inspect Insulation Post-Heat Treatment: Visually inspect the insulation for signs of charring or discoloration. 3. Test Insulation Samples: Test the dielectric strength of insulation samples that have undergone the heat treatment cycle.
Mechanical damage to insulation: The insulation can be damaged during winding, handling, or impregnation, creating pathways for electrical breakdown.1. Inspect for Physical Damage: Carefully inspect the coil for any signs of abrasion, pinching, or tearing of the insulation. 2. Improve Handling Procedures: Implement stricter protocols for handling the coils at all stages of fabrication to prevent mechanical damage.
Epoxy impregnation issues: Voids or cracks in the epoxy matrix can lead to electrical breakdown under high voltage.1. Review Impregnation Parameters: Verify the vacuum level, resin viscosity, and curing cycle of the vacuum pressure impregnation process. 2. Acoustic Emission Monitoring: During magnet testing, use acoustic sensors to detect cracking in the epoxy.

Experimental Protocols & Data

Nb₃Sn Reaction Heat Treatment

The goal of the reaction heat treatment is to form the A15 Nb₃Sn superconducting phase from its this compound and tin precursors. The temperature and duration of the heat treatment are critical parameters that influence the microstructure and, consequently, the superconducting properties of the conductor.

Typical Heat Treatment Profile for RRP® Wires:

StageTemperature (°C)Duration (hours)Purpose
121010 - 48Homogenization of tin and copper to prevent tin "bursts".[12]
2400~48Further diffusion and formation of intermediate Cu-Sn phases.[12]
3660 - 67540 - 50Formation of the Nb₃Sn superconducting phase.[12][13]

Note: The optimal heat treatment profile can vary depending on the specific wire manufacturer and type.

Experimental Procedure:

  • Preparation: The wound coil is placed in a reaction fixture, often made of a material with a similar coefficient of thermal expansion to minimize stress during heat treatment. Witness samples of the conductor are typically included in the furnace for later testing.

  • Furnace Setup: The fixture is placed in a vacuum or inert atmosphere (e.g., argon) furnace to prevent oxidation of the conductor components.

  • Heating Cycle: The furnace is programmed to follow a specific time-temperature profile, including controlled ramp rates between temperature plateaus.[12]

  • Cool-down: After the final high-temperature stage, the furnace is cooled down in a controlled manner to room temperature.

Mechanical Stress Limits

The mechanical integrity of the Nb₃Sn coil is crucial for its performance. The design of the magnet support structure aims to manage the stresses experienced by the conductor.

Typical Stress Limits for Nb₃Sn Coils:

Stress ComponentLimit (MPa)Context
Compressive Stress150 - 200This is a widely accepted empirical limit for the peak stress in the coil during assembly and operation to avoid significant degradation of the critical current.[9]
Tensile Strain< 0.2%Exceeding this limit can lead to irreversible degradation of the superconducting properties.
Quench Testing

Quench testing is performed to determine the operating limits of the magnet and to study its behavior during a quench.

Experimental Procedure:

  • Cool-down: The magnet is cooled down to its operating temperature, typically 4.2 K (liquid helium).

  • Powering: The magnet is energized by ramping up the current at a controlled rate.

  • Quench Induction: A quench can be induced intentionally using a small heater (spot heater) attached to the coil. This allows for the study of quench propagation and the effectiveness of the quench protection system. Spontaneous quenches can also occur as the current is ramped up, indicating the performance limit of the magnet.

  • Data Acquisition: During a quench, various sensors monitor the magnet's behavior, including voltage taps to measure the growth of the resistive zone, pressure transducers, and temperature sensors.

  • Quench Protection System Activation: The quench detection system identifies the onset of a quench and triggers the quench protection system. This typically involves firing heaters to rapidly spread the quench throughout the magnet (to distribute the energy) and/or activating an energy extraction system to dump the stored energy into an external resistor.

Visualizations

Fabrication_Workflow cluster_prep Conductor Preparation cluster_coil_fab Coil Fabrication cluster_assembly Magnet Assembly & Testing Wire_Fabrication Nb & Sn Precursor Wire Fabrication Cabling Cabling into Rutherford Cable Wire_Fabrication->Cabling Insulation Cable Insulation (e.g., Glass Fiber) Cabling->Insulation Winding Coil Winding Insulation->Winding Heat_Treatment Reaction Heat Treatment Winding->Heat_Treatment Impregnation Vacuum Pressure Impregnation (VPI) Heat_Treatment->Impregnation Assembly Assembly into Support Structure Impregnation->Assembly Testing Cryogenic Testing & Quench Analysis Assembly->Testing

Nb₃Sn Magnet "Wind-and-React" Fabrication Workflow

Troubleshooting_Ic Start Poor Ic Performance Q1 Is the degradation uniform across the coil? Start->Q1 Heat_Treatment_Issue Potential Heat Treatment Issue Q1->Heat_Treatment_Issue Yes Mechanical_Damage Potential Localized Mechanical Damage Q1->Mechanical_Damage No Verify_Profile Verify Furnace Time-Temp Profile Heat_Treatment_Issue->Verify_Profile Test_Witness Test Witness Samples Verify_Profile->Test_Witness Microstructure Microstructural Analysis Test_Witness->Microstructure Inspect_Winding Inspect Winding Records Mechanical_Damage->Inspect_Winding NDT Non-Destructive Testing (e.g., X-ray) Inspect_Winding->NDT Dissection Destructive Analysis (if necessary) NDT->Dissection

Troubleshooting Low Critical Current (Ic)

References

Niobium recovery challenges from mineral deposits

Author: BenchChem Technical Support Team. Date: December 2025

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This center provides troubleshooting guidance and answers to frequently asked questions for professionals engaged in the experimental recovery of niobium from mineral deposits.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the this compound extraction process, particularly in froth flotation and hydrometallurgical leaching, providing potential causes and solutions in a direct question-and-answer format.

Froth Flotation Issues

Question: Why is my this compound (e.g., pyrochlore) recovery rate low during froth flotation?

Answer: Low recovery of this compound minerals like pyrochlore can stem from several factors related to ore characteristics, particle size, and reagent management.

  • Potential Cause 1: Particle Size (Grinding Issues). The flotation recovery of this compound minerals is highly sensitive to particle size.[1] Particles that are too coarse (> 0.1mm) may not remain attached to air bubbles, while overly fine particles or "slimes" (< 10-15 µm) can increase reagent consumption and reduce froth stability.[1][2][3]

    • Solution: Optimize the grinding circuit to achieve the ideal particle size for liberation.[2] Implement a desliming stage using hydrocyclones before flotation to remove the finest particles, a common practice in major this compound operations.[2][3]

  • Potential Cause 2: Ineffective Reagent Scheme. The choice and dosage of collectors, depressants, and pH modifiers are critical.

    • Solution: Conduct bench-scale flotation tests to optimize the reagent suite. For carbonatite ores, hydroxamate-based collectors are effective for pyrochlore, but may also float calcite.[4] In such cases, a depressant like sodium metaphosphate is needed to selectively depress the carbonate gangue.[4] For complex ores, cationic amine collectors are often used in an acidic pH environment.[5][6]

  • Potential Cause 3: Gangue Mineral Interference. Carbonate minerals (like calcite) and silicate minerals can interfere with pyrochlore flotation, consuming reagents and diluting the concentrate.[4][5]

    • Solution: Employ a two-stage flotation process. First, perform a reverse flotation to remove carbonate gangue minerals before the main pyrochlore flotation stage.[6] Use selective depressants like sodium silicate and starch to improve the collector's specificity for this compound minerals.[5]

Question: Why is my concentrate grade poor despite high recovery?

Answer: Poor concentrate grade indicates a lack of selectivity in the flotation process, where gangue minerals are recovered along with the valuable this compound minerals.

  • Potential Cause 1: Poor Selectivity Between Minerals. This occurs when valuable and gangue minerals have similar surface properties or the reagent scheme is not sufficiently selective.[2]

    • Solution: Adjust the pulp pH to enhance the differential floatability of minerals.[2] Test more selective collectors and depressants. For instance, in ores where feldspars and mica float with this compound minerals using a cationic collector, the selectivity is considered poor, and an alternative reagent scheme is necessary.[6]

  • Potential Cause 2: Entrainment of Fine Particles. Fine gangue particles can be mechanically carried into the froth product, diluting the concentrate.[3]

    • Solution: Improve the desliming process before flotation.[2] Add dispersants to prevent the aggregation of fine particles.[2] Ensure proper froth washing to remove entrained gangue.

Hydrometallurgy & Leaching Issues

Question: What causes low this compound dissolution during acid leaching?

Answer: Incomplete dissolution of this compound is a common challenge in hydrometallurgical processes and is often linked to the leaching conditions and the ore's mineralogy.

  • Potential Cause 1: Incorrect Acid System or Concentration. The chemical similarity of this compound and tantalum makes their separation difficult, requiring specific and aggressive acid systems for effective dissolution.[7][8] The most common industrial method involves leaching with a mixture of hydrofluoric (HF) and sulfuric (H₂SO₄) acids.[7][9]

    • Solution: Ensure the use of an appropriate acid mixture. For columbite-tantalite ores, HF/H₂SO₄ systems are standard for breaking down the mineral structure.[9] Optimize the acid concentration and solid-to-liquid ratio through systematic experiments. For example, studies have shown that for certain ores, maximum extraction is achieved at specific HF concentrations.[10]

  • Potential Cause 2: Insufficient Temperature or Reaction Time. Leaching is a kinetic process heavily influenced by temperature.

    • Solution: Increase the reaction temperature. Pressure leaching at elevated temperatures (e.g., up to 220°C) can significantly improve the extraction of this compound and tantalum from refractory ores like ferrocolumbite.[10] Optimize the leaching duration; studies have shown recovery increases with time up to an optimal point.[10][11]

  • Potential Cause 3: Passivation of Mineral Surfaces. A layer of insoluble reaction products can form on the mineral surface, preventing further reaction with the acid.

    • Solution: Ensure adequate agitation (e.g., 300 rpm or higher) to keep particles in suspension and promote mass transfer.[11] The use of mixed acid systems can sometimes help dissolve or prevent the formation of passivating layers.[11]

Question: How can I improve the separation of this compound (Nb) and Tantalum (Ta) during solvent extraction?

Answer: The separation of the chemically similar "twin" metals Nb and Ta is a classic challenge in this compound recovery.[8] This is almost exclusively handled by solvent extraction from a fluoride-containing solution.[7][8]

  • Potential Cause 1: Suboptimal Organic Solvent. The choice of solvent is paramount for selective extraction.

    • Solution: Methyl isobutyl ketone (MIBK) is a widely used and effective solvent for separating Nb and Ta from HF/H₂SO₄ leach solutions.[7][9] Other extractants like TBP (tri-n-butyl phosphate) and 2-octanol are also used.[7][8] The selection depends on the specific feed solution composition.

  • Potential Cause 2: Incorrect Aqueous Phase Acidity. The distribution of Nb and Ta complexes between the aqueous and organic phases is highly dependent on the acidity of the solution.

    • Solution: Carefully control the concentration of HF and H₂SO₄ in the aqueous feed. Tantalum is typically extracted into the organic phase from solutions with high acidity, while this compound remains in the aqueous phase (raffinate) at lower acidities. By adjusting the acid concentration, selective stripping of this compound can be achieved.[9]

Section 2: Data & Experimental Protocols

Data Tables

Table 1: Comparison of Leaching Parameters for this compound Recovery

ParameterFerrocolumbite Ore[10]Pyrochlore-Monazite-Goethite Ore[12]Titanium Production Residue[11]
Leaching Agent Hydrofluoric Acid (HF)HF and H₂SO₄ MixtureHF and H₂SO₄ Mixture
Optimal Temp. 220 °CNot specified (tested up to 90°C)90 °C
Optimal Time 80 min5 min (extractive leaching)240 min
Acid Concentration 9% v/v HF4.08 M HF / 8.46 M H₂SO₄18 M HF / 7 M H₂SO₄
Particle Size -45 µm-74 µmNot specified
Max. Recovery 90% Nb>95% Nb (into organic phase)93.5% Nb
Solid:Liquid Ratio 1.82% w/v1:2 (solid to aqueous)1:3
Experimental Protocols

Protocol 1: Laboratory-Scale Acid Leaching of this compound Ore

This protocol outlines a general procedure for a batch leaching experiment to determine this compound recovery from a concentrate.

  • Objective: To quantify the dissolution of this compound from a mineral concentrate under controlled temperature and acid concentration.

  • Materials & Equipment:

    • This compound-bearing mineral concentrate (e.g., pyrochlore, columbite), ground to a specific particle size (e.g., <75 µm).

    • Leaching agents: Hydrofluoric acid (HF, 48%), Sulfuric acid (H₂SO₄, 98%).

    • Temperature-controlled reaction vessel (PTFE cell or lined autoclave for high temps).[11]

    • Hot plate with magnetic stirring or overhead mechanical stirrer.[13]

    • Filtration apparatus (vacuum pump, filter paper).

    • Analytical equipment: ICP-OES or ICP-MS for determining Nb concentration in solutions.[14]

  • Procedure:

    • Preparation: Accurately weigh a sample of the dried mineral concentrate (e.g., 50 g).[11]

    • Leaching: Place the sample into the PTFE reaction vessel. Add the calculated volume of the acid solution (e.g., 150 mL for a 1:3 solid-to-liquid ratio).[11]

    • Reaction: Heat the slurry to the desired temperature (e.g., 90°C) while stirring continuously at a set speed (e.g., 300 rpm) to ensure particles remain suspended.[11]

    • Sampling: Maintain the reaction for a predetermined duration (e.g., 120 minutes). If conducting a kinetic study, withdraw small aliquots of the slurry at set time intervals.[11]

    • Separation: After the leaching period, quickly separate the solid residue from the pregnant leach solution (PLS) by vacuum filtration.

    • Washing: Wash the solid residue with deionized water to recover any remaining dissolved metals.[14]

    • Analysis: Dry and weigh the solid residue. Analyze the liquid samples (PLS and wash water) for this compound concentration using ICP-OES/MS.[14]

    • Calculation: Calculate the this compound recovery percentage based on the initial amount in the concentrate and the amount dissolved in the PLS.

Section 3: Visualizations

Diagrams

G cluster_prep Ore Preparation cluster_beneficiation Beneficiation cluster_hydromet Hydrometallurgy cluster_problems A Crushing & Grinding B Desliming (Hydrocyclones) A->B C Gangue Flotation (e.g., Carbonates) B->C Add Depressants D This compound Flotation (e.g., Pyrochlore) C->D Add Collector E Acid Leaching (HF/H2SO4) D->E F Solvent Extraction (MIBK) E->F G Precipitation F->G H Calcination G->H I High-Purity Nb2O5 H->I P1 Poor Liberation Slime Generation P1->A P2 Low Selectivity Reagent Cost P2->D P3 Incomplete Dissolution Nb/Ta Separation P3->F

Caption: Generalized workflow for this compound recovery from ore to final oxide product.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Start Problem: Low this compound Recovery in Flotation C1 Incorrect Particle Size? Start->C1 C2 Ineffective Reagent Suite? Start->C2 C3 Gangue Interference? Start->C3 S1a Analyze Particle Size Distribution C1->S1a Check S2a Verify Collector/Depressant Dosage C2->S2a Check S3a Characterize Gangue Mineralogy C3->S3a Analyze S1b Optimize Grinding Time S1a->S1b Adjust S1c Implement Desliming Stage S1a->S1c Implement S2b Check Pulp pH S2a->S2b Check S2c Test Alternative Reagents S2b->S2c Test S3b Add Selective Depressants S3a->S3b Add S3c Consider Reverse Flotation S3a->S3c Consider

Caption: Troubleshooting flowchart for low this compound recovery during froth flotation.

References

Technical Support Center: Optimizing Niobium Oxide Surfaces for Nb₃Sn Nucleation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of niobium oxide surfaces for Nb₃Sn nucleation.

Troubleshooting Guide

This guide addresses common issues encountered during the Nb₃Sn nucleation process on this compound oxide surfaces.

Problem Potential Cause Recommended Solution
Non-uniform tin nucleation / Patchy Nb₃Sn coating Inadequate surface preparation of the this compound substrate.Ensure the this compound substrate is properly electropolished and anodized prior to any chemical treatments to create a uniform, thick oxide layer.[1][2]
Low density of nucleation sites.Pre-anodizing the this compound substrate can create a more dense and uniform distribution of nucleation sites.[1][3]
Insufficient tin vapor pressure during nucleation.Increasing the tin vapor pressure by raising the temperature of the tin source can promote more uniform layer formation.
Tin-depleted regions in the Nb₃Sn film Incomplete reaction or diffusion of tin into the this compound.Adjust coating parameters such as temperature and duration to ensure sufficient tin diffusion.[4]
Non-uniform initial tin distribution.Optimize the nucleation step to ensure a uniform distribution of tin droplets. Chemical treatments of the this compound oxide surface can influence this distribution.[1]
High surface roughness of the Nb₃Sn film Formation of large, faceted grains.A uniform and dense nucleation can lead to a smoother final Nb₃Sn film with smaller grains.[1]
Thermal etching at grain boundaries.[4]Optimize the annealing temperature and duration to minimize thermal etching.
Poor adhesion of the Nb₃Sn film Contamination on the this compound surface.Thoroughly clean the this compound substrate before the coating process.
Formation of undesirable intermediate phases.Using a gradual heating process can help avoid the formation of unwanted this compound-tin phases like Nb₆Sn₅ and NbSn₂.[3]
Inconsistent results between experiments Variations in the native this compound oxide layer.Anodization provides a more controlled and reproducible oxide layer compared to the native oxide.[2][5]
Fluctuations in furnace temperature or vacuum conditions.Ensure precise control and monitoring of all experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound oxide layer in Nb₃Sn nucleation?

The this compound oxide layer, particularly Nb₂O₅, plays a crucial role in the binding of the tin chloride (SnCl₂) nucleating agent.[6] The properties of this oxide layer, such as its thickness, composition, and surface acidity, can significantly influence the uniformity and density of tin nucleation sites, which in turn affects the quality of the final Nb₃Sn film.[1][2][6]

Q2: Why is anodization of the this compound surface recommended before Nb₃Sn growth?

Anodization creates a thicker and more uniform oxide layer compared to the native oxide that forms on this compound in air.[2] This engineered oxide surface has been shown to result in more dense and uniform nucleation, leading to smoother Nb₃Sn films with smaller grains.[1]

Q3: What is the purpose of using SnCl₂ as a nucleating agent?

SnCl₂ has a higher vapor pressure than pure tin, allowing it to act as a nucleation agent at lower temperatures (around 500 °C).[1][7] It helps to create initial tin-rich sites on the this compound oxide surface, which then serve as centers for the subsequent growth of the Nb₃Sn layer at higher temperatures.[7][8]

Q4: Can chemical treatments of the this compound oxide surface improve Nb₃Sn nucleation?

Yes, chemical treatments can alter the surface chemistry of the this compound oxide, which influences the distribution of tin-rich droplets during nucleation.[1] Studies have shown that different chemical treatments can affect the density of nucleation sites and the overall tin concentration on the surface.[1]

Q5: What is the vapor diffusion method for Nb₃Sn synthesis?

The vapor diffusion method is a common technique for growing Nb₃Sn films on this compound substrates. It typically involves a two-step process in a high-temperature vacuum furnace:

  • Nucleation: The this compound substrate is exposed to SnCl₂ vapor at a lower temperature (e.g., ~500 °C) to form nucleation sites.[7][9]

  • Deposition/Growth: The temperature is then raised (e.g., 1100-1200 °C), and the substrate is exposed to tin vapor, which reacts with the this compound to form the Nb₃Sn layer.[7][9]

Q6: How does the final stoichiometry of the Nb₃Sn film affect its properties?

The tin content in the Nb₃Sn film is critical. A high tin content (>20 at%) can lead to a decrease in the critical temperature (Tc) and the formation of impurities.[10] Conversely, tin-depleted regions can also degrade the superconducting properties of the material.[4]

Quantitative Data Summary

Table 1: Influence of Chemical Treatment on Tin Nucleation

Chemical TreatmentAtomic Percentage Ratio (Sn/Nb) in a 1800 µm² areaObservation
H₂O₂LowestSignificant suppression in nucleation, lowest density of droplets.[1]
UntreatedHigher than H₂O₂Baseline for comparison.
Other chemical treatments (e.g., varying pH)VariedThe type of chemical treatment had a greater impact than the pH.[1]

Data extracted from a study by S. Arnold, et al., aimed at optimizing Nb₃Sn growth through pre-nucleation chemical treatments.[1]

Experimental Protocols

Protocol 1: Sample Preparation for Enhanced Nb₃Sn Nucleation

This protocol outlines the steps for preparing a this compound substrate to promote uniform and dense Nb₃Sn nucleation.

  • Electropolishing: Electropolish the this compound sample at room temperature to achieve a smooth surface.

  • Anodization: Anodize the electropolished sample to grow a controlled, thick this compound oxide layer. This has been shown to improve nucleation density and uniformity.[1][2]

  • Chemical Treatment (Optional): Apply a chemical treatment to the anodized surface to further modify the oxide properties and influence tin nucleation. The choice of treatment can impact the density and distribution of tin droplets.[1]

  • Rinsing and Drying: Thoroughly rinse the sample with deionized water and dry it in a clean environment before placing it in the vacuum furnace.

Protocol 2: Vapor Diffusion Method for Nb₃Sn Growth

This protocol describes a typical two-step vapor diffusion process for growing Nb₃Sn films.

  • Furnace Setup: Place the prepared this compound substrate, a tin source, and a SnCl₂ nucleating agent in a high-temperature vacuum furnace.

  • Nucleation Step: Heat the furnace to approximately 500 °C. At this temperature, the SnCl₂ will vaporize and react with the this compound oxide surface to form tin nucleation sites.[7][8] This step is typically carried out for a set duration (e.g., 1 hour).[7]

  • Deposition Step: Increase the furnace temperature to 1100-1200 °C.[7] At this higher temperature, the tin source evaporates, and the tin vapor reacts with the this compound substrate at the nucleation sites to grow the Nb₃Sn film. This step is also carried out for a specific duration (e.g., 3 hours).[7]

  • Cool Down: After the deposition step, cool the furnace down in a controlled manner.

Visualizations

Experimental_Workflow Experimental Workflow for Nb₃Sn Film Growth cluster_prep Substrate Preparation cluster_growth Vapor Diffusion Process Electropolish Electropolish Nb Substrate Anodize Anodize to form uniform Nb₂O₅ Electropolish->Anodize Chemical_Treat Optional: Chemical Treatment Anodize->Chemical_Treat Furnace_Setup Place substrate, Sn, and SnCl₂ in furnace Chemical_Treat->Furnace_Setup Nucleation Nucleation Step (~500°C) Furnace_Setup->Nucleation Deposition Deposition Step (1100-1200°C) Nucleation->Deposition Cooldown Controlled Cool Down Deposition->Cooldown Final_Film Final_Film Cooldown->Final_Film Resulting Nb₃Sn Film

Caption: Workflow for Nb₃Sn film growth.

Troubleshooting_Logic Troubleshooting Non-Uniform Nucleation Problem Problem: Non-uniform Nb₃Sn Nucleation Cause1 Inadequate Surface Prep? Problem->Cause1 Cause2 Low Nucleation Site Density? Problem->Cause2 Cause3 Insufficient Sn Vapor Pressure? Problem->Cause3 Solution1 Action: Electropolish & Anodize Cause1->Solution1 Solution2 Action: Pre-anodize Surface Cause2->Solution2 Solution3 Action: Increase Tin Source Temp. Cause3->Solution3

Caption: Troubleshooting logic for non-uniform nucleation.

References

Technical Support Center: Machine Learning for Optimal Niobium Alloy Composition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing machine learning (ML) to design and optimize niobium (Nb) alloys.

Frequently Asked Questions (FAQs)

Q1: Why use machine learning for designing this compound alloys?

Q2: What is the general workflow for using machine learning to design Nb alloys?

A2: The workflow typically involves several key steps:

  • Data Collection: Compile experimental data for known this compound alloys, including their compositions, processing temperatures, and measured mechanical properties like Yield Strength (YS) and Ultimate Tensile Strength (UTS).[3][6]

  • Featurization: Convert the chemical compositions of the alloys into numerical vectors (features) that an ML model can process.[2][7] This can range from simple elemental fractions to more complex, domain-knowledge-based descriptors.[3]

  • Model Training: Select and train an ML model (e.g., Gradient Boosting Regressor) on the compiled dataset to learn the relationship between the alloy features and the target properties.[2][6]

  • Virtual Candidate Generation: Create a large virtual library of potential new alloy compositions to be screened.[1][2]

  • Bayesian Optimization: Use an optimization algorithm to intelligently search the virtual candidate space. The algorithm uses the trained model to predict properties and their uncertainty, then suggests the most promising candidates for further investigation.[2][3]

  • Experimental Validation: Synthesize and test the most promising alloy compositions suggested by the model to verify their actual properties.[6][8]

ML_Alloy_Design_Workflow cluster_data Data Foundation cluster_model Modeling & Prediction cluster_optimization Optimization & Selection cluster_validation Real-World Validation Data 1. Experimental Data (Existing Nb Alloys) Featurization 2. Featurization (Composition to Vectors) Data->Featurization Convert Training 3. ML Model Training (e.g., GBR) Featurization->Training Input BO 5. Bayesian Optimization (Screening & Suggestion) Training->BO Surrogate Model VirtualSpace 4. Virtual Candidate Space (New Compositions) VirtualSpace->BO Search Space Candidates 6. Suggested Optimal Alloy Candidates BO->Candidates Output Validation 7. Experimental Validation Candidates->Validation Synthesize & Test

Caption: Machine learning workflow for this compound alloy design.[2][6]

Q3: What kind of data is needed, and what are the challenges with it?

A3: The primary data required are the chemical compositions of existing this compound alloys, the processing temperatures, and the corresponding experimentally measured mechanical properties, such as Yield Strength (YS) and Ultimate Tensile Strength (UTS).[3] A significant challenge in applying ML to this compound alloys is the scarcity of available experimental data.[3][6] Datasets are often small (e.g., one study utilized a dataset of 18 unique alloys) and may contain noise or irregularities.[7][9] This limitation can make it difficult for models to learn the complex underlying relationships and can increase the risk of overfitting.[9]

Q4: What are "domain knowledge-based features" and why are they important?

A4: Domain knowledge-based features are custom material descriptors created using expert knowledge of metallurgy and materials science, rather than just the raw elemental compositions.[3][7] For datasets with a limited number of alloys, these custom features have been shown to be very effective for predicting target properties, achieving higher accuracy than standard composition-based features.[2][3] They help the model capture the underlying chemistry and physics governing the alloy's properties, which is crucial when the amount of training data is sparse.[1]

Troubleshooting Guides

Q1: My ML model has low prediction accuracy on the test data. What's wrong?

A1: Low prediction accuracy is a common problem that can stem from several sources. Follow this guide to diagnose the issue.

Potential Cause Explanation & Solution
Data Scarcity & Quality With limited data, the model may fail to learn the underlying composition-property relationships.[1][9] Solution: Augment your dataset if possible. Critically, ensure data quality by checking for and handling noise, outliers, or missing values.[9]
Inadequate Features Using only basic elemental fractions may not capture the complex interactions between elements.[7] Solution: Implement domain knowledge-based features. These custom descriptors can significantly improve prediction accuracy, especially with sparse datasets.[3]
Model Overfitting The model may have learned the noise in your small training set instead of the general trend, causing it to perform poorly on new, unseen data.[9] Solution: Use regularization techniques, try simpler models (e.g., linear regression, decision trees), or use cross-validation to get a more robust estimate of the model's performance.[9]
Inappropriate Train-Test Split Randomly splitting the data can lead to "data leakage," where very similar alloys or data points from the same alloy family end up in both the training and testing sets. Solution: Ensure that entire alloy families are grouped into either the train or test set to maximize the model's ability to generalize to new, unseen alloy systems.[3][7]

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CheckFeatures -> Sol_Features [label="Yes"];
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CheckOverfit -> Sol_Overfit [label="Yes"];

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Caption: Decision-making process for troubleshooting low model accuracy.

Q2: The model's predictions have very high uncertainty. How can I address this?

A2: High uncertainty in predictions, especially in a Bayesian optimization framework, indicates that the model is not confident about its predictions for a particular region of the compositional space.

Potential Cause Explanation & Solution
Exploring New Space High uncertainty is not always negative. The Bayesian optimization process intentionally explores areas with high uncertainty, as they may contain unexpectedly high-performing alloys.[6] Action: This may be a feature, not a bug. Consider experimentally validating the suggested candidates with high uncertainty, as they could lead to novel discoveries.[6]
Sparse Data Region If the model is asked to predict properties for compositions that are very different from anything in its training data, uncertainty will naturally be high. Solution: If possible, find or generate experimental data for alloys in that compositional region to "teach" the model and reduce its uncertainty.
Model Instability The choice of model or its hyperparameters can lead to instability. Solution: Use techniques like bootstrapping (training multiple models on different subsets of the data) to get a more stable estimate of both the mean prediction and its uncertainty.[7]

Predicted Optimal Compositions & Experimental Protocols

Predicted this compound Alloy Compositions

Machine learning models combined with Bayesian optimization have suggested novel quaternary and quinary alloy compositions with potentially superior strength at high temperatures.[3] The table below summarizes example candidates identified for high Ultimate Tensile Strength (UTS).

Alloy Candidate (Atomic %) Predicted Property Key Alloying Elements Rationale for Selection
Nb₈₇Zr₁.₁Hf₀.₆W₁₁.₃Optimal UTSW, Hf, ZrIdentified by Bayesian optimization as a promising candidate with the largest Expected Improvement (EI) value in one study.[7]
Quaternary CandidatesHigh UTS (Predicted ~910 MPa)W, Hf, Zr, Ta, ReThese candidates were selected because their predicted strengths are near the highest known values, but they also have high uncertainty, suggesting potential for even higher performance.[6]

Protocol for Experimental Validation of a Predicted Alloy

After the ML model suggests an optimal composition, experimental validation is crucial to confirm its actual properties.[6] The following is a generalized protocol for this process.

1. Objective: To synthesize and characterize a computationally designed this compound alloy and measure its mechanical properties to validate ML model predictions.

2. Materials & Equipment:

  • High-purity elemental metals (this compound, Tungsten, Zirconium, Hafnium, etc.)

  • Vacuum arc melting furnace

  • High-temperature vacuum furnace for homogenization

  • Wire electrical discharge machining (EDM) or diamond saw

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

  • X-ray Diffraction (XRD) equipment

  • Universal testing machine with a high-temperature furnace

3. Methodology:

  • Step 1: Alloy Fabrication

    • Weigh the high-purity elemental metals according to the predicted atomic percentages.

    • Place the materials into a water-cooled copper crucible in a vacuum arc melting furnace.

    • Evacuate the chamber to a high vacuum and backfill with inert argon gas.

    • Melt the elements to form an alloy ingot. To ensure homogeneity, the ingot should be flipped and remelted at least six times.[8]

  • Step 2: Homogenization

    • Seal the fabricated ingot in a quartz tube under vacuum.

    • Place the sealed tube in a high-temperature furnace for a homogenization heat treatment (e.g., at 1200-1500°C for 24-48 hours), followed by furnace cooling. The exact parameters depend on the alloy system.

  • Step 3: Microstructural Characterization

    • Cut a small sample from the homogenized ingot.

    • Prepare the sample for metallographic analysis (grinding, polishing, and etching).

    • Use SEM to observe the microstructure (e.g., grain size, phase distribution).

    • Use EDS to confirm the elemental composition and distribution within the sample.

    • Use XRD to identify the crystal structure and phases present in the alloy.

  • Step 4: Mechanical Property Testing

    • Machine the remaining ingot into standardized tensile test specimens (e.g., dog-bone shape).

    • Perform tensile tests at various temperatures (e.g., room temperature, 1100°C, 1200°C) using a universal testing machine equipped with a furnace.[3]

    • Record the stress-strain curves to determine the Yield Strength (YS), Ultimate Tensile Strength (UTS), and elongation (ductility).[8]

  • Step 5: Data Analysis and Comparison

    • Compare the experimentally measured YS and UTS values with the predictions from the ML model.

    • Analyze the relationship between the observed microstructure and the measured mechanical properties.

    • Use the validated results to refine the ML model for future alloy design iterations.

References

Technical Support Center: Modeling and Optimization of Niobium Cavities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving niobium cavities.

Troubleshooting Guides

This section addresses specific issues that may arise during the modeling and optimization of this compound cavities, offering potential causes and solutions in a direct question-and-answer format.

Issue: Degradation of the Quality Factor (Q₀)

Q1: My cavity is exhibiting a significant drop in its quality factor (Q₀), often referred to as "Q-disease." What causes this, and how can I resolve it?

A1: The "Q disease" is a well-documented phenomenon in superconducting this compound cavities and is primarily caused by hydrogen contamination.[1][2][3][4] During certain treatments like chemical etching or electropolishing, hydrogen can be introduced into the this compound.[2][4] If the cavity is then cooled down slowly, particularly through a temperature range of 75-150 K, this compound hydrides can precipitate on the surface.[3][4] These hydrides are poor superconductors and lead to a significant increase in RF losses, thereby degrading the Q₀ of the cavity.[4]

Troubleshooting Steps:

  • Cooldown Rate: A rapid cooldown through the 75-150 K temperature range can often prevent the formation of this compound hydrides.[3]

  • Heat Treatment: A vacuum bake at temperatures between 500-900°C for several hours is an effective cure, as it degasses the hydrogen from the this compound.[3]

  • Room Temperature Cycling: In some cases, warming the cavity back to room temperature and then performing a rapid cooldown can alleviate the Q-disease.[3]

Issue: Multipacting

Q2: I am observing a resonant electron discharge (multipacting) in my cavity, which is limiting its performance. How can I identify and mitigate this issue?

A2: Multipacting is a resonant phenomenon where an electron avalanche occurs due to secondary electron emission from the cavity walls, absorbing RF power and limiting the achievable accelerating gradient.[5][6] It was a significant limitation in early cavity designs but has been largely mitigated by optimizing the cavity geometry.[5] However, it can still occur, particularly in specific regions of the cavity or at certain field levels.

Identification and Mitigation Strategies:

  • Cavity Shape: Modern elliptical or spherical cavity shapes are designed to suppress multipacting by directing emitted electrons towards regions of low electric field.[5][6]

  • Surface Conditioning: RF processing of the cavity can help to reduce secondary electron emission from the surface.

  • Simulation: Computational modeling can be used to predict potential multipacting zones within a given cavity geometry, allowing for design modifications to mitigate the risk.[7]

Issue: Quench

Q3: The cavity is quenching at a lower accelerating gradient than expected. What are the common causes of premature quenching, and how can I diagnose them?

A3: A quench is a sudden loss of superconductivity in a localized area of the cavity, which then rapidly spreads, leading to a breakdown of the accelerating field.[8] This is often caused by thermal instabilities initiated by defects on the cavity surface.

Common Causes and Diagnostic Approaches:

  • Surface Defects: Pits, bumps, and foreign particulates on the inner surface of the cavity can lead to localized heating and trigger a quench.[9][10]

  • Material Impurities: Inclusions of foreign materials within the bulk this compound can also act as quench sites.

  • Diagnosis: Temperature mapping and second sound detection systems are used to pinpoint the location of the quench on the cavity surface.[8] Optical inspection can then be used to identify the specific defect at that location.[8]

Issue: Field Emission

Q4: I am detecting field emission in my cavity, which is causing dark currents and limiting the maximum achievable gradient. What are the primary sources of field emission, and what are the remedies?

A4: Field emission is the emission of electrons from the cavity surface under the influence of strong electric fields.[11] These electrons can be accelerated by the RF field, leading to unwanted beam loading and the generation of X-rays.

Sources and Remedies:

  • Particulate Contamination: Micron-sized dust particles on the cavity surface are a major source of field emission.[10]

  • Surface Irregularities: Sharp points or other geometric irregularities on the surface can enhance the local electric field and lead to emission.

  • Remedies:

    • High-Pressure Rinsing (HPR): Rinsing the cavity with ultra-pure, high-pressure water is a crucial step to remove particulate contamination.[6]

    • Cleanroom Assembly: Assembling the cavity in a cleanroom environment is essential to prevent re-contamination.[10]

    • Heat Treatment: High-temperature heat treatment has been shown to reduce field emission.[11][12]

    • Ozone Processing: In-situ ozone processing can be used to remove hydrocarbon contamination from the cavity surface.[13]

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to the processing and optimization of this compound cavities.

Q5: What is the purpose of heat treatment for this compound cavities, and what are the typical temperature ranges?

A5: Heat treatment is a critical step in this compound cavity processing for several reasons:

  • Hydrogen Degassing: Annealing in a high vacuum (typically 600-800°C) is performed to remove hydrogen that may have been introduced during chemical processing, thus preventing the "Q-disease".[14]

  • Stress Relief and Recrystallization: Higher temperature treatments (e.g., 800-1400°C) can be used to relieve mechanical stresses from fabrication and to control the grain structure of the this compound.[15]

  • Impurity Doping: Controlled introduction of impurities like nitrogen or oxygen during heat treatment can beneficially alter the surface resistance of the cavity.[14] Recent studies have shown that a heat treatment at 230°C for 24 hours can double the Q₀ at an accelerating gradient of 10 MV/m.[16] A Q₀ value of (5±1)×10¹⁰ at 2.0 K and a peak surface magnetic field of 90 mT was achieved after a 1400°C heat treatment.[15]

Q6: What are the key differences between electropolishing (EP) and buffered chemical polishing (BCP)?

A6: Both EP and BCP are chemical methods used to remove a damaged surface layer and achieve a smooth, clean surface on the inside of the this compound cavity.

  • Buffered Chemical Polishing (BCP): This method uses a mixture of hydrofluoric acid (HF), nitric acid (HNO₃), and phosphoric acid (H₃PO₄).[5] It is a widely understood process but can sometimes lead to a rougher surface finish and hydrogen contamination.

  • Electropolishing (EP): This technique uses an acidic electrolyte (typically a mixture of sulfuric and hydrofluoric acids) and an electric current to remove material from the this compound surface, which acts as the anode. EP can produce a smoother surface finish compared to BCP.

Q7: What are some common problems encountered during the electropolishing of this compound cavities?

A7: While electropolishing can yield excellent results, several issues can arise if the process is not carefully controlled:

  • Pitting and Surface Roughness: Insufficient or non-uniform potential at the this compound surface can lead to pitting and a rough finish.

  • "Frosty" or Dull Appearance: This can be caused by issues with the material itself, such as non-metallic inclusions or a non-uniform grain structure.

  • Streaks or Stains: These can result from improper rinsing or issues with the electrolyte composition.

  • Hydrogen Bubbles: The generation and attachment of hydrogen bubbles to the cavity surface can screen the electric field and lead to non-uniform polishing.

Q8: How does nitrogen doping improve the performance of this compound cavities?

A8: Nitrogen doping involves heating the this compound cavity in a low-pressure nitrogen atmosphere. This process introduces nitrogen interstitials into the this compound lattice near the surface, which has several beneficial effects:

  • Reduced Surface Resistance: Nitrogen doping can significantly lower the temperature-dependent BCS surface resistance.[3]

  • "Anti-Q Slope": In some cases, nitrogen-doped cavities exhibit an "anti-Q slope," where the Q₀ increases with the accelerating field up to a certain point.[3]

  • Hydrogen Trapping: The nitrogen interstitials can act as traps for hydrogen, preventing the formation of performance-degrading hydrides.[14]

Quantitative Data Summary

The following tables summarize key performance parameters of this compound cavities under different treatment conditions.

Table 1: Impact of Heat Treatment on Cavity Performance

Heat TreatmentFrequency (GHz)Accelerating Gradient (Eacc) (MV/m)Quality Factor (Q₀)Reference
230°C for 24h1.3102.4 x 10¹⁰[16]
1400°C1.5(at Bp = 90 mT)(5±1) x 10¹⁰[15]
High Temp. (Titanium gettering)3up to 652 x 10¹⁰[2]

Table 2: Performance of Nitrogen-Doped this compound Cavities

Cavity TypeTreatmentSubsequent EP Removal (µm)Highest Q₀ at 2K (at Bpk)
Fine Grain1000°C, 1h, ~2x10⁻⁵ Torr N₂5(7.4±1.4)×10¹⁰, 40 mT
Fine Grain1000°C, 10min, ~2x10⁻⁵ Torr N₂5(4.1±0.6)×10¹⁰, 50 mT
Fine Grain1000°C, 1h, ~2x10⁻⁵ Torr N₂10(4.2±0.13)×10¹⁰, 70 mT
Fine Grain1000°C, 1h, ~2x10⁻⁵ Torr N₂20(5.3±0.85)×10¹⁰, 70 mT

Data extracted from[3]

Experimental Protocols

Detailed Methodology: Buffered Chemical Polishing (BCP)

This protocol outlines the general steps for performing BCP on a this compound cavity. Note: This is a hazardous procedure that should only be performed by trained personnel in a properly equipped facility with appropriate personal protective equipment.

  • Acid Mixture Preparation:

    • The standard BCP solution is a mixture of hydrofluoric acid (HF, 49%), nitric acid (HNO₃, 69.5%), and phosphoric acid (H₃PO₄, 85%).

    • A common volumetric ratio is 1:1:2 (HF:HNO₃:H₃PO₄).[5]

  • Pre-polishing Cleaning:

    • Thoroughly degrease the cavity using an ultrasonic bath with a suitable detergent to remove any oils or residues from fabrication.

    • Rinse with deionized (DI) water.

  • BCP Process:

    • The cavity is filled with the BCP solution. The process is typically carried out with the acid temperature kept below 20°C to minimize hydrogen uptake.[5]

    • The acid is circulated through the cavity to ensure uniform etching.

    • The etching rate is monitored to achieve the desired material removal (typically 100-200 µm for bulk BCP).

  • Post-polishing Rinsing:

    • Once the desired amount of material is removed, the acid is drained from the cavity.

    • The cavity is immediately and thoroughly rinsed with DI water until the pH of the runoff water is neutral.

  • High-Pressure Rinsing (HPR):

    • The cavity is then subjected to HPR with ultra-pure water to remove any remaining particulate matter.

  • Drying and Assembly:

    • The cavity is dried in a cleanroom environment (e.g., Class 10) and assembled for testing.

Detailed Methodology: Electropolishing (EP)

This protocol outlines the general steps for performing EP on a this compound cavity. Note: This is a hazardous procedure involving strong acids and high voltages and should only be performed by trained personnel in a specialized facility.

  • Electrolyte Preparation:

    • The electrolyte is typically a mixture of sulfuric acid (H₂SO₄, 98%) and hydrofluoric acid (HF, 48%) in a volume ratio of 9:1.

  • Pre-polishing Cleaning:

    • The cavity undergoes a thorough degreasing procedure, similar to the BCP process.

  • EP Setup:

    • The this compound cavity is configured as the anode, and a cathode made of pure aluminum is placed inside the cavity.

    • The cavity is filled with the electrolyte.

  • EP Process:

    • A DC voltage is applied between the anode (cavity) and the cathode.

    • The cavity is often rotated to ensure uniform polishing.

    • The temperature of the electrolyte is carefully controlled, as it affects the polishing rate and surface finish.

    • The current and voltage are monitored to maintain optimal polishing conditions. A typical material removal for a final light EP is 10-20 µm.

  • Post-polishing Rinsing:

    • After polishing, the current is turned off, and the acid is drained.

    • The cavity is immediately rinsed with DI water until the effluent is pH neutral.

  • Post-EP Cleaning:

    • The cavity may undergo an ultrasonic cleaning step with a detergent to remove any residual sulfur from the electrolyte.

  • High-Pressure Rinsing (HPR):

    • A final HPR with ultra-pure water is performed.

  • Drying and Assembly:

    • The cavity is dried in a cleanroom and assembled.

Visualizations

G cluster_workflow Experimental Workflow: this compound Cavity Surface Preparation fabrication Cavity Fabrication degreasing Ultrasonic Degreasing fabrication->degreasing bulk_removal Bulk Material Removal degreasing->bulk_removal bcp Buffered Chemical Polishing (BCP) bulk_removal->bcp Option 1 ep Electropolishing (EP) bulk_removal->ep Option 2 heat_treatment Heat Treatment (600-900°C) bcp->heat_treatment ep->heat_treatment light_etch Light Etch (EP or BCP) heat_treatment->light_etch hpr High-Pressure Water Rinsing (HPR) light_etch->hpr assembly Cleanroom Assembly hpr->assembly baking Low-Temperature Bake (120°C) assembly->baking testing RF Testing baking->testing

Caption: A typical experimental workflow for the surface preparation of a this compound cavity.

G cluster_troubleshooting Troubleshooting Flowchart: Q-Factor Degradation start Low Q-Factor Observed check_cooldown Slow Cooldown Through 75-150K? start->check_cooldown q_disease Probable 'Q-Disease' (Hydrogen Contamination) check_cooldown->q_disease Yes check_multipacting Evidence of Multipacting? check_cooldown->check_multipacting No solution_ht Perform Vacuum Heat Treatment (e.g., 900°C) q_disease->solution_ht solution_rapid_cool Attempt Rapid Cooldown q_disease->solution_rapid_cool multipacting_issue Address Multipacting (RF Processing, Geometry) check_multipacting->multipacting_issue Yes check_field_emission Signs of Field Emission? check_multipacting->check_field_emission No end Performance Restored multipacting_issue->end field_emission_issue Address Field Emission (HPR, Clean Assembly) check_field_emission->field_emission_issue Yes check_quench Premature Quenching? check_field_emission->check_quench No field_emission_issue->end quench_issue Investigate Quench Location (T-mapping, Inspection) check_quench->quench_issue Yes check_quench->end No quench_issue->end solution_ht->end solution_rapid_cool->end

Caption: A troubleshooting flowchart for diagnosing the cause of Q-factor degradation.

References

Validation & Comparative

A Comparative Analysis of Niobium and Tantalum for Corrosion Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Niobium (Nb) and Tantalum (Ta) are Group V refractory metals that share remarkable similarities in their chemical properties and are often found together in nature.[1] Both metals are renowned for their excellent corrosion resistance, which is primarily attributed to the spontaneous formation of a dense, strongly adherent, and passive oxide layer—this compound pentoxide (Nb₂O₅) or tantalum pentoxide (Ta₂O₅)—on their surfaces.[2][3] This protective layer renders them inert to a wide range of corrosive media, making them valuable materials in chemical processing, pharmaceuticals, and other high-stakes industries.

Despite their similarities, a critical distinction lies in their performance under extreme conditions and their cost. Tantalum is generally considered the most corrosion-resistant metal commercially available, outperforming this compound in highly concentrated, high-temperature acidic environments.[4][5] However, this compound presents a more economical and lower-density alternative for less severe applications.[5][6] This guide provides a detailed, data-driven comparison of their corrosion resistance in key chemical environments to aid in material selection for demanding research and development applications.

General Corrosion Characteristics

Tantalum's passive oxide film is considered less pervious than that of this compound, providing superior protection.[3] Both metals exhibit exceptional resistance to most mineral acids at concentrations below 100°C.[3] Their primary vulnerabilities are to hydrofluoric acid (HF), which can rapidly dissolve both metals, and hot, strong alkaline solutions.[7][8] Additionally, both this compound and tantalum can become susceptible to hydrogen embrittlement if subjected to galvanic coupling or cathodic polarization.[3]

Quantitative Corrosion Data

The following tables summarize experimental data on the corrosion rates of this compound and tantalum in various aggressive media. Corrosion rates have been standardized to millimeters per year (mm/yr) for direct comparison.

Table 1: Corrosion Resistance in Sulfuric Acid (H₂SO₄)
MetalConcentration (wt%)Temperature (°C)Corrosion Rate (mm/yr)
Tantalum Up to 90%150Negligible[4]
98% (conc.)1750.0004[8]
98% (conc.)2000.006[8]
98% (conc.)2500.116[8]
98% (conc.)3001.368[8]
Fuming (15% SO₃)13015.6[8]
This compound Up to 40%Boiling< 0.100[9]
60%Boiling0.340[9]
80%Boiling15.0[9]
20%95< 0.306[10]
40%95< 0.306[10]
80%95< 0.306[10]

Analysis: Tantalum demonstrates unparalleled resistance to sulfuric acid across a wide range of concentrations and temperatures, with negligible corrosion up to 150°C.[4] Its resistance only begins to diminish at very high temperatures.[8] this compound offers good resistance in sulfuric acid up to 40% concentration at boiling temperatures but is attacked rapidly at higher concentrations.[9]

Table 2: Corrosion Resistance in Hydrochloric Acid (HCl)
MetalConcentration (wt%)Temperature (°C)Corrosion Rate (mm/yr)
Tantalum < 30%< 150< 0.0254 (near zero)[4]
5-35%Up to 200Superior to this compound[4]
This compound 17.5%Boiling (75°C)0.097[11]
20%Boiling (75°C)0.033[11]
20%95< 0.306[10]
38%95< 0.306[10]
Concentrated> 100Appreciable Attack[7]

Analysis: Tantalum's performance in hydrochloric acid is second to none, showing virtually no corrosion below 150°C.[2][4] this compound is less resistant than tantalum, and its corrosion rate increases with both temperature and acid concentration.[7][11][12]

Table 3: Corrosion Resistance in Alkaline Media
MetalMediumConcentration (wt%)Temperature (°C)Corrosion Rate (mm/yr)
Tantalum Caustic Soda40%110Rapid Dissolution[8]
This compound Sodium Hydroxide5%240.028 (1.1 mpy)[7]
Sodium Hydroxide5%1000.483 (19 mpy)[7]

Analysis: Neither metal is generally recommended for use in hot, strong alkaline solutions.[7] Tantalum is rapidly dissolved by 40% caustic soda at 110°C, while this compound shows a significant increase in corrosion rate with temperature in sodium hydroxide solutions.[7][8]

Experimental Protocols

The data presented in this guide are primarily derived from mass-loss (gravimetric) and electrochemical testing methods.

Mass-Loss (Gravimetric) Corrosion Testing

This is a widely used method to determine the average corrosion rate over a period of exposure. The general procedure, in line with standards like ASTM G31, involves the following steps:

  • Specimen Preparation: Test specimens, typically in the form of wires or coupons with known surface area and composition, are prepared.[7] Surfaces are cleaned and degreased according to standard procedures (e.g., ASTM G1).[13]

  • Initial Measurement: Each specimen is weighed to a high degree of precision using an analytical balance.

  • Corrosive Exposure: The specimens are fully immersed in the corrosive solution. The temperature, concentration, and duration of the test are precisely controlled.[9][10] Tests can be conducted in sealed flasks or, for temperatures above the boiling point, in autoclaves.

  • Specimen Cleaning: After the exposure period, specimens are removed and carefully cleaned to remove all corrosion products. The cleaning method depends on the material and the corrosion products formed. For this compound and tantalum, this may involve treatment with specific acids (e.g., hydrochloric and oxalic acids) or boiling distilled water.[7]

  • Final Measurement: The cleaned specimens are dried and re-weighed.

  • Corrosion Rate Calculation: The mass loss is used to calculate the corrosion rate, typically expressed in millimeters per year (mm/yr) or mils per year (mpy), taking into account the specimen's surface area, density, and the exposure time.

Electrochemical Testing

Electrochemical methods, such as potentiodynamic polarization, are also employed to study corrosion mechanisms.[10] These tests measure the electrochemical response (current) of the metal to a controlled change in electrical potential while immersed in the corrosive electrolyte. This technique can provide rapid corrosion rate data and insights into the stability of the passive oxide film.

Visualizations

The following diagrams illustrate the experimental workflow for corrosion testing and the logical relationship between the key properties of this compound and tantalum.

G start_end start_end process process io io decision decision data data A Start: Prepare Metal Specimen (ASTM G1) B Clean and Degrease A->B C Initial Weighing (m_initial) B->C D Immerse in Corrosive Medium (Controlled Temp. & Duration) C->D E Remove and Clean Specimen (Remove Corrosion Products) D->E F Final Weighing (m_final) E->F G Calculate Mass Loss (Δm = m_initial - m_final) F->G H Calculate Corrosion Rate (e.g., mm/year) G->H I End: Report Results H->I

Caption: Experimental workflow for mass-loss corrosion testing.

G cluster_properties Nb This compound (Nb) Prop2 More Pervious Oxide Layer (Nb₂O₅) Nb->Prop2 Prop3 Lower Cost Nb->Prop3 Prop4 Lower Density (8.57 g/cm³) Nb->Prop4 Prop8 Vulnerable to HF & Hot Alkalis Nb->Prop8 Ta Tantalum (Ta) Prop1 Superior in Hot, Conc. Acids Ta->Prop1 Prop5 Less Pervious Oxide Layer (Ta₂O₅) Ta->Prop5 Prop6 Higher Cost Ta->Prop6 Prop7 Higher Density (16.65 g/cm³) Ta->Prop7 Ta->Prop8

Caption: Logical comparison of this compound and Tantalum properties.

Conclusion and Recommendations

The experimental data unequivocally establish that tantalum offers the highest level of corrosion resistance, particularly in severe chemical environments involving hot, concentrated acids like sulfuric and hydrochloric acid.[4][5] Its performance is often comparable to glass, making it the material of choice for the most critical applications where equipment longevity and process purity are paramount.[2]

This compound , while less resistant than tantalum, is still a highly capable metal that provides excellent corrosion resistance in a wide array of less extreme conditions, especially at temperatures below 100°C.[3] Its lower cost and density make it an attractive and practical alternative for applications where the ultimate performance of tantalum is not required.[6][14]

For researchers, scientists, and drug development professionals, the selection between this compound and tantalum should be a carefully considered decision based on:

  • The specific chemical environment: including all constituents and potential impurities.

  • Operating conditions: particularly the maximum temperature and concentration of corrosive agents.

  • Economic constraints: balancing the higher initial investment of tantalum against the potential for reduced maintenance and longer service life.

It is always recommended to perform corrosion tests using coupons in the actual service media to validate material selection before commissioning large-scale or critical components.[6]

References

Niobium vs. Titanium Alloys for Biomedical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal materials for biomedical implants is a critical decision. Both niobium (Nb) and titanium (Ti) alloys have emerged as leading candidates due to their favorable biocompatibility and mechanical properties. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to inform material selection for the next generation of medical devices.

Executive Summary

Titanium alloys, particularly Ti-6Al-4V, have long been the gold standard in biomedical implants. However, concerns over the potential toxicity of aluminum (Al) and vanadium (V) ions have driven research into alternative alloying elements. This compound has gained significant attention as a non-toxic and effective β-stabilizing element for titanium alloys.[1] Experimental evidence suggests that this compound-containing titanium alloys can offer superior biocompatibility, improved mechanical properties closer to that of natural bone, and enhanced corrosion resistance compared to traditional titanium alloys.

Performance Comparison: this compound vs. Titanium Alloys

The following tables summarize key quantitative data from various experimental studies, providing a direct comparison of the performance of different this compound and titanium alloys.

Table 1: Mechanical Properties
Alloy CompositionElastic Modulus (GPa)Hardness (GPa)Ultimate Tensile Strength (MPa)Yield Strength (MPa)Elongation (%)Citation
Commercially Pure Ti (cp-Ti)114-520389.5-[2][3]
Ti-6Al-4V~110-120->830>760>10[1][4]
Ti-5Nb-1.73 (176.6 HV)536.5407.0-[3]
Ti-10Nb-1.96 (199.8 HV)---[3]
Ti-15Nb-2.45 (249.9 HV)---[3]
Ti-20Nb1032.99 (304.9 HV)---[3][5]
Ti-25Nb-3.23 (329.6 HV)---[3]
Ti-50Nb792.16---[2]
Ti-80Nb97----[2]
Ti-90Nb98----[2]
(Ti–35Nb–7Zr–5Ta)98Si237-32631296-[6]

Note: Hardness values were converted from Vickers Hardness (HV) to GPa where necessary for consistency. 1 GPa ≈ 102 HV.

Table 2: Corrosion Resistance in Physiological Solutions
Alloy CompositionCorrosion Rate (mm/year)Corrosion Potential (Ecorr) (V)Corrosion Current Density (icorr) (µA/cm²)SolutionCitation
TiHigh-HighPBS[2]
NbLow-LowPBS[2]
Ti-50NbLowestN/AN/APBS[2]
Ti-80NbLowN/AN/APBS[2]
Ti-90NbHigher than NbN/AN/APBS[2]
Ti-6Al-4VSusceptible to localized corrosion--HBSS[7]
Ti-6Al-7NbHigh corrosion resistance--Physiological Media[7][8]
TiHfZrNbxHigher than cp-Ti and Ti-6Al-4VMore positive with increasing NbLower with increasing NbHanks' Solution[9]

Note: PBS (Phosphate-Buffered Saline) and HBSS (Hanks' Balanced Salt Solution) are common simulated body fluids.

Table 3: Biocompatibility and Osseointegration
Alloy CompositionCell Viability/ProliferationBone-Implant Contact (BIC) Ratio (%)Key FindingsCitation
cp-TiGood-Standard for biocompatibility.[10]
Ti-6Al-4VGoodLower than Ti-Al6Nb7Concerns over V ion release.[11]
Ti-Nb (general)Comparable or better than cp-Ti-This compound ions are less toxic than vanadium ions.[12] Promotes cell adhesion and proliferation.[9][9][12][13]
Ti-50NbSuperior to Ti and Nb-Showed the best cellular viability in the study.[2][2]
Ti-6Al-7NbGoodHigher than Ti-Al6V4A promising alternative to Ti-6Al-4V.[11]
(Ti–35Nb–7Zr–5Ta)98Si2Good77.45Significantly higher than Ti-6Al-4V (73.31%).[6][6]

Key Experimental Methodologies

Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are summaries of methodologies used in the cited studies.

Mechanical Properties Testing
  • Sample Preparation: Alloys are typically produced by arc-melting commercially pure titanium and this compound in a controlled argon atmosphere.[2][5] The resulting ingots are then machined into standardized samples for different tests.

  • Hardness Testing: Vickers hardness (HV) or nanoindentation tests are commonly performed. A diamond indenter is pressed into the polished surface of the material with a specific load, and the size of the resulting indentation is measured to determine hardness.[3]

  • Tensile Testing: Uniaxial tensile tests are conducted on dog-bone-shaped specimens to determine the ultimate tensile strength, yield strength, and elongation. The sample is pulled at a constant rate until it fractures.[14]

  • Elastic Modulus Measurement: This is often determined using instrumented indentation (nanoindentation) according to the Oliver-Pharr method or through tensile testing.[5]

Corrosion Resistance Evaluation
  • Electrochemical Testing: Potentiodynamic polarization tests are widely used to assess corrosion behavior.[2] The alloy sample is immersed in a simulated physiological solution (e.g., PBS or Hanks' solution) at body temperature (37°C). A potentiostat is used to control the potential of the sample and measure the resulting current, allowing for the determination of corrosion potential (Ecorr) and corrosion current density (icorr).[7][9] A lower icorr indicates a lower corrosion rate.

Biocompatibility and Osseointegration Assessment
  • In Vitro Cell Culture Studies:

    • Cell Viability/Proliferation Assays: Human cell lines, such as osteoblast-like cells (e.g., SaOs-2) or fibroblasts, are cultured on discs of the test alloys.[10][15] Cell viability is often assessed using assays like the MTT or WST-1 assay, which measure the metabolic activity of the cells.[10][16]

    • Cell Adhesion and Morphology: Scanning electron microscopy (SEM) is used to visualize how cells attach and spread on the alloy surfaces.[10]

  • In Vivo Animal Studies:

    • Implantation: Implants made of the test alloys are surgically placed into the bones (e.g., femur or tibia) of animals, typically rats or rabbits.[6][11]

    • Histological Analysis: After a set period, the animals are euthanized, and the implant and surrounding bone tissue are sectioned and stained for microscopic examination.

    • Bone-Implant Contact (BIC) Ratio: This is a quantitative measure of osseointegration, calculated as the percentage of the implant surface that is in direct contact with new bone.[6][11]

Visualizing Experimental and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and concepts discussed in this guide.

Experimental_Workflow_for_Biomaterial_Comparison cluster_Alloy_Fabrication Alloy Fabrication cluster_Characterization Material Characterization cluster_Data_Analysis Data Analysis & Comparison cluster_Conclusion Conclusion A1 Raw Materials (Ti, Nb, etc.) A2 Arc Melting A1->A2 A3 Sample Machining A2->A3 B1 Mechanical Testing (Tensile, Hardness) A3->B1 B2 Corrosion Testing (Electrochemical) A3->B2 B3 Biocompatibility Testing (In Vitro & In Vivo) A3->B3 C1 Quantitative Data Summary B1->C1 B2->C1 B3->C1 C2 Performance Evaluation C1->C2 D1 Optimal Alloy Selection C2->D1

A typical experimental workflow for comparing biomedical alloys.

Osseointegration_Signaling_Pathway cluster_Implant_Surface Implant Surface cluster_Cellular_Response Cellular Response cluster_Tissue_Formation Tissue Formation Implant Ti-Nb Alloy Surface Protein Protein Adsorption Implant->Protein Osteoblast Osteoblast Adhesion & Proliferation Protein->Osteoblast Differentiation Osteogenic Differentiation Osteoblast->Differentiation Matrix Extracellular Matrix Deposition Differentiation->Matrix Mineralization Bone Mineralization Matrix->Mineralization Osseointegration Stable Osseointegration Mineralization->Osseointegration

Simplified pathway of osseointegration on a Ti-Nb alloy surface.

Conclusion

The collective evidence from numerous studies indicates that this compound-containing titanium alloys represent a significant advancement in biomedical materials. Key advantages include:

  • Enhanced Biocompatibility: The absence of toxic alloying elements like vanadium and aluminum reduces the risk of adverse tissue reactions.[17] this compound itself is highly biocompatible and can improve the biological response compared to some traditional alloys.[15]

  • Improved Mechanical Compatibility: Many Ti-Nb alloys exhibit a lower elastic modulus, closer to that of human bone (10-40 GPa), which can mitigate the "stress shielding" effect that leads to bone resorption and implant loosening.[4][18] The Ti-50Nb and novel (Ti–35Nb–7Zr–5Ta)98Si2 alloys show particularly promising low modulus values.[2][6]

  • Superior Corrosion Resistance: The addition of this compound tends to stabilize the protective passive oxide layer on the titanium surface, leading to lower corrosion rates in the aggressive environment of the human body.[2][7][9]

While commercially pure titanium and its conventional alloys remain effective and widely used, the development of this compound-alloyed titanium offers a compelling alternative with the potential for improved long-term implant stability and patient outcomes. Further research, particularly long-term clinical trials, will be crucial to fully realize the potential of these advanced materials in a clinical setting.

References

A Comparative Guide to the Characterization of Niobium Surfaces using X-ray Photoelectron Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of niobium surfaces under various conditions as characterized by X-ray Photoelectron Spectroscopy (XPS). It offers a valuable resource for understanding the surface chemistry of this compound, a material of significant interest in medical devices, pharmaceuticals, and advanced scientific applications. The data presented here is crucial for optimizing surface treatments and ensuring the desired performance and biocompatibility of this compound-based products.

Performance Comparison of this compound Surface Treatments

The surface chemistry of this compound is highly sensitive to its processing and environment. Different treatments can lead to the formation of various oxides, the incorporation of contaminants, or the exposure of the pure metal. The following table summarizes the quantitative XPS analysis of this compound surfaces subjected to different treatments, providing a clear comparison of their elemental composition and chemical states.

Surface TreatmentThis compound Species Detected (Binding Energy, eV)Predominant OxideCarbon Contamination (at. %)Oxygen Contamination (at. %)Reference
As-received (Electropolished) Nb metal (202.1), Nb2O5 (207.3)Nb2O5~20Not specified[1]
As-received (Buffered Chemical Polishing) Nb metal, Nb2O5Nb2O5HighNot specified[1]
Electropolished with Fresh Acid Nb2O5Nb2O5PresentPresent[2]
Electropolished with Aged Acid Nb2O5Nb2O5IncreasedIncreased[2]
Nitrogen-Doped Nb2O5, NbO, NbO2, NbCNb2O5PresentPresent[3]
Thermally Annealed (250°C) Nb metal (202.1), Nb2Ox (x ≤ 1)Reduced Oxides (Nb2O)~50% reacts to form NbCPresent[1]
Thermally Annealed (280-380°C) NbONbODecreasedPresent[4]
Thermally Annealed (>1000°C in vacuum) Metallic NbOxygen migrates into bulkDecreasedDecreased[4][5]
In-situ LiH Reduction Metallic NbN/ANot specifiedNot specified[6]
Native Oxide Layer Nb2O5, NbO2, NbO, Metallic NbNb2O5PresentPresent[7]

Experimental Protocols

The following section details a generalized experimental protocol for the XPS analysis of this compound surfaces, based on methodologies reported in the cited literature.

1. Sample Preparation:

  • Initial Cleaning: this compound samples are typically cleaned to remove surface contaminants. Common methods include:

    • Buffered Chemical Polishing (BCP): A mixture of nitric acid (HNO3), hydrofluoric acid (HF), and phosphoric acid (H3PO4) is used to etch the surface, removing a damaged layer of approximately 100 µm.[1][8]

    • Electropolishing (EP): An electrochemical process that results in a smoother surface compared to BCP.[1][2]

  • Rinsing: Following chemical treatment, samples are thoroughly rinsed with deionized water. Some protocols include alternating rinses with nitric acid and hydrofluoric acid.[1] High-pressure water rinsing may also be employed.[1]

  • Drying and Storage: Samples are dried, often with nitrogen gas, and stored in an inert atmosphere (e.g., in nitrogen-filled bags) to minimize atmospheric contamination before being introduced into the XPS system.[1]

2. XPS Analysis:

  • Instrumentation: A high-resolution X-ray photoelectron spectrometer is used. The system is maintained under ultra-high vacuum (UHV) conditions (base pressure typically < 2x10⁻¹⁰ Torr) to prevent surface contamination during analysis.[1][4]

  • X-ray Source: A monochromatic X-ray source, commonly Magnesium (Mg Kα, 1253.6 eV) or Aluminum (Al Kα), is used to irradiate the sample surface.[1]

  • Electron Energy Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the emitted photoelectrons. For high-resolution scans of specific elements (e.g., Nb 3d, O 1s, C 1s), a low pass energy (e.g., 20 eV) is typically used to achieve better energy resolution.[1]

  • Data Acquisition:

    • Survey Scans: A wide energy range scan is initially performed to identify all elements present on the surface.

    • High-Resolution Scans: Detailed scans of the core level peaks of interest (Nb 3d, O 1s, C 1s) are acquired to determine the chemical states and relative atomic concentrations of the elements.

    • Angle-Resolved XPS (ARXPS): In some studies, the take-off angle of the photoelectrons is varied to obtain depth-profiling information from the near-surface region.[4]

  • Data Analysis:

    • Binding Energy Calibration: The binding energy scale is calibrated using a reference peak, typically the adventitious carbon C 1s peak at 284.8 eV.[3]

    • Peak Fitting and Deconvolution: The high-resolution spectra are fitted with synthetic peaks (e.g., Gaussian-Lorentzian functions) to deconvolve the different chemical states contributing to the overall peak envelope. For example, the Nb 3d spectrum is deconvoluted into components corresponding to metallic this compound (Nb⁰) and its various oxides (e.g., NbO, NbO₂, Nb₂O₅).[3][7][9]

    • Quantitative Analysis: The atomic concentrations of the elements are calculated from the areas of the fitted peaks, corrected by their respective relative sensitivity factors.[8]

3. In-situ Treatments:

  • Thermal Annealing: Some experiments involve heating the sample in-situ within the XPS chamber to study the effects of temperature on the surface chemistry, such as oxide reduction and contaminant desorption.[1][4]

  • Sputter Depth Profiling: An ion gun (typically using Ar⁺ ions) can be used to incrementally remove surface layers, allowing for the analysis of the elemental and chemical composition as a function of depth.[8]

Visualizing the XPS Workflow

The following diagram illustrates the typical experimental workflow for the characterization of this compound surfaces using XPS.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis in UHV cluster_data Data Processing & Interpretation start This compound Sample cleaning Surface Cleaning (BCP or EP) start->cleaning rinsing Rinsing (Deionized Water) cleaning->rinsing drying Drying & Inert Storage rinsing->drying introduction Sample Introduction into UHV drying->introduction survey Survey Scan introduction->survey high_res High-Resolution Scans (Nb 3d, O 1s, C 1s) survey->high_res arxps Angle-Resolved XPS (Optional) high_res->arxps sputtering Sputter Depth Profiling (Optional) high_res->sputtering calibration Binding Energy Calibration high_res->calibration arxps->calibration sputtering->calibration deconvolution Peak Fitting & Deconvolution calibration->deconvolution quantification Quantitative Analysis deconvolution->quantification report Final Report quantification->report

References

A Comparative Guide to Validating the Superconducting Transition Temperature of Niobium Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the superconducting transition temperatures (Tc) of various niobium alloys and their alternatives. Detailed experimental protocols for validating Tc are presented, supported by quantitative data and visual workflows, to assist researchers in selecting and verifying materials for critical applications such as high-field magnets in MRI machines and particle accelerators.

Performance Comparison of Superconducting Materials

The selection of a superconducting material is often dictated by its critical transition temperature (Tc) and its upper critical magnetic field (Hc2), the magnetic field strength at which superconductivity is suppressed. This compound alloys, particularly this compound-Titanium (NbTi) and this compound-Tin (Nb3Sn), are workhorse materials in numerous scientific and medical applications.[1][2] However, ongoing research has identified several alternative materials with promising superconducting properties.

The following table summarizes the key performance indicators for common this compound alloys and their alternatives.

MaterialChemical FormulaSuperconducting Transition Temperature (Tc) (K)Upper Critical Field (Hc2) (T)
This compound-TitaniumNbTi~9.5 - 10[2][3]~15[2][4]
This compound-TinNb3Sn~18.3[4]~30[4]
This compound-GermaniumNb3Ge~23.2[5][6]~37[5][6]
Magnesium DiborideMgB2~39[7][8]~14-74 (anisotropic)[7]
Vanadium-GalliumV3Ga~14.2[9]>19[9]

Experimental Protocols for Tc Validation

Accurate determination of the superconducting transition temperature is paramount for validating material quality and performance. Two primary experimental techniques are widely employed for this purpose: the four-probe resistivity measurement and SQUID magnetometry.

Four-Probe Resistivity Measurement

This method directly measures the electrical resistance of the material as a function of temperature. The transition to the superconducting state is marked by an abrupt drop in resistance to zero.

Methodology:

  • Sample Preparation:

    • The this compound alloy sample should be fabricated into a bar or thin film of uniform cross-section.

    • Four electrical contacts are made on the sample, typically using silver paint or wire bonding. These contacts should be arranged in a line with a known spacing.

  • Experimental Setup:

    • The sample is mounted on a sample holder equipped with a thermometer (e.g., a calibrated silicon diode or ruthenium oxide sensor) in close thermal contact.

    • The sample holder is placed in a cryostat, a specialized refrigerator capable of reaching temperatures below the expected Tc of the material.

    • The outer two contacts are connected to a precision current source, which supplies a small, constant DC current.

    • The inner two contacts are connected to a sensitive voltmeter to measure the voltage drop across the central portion of the sample.

  • Measurement Procedure:

    • The cryostat is cooled down to a temperature well below the anticipated Tc.

    • The temperature is then slowly increased in a controlled manner.

    • At each stable temperature point, the current (I) flowing through the outer probes and the voltage (V) across the inner probes are recorded.

    • The resistance (R) is calculated using Ohm's law (R = V/I).

  • Data Analysis:

    • A graph of resistance versus temperature is plotted.

    • The superconducting transition temperature (Tc) is typically defined as the temperature at which the resistance drops to 50% of its value in the normal state, just above the transition. Other definitions, such as the onset of the transition or the temperature at which resistance becomes immeasurably small, are also used.

SQUID Magnetometry

This technique relies on the Meissner effect, a hallmark of superconductivity where the material expels magnetic fields from its interior when cooled below its Tc. A Superconducting Quantum Interference Device (SQUID) is an extremely sensitive magnetometer used to detect this change in magnetic susceptibility.

Methodology:

  • Sample Preparation:

    • A small, regularly shaped piece of the this compound alloy is used.

    • The mass and dimensions of the sample are accurately measured.

  • Experimental Setup:

    • The sample is mounted in a sample holder, typically a plastic straw, which is then inserted into the SQUID magnetometer.

    • The SQUID magnetometer is equipped with a variable temperature cryostat and a superconducting magnet to apply a small DC magnetic field.

  • Measurement Procedure:

    • Zero-Field-Cooled (ZFC):

      • The sample is cooled in the absence of an applied magnetic field to a temperature well below its Tc.

      • A small, constant magnetic field (typically a few Oersteds) is then applied.

      • The magnetic moment of the sample is measured as the temperature is slowly increased.

    • Field-Cooled (FC):

      • The sample is cooled from above its Tc to a low temperature in the presence of the same small, constant magnetic field.

      • The magnetic moment is measured as the temperature is slowly increased.

  • Data Analysis:

    • The magnetic susceptibility (χ = M/H, where M is the measured magnetic moment and H is the applied magnetic field) is plotted as a function of temperature for both ZFC and FC measurements.

    • In the ZFC measurement, the onset of superconductivity is marked by a sharp diamagnetic transition (a strong negative susceptibility) as the material expels the magnetic field. Tc is defined as the temperature at which this sharp drop occurs.

    • The FC measurement will show a smaller diamagnetic signal due to flux pinning within the material. The divergence between the ZFC and FC curves provides information about the flux pinning properties of the superconductor.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for validating the superconducting transition temperature.

FourProbeResistivity cluster_prep Sample Preparation cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Fabricate uniform sample prep2 Attach four electrical contacts prep1->prep2 setup1 Mount sample in cryostat setup2 Connect current source and voltmeter setup1->setup2 meas1 Cool sample below Tc meas2 Slowly increase temperature meas1->meas2 meas3 Record V and I at stable T meas2->meas3 analysis1 Calculate R = V/I analysis2 Plot R vs. T analysis1->analysis2 analysis3 Determine Tc from transition analysis2->analysis3 cluster_prep cluster_prep cluster_setup cluster_setup cluster_prep->cluster_setup cluster_measurement cluster_measurement cluster_setup->cluster_measurement cluster_analysis cluster_analysis cluster_measurement->cluster_analysis

Caption: Workflow for Four-Probe Resistivity Measurement of Tc.

SQUIDMagnetometry cluster_prep Sample Preparation cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare small, regular sample prep2 Measure mass and dimensions prep1->prep2 setup1 Mount sample in SQUID meas_zfc Zero-Field-Cooled (ZFC) Measurement analysis1 Plot Magnetic Susceptibility vs. T meas_zfc->analysis1 meas_fc Field-Cooled (FC) Measurement meas_fc->analysis1 analysis2 Determine Tc from diamagnetic transition analysis1->analysis2 cluster_prep cluster_prep cluster_setup cluster_setup cluster_prep->cluster_setup cluster_measurement cluster_measurement cluster_setup->cluster_measurement

Caption: Workflow for SQUID Magnetometry Measurement of Tc.

References

A Comparative Guide to the Mechanical Properties of Niobium-Vanadium (Nb-V) and Niobium-Titanium (Nb-Ti) Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of metallic alloys with specific mechanical properties is critical for a range of applications, from structural components in scientific instrumentation to implantable devices. This guide provides an objective comparison of the mechanical characteristics of two prominent niobium-based alloy systems: this compound-Vanadium (Nb-V) and this compound-Titanium (Nb-Ti). The information presented is supported by experimental data to aid in material selection and experimental design.

This guide summarizes key mechanical properties, including tensile strength, yield strength, and hardness, for both Nb-V and Nb-Ti alloys. Detailed experimental methodologies are also provided for the cited data, ensuring reproducibility and a clear understanding of the testing parameters.

Mechanical Properties at a Glance

The mechanical properties of both Nb-V and Nb-Ti alloys are highly dependent on their composition. The addition of vanadium or titanium to this compound results in solid solution strengthening, which generally increases the hardness and strength of the material.

This compound-Vanadium (Nb-V) Alloys

Binary this compound-Vanadium alloys demonstrate a significant increase in strength compared to pure this compound. Vanadium is a potent solid-solution strengthener for this compound.[1] The tensile strength of Nb-V alloys shows a notable peak at elevated temperatures, particularly in compositions ranging from 25 to 40 weight percent vanadium.[1] At 1100°C, the yield strength of these alloys can be approximately 2.5 times greater than that of the Nb-1Zr alloy.[1]

This compound-Titanium (Nb-Ti) Alloys

This compound-Titanium alloys are well-characterized, particularly for their use in biomedical applications and as superconductors. The addition of this compound to titanium acts as a β-phase stabilizer, influencing the microstructure and, consequently, the mechanical properties.[2][3] Generally, as the this compound content increases in Ti-Nb alloys, there is a corresponding increase in hardness and strength.[2]

Quantitative Mechanical Property Data

The following tables summarize the available quantitative data for the mechanical properties of Nb-V and Nb-Ti alloys at room temperature.

Table 1: Room Temperature Mechanical Properties of Nb-V Binary Alloys

Alloy Composition (wt%)Tensile Strength (MPa)0.2% Yield Strength (MPa)Elongation (%)Reference
Nb-25V55851710[1]
Nb-39V51748312[1]

Table 2: Room Temperature Mechanical Properties of Ti-Nb Binary Alloys

Alloy Composition (wt%)Ultimate Tensile Strength (σUTS) (MPa)0.2% Yield Strength (σ0.2) (MPa)Vickers Hardness (HV)Elastic Modulus (E) (GPa)Reference
Ti-5Nb520.0389.5176.669-88[2]
Ti-10Nb--199.869.2[2]
Ti-15Nb--249.987.9[2]
Ti-20Nb--304.9-[2]
Ti-25Nb1014872.5329.677.1[2]

Note: Some data points for tensile properties of Ti-Nb alloys were not available in the cited source.

Strengthening Mechanisms: A Conceptual Overview

The primary strengthening mechanism in both Nb-V and Nb-Ti alloys is solid solution strengthening. This occurs when the solute atoms (V or Ti) dissolve in the this compound solvent lattice, creating lattice distortions that impede the movement of dislocations, thereby increasing the material's strength and hardness.

StrengtheningMechanisms Conceptual Diagram of Solid Solution Strengthening cluster_NbV Nb-V Alloy cluster_NbTi Nb-Ti Alloy Nb_V This compound (Nb) Lattice Dislocation Dislocation Movement Nb_V->Dislocation Impedes V_atom Vanadium (V) Atom V_atom->Nb_V Substitutional Solid Solution Nb_Ti This compound (Nb) Lattice Nb_Ti->Dislocation Impedes Ti_atom Titanium (Ti) Atom Ti_atom->Nb_Ti Substitutional Solid Solution Strength Increased Strength and Hardness Dislocation->Strength Leads to

Caption: Conceptual diagram illustrating solid solution strengthening in Nb-V and Nb-Ti alloys.

Experimental Protocols

The following sections detail the methodologies used to obtain the mechanical property data presented in this guide.

Alloy Preparation

Nb-V and Nb-Ti Alloys: The alloys were typically prepared by arc-melting high-purity elemental constituents (this compound, vanadium, and titanium) in a water-cooled copper hearth under a high-purity argon atmosphere.[4][5] To ensure homogeneity, the resulting ingots were often remelted multiple times.[2][4] Subsequent heat treatments, such as annealing in a vacuum or inert atmosphere, were performed to achieve the desired microstructure.[4]

Tensile Testing

Tensile tests were conducted on universal testing machines, such as an Instron 589X testing system, at room temperature.[2] The tests were performed at a constant crosshead speed, for example, 15 mm/min.[2] The ultimate tensile strength (UTS) and elongation were determined from the stress-strain curves. The 0.2% offset yield strength (σ0.2) was calculated from the stress-strain curve in the elastic deformation region.[2]

TensileTestingWorkflow Tensile Testing Experimental Workflow start Prepare Dog-Bone Shaped Specimen mount Mount Specimen in Universal Testing Machine start->mount apply_load Apply Uniaxial Tensile Load at Constant Crosshead Speed mount->apply_load measure Record Load and Elongation Data apply_load->measure generate_curve Generate Stress-Strain Curve measure->generate_curve calculate Calculate UTS, Yield Strength, and Elongation generate_curve->calculate

Caption: A simplified workflow for a typical tensile test experiment.

Hardness Testing

Vickers microhardness testing was performed using a digital microhardness tester, such as an HVS-1000.[2] A specific load, for instance, 300 gf, was applied for a set duration, such as 15 seconds.[2] The diagonals of the resulting indentation were measured to calculate the Vickers hardness number (HV).

Conclusion

Both Nb-V and Nb-Ti alloys offer enhanced mechanical properties compared to pure this compound due to solid solution strengthening. The choice between these two alloy systems will depend on the specific requirements of the application.

  • Nb-V alloys show promise for high-temperature applications where high strength is paramount.

  • Nb-Ti alloys are well-documented, particularly for applications requiring a balance of strength, ductility, and, in some cases, lower elastic modulus, making them suitable for biomedical implants.

This guide provides a foundational comparison based on available experimental data. Further research into a wider range of compositions and processing conditions for binary Nb-V alloys would be beneficial for a more comprehensive understanding and direct comparison with the extensive data available for Nb-Ti alloys. Researchers are encouraged to consult the primary literature for more in-depth information on specific alloy compositions and their performance under various conditions.

References

A Comparative Guide to the Electrochemical Impedance Spectroscopy of Niobium in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with niobium, understanding its electrochemical behavior in acidic environments is crucial for ensuring material stability and performance. This guide provides an objective comparison of this compound's performance in various acidic media—sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄)—based on electrochemical impedance spectroscopy (EIS) and other corrosion analysis techniques. Tantalum, a common alternative, is also discussed for comparative purposes.

Performance Comparison in Acidic Media

This compound's corrosion resistance is attributed to the spontaneous formation of a passive and stable oxide film, primarily composed of this compound pentoxide (Nb₂O₅). The stability and protective properties of this film, however, are influenced by the nature and concentration of the acidic medium.

Electrochemical Impedance Spectroscopy Data

EIS is a powerful non-destructive technique used to investigate the properties of the oxide film and the kinetics of the electrochemical reactions at the this compound-acid interface. The data is often modeled using equivalent electrical circuits (EECs) to quantify parameters such as charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the capacitance of the passive film, represented by a constant phase element (CPE).

While direct comparative studies of this compound's EIS performance across sulfuric, hydrochloric, and phosphoric acid under identical conditions are limited in the available literature, the following table summarizes key findings from various sources.

Acidic MediumConcentrationPotential (vs. SHE)Rct (Ω·cm²)CPE (F·s^(n-1)·cm⁻²)nKey Observations
Sulfuric Acid (H₂SO₄) 1M-0.2 VData not specifiedData not specifiedData not specifiedThis compound passive films generated in acidic solutions are better corrosion protectors than those formed in alkaline solutions.[1]
0.5 VData not specifiedData not specifiedData not specifiedThe resistivity of the passive oxide film is approximately 2x10¹² Ω·cm.[1]
Hydrochloric Acid (HCl) 5-20 wt%Open CircuitEIS data not providedEIS data not providedEIS data not providedCorrosion rate increases with acid concentration and temperature.[2]
Phosphoric Acid (H₃PO₄) 20-80 wt%Open CircuitEIS data not providedEIS data not providedEIS data not providedCorrosion rate increases with acid concentration and temperature.[2]

Note: The lack of standardized reporting and varying experimental conditions in the literature make a direct quantitative comparison challenging. However, the general consensus is that the protective nature of the this compound oxide film is well-maintained in these acidic environments under many conditions.

Corrosion Rate Comparison

Mass-loss techniques provide a direct measure of corrosion rates and offer a valuable comparison of this compound's performance in different acids, as well as in comparison to tantalum.

MaterialAcidic MediumConcentration (wt%)TemperatureCorrosion Rate (μm/year)Reference
This compound Hydrochloric Acid17.5Boiling (75°C)97[3]
Hydrochloric Acid20Boiling (75°C)33[3]
Phosphoric Acid20Boiling~10[2]
Phosphoric Acid80Boiling~100[2]
This compound-20wt% Tantalum Hydrochloric Acid20Boiling<33[3]
Tantalum Hydrochloric Acid20BoilingVery Low[2]
Phosphoric Acid80BoilingVery Low[2]

These data clearly indicate that while this compound offers good corrosion resistance, tantalum is significantly more resistant, especially in highly concentrated and hot acidic solutions.[2] Alloying this compound with tantalum enhances its corrosion resistance.[2][3]

Experimental Protocols

The following provides a generalized methodology for conducting EIS experiments on this compound in acidic media, based on common practices reported in the literature.

1. Working Electrode Preparation:

  • A this compound sample (e.g., 99.8% purity rod) is embedded in an insulating resin, leaving a defined surface area exposed.

  • The exposed surface is mechanically polished with successively finer grades of emery paper (e.g., up to 1200 grit) and then often with a fine alumina suspension (e.g., 0.05 μm) to achieve a mirror-like finish.

  • The polished electrode is then ultrasonically cleaned in deionized water and ethanol to remove any polishing residues.

2. Electrochemical Cell Setup:

  • A standard three-electrode configuration is used.

  • Working Electrode: The prepared this compound sample.

  • Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode is commonly used. A Luggin capillary is often employed to minimize the ohmic drop.

  • Counter Electrode: A platinum wire or mesh with a large surface area is typically used.

3. Electrolyte:

  • The acidic medium of interest (e.g., 1M H₂SO₄, or various concentrations of HCl or H₃PO₄) is prepared using analytical grade reagents and deionized water.

4. EIS Measurement:

  • The electrochemical cell is allowed to stabilize for a period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

  • EIS is performed at the OCP or at specific applied potentials using a potentiostat equipped with a frequency response analyzer.

  • A small amplitude AC voltage perturbation (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The resulting impedance data is plotted in Nyquist and Bode formats for analysis.

5. Data Analysis:

  • The impedance spectra are fitted to an appropriate equivalent electrical circuit (EEC) using specialized software. The choice of the EEC depends on the physical processes occurring at the electrode-electrolyte interface.

Visualizations

Experimental Workflow for EIS of this compound in Acidic Media

G Experimental Workflow for EIS of this compound cluster_prep Electrode Preparation cluster_cell Electrochemical Cell Setup cluster_measurement EIS Measurement cluster_analysis Data Analysis p1 This compound Sample p2 Mechanical Polishing p1->p2 p3 Ultrasonic Cleaning p2->p3 c1 Three-Electrode Configuration p3->c1 c2 Add Acidic Electrolyte c1->c2 m1 Stabilize at OCP c2->m1 m2 Apply AC Perturbation m1->m2 m3 Record Impedance Spectra m2->m3 a1 Nyquist & Bode Plots m3->a1 a2 Equivalent Circuit Fitting a1->a2

Caption: A flowchart illustrating the key steps in performing electrochemical impedance spectroscopy on this compound in an acidic environment.

Equivalent Electrical Circuit for this compound/Acid Interface

A common model used to interpret the EIS data for this compound in acidic solutions involves a simple circuit representing the key electrochemical phenomena.

EEC Equivalent Electrical Circuit (EEC) start R_sol R_sol start->R_sol Solution Resistance j1 R_sol->j1 R_ct R_ct j1->R_ct Charge Transfer Resistance CPE CPE j1->CPE Constant Phase Element (Double Layer Capacitance) j2 R_ct->j2 CPE->j2 end j2->end

Caption: A typical equivalent electrical circuit used to model the impedance behavior of the this compound-acid interface.

References

Physical and Mechanical Properties: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Niobium and Other Refractory Metals for Scientific Applications

For researchers, scientists, and professionals in drug development, the selection of materials is a critical decision that can significantly impact experimental outcomes and product performance. Refractory metals, a class of materials characterized by their exceptional resistance to heat and wear, are often employed in demanding applications. This guide provides an in-depth comparison of this compound (Nb) against other key refractory metals: tantalum (Ta), molybdenum (Mo), tungsten (W), and rhenium (Re). The following sections detail their performance based on critical physical, mechanical, and biological properties, supported by experimental data and standardized testing protocols.

The performance of a refractory metal is fundamentally linked to its intrinsic physical and mechanical properties. These characteristics determine its suitability for applications ranging from high-temperature furnace components to biocompatible implants. The data presented in the following tables summarizes key quantitative metrics for this compound and its counterparts.

Table 1: Physical Properties of this compound and Other Refractory Metals

PropertyThis compound (Nb)Tantalum (Ta)Molybdenum (Mo)Tungsten (W)Rhenium (Re)
Atomic Number 4173427475
Density (g/cm³) 8.57[1]16.6[1]10.2[1]19.3[1]21.02
Melting Point (°C) 2468[1][2]3020[1]2623[1]3422[1]3186
Thermal Conductivity (W/m·K) 53.757.5[1]138173[1]48
Electrical Conductivity (% IACS) 13.213.9[1]34.331.2[1]8.8

Table 2: Mechanical Properties of this compound and Other Refractory Metals at Room Temperature

PropertyThis compound (Nb)Tantalum (Ta)Molybdenum (Mo)Tungsten (W)Rhenium (Re)
Tensile Strength (MPa) 2402006909801170
Yield Strength (MPa) 170140550750896
Modulus of Elasticity (GPa) 105186329411463
Hardness (Vickers) 8080200350250
Ductility (% Elongation) 253530324

High-Temperature Performance

A defining characteristic of refractory metals is their ability to maintain mechanical integrity at elevated temperatures. This makes them indispensable in applications such as aerospace components, furnace parts, and high-temperature reactors.[3] this compound and its alloys exhibit excellent high-temperature stability and creep resistance, which is the ability to resist deformation under constant load at high temperatures.[3]

Corrosion Resistance

The ability to withstand harsh chemical environments is crucial for materials used in chemical processing, medical implants, and drug delivery systems. This compound exhibits excellent corrosion resistance due to the formation of a stable, passive oxide layer on its surface.[2][4]

This compound (Nb): Possesses good corrosion resistance, particularly in acidic and alkaline environments.[4] It is resistant to many mineral acids at concentrations below 100°C.[2]

Tantalum (Ta): Exhibits exceptional corrosion resistance, especially in acidic environments, making it a preferred choice for chemical processing equipment and medical implants.[1]

Molybdenum (Mo): More susceptible to corrosion compared to this compound and tantalum.[1]

Tungsten (W): Prone to corrosion, particularly at elevated temperatures.[1]

Rhenium (Re): Offers good resistance to certain corrosive environments and is notably resistant to hydrochloric acid and seawater.[5]

Biocompatibility and Medical Applications

For applications within the human body, such as implants and drug delivery devices, biocompatibility is of paramount importance. This compound and tantalum are highly regarded for their excellent biocompatibility.[4][6][7]

This compound (Nb): Demonstrates good biocompatibility and osteoconductivity, meaning it supports bone growth.[6][8] Studies have shown no inflammatory response around this compound implants.[6] Its biocompatibility makes it a suitable material for medical implants and a potential component in drug delivery systems.[4][7]

Tantalum (Ta): Widely used in medical implants due to its excellent biocompatibility and resistance to corrosion by bodily fluids.[1][9]

Molybdenum (Mo): While an essential trace element in the human body, its use in bulk implantable devices is less common than this compound and tantalum.

Tungsten (W): Often used in medical applications for radiation shielding due to its high density, rather than for direct implantation.[10]

Rhenium (Re): Has shown good biocompatibility in studies.[6]

Experimental Protocols

To ensure objective and reproducible comparisons of material performance, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in this guide.

Mechanical Testing: Tensile Strength

Standard: ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.[11][12][13][14][15]

Methodology:

  • Specimen Preparation: A standardized "dog-bone" shaped specimen is machined from the refractory metal sheet or bar. The dimensions are precisely controlled as specified in the ASTM E8/E8M standard.[14]

  • Test Setup: The specimen is mounted in a universal testing machine equipped with grips to hold the specimen securely. An extensometer is attached to the gauge section of the specimen to accurately measure elongation.

  • Procedure: A uniaxial tensile load is applied to the specimen at a constant rate of strain. The load and the corresponding elongation are continuously recorded until the specimen fractures.

  • Data Analysis: The recorded load-elongation data is used to calculate key mechanical properties, including tensile strength, yield strength, and percentage elongation (ductility).

Corrosion Testing: Intergranular Corrosion Susceptibility

Standard: ASTM G28 - Standard Test Methods for Detecting Susceptibility to Intergranular Corrosion in Wrought, Nickel-Rich, Chromium-Bearing Alloys.[16][17][18][19] (While this standard is for nickel-rich alloys, similar principles are applied to refractory metals).

Methodology:

  • Specimen Preparation: A representative sample of the refractory metal is cleaned and its surface is prepared to a specified finish.

  • Test Solution: The specimen is immersed in a highly corrosive solution as defined by the standard (e.g., a boiling solution of ferric sulfate and sulfuric acid for Method A).[16]

  • Procedure: The specimen is exposed to the corrosive environment for a predetermined period.

  • Evaluation: After exposure, the specimen is examined for signs of intergranular corrosion, typically through metallographic analysis. The weight loss of the specimen can also be measured to determine the corrosion rate.

Biocompatibility Testing: In Vitro Cytotoxicity

Standard: ISO 10993-5 - Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[9][20]

Methodology:

  • Material Extraction: An extract of the refractory metal is prepared by incubating the material in a cell culture medium for a specific time and at a controlled temperature, as detailed in ISO 10993-12.[9]

  • Cell Culture: A specific line of mammalian cells (e.g., L929 fibroblasts) is cultured in a controlled environment.[9]

  • Exposure: The cultured cells are exposed to the material extract.

  • Assessment: After the exposure period, the cells are evaluated for any cytotoxic effects. This can be done through various assays that measure cell viability, proliferation, and morphological changes. A significant reduction in cell viability compared to a negative control indicates a cytotoxic potential.[9]

Visualizing Key Processes and Workflows

To further aid in the understanding of the applications and evaluation of these metals, the following diagrams illustrate relevant pathways and experimental workflows.

Molybdenum_Cofactor_Biosynthesis cluster_synthesis Moco Synthesis GTP GTP cPMP Cyclic Pyranopterin Monophosphate (cPMP) GTP->cPMP Step 1 (MoaA/MoaC) MPT Molybdopterin (MPT) cPMP->MPT Step 2 (MPT Synthase) Mo_MPT Molybdenum Cofactor (Moco) MPT->Mo_MPT Step 3 (MoeA/MogA) Apoenzyme Apo-Mo-Enzyme Mo_MPT->Apoenzyme Insertion Holoenzyme Holo-Mo-Enzyme (Active) Apoenzyme->Holoenzyme Molybdate Molybdate (MoO4^2-) Molybdate->MPT

Caption: Molybdenum Cofactor Biosynthesis Pathway.

Osseointegration_Workflow start Start: Implant Material Selection (e.g., this compound, Tantalum) implant_fab Implant Fabrication & Sterilization start->implant_fab animal_model Surgical Implantation in Animal Model (e.g., Rabbit, Sheep) implant_fab->animal_model healing Healing Period (e.g., 4, 8, 12 weeks) animal_model->healing explantation Specimen Retrieval (Explantation) healing->explantation histology Histological Processing (Sectioning & Staining) explantation->histology analysis Histomorphometric Analysis (Bone-Implant Contact %) histology->analysis end End: Evaluation of Osseointegration analysis->end

Caption: Experimental Workflow for Implant Osseointegration.

Niobium_Catalysis Reactants Reactants (e.g., Biomass Derivatives) Reaction Catalytic Conversion (e.g., Esterification, Oxidation) Reactants->Reaction Nb_Catalyst This compound-based Catalyst (e.g., Nb2O5, NbCl5) Nb_Catalyst->Reaction Provides active sites Products Value-Added Products (e.g., Biofuels, Chemicals) Reaction->Products

Caption: Logical Relationship in this compound-based Catalysis.

Conclusion

This compound presents a compelling profile for a wide range of scientific and industrial applications. Its unique combination of a relatively low density among refractory metals, good machinability, excellent corrosion resistance, and high biocompatibility makes it a versatile material.[1][4] While tantalum may offer superior corrosion resistance in some of the most extreme acidic environments, this compound provides a more cost-effective solution for many demanding applications.[1][21] Tungsten and rhenium are favored for their exceptional high-temperature strength, but their high density and difficulty in fabrication can be limiting factors.[1][22] Molybdenum offers a balance of properties but is generally more susceptible to corrosion than this compound and tantalum.[1]

The choice between this compound and other refractory metals will ultimately depend on the specific performance requirements, environmental conditions, and economic considerations of the intended application. For researchers and professionals in drug development and medical device engineering, the excellent biocompatibility and corrosion resistance of this compound make it a material of significant interest and a viable alternative to more traditional materials.[6][7]

References

A Comparative Analysis of Niobium and Vanadium Carbide in Aluminum Bronze Alloys

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Materials Scientists

The enhancement of mechanical and tribological properties of aluminum bronze alloys through the incorporation of hard ceramic reinforcements is a significant area of research. Among the various carbides, niobium carbide (NbC) and vanadium carbide (VC) have emerged as promising candidates due to their high hardness, chemical stability, and high melting points.[1] This guide provides a comparative analysis of the effects of NbC and VC on aluminum bronze and similar aluminum-based alloys, supported by experimental data from recent studies. The focus is on the influence of these carbides on particle size refinement during processing, and the resulting mechanical properties such as hardness, strength, and wear resistance.

Comparative Performance Data

While direct comparative studies on the mechanical properties of NbC and VC in the same aluminum bronze matrix are limited, existing research on aluminum alloys and composites provides valuable insights into their relative performance. The following tables summarize key quantitative data from studies investigating the effects of these carbides.

Table 1: Efficiency of Carbides in Particle Size Reduction of Aluminum Bronze During High-Energy Ball Milling

Milling Time (hours)Carbide Addition (3%)D50 Particle Size (µm)
30This compound Carbide (NbC)1580
30Vanadium Carbide (VC)182.3
50This compound Carbide (NbC)251.5
50Vanadium Carbide (VC)52.26

Source: SciELO.[1]

Table 2: Comparative Mechanical Properties of AA6061 Aluminum Alloy Reinforced with NbC and VC

MaterialCompressive Strength (MPa)Yield Strength (MPa)Hardness (HV)
AA6061 Base Alloy24021080
AA6061 / NbC280240110
AA6061 / VC290245115
AA6061 / NbC + VC (Hybrid)300252120

Note: This data is for an AA6061 aluminum alloy, not an aluminum bronze, but provides a useful comparison of the strengthening effects of NbC and VC. Source: MDPI.[2]

Microstructural and Performance Analysis

Particle Size Refinement:

Experimental evidence strongly indicates that vanadium carbide is significantly more efficient than this compound carbide in reducing the particle size of aluminum bronze during high-energy mechanical milling.[1][3] After 50 hours of milling, the median particle size (D50) of aluminum bronze powder with VC was approximately 52 µm, whereas with NbC it was around 251 µm.[1] This superior comminution efficiency of VC is attributed to its ability to promote a ductile-fragile particle system, which enhances the fracture of the aluminum bronze chips during milling.[1] The smaller and more spherical particles obtained with VC addition are advantageous for subsequent powder metallurgy processes like sintering, as they can lead to better densification and more homogeneous microstructures.[4]

Mechanical Properties:

In aluminum-based composites, both NbC and VC act as effective reinforcing agents that improve mechanical properties. A study on AA6061 aluminum alloy showed that the addition of either carbide through friction stir processing led to an increase in compressive strength, yield strength, and hardness.[2] The improvements were slightly more pronounced with VC compared to NbC. A hybrid reinforcement of both NbC and VC resulted in the highest mechanical properties, suggesting a synergistic effect.[2] This enhancement is attributed to grain refinement and the inherent high hardness of the carbide particles, which restrict the movement of dislocations within the metal matrix.[2]

Wear Resistance:

This compound and vanadium carbides are known to enhance the wear resistance of metal matrix composites.[4][5] While direct comparative wear data in aluminum bronze is scarce, studies on other materials like alumina composites show that VC additions can be crucial for achieving low wear rates.[5] The high hardness of the carbide particles helps to resist abrasion and ploughing by counter-face materials.

Experimental Protocols

High-Energy Mechanical Milling of Aluminum Bronze with NbC/VC:

This protocol describes the methodology used to produce aluminum bronze composite powders with this compound or vanadium carbide additions.

  • Materials:

    • Aluminum bronze chips (e.g., UNS C63020 with a composition of 73.6% Cu, 12.7% Al, 7.2% Fe, 4.9% Ni, 0.9% Mn).[1]

    • This compound carbide (NbC) powder.

    • Vanadium carbide (VC) powder.

    • Stearic acid (as a process control agent).

  • Procedure:

    • Weigh 30 g of aluminum bronze chips.

    • Add 3% by weight of either NbC or VC powder.

    • Add 1% by weight of stearic acid.

    • Place the mixture in a stainless steel jar with stainless steel balls, maintaining a mass-to-sphere ratio of 1:10.

    • Seal the jar under an inert argon atmosphere to prevent oxidation.

    • Conduct milling in a planetary ball mill at a rotational speed of 300 rpm.

    • Perform milling for specified durations, such as 10, 30, and 50 hours.[1][3]

    • After milling, characterize the resulting powders for particle size distribution (e.g., using laser diffraction) and morphology (e.g., using scanning electron microscopy - SEM).[1]

Fabrication of Reinforced Aluminum Alloy via Friction Stir Processing (FSP):

This protocol outlines the fabrication of a surface composite of an aluminum alloy reinforced with NbC and/or VC.

  • Materials:

    • AA6061 aluminum alloy plate.

    • This compound carbide (NbC) powder.

    • Vanadium carbide (VC) powder.

  • Procedure:

    • Machine a groove (e.g., 2 mm wide and 3 mm deep) on the surface of the AA6061 plate.

    • Pack the groove with the desired carbide powder (NbC, VC, or a mixture).

    • Use a friction stir processing tool with a specific geometry (e.g., a threaded cylindrical pin).

    • Set the FSP parameters, such as tool rotational speed and traverse speed.

    • Perform the FSP along the groove to disperse the carbide particles into the aluminum matrix.

    • After processing, prepare cross-sections of the composite for microstructural analysis (SEM) and mechanical testing.[2]

Mechanical and Tribological Testing:

  • Hardness Testing:

    • Perform microhardness testing (e.g., Vickers hardness) on polished cross-sections of the sintered or FSP samples. Apply a specific load for a set duration and measure the indentation size.[6]

  • Tensile/Compressive Testing:

    • Prepare standardized test specimens from the bulk composite material.[7][8]

    • Use a universal testing machine to apply a tensile or compressive load until failure.[7][9]

    • Record the load and displacement data to determine properties like ultimate tensile/compressive strength, yield strength, and elongation.

  • Wear Testing:

    • Use a pin-on-disk tribometer to evaluate the wear behavior.[10]

    • Prepare a pin from the composite material and a disk from a counter-face material (e.g., hardened steel).

    • Apply a specific normal load and sliding speed for a set duration or distance.

    • Measure the weight loss of the pin and disk to calculate the specific wear rate.

    • Analyze the worn surfaces using SEM to identify the wear mechanisms.[10][11]

Visualized Workflows and Relationships

Experimental_Workflow_Powder_Metallurgy cluster_preparation Powder Preparation cluster_milling High-Energy Ball Milling cluster_characterization Powder Characterization cluster_consolidation Consolidation & Testing AlBronze Aluminum Bronze Chips Milling Planetary Ball Mill (300 rpm, Ar atmosphere) AlBronze->Milling Carbide NbC or VC Powder Carbide->Milling PCA Stearic Acid (PCA) PCA->Milling LaserDiff Laser Diffraction (Particle Size) Milling->LaserDiff SEM_Powder SEM (Morphology) Milling->SEM_Powder Sintering Sintering Milling->Sintering MechanicalTesting Mechanical Testing (Hardness, Wear) Sintering->MechanicalTesting

Caption: Workflow for producing and characterizing carbide-reinforced aluminum bronze via powder metallurgy.

Logical_Relationship cluster_input Input Materials cluster_process Processing cluster_intermediate Intermediate Outcome cluster_final Potential Final Properties VC Vanadium Carbide (VC) Milling High-Energy Milling VC->Milling NbC This compound Carbide (NbC) NbC->Milling VC_Effect Greater Particle Size Reduction Milling->VC_Effect NbC_Effect Lesser Particle Size Reduction Milling->NbC_Effect Improved_Sintering Improved Sintering & Homogeneity VC_Effect->Improved_Sintering NbC_Effect->Improved_Sintering Enhanced_Mechanical Enhanced Mechanical Properties (Hardness, Strength) Improved_Sintering->Enhanced_Mechanical

Caption: Logical relationship between carbide type, processing efficiency, and potential final properties.

References

Niobium's Resilience in Hydrobromic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with hydrobromic acid (HBr), selecting materials with exceptional corrosion resistance is paramount to ensure process integrity and safety. Niobium (Nb) presents a robust option for handling HBr solutions, exhibiting a high degree of stability. This guide provides a comparative analysis of this compound's corrosion behavior against other common corrosion-resistant metals, supported by experimental data.

Comparative Corrosion Performance in Hydrobromic Acid

This compound demonstrates excellent resistance to corrosion in hydrobromic acid across a range of concentrations and temperatures. Its performance, particularly when compared to other metals like tantalum, titanium, and zirconium, positions it as a suitable candidate for demanding applications. The formation of a stable, passive oxide layer on this compound's surface is key to its resilience.

A study on the corrosion behavior of this compound and tantalum in hydrobromic acid solutions revealed that both metals are passivated in HBr solutions up to the azeotropic composition of 47 wt% and at temperatures as high as 124°C.[1][2] However, tantalum generally exhibits greater stability than this compound under the same conditions.[3]

The following table summarizes the corrosion rates of this compound and select alternative materials in hydrobromic acid, based on available experimental data.

MaterialHBr Concentration (wt%)Temperature (°C)Corrosion Rate (mdd*)Notes
This compound47100~20In hydrogen-bubbled solution.[1][2][4]
Tantalum47124< 2In hydrogen-bubbled solution.[1][2][4]
TitaniumNot specifiedRoom TemperatureExtremely lowThe dissolution rate is still lower in hydrobromic acid of all concentrations compared to sulfuric and hydrochloric acids.[5]
ZirconiumAll concentrationsUp to boiling point< 5 mpy**Superior to many other engineering metals in pure HCl.[6]

*mdd = milligrams per square decimeter per day **mpy = mils per year

It is noteworthy that the presence of bromine (Br₂) in HBr solutions can significantly reduce the corrosion rates of both this compound and tantalum, acting as a passivating agent.[1][2][4] Conversely, under reducing conditions at high temperatures, this compound can be susceptible to active corrosion and hydrogen absorption.[3]

Experimental Protocols

The data presented in this guide is derived from established corrosion testing methodologies. The primary techniques employed in the cited studies include:

  • Mass Loss Testing: This gravimetric method involves exposing a pre-weighed metal specimen (coupon) of known surface area to the corrosive environment for a specified duration and temperature.[7] After exposure, the specimen is cleaned to remove any corrosion products, and the weight loss is measured. The corrosion rate is then calculated based on the weight loss, surface area, and exposure time.

  • Electrochemical Techniques: These methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide insights into the corrosion mechanisms and rates.[8][9]

    • Potentiodynamic Polarization: This technique involves varying the potential of the metal sample and measuring the resulting current. It helps determine the corrosion potential, corrosion current (which is related to the corrosion rate), and the susceptibility to pitting corrosion.[9]

    • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. This data can be used to characterize the properties of the passive film and understand the kinetics of the corrosion process.[9]

The preparation of test specimens typically involves polishing and cleaning the metal surfaces to ensure reproducibility and remove any surface contaminants that could influence the results.[3][7]

Material Selection Workflow

The selection of an appropriate material for handling hydrobromic acid is a critical decision that depends on various factors including concentration, temperature, and the presence of impurities. The following diagram illustrates a logical workflow for this selection process.

MaterialSelectionWorkflow start Define HBr Operating Conditions concentration HBr Concentration start->concentration Specify temperature Operating Temperature start->temperature Specify impurities Presence of Oxidizing/ Reducing Agents start->impurities Specify initial_screening Initial Material Screening (Nb, Ta, Ti, Zr) concentration->initial_screening temperature->initial_screening impurities->initial_screening corrosion_data Review Corrosion Data initial_screening->corrosion_data High Resistance testing Perform Specific Application Testing initial_screening->testing Moderate/Unknown Resistance cost_analysis Cost and Availability Analysis corrosion_data->cost_analysis final_selection Final Material Selection cost_analysis->final_selection testing->initial_screening Fails, Re-evaluate testing->final_selection Passes

Material selection workflow for HBr applications.

References

A Head-to-Head Battle at High Temperatures: Niobium vs. Molybdenum Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in high-stakes fields like aerospace, defense, and energy, the selection of materials capable of withstanding extreme temperatures is a critical decision. Among the front-runners in this demanding arena are niobium (Nb) and molybdenum (Mo) alloys. This guide provides an in-depth, objective comparison of their performance at elevated temperatures, supported by experimental data, to inform your material selection process.

This compound alloys are recognized for their relatively low density, excellent ductility, and good formability, making them attractive for applications where weight is a primary concern.[1] In contrast, molybdenum alloys generally boast superior strength and creep resistance at very high temperatures.[2] However, a significant challenge for both alloy systems is their susceptibility to oxidation at elevated temperatures, often necessitating protective coatings for use in oxidizing environments.[2][3]

This guide will delve into the key physical and mechanical properties of prominent this compound and molybdenum alloys, presenting a clear comparison of their capabilities. We will also outline the typical experimental protocols used to determine these critical properties.

I. Comparative Performance Data

The following tables summarize the key physical and mechanical properties of selected high-performance this compound and molybdenum alloys. Data has been compiled from various sources, and it is important to note that properties can vary depending on the specific processing and heat treatment of the material.

A. Physical Properties
PropertyThis compound AlloysMolybdenum Alloys
Alloy Designation C-103 (Nb-10Hf-1Ti)FS-85 (Nb-28Ta-10W-1Zr)
Melting Point (°C) 2350 ± 50[4]2592[5]
Density (g/cm³) 8.85[4]10.61[5]
Thermal Conductivity (W/m·K) 22-26 (870-1300°C)[6]52.8 (800°C)[3]
Coefficient of Thermal Expansion (10⁻⁶/K) 7.7 (980°C)[4]-
B. Mechanical Properties at Elevated Temperatures
PropertyThis compound AlloysMolybdenum Alloys
Alloy Designation C-103 FS-85
Ultimate Tensile Strength (MPa) 386 (RT)[7]604.7 (RT)[5]
172 (1204°C)[8]-
Yield Strength (MPa) 283 (RT)[8]485.1 (RT)[5]
Creep Strength -100 MPa (1% creep in 100 hrs at 1100°C)[5]
Ductile-to-Brittle Transition Temperature (DBTT) Low, good cryogenic toughness[8]Higher, sensitive to interstitials[9]

II. Experimental Protocols

The data presented in this guide is derived from standardized testing methodologies designed to evaluate material performance under specific conditions. Below are summaries of key experimental protocols.

A. High-Temperature Tensile Testing

Objective: To determine the ultimate tensile strength, yield strength, and ductility of a material at elevated temperatures.

Methodology (based on ASTM E21):

  • Specimen Preparation: A standardized test specimen with a defined gauge length and cross-sectional area is machined from the alloy.[10]

  • Heating: The specimen is placed within a high-temperature furnace and heated to the desired test temperature. The temperature is carefully monitored and controlled using thermocouples.[11]

  • Loading: A uniaxial tensile load is applied to the specimen at a controlled strain rate.[12]

  • Data Acquisition: The applied load and the elongation of the specimen's gauge length are continuously recorded throughout the test until fracture. An extensometer is used for precise strain measurement.[11]

  • Analysis: The recorded data is used to generate a stress-strain curve, from which the ultimate tensile strength, yield strength, and elongation can be determined.[10]

B. Creep and Stress-Rupture Testing

Objective: To evaluate the long-term deformation (creep) and time to failure (rupture) of a material under a constant load at elevated temperatures.

Methodology (based on ASTM E139):

  • Specimen Preparation: A standardized test specimen is prepared.[13]

  • Heating: The specimen is brought to and maintained at the specified test temperature in a controlled environment.[14]

  • Loading: A constant tensile load is applied to the specimen.[14]

  • Strain Measurement: For creep testing, the elongation of the specimen is measured at regular intervals over an extended period.[15]

  • Time to Rupture: For stress-rupture testing, the time until the specimen fractures is recorded.[15]

  • Analysis: The data is used to plot creep strain versus time curves and to determine the minimum creep rate and the time to rupture for a given stress and temperature.[16]

C. Thermal Conductivity Measurement

Objective: To determine the rate at which heat is transferred through a material.

Methodology (Axial Heat Flow Method):

  • Sample Preparation: A cylindrical rod of the material is prepared.[17]

  • Apparatus: The sample is placed in a vacuum furnace to minimize heat loss. A heater is attached to one end of the rod to create a longitudinal heat flow, and the other end is connected to a heat sink.[17]

  • Temperature Measurement: Thermocouples are placed at multiple points along the length of the rod to measure the temperature gradient.[18]

  • Heat Input Measurement: The power supplied to the heater is precisely measured.[19]

  • Calculation: The thermal conductivity is calculated based on the heat input, the cross-sectional area of the rod, and the measured temperature gradient.

D. Coefficient of Thermal Expansion Measurement

Objective: To measure the change in a material's dimensions in response to a change in temperature.

Methodology (Dilatometry):

  • Specimen Preparation: A small, precisely machined sample of the alloy is prepared.[20]

  • Apparatus: The specimen is placed in a dilatometer, which consists of a furnace for controlled heating and a system to measure the linear expansion of the sample (e.g., a push-rod with a displacement sensor).[20]

  • Heating and Measurement: The specimen is heated at a controlled rate, and its change in length is continuously recorded as a function of temperature.[21]

  • Calculation: The coefficient of thermal expansion is calculated from the slope of the length change versus temperature curve.

III. Visualizing Key Relationships

To further aid in the understanding of these materials, the following diagrams illustrate important logical relationships and workflows.

MaterialSelectionProcess start Define Application Requirements temp Operating Temperature start->temp strength Required Strength & Creep Resistance start->strength density Weight Constraints (Density) start->density fab Fabricability & Ductility start->fab env Operating Environment (Oxidizing?) start->env eval_mo Evaluate Molybdenum Alloys temp->eval_mo eval_nb Evaluate this compound Alloys temp->eval_nb strength->eval_mo strength->eval_nb density->eval_mo density->eval_nb fab->eval_mo fab->eval_nb coating Protective Coating Required? env->coating eval_mo->env mo_adv Advantages: - Higher Strength at >1300°C - Excellent Creep Resistance eval_mo->mo_adv mo_disadv Disadvantages: - Higher Density - Lower Ductility/Fabricability eval_mo->mo_disadv eval_nb->env nb_adv Advantages: - Lower Density - Excellent Ductility/Fabricability eval_nb->nb_adv nb_disadv Disadvantages: - Lower Strength at Very High Temps eval_nb->nb_disadv selection Final Material Selection coating->selection HighTempPerformanceFactors performance High-Temperature Performance intrinsic Intrinsic Properties performance->intrinsic extrinsic Extrinsic Factors performance->extrinsic melting_point Melting Point intrinsic->melting_point crystal_structure Crystal Structure intrinsic->crystal_structure alloying Alloying Elements (Solid Solution & Precipitate Strengthening) intrinsic->alloying environment Operating Environment (e.g., Oxidizing, Vacuum) extrinsic->environment coatings Protective Coatings extrinsic->coatings processing Thermomechanical Processing (Grain Size, Microstructure) extrinsic->processing alloying->performance environment->performance coatings->performance processing->performance

References

Differentiating Niobium and Tantalum in Mineral Samples: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The accurate differentiation and quantification of niobium (Nb) and tantalum (Ta) in mineral samples are critical for geological exploration, mining operations, and the development of new materials. Their chemical similarity, however, presents a significant analytical challenge. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose, offering researchers, scientists, and drug development professionals the detailed information necessary to select the most appropriate method for their specific needs.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for this compound and tantalum analysis depends on various factors, including the required precision, detection limits, sample throughput, and budget. The following table summarizes the key performance characteristics of the most common methods: X-Ray Fluorescence (XRF) Spectrometry, Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Laser-Induced Breakdown Spectroscopy (LIBS).

FeatureX-Ray Fluorescence (XRF)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Laser-Induced Breakdown Spectroscopy (LIBS)
Principle Measures fluorescent X-rays emitted from a sample excited by a primary X-ray source.[1]Measures the mass-to-charge ratio of ions produced by introducing the sample into an inductively coupled plasma.Analyzes the spectral emission from a plasma created by focusing a high-power laser pulse on the sample surface.
Typical Sample Type Solid (pressed powders, fused beads)Liquid (acid-digested solutions)Solid (minimal to no sample preparation)
Detection Limits (Nb) ~10-50 ppm (µg/g)0.03 - 1.05 µg/g[2][3]~8.02 µg/g[4][5]
Detection Limits (Ta) ~10-50 ppm (µg/g)0.02 - 0.13 µg/g[2][6]~59.21 µg/g[4][5]
Precision (RSD) 1-6%[7]<5%[8]5-20%[9]
Speed per Sample Fast (minutes)Moderate to Slow (hours, including digestion)Very Fast (seconds to minutes)
Sample Preparation Minimal to moderate (pellet pressing, fusion)Extensive (acid digestion, dilution)Minimal to none
Cost per Sample Low to moderateHighLow to moderate
Key Advantages Non-destructive, rapid, suitable for field use (handheld analyzers).[1]High sensitivity and precision, multi-element capability.Rapid, in-situ analysis, minimal sample preparation.[4]
Key Disadvantages Higher detection limits, matrix effects can be significant.Destructive, complex sample preparation, potential for interferences.Lower precision and higher detection limits compared to ICP-MS.[9]

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are outlines of typical experimental protocols for the key analytical techniques.

X-Ray Fluorescence (XRF) Spectrometry

Objective: To determine the elemental composition of mineral samples, including Nb and Ta concentrations.

Methodology: Pressed Powder Pellet

  • Sample Grinding: Grind the mineral sample to a fine powder (typically <75 µm) using a tungsten carbide or agate mortar and pestle or a milling machine. This ensures homogeneity and reduces particle size effects.[10]

  • Binder Addition: Add a binding agent (e.g., wax, cellulose) to the powdered sample to improve the mechanical stability of the pellet.

  • Homogenization: Thoroughly mix the sample and binder in a mixer or by hand.

  • Pellet Pressing: Place the mixture into a pellet die and press it under high pressure (e.g., 10-20 tons) to form a flat, dense pellet.

  • Analysis: Place the pellet in the XRF spectrometer and irradiate it with X-rays. The instrument's software will analyze the emitted fluorescent X-rays to determine the elemental concentrations. Calibration is performed using certified reference materials with similar matrices.[11]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Objective: To achieve high-precision and low-level quantification of Nb and Ta in mineral samples.

Methodology: Wet Chemical Digestion

  • Sample Weighing: Accurately weigh a small amount of the powdered mineral sample (e.g., 50 mg) into a Teflon beaker.[2]

  • Acid Digestion: Add a mixture of strong acids. A common mixture is hydrofluoric acid (HF) and nitric acid (HNO3). Perchloric acid (HClO4) and sulfuric acid (H2SO4) may also be used to ensure complete dissolution of refractory minerals.[3][12]

    • Caution: HF is extremely corrosive and toxic. All work must be conducted in a fume hood with appropriate personal protective equipment.

  • Heating: Gently heat the mixture on a hot plate to facilitate digestion. The sample should be heated until the solution is clear, indicating complete dissolution.

  • Fuming: If HClO4 is used, the solution is heated to fumes to drive off silica and excess HF.

  • Dilution: After cooling, the digested sample is diluted to a known volume with deionized water. A complexing agent, such as tartaric acid, may be added to stabilize Nb and Ta in the solution and prevent hydrolysis.[2]

  • Analysis: Introduce the diluted sample solution into the ICP-MS. The instrument will atomize and ionize the sample in the plasma, and the mass spectrometer will separate and quantify the ions based on their mass-to-charge ratio.

Wet Chemical Separation (for complex matrices)

Objective: To separate Nb and Ta from interfering elements prior to analysis.

Methodology: Solvent Extraction

  • Leaching: Leach the mineral concentrate with a mixture of hydrofluoric acid and sulfuric acid.[13]

  • Solvent Extraction: Mix the resulting acidic solution with an organic solvent such as methyl isobutyl ketone (MIBK). Tantalum and this compound will preferentially move into the organic phase, leaving many impurities in the aqueous phase.[13]

  • Stripping:

    • This compound: Selectively strip the this compound from the organic phase using a dilute acid solution.[13]

    • Tantalum: Subsequently, strip the tantalum from the organic phase using a solution of acid ammonium fluoride.[13]

  • Precipitation and Calcination: Precipitate Nb and Ta from their respective aqueous solutions by adding ammonia. The resulting hydroxides are then filtered, dried, and calcined to form high-purity oxides, which can then be accurately quantified.[13]

Analytical Workflow

The selection of an appropriate analytical method is a critical step in the process of differentiating and quantifying this compound and tantalum. The following diagram illustrates a logical workflow to guide this decision-making process.

AnalyticalWorkflow Workflow for this compound and Tantalum Analysis cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Sample Preparation cluster_3 Analysis & Data Interpretation Start Mineral Sample SampleType Sample Characteristics (e.g., matrix, expected concentration) Start->SampleType Requirements Analytical Requirements (e.g., speed, accuracy, cost) Start->Requirements XRF XRF (Rapid, non-destructive screening) SampleType->XRF High concentration, rapid screening needed ICPMS ICP-MS (High precision, low detection limits) SampleType->ICPMS Low concentration, high accuracy needed LIBS LIBS (In-situ, real-time analysis) SampleType->LIBS Field analysis, immediate results Requirements->XRF Requirements->ICPMS Requirements->LIBS PrepXRF Minimal Prep (e.g., pelletizing) XRF->PrepXRF PrepICPMS Extensive Prep (Acid Digestion) ICPMS->PrepICPMS PrepLIBS No/Minimal Prep LIBS->PrepLIBS Analysis Instrumental Analysis PrepXRF->Analysis PrepICPMS->Analysis PrepLIBS->Analysis Data Data Processing & Quantification Analysis->Data Report Final Report Data->Report

Caption: Decision workflow for selecting an analytical technique for Nb and Ta analysis.

References

A Comparative Guide to Niobium-Tin and Niobium-Titanium Superconducting Magnets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of superconducting materials is a critical decision that influences the performance and cost of high-field magnets used in applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). This guide provides an objective comparison of two prominent low-temperature superconductors: Niobium-titanium (NbTi) and this compound-tin (Nb3Sn).

This compound-titanium has long been the workhorse of the superconducting magnet industry due to its ductility and well-established manufacturing processes.[1][2] In contrast, this compound-tin is an intermetallic compound that, while more brittle, offers superior performance in generating higher magnetic fields.[3][4] The choice between these two materials involves a trade-off between performance requirements, mechanical handling, and cost.

Performance Characteristics

The fundamental properties that define the performance of a superconductor are its critical temperature (Tc), upper critical magnetic field (Hc2), and critical current density (Jc). These three parameters define a "critical surface" within which the material remains in a superconducting state.[4]

PropertyThis compound-Titanium (NbTi)This compound-Tin (Nb3Sn)
Critical Temperature (Tc) ~9.6 K[5]~18.3 K[6]
Upper Critical Field (Hc2) at 4.2 K ~11 T[5]>25 T[5]
Upper Critical Field (Hc2) at 1.8-2 K ~14-15 T[5][7]~30 T[6]
Typical Max. Dipole Field ~10.5 T[8]17-18 T (practical limit)[8]
Critical Current Density (Jc) at 12 T, 4.2 K Not applicable (above Hc2)~1,400-1,600 A/mm²[9]

As the data indicates, Nb3Sn exhibits a significantly higher critical temperature and a much greater upper critical magnetic field compared to NbTi.[5][6] This allows Nb3Sn magnets to operate at higher fields, making them essential for cutting-edge research applications that demand the strongest possible magnetic fields, such as high-frequency NMR and particle accelerators.[3][10] NbTi, on the other hand, is limited to magnetic fields of about 10 T.[5]

Mechanical Properties and Fabrication

The mechanical characteristics of NbTi and Nb3Sn are vastly different and have a profound impact on the manufacturing process of superconducting wires and magnets.

PropertyThis compound-Titanium (NbTi)This compound-Tin (Nb3Sn)
Ductility Ductile and formable[3]Extremely brittle after reaction[6][11]
Strain Sensitivity LowHigh, critical current is sensitive to strain[12][13]
Fabrication Process Standard wire drawing and coiling"Wind and React" method required[11]

NbTi is a ductile alloy that can be readily drawn into wires and wound into coils without losing its superconducting properties.[3] In contrast, Nb3Sn is a brittle intermetallic compound.[6][11] To address this, a "wind and react" technique is employed for Nb3Sn magnet fabrication. In this process, ductile precursor wires containing separate this compound and tin components are first wound into the desired coil shape.[6] The entire coil is then heat-treated for several days at temperatures around 650-700°C to allow the tin to diffuse and react with the this compound, forming the superconducting Nb3Sn compound in situ.[11][14] This process adds complexity and cost to the manufacturing of Nb3Sn magnets.

G cluster_NbTi NbTi Fabrication Workflow cluster_Nb3Sn Nb3Sn 'Wind and React' Workflow NbTi_Start Start: Nb and Ti precursors NbTi_Alloy Alloy Formation NbTi_Start->NbTi_Alloy NbTi_Draw Wire Drawing NbTi_Alloy->NbTi_Draw NbTi_Coil Coil Winding NbTi_Draw->NbTi_Coil NbTi_End Finished NbTi Coil NbTi_Coil->NbTi_End Nb3Sn_Start Start: Nb and Sn precursors in matrix Nb3Sn_Draw Draw Precursor Wire Nb3Sn_Start->Nb3Sn_Draw Nb3Sn_Coil Coil Winding Nb3Sn_Draw->Nb3Sn_Coil Nb3Sn_React Heat Treatment (Reaction) Nb3Sn_Coil->Nb3Sn_React Nb3Sn_End Finished Nb3Sn Coil Nb3Sn_React->Nb3Sn_End

A comparison of the fabrication workflows for NbTi and Nb3Sn superconducting coils.

Cost Comparison

The cost of the superconducting wire is a significant factor in the overall expense of a superconducting magnet. Nb3Sn is considerably more expensive than NbTi.

MaterialApproximate Cost
This compound-Titanium (NbTi) $100 - $150 / kg[15]
This compound-Tin (Nb3Sn) $700 - $2000 / kg[15]

The higher cost of Nb3Sn is attributed to the more complex manufacturing processes for the precursor wires and the additional heat treatment step required for the final magnet.[1][9] However, for applications requiring very high magnetic fields, the superior performance of Nb3Sn can sometimes offset the higher material cost, as less wire may be needed to achieve the target field.[4]

Experimental Protocols

Accurate characterization of superconducting materials is essential. Standard experimental techniques are used to measure the critical properties.

1. Critical Temperature (Tc) Measurement

The critical temperature is typically determined by measuring the electrical resistance as a function of temperature using a four-point probe setup. As the material is cooled, Tc is identified as the temperature at which the electrical resistance abruptly drops to zero.[16] Another method involves observing the Meissner effect, where the material expels magnetic fields below its critical temperature.[17][18] This can be detected by measuring the change in magnetic susceptibility.[19]

  • Methodology:

    • A small sample of the superconducting wire is prepared.

    • Four electrical contacts are made to the sample for current injection and voltage measurement.

    • The sample is placed in a cryostat, and its temperature is slowly lowered.

    • A constant current is passed through the outer two contacts, and the voltage across the inner two contacts is measured.

    • The resistance is calculated (R = V/I) and plotted against temperature. The midpoint of the sharp resistive transition is defined as Tc.

2. Critical Magnetic Field (Hc2) Measurement

The upper critical magnetic field is measured by applying an external magnetic field to the superconductor and observing the temperature at which it transitions to the normal state.[20] This is often done using a four-point probe measurement within a solenoid magnet.

  • Methodology:

    • The sample is placed in a variable-temperature cryostat that is situated within a high-field magnet.

    • The temperature is held constant, typically at 4.2 K (the boiling point of liquid helium).

    • The external magnetic field is slowly increased while monitoring the sample's resistance.

    • Hc2 is the magnetic field strength at which the sample's resistance reappears.[20][21]

3. Critical Current Density (Jc) Measurement

The critical current density is the maximum electrical current density a superconductor can carry before resistance appears. It is highly dependent on both temperature and the applied magnetic field.[22]

  • Methodology:

    • The sample is placed in a cryostat at a constant temperature (e.g., 4.2 K) and within a constant external magnetic field.

    • The current through the sample is gradually increased.

    • The voltage across a section of the sample is monitored.

    • The critical current (Ic) is defined as the current at which a small, predefined voltage (e.g., 1 µV/cm) is detected.[23]

    • The critical current density (Jc) is then calculated by dividing Ic by the cross-sectional area of the superconductor.

G cluster_setup Four-Point Probe Measurement Setup cluster_environment Controlled Environment CurrentSource Current Source Sample Superconducting Sample CurrentSource->Sample I+ Voltmeter Voltmeter Voltmeter->Sample V- Sample->CurrentSource I- Sample->Voltmeter V+ Cryostat Cryostat (Temperature Control) Magnet Magnet (Magnetic Field Control)

A schematic of a four-point probe setup for measuring critical properties.

The Critical Surface: A Logical Relationship

The interplay between critical temperature, critical magnetic field, and critical current density defines the operational limits of a superconductor. This relationship is visualized as a "critical surface." For a material to be superconducting, its operating point (T, H, J) must be underneath this surface.

G Tc Critical Temperature (Tc) SuperconductingState Superconducting State Hc Critical Magnetic Field (Hc) Jc Critical Current Density (Jc) NormalState Normal (Resistive) State SuperconductingState->NormalState Exceeding any critical parameter

The relationship between the three critical parameters defining the superconducting state.

Conclusion

This compound-titanium remains the material of choice for many applications due to its ductility, ease of fabrication, and lower cost, making it ideal for magnets in MRI systems and other devices operating at magnetic fields below 10 T.[1][3]

This compound-tin, despite its brittleness and higher manufacturing cost, is indispensable for applications demanding magnetic fields above 10 T. Its superior superconducting properties have enabled significant advancements in high-field NMR, fusion energy research (such as in the ITER project), and the next generation of particle accelerators.[1][6][10] The selection between NbTi and Nb3Sn ultimately depends on a careful evaluation of the required magnetic field strength, budget constraints, and the mechanical demands of the specific application.

References

Safety Operating Guide

Navigating Niobium Disposal: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of niobium and its compounds are critical for ensuring laboratory safety and environmental protection. As a versatile metal used in various forms—from solid alloys to reactive powders and chemical compounds—a clear, systematic approach to its disposal is essential. The primary routes for this compound waste are recycling, particularly for metallic scraps and alloys, and professional hazardous waste disposal for powders and chemical derivatives.[1][2][3][4] Adherence to institutional and regulatory guidelines is paramount in all disposal activities.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, ensure all relevant personnel are familiar with the hazards associated with the specific form of this compound waste by consulting its Safety Data Sheet (SDS). The following table summarizes the required Personal Protective Equipment (PPE).

Form of this compound Required Personal Protective Equipment (PPE)
Solid Metal (Scrap, Turnings, Ingots)Safety glasses with side shields, protective gloves, and standard lab coat.[1][5]
This compound Powder Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat, and a NIOSH-approved respirator or use of a local exhaust ventilation system to prevent dust inhalation.[2][5][6]
This compound Compounds (e.g., this compound (V) Fluoride)Chemical-resistant gloves (e.g., nitrile, neoprene), chemical splash goggles, face shield, and a lab coat. Work should be conducted in a fume hood.[7]

Emergency Spill & Exposure Procedures:

  • Spills: In the event of a spill, evacuate the immediate area.[1][6] For powders, avoid actions that create dust.[2][8] Use non-sparking tools and a HEPA-filtered vacuum for cleanup, then place the material in a suitable, sealed container for disposal.[2][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5][6]

  • Inhalation (Powder/Dust): Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8][9][10]

Operational Disposal Plan: A Step-by-Step Guide

The following workflow provides a logical sequence for the proper disposal of this compound waste, from initial identification to final disposition.

NiobiumDisposalWorkflow start Start: this compound Waste Generated identify Step 1: Identify Waste Form (Solid, Powder, Compound, Residue) start->identify assess_recycle Assess for Recycling Potential identify->assess_recycle package_recycle Step 2A: Package for Recycling - Segregate by alloy type - Use durable containers assess_recycle->package_recycle  Solid Scrap/Alloy?   YES package_hazardous Step 2B: Package as Hazardous Waste - Use sealed, compatible containers - Affix Hazardous Waste Label assess_recycle->package_hazardous  Powder/Compound?   NO contact_recycler Step 3A: Contact Certified Metal Recycler package_recycle->contact_recycler end_recycle End: Recycled contact_recycler->end_recycle contact_ehs Step 3B: Arrange Disposal - Contact institution's EHS - Or use a certified hazardous waste vendor package_hazardous->contact_ehs end_disposal End: Disposed contact_ehs->end_disposal

Caption: Workflow for this compound Waste Disposal.

Experimental Protocol for this compound Disposal

Objective: To safely and compliantly dispose of this compound waste from a laboratory setting.

Methodology:

  • Step 1: Identification and Characterization

    • Identify the physical form of the this compound waste: solid metal (clips, turnings), powder, or a chemical compound (e.g., this compound (V) fluoride, this compound nitride).[1][7][11]

    • Consult the Safety Data Sheet (SDS) for the specific material to understand its hazards, including flammability, corrosivity, and reactivity. This compound powder, for instance, is a flammable solid.[6][12]

    • For this compound ores or processing residues, assess if they are classified as Naturally Occurring Radioactive Materials (NORM).[13][14] Materials with a radioactivity concentration above 10 Bq/g are subject to specific transport regulations.[13]

  • Step 2: Segregation and Secure Packaging

    • Do not mix different types of this compound waste or combine them with other chemical waste streams unless explicitly permitted by your institution's guidelines.[7]

    • For Solid Scrap (Recycling): Collect clean, segregated this compound metal and alloy scrap in a clearly labeled, durable container.[3]

    • For Powders and Compounds (Hazardous Waste):

      • Place waste in a compatible, tightly sealed container to prevent leakage or reaction with moisture.[6][8]

      • Clearly label the container with "Hazardous Waste," the full chemical name (e.g., "this compound Powder"), and all appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[1][7]

      • Store the sealed container in a designated, dry, and well-ventilated secondary containment area, away from incompatible materials like oxidizers and acids.[1][7]

  • Step 3: Determination of Disposal Route

    • Route A: Recycling (Preferred for Metals)

      • For this compound metal clips, scrap alloys, and residues, recycling is the most environmentally and economically sound option.[2][4][15]

      • Contact a certified metal recycling company that specializes in this compound or specialty metals to arrange for pickup.[4][16][17]

    • Route B: Hazardous Waste Disposal

      • This compound powder and most this compound compounds must be disposed of as hazardous waste.[6][12]

      • Contact your institution’s Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to manage the disposal.[1][6][7]

      • Provide the vendor with the SDS and an accurate description of the waste. Do not attempt to dispose of this waste through standard refuse or down the sewer.[1][12]

Quantitative Data for this compound Disposal

The following table provides key regulatory and transportation data relevant to the disposal of specific forms of this compound.

Parameter Value / Classification Applicable Form Regulatory Body / Reference
UN Number UN3089This compound PowderDOT / IATA / IMDG[2][10][12]
Proper Shipping Name Metal powder, flammable, n.o.s. (this compound powder)This compound PowderDOT / IATA / IMDG[10][12]
Transport Hazard Class 4.1 (Flammable Solid)This compound PowderDOT / IATA / IMDG[2][12]
Packing Group IIThis compound PowderDOT / IATA / IMDG[12]
Radioactive Exemption < 10 Bq/gThis compound Raw Materials (NORM)T.I.C. / IAEA[13]
Waste Classification Limit 0.2 Ci/m³Nb-94 in activated metalU.S. Nuclear Regulatory Commission (NRC)[18]

Disposal of all this compound waste must comply with federal, state, and local regulations.[1][5] Chemical waste generators are responsible for accurately classifying their waste to ensure complete compliance.[10] For materials potentially containing radioactive elements, regulations from agencies such as the NRC must be followed.[18][19]

References

Safeguarding Your Research: A Guide to Handling Niobium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling niobium in its various forms. Adherence to these protocols is critical for minimizing risks and ensuring operational excellence.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is the first line of defense against potential hazards associated with handling this compound, particularly in its powdered form, which is flammable and can cause irritation.[1][2] The following table summarizes the recommended PPE for different scenarios.

Form of this compound Task Eye Protection Hand Protection Respiratory Protection Skin and Body Protection
Solid (Ingots, Sheets, Rods) General Handling, MachiningSafety glasses with side shields[1]Strong, cut-resistant gloves[1]Not normally required[1]Protective work clothing and footwear[1]
Powder Weighing, Transferring, ProcessingSafety glasses with side shields or goggles[3]Impermeable gloves[2][4]NIOSH-approved respirator if dust exposure is possible or ventilation is inadequate[1][3][4]Long-sleeved clothing, protective work clothing[3][4]
Compounds (e.g., this compound Disulfide) General HandlingSafety glasses with side protection[5]Chemical-resistant gloves (inspected before use)[5]Use in a well-ventilated area; respirator if inhalation risk is high[5]Protective clothing[5]

Operational and Disposal Plans

Proper handling and disposal of this compound are crucial for maintaining a safe laboratory and complying with regulations. The following procedural guidance outlines the key steps for safe operation and waste management.

Safe Handling and Storage Procedures
Step Procedure Rationale
1. Engineering Controls Work in a well-ventilated area. Use a local exhaust ventilation system or a fume hood when handling this compound powder.[1]To minimize the inhalation of dust and fumes.
2. Preventing Ignition Keep this compound powder away from heat, sparks, open flames, and other ignition sources.[2][3] Use non-sparking tools when handling the powder.[2]This compound powder is a flammable solid.[2][3]
3. Personal Hygiene Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][4] Do not consume food or drink in the work area.[1][4]To prevent ingestion of this compound particles.
4. Storage Store this compound in a cool, dry, well-ventilated place in a tightly sealed, properly labeled container.[2][6] Store away from incompatible materials such as oxidizing agents, acids, and halogens.[1][7]To prevent chemical reactions and maintain the stability of the material.
5. Housekeeping Use methods to minimize dust creation.[1] Do not allow dust to accumulate on surfaces.[4] Clean up spills promptly.[4]Accumulated this compound dust can present a fire hazard.[4]
Spill and Disposal Procedures
Step Procedure Rationale
1. Spill Response (Powder) Evacuate unnecessary personnel.[1] Wear appropriate PPE as outlined above.[1] Eliminate all ignition sources.[2][4]To ensure personnel safety and prevent fire or explosion.
2. Spill Clean-up (Powder) Use a vacuum rated for combustible metal dusts equipped with a HEPA filter or gently sweep up the spilled material.[2][6] Avoid actions that generate dust.[2] Place the collected material in a properly labeled, closed container for disposal.[2][6]To prevent airborne dust and ensure proper containment of the waste.
3. Fire Emergency For fires involving this compound powder, use a Class D dry powder extinguisher, sand, or other suitable dry chemical agent.[2][6] DO NOT USE WATER, FOAM, OR CARBON DIOXIDE , as a violent explosion may result.[1]Using the correct extinguishing media is critical to avoid exacerbating the fire.
4. Disposal Dispose of waste this compound in accordance with all federal, state, and local regulations.[1] Contact a licensed professional waste disposal service to ensure proper disposal.[8]To ensure environmental protection and regulatory compliance.

Visualizing Safety Protocols

To further clarify the procedural workflows, the following diagrams illustrate the decision-making process for handling this compound safely.

Niobium_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Assess Task and Form of this compound (Solid, Powder, Compound) B Select Appropriate PPE (See Table 1) A->B C Prepare Work Area (Ensure Ventilation, No Ignition Sources) B->C D Handle this compound According to Procedure C->D E Minimize Dust Generation D->E F Clean Work Area E->F G Store or Dispose of this compound F->G H Package Waste Securely and Label G->H I Dispose According to Regulations H->I PPE_Selection_Logic Start Start: Assess this compound Task Form Form of this compound? Start->Form Task Potential for Dust or Fume Generation? Form->Task Powder Solid_PPE Solid Form PPE: - Safety Glasses - Cut-Resistant Gloves - Protective Clothing Form->Solid_PPE Solid Compound_PPE Compound Form PPE: - Safety Glasses - Chemical-Resistant Gloves - Use in Ventilated Area Form->Compound_PPE Compound Task->Solid_PPE No Powder_PPE Powder Form PPE: - Goggles/Safety Glasses - Impermeable Gloves - Respirator - Protective Clothing Task->Powder_PPE Yes End Proceed with Task Solid_PPE->End Powder_PPE->End Compound_PPE->End

References

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